molecular formula C7H8Cl3NO3S B122992 S-Trichlorovinyl-N-acetylcysteine CAS No. 111348-61-9

S-Trichlorovinyl-N-acetylcysteine

Katalognummer: B122992
CAS-Nummer: 111348-61-9
Molekulargewicht: 292.6 g/mol
InChI-Schlüssel: NBGLMNHGJFSOCH-BYPYZUCNSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-Acetyl-S-(trichlorovinyl)-L-cysteine is a key mercapturic acid metabolite of the industrial solvent and environmental contaminant tetrachloroethylene (perchloroethylene, PERC) . It is biosynthesized in the body through the glutathione conjugation pathway, a bioactivation process that has been strongly implicated in the nephrotoxicity and potential tumorigenicity of halogenated olefins in animal models . This pathway is relevant for occupational health, as the metabolite has been identified and quantified in the urine of humans occupationally exposed to tetrachloroethylene, demonstrating that humans also possess the capacity to form this nephrotoxic conjugate . As a standard, this compound is an essential tool for researchers in toxicology and environmental health. It is primarily used for the development and validation of analytical methods, such as HPLC-MS/MS, for the sensitive and simultaneous detection of volatile organic compound (VOC) metabolites in biological samples like human urine and multiple mouse tissues . Its application is critical for studying the biotransformation, disposition, and biomarker development for tetrachloroethylene, helping to elucidate the relationship between metabolic pathways and target organ toxicity . Furthermore, it serves as a vital reference in investigations exploring how underlying conditions, such as non-alcoholic fatty liver disease, can modulate the kidney effects associated with tetrachloroethylene exposure . N-Acetyl-S-(trichlorovinyl)-L-cysteine is for research purposes only and is not intended for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

(2R)-2-acetamido-3-(1,2,2-trichloroethenylsulfanyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8Cl3NO3S/c1-3(12)11-4(7(13)14)2-15-6(10)5(8)9/h4H,2H2,1H3,(H,11,12)(H,13,14)/t4-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBGLMNHGJFSOCH-BYPYZUCNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC(CSC(=C(Cl)Cl)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N[C@@H](CSC(=C(Cl)Cl)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8Cl3NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20149602
Record name S-Trichlorovinyl-N-acetylcysteine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20149602
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

292.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

111348-61-9
Record name S-Trichlorovinyl-N-acetylcysteine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0111348619
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name S-Trichlorovinyl-N-acetylcysteine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20149602
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-ACETYL-S-(1,2,2-TRICHLOROVINYL)-L-CYSTEINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OKQ3S0EJ8Y
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

The Core Mechanism of S-Trichlorovinyl-N-acetylcysteine Toxicity: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth exploration of the molecular mechanisms underpinning the toxicity of S-Trichlorovinyl-N-acetylcysteine (TCV-NAC), a critical metabolite of the widespread environmental contaminant trichloroethylene (TCE). Designed for researchers, scientists, and drug development professionals, this document synthesizes current knowledge to elucidate the pathway from metabolic activation to cellular demise, offering both foundational understanding and practical experimental direction.

Introduction: The Significance of TCV-NAC

Trichloroethylene, a volatile organic compound with a history of extensive industrial use, poses significant health risks due to its metabolism into reactive intermediates. One such pathway, glutathione (GSH) conjugation, leads to the formation of S-(1,2-dichlorovinyl)glutathione (DCVG), which is subsequently metabolized to S-(1,2-dichlorovinyl)-L-cysteine (DCVC).[1] The N-acetylation of DCVC results in the formation of S-Trichlorovinyl-N-acetylcysteine (TCV-NAC), a mercapturate that is ultimately destined for urinary excretion. However, prior to excretion, TCV-NAC can be deacetylated back to its penultimate toxic precursor, S-Trichlorovinyl-L-cysteine (TCVC), which is a potent nephrotoxicant. This guide focuses on the intricate cascade of events initiated by the bioactivation of TCVC.

Metabolic Bioactivation: The Critical Role of Cysteine S-Conjugate β-Lyase

The toxicity of TCV-NAC is not inherent to the molecule itself but is contingent upon its metabolic activation. The pivotal enzyme in this process is the pyridoxal 5'-phosphate (PLP)-dependent cysteine S-conjugate β-lyase (C-S lyase).[2][3][4][5][6] This enzyme, present in both the cytosol and mitochondria of renal proximal tubule cells, catalyzes a β-elimination reaction.

This enzymatic reaction cleaves the C-S bond of TCVC, generating a highly reactive and unstable thiol, chlorothioketene, along with pyruvate and ammonia. This reactive thiol is the ultimate toxic species responsible for initiating cellular injury. The substrate for this reaction is the deacetylated form of TCV-NAC, highlighting the dynamic interplay between acetylation and deacetylation in modulating toxicity.

Trichloroethylene Trichloroethylene Glutathione (GSH) Conjugation Glutathione (GSH) Conjugation Trichloroethylene->Glutathione (GSH) Conjugation GSH S-transferase S-(1,2-Dichlorovinyl)glutathione S-(1,2-Dichlorovinyl)glutathione Glutathione (GSH) Conjugation->S-(1,2-Dichlorovinyl)glutathione γ-Glutamyltransferase & Dipeptidase γ-Glutamyltransferase & Dipeptidase S-(1,2-Dichlorovinyl)glutathione->γ-Glutamyltransferase & Dipeptidase S-(1,2-Dichlorovinyl)-L-cysteine (DCVC) S-(1,2-Dichlorovinyl)-L-cysteine (DCVC) γ-Glutamyltransferase & Dipeptidase->S-(1,2-Dichlorovinyl)-L-cysteine (DCVC) N-Acetyltransferase N-Acetyltransferase S-(1,2-Dichlorovinyl)-L-cysteine (DCVC)->N-Acetyltransferase S-Trichlorovinyl-N-acetylcysteine (TCV-NAC) S-Trichlorovinyl-N-acetylcysteine (TCV-NAC) N-Acetyltransferase->S-Trichlorovinyl-N-acetylcysteine (TCV-NAC) Deacetylase Deacetylase S-Trichlorovinyl-N-acetylcysteine (TCV-NAC)->Deacetylase S-Trichlorovinyl-L-cysteine (TCVC) S-Trichlorovinyl-L-cysteine (TCVC) Deacetylase->S-Trichlorovinyl-L-cysteine (TCVC) Cysteine S-conjugate β-lyase Cysteine S-conjugate β-lyase S-Trichlorovinyl-L-cysteine (TCVC)->Cysteine S-conjugate β-lyase Reactive Thiol (Chlorothioketene) Reactive Thiol (Chlorothioketene) Cysteine S-conjugate β-lyase->Reactive Thiol (Chlorothioketene) Pyruvate + Ammonia Pyruvate + Ammonia Cysteine S-conjugate β-lyase->Pyruvate + Ammonia

Figure 1. Metabolic pathway of Trichloroethylene to a reactive thiol.

Molecular Mechanisms of Toxicity

The generation of the reactive thiol metabolite initiates a cascade of deleterious cellular events, primarily targeting the mitochondria and leading to oxidative stress and programmed cell death.

Covalent Binding to Cellular Macromolecules

The electrophilic nature of the chlorothioketene metabolite makes it highly reactive towards nucleophilic sites on cellular macromolecules, including proteins, lipids, and DNA. The covalent adduction to these molecules disrupts their normal physiological function, leading to enzyme inactivation, impaired membrane integrity, and genotoxicity.

Mitochondrial Dysfunction

Mitochondria are a primary target of TCVC-induced toxicity. The reactive metabolite can covalently bind to mitochondrial proteins, including enzymes of the electron transport chain and tricarboxylic acid (TCA) cycle. This leads to:

  • Inhibition of Cellular Respiration: Disruption of the electron transport chain impairs ATP synthesis, leading to an energy crisis within the cell. Studies on the related compound DCVC have shown a decrease in mitochondrial-dependent basal, ATP-linked, and maximum oxygen consumption rates.[7][8]

  • Dissipation of Mitochondrial Membrane Potential (ΔΨm): Damage to the inner mitochondrial membrane leads to a collapse of the proton gradient, a key indicator of mitochondrial dysfunction.[7][8]

  • Increased Mitochondrial Proton Leak: This indicates a loss of coupling between electron transport and ATP synthesis, further compromising cellular energy production.[7][8]

Oxidative Stress

The impairment of mitochondrial function leads to the increased production of reactive oxygen species (ROS), such as superoxide anion and hydrogen peroxide. This occurs due to the incomplete reduction of oxygen by the damaged electron transport chain. The resulting oxidative stress overwhelms the cell's antioxidant defense mechanisms, leading to:

  • Lipid Peroxidation: ROS-mediated damage to cellular membranes, including the mitochondrial and plasma membranes, compromises their integrity and function.

  • Protein Oxidation: Oxidative damage to proteins can lead to their misfolding, aggregation, and loss of function.

  • DNA Damage: ROS can induce single- and double-strand breaks in DNA, contributing to genomic instability and activating cell death pathways.

Induction of Apoptosis and Necrosis

The culmination of mitochondrial dysfunction and oxidative stress is the activation of cell death pathways.

  • Apoptosis: The release of pro-apoptotic factors, such as cytochrome c, from the damaged mitochondria into the cytosol activates the caspase cascade, leading to programmed cell death. Key executioner caspases, such as caspase-3 and caspase-9, are activated in this process.[9][10]

  • Necrosis: At higher concentrations of the toxicant, the cellular damage can be so severe that it overwhelms the apoptotic machinery, leading to uncontrolled cell lysis, or necrosis.[11][12]

cluster_0 Metabolic Activation cluster_1 Cellular Insult cluster_2 Downstream Consequences TCV-NAC TCV-NAC Deacetylation Deacetylation TCV-NAC->Deacetylation TCVC TCVC Deacetylation->TCVC C-S Lyase C-S Lyase TCVC->C-S Lyase Reactive Thiol Reactive Thiol C-S Lyase->Reactive Thiol Covalent Binding Covalent Binding Reactive Thiol->Covalent Binding Mitochondrial Dysfunction Mitochondrial Dysfunction Reactive Thiol->Mitochondrial Dysfunction ROS Production ROS Production Mitochondrial Dysfunction->ROS Production Apoptosis Apoptosis Mitochondrial Dysfunction->Apoptosis Oxidative Stress Oxidative Stress Lipid Peroxidation Lipid Peroxidation Oxidative Stress->Lipid Peroxidation Protein Damage Protein Damage Oxidative Stress->Protein Damage DNA Damage DNA Damage Oxidative Stress->DNA Damage Necrosis Necrosis Oxidative Stress->Necrosis ROS Production->Oxidative Stress DNA Damage->Apoptosis

Figure 2. Signaling pathway of TCV-NAC-induced cellular toxicity.

Experimental Protocols for Assessing TCV-NAC Toxicity

The following protocols provide a framework for investigating the key events in TCV-NAC-induced cellular toxicity. These are based on established methods used for related vinyl cysteine conjugates and can be adapted for specific cell types or experimental questions.

Cell Culture and Treatment
  • Cell Line: Human kidney proximal tubule cells (e.g., HK-2) are a relevant in vitro model.

  • Culture Conditions: Maintain cells in appropriate culture medium (e.g., DMEM/F12 supplemented with 10% FBS, penicillin/streptomycin) at 37°C in a humidified 5% CO2 atmosphere.

  • Treatment: Prepare stock solutions of TCV-NAC in a suitable solvent (e.g., sterile water or PBS). Treat cells with a range of concentrations of TCV-NAC for various time points (e.g., 6, 12, 24 hours) to determine dose- and time-dependent effects.

Assessment of Mitochondrial Function

Protocol: Measurement of Mitochondrial Respiration using Seahorse XF Analyzer

  • Cell Seeding: Seed cells in a Seahorse XF cell culture microplate at an appropriate density to achieve 80-90% confluency on the day of the assay.

  • TCV-NAC Treatment: Treat cells with the desired concentrations of TCV-NAC for the specified duration.

  • Assay Preparation: One hour before the assay, replace the culture medium with Seahorse XF base medium supplemented with glucose, pyruvate, and glutamine, and incubate at 37°C in a non-CO2 incubator.

  • Seahorse XF Analysis: Load the microplate into the Seahorse XF Analyzer. Perform a mitochondrial stress test by sequentially injecting oligomycin, FCCP, and a mixture of rotenone and antimycin A.

  • Data Analysis: Calculate key parameters of mitochondrial respiration, including basal respiration, ATP-linked respiration, maximal respiration, and proton leak.

Table 1: Representative Data from a Mitochondrial Stress Test

ParameterControlTCV-NAC (Low Dose)TCV-NAC (High Dose)
Basal Respiration (pmol O2/min)100 ± 585 ± 660 ± 7
ATP-Linked Respiration (pmol O2/min)75 ± 455 ± 530 ± 4
Maximal Respiration (pmol O2/min)250 ± 15180 ± 12100 ± 10
Proton Leak (pmol O2/min)25 ± 230 ± 330 ± 4
Measurement of Oxidative Stress

Protocol: Detection of Intracellular ROS using DCFDA

  • Cell Seeding and Treatment: Seed cells in a 96-well black, clear-bottom plate and treat with TCV-NAC as described above.

  • DCFDA Staining: Remove the treatment medium and wash the cells with warm PBS. Add 10 µM 2',7'-dichlorodihydrofluorescein diacetate (DCFDA) in PBS and incubate for 30 minutes at 37°C.

  • Fluorescence Measurement: Wash the cells with PBS to remove excess probe. Measure the fluorescence intensity using a microplate reader with excitation at 485 nm and emission at 535 nm.

Assessment of Apoptosis

Protocol: Annexin V/Propidium Iodide (PI) Staining by Flow Cytometry

  • Cell Culture and Treatment: Culture and treat cells with TCV-NAC in 6-well plates.

  • Cell Harvesting: After treatment, collect both adherent and floating cells. Wash the cells with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and PI to the cell suspension and incubate for 15 minutes in the dark at room temperature.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.

Conclusion and Future Directions

The mechanism of S-Trichlorovinyl-N-acetylcysteine toxicity is a multi-step process initiated by metabolic activation via cysteine S-conjugate β-lyase, leading to the formation of a reactive thiol. This metabolite instigates cellular damage primarily through covalent binding to macromolecules and induction of severe mitochondrial dysfunction. The subsequent increase in oxidative stress and disruption of cellular energy homeostasis culminates in apoptosis and necrosis.

Further research should focus on identifying the specific protein targets of the reactive thiol metabolite to better understand the precise molecular events leading to cellular dysfunction. Additionally, exploring the potential of antioxidants and specific mitochondrial-protective agents to mitigate TCV-NAC-induced toxicity could provide valuable insights for developing therapeutic strategies against trichloroethylene-induced nephrotoxicity. A deeper understanding of the regulatory mechanisms of cysteine S-conjugate β-lyase could also offer novel avenues for intervention.

References

  • Lash, L. H., et al. (2000). Metabolism and Toxicity of Trichloroethylene and S-(1,2-Dichlorovinyl)-L-Cysteine in Freshly Isolated Human Proximal Tubular Cells. Toxicological Sciences, 54(2), 422-431. [Link]

  • Elkin, E. R., et al. (2019). The trichloroethylene metabolite S-(1,2-dichlorovinyl)-L-cysteine induces progressive mitochondrial dysfunction in HTR-8/SVneo trophoblasts. Toxicology, 427, 152283. [Link]

  • Ripp, S. L., et al. (1997). Oxidation of cysteine S-conjugates by rabbit liver microsomes and cDNA-expressed flavin-containing monooxygenases: studies with S-(1,2-dichlorovinyl)-L-cysteine, S-(1,2,2-trichlorovinyl)-L-cysteine, S-allyl-L-cysteine, and S-benzyl-L-cysteine. Molecular Pharmacology, 51(3), 507-515. [Link]

  • Elkin, E. R., et al. (2019). The trichloroethylene metabolite S-(1,2-dichlorovinyl)-L-cysteine induces progressive mitochondrial dysfunction in HTR-8/SVneo trophoblasts. Toxicology, 427, 152283. [Link]

  • Loch-Caruso, R., et al. (2020). Trichloroethylene Metabolite S-(1,2-Dichlorovinyl)-l-cysteine Stimulates Changes in Energy Metabolites and Amino Acids in the BeWo Human Placental Trophoblast Model during Syncytialization. Chemical Research in Toxicology, 33(4), 986-996. [Link]

  • Adikwu, E., et al. (2023). Acyclovir-induced Nephrotoxicity: Protective Potential of N-acetylcysteine. Journal of Experimental and Basic Medical Sciences, 4(1), 1-7. [Link]

  • Cooper, A. J. L., & Pinto, J. T. (2006). Role of Cysteine S-Conjugate β-Lyases in the Bioactivation of Renal Toxicants. Drug Metabolism Reviews, 38(4), 655-683. [Link]

  • Fishbane, S., & Durham, J. H. (2003). N-acetylcysteine for prevention of radiocontrast induced nephrotoxicity: the importance of dose and route of administration. Kidney International, 64(1), 24-28. [Link]

  • Servais, H., et al. (2008). N-acetylcysteine transforms necrosis into apoptosis and affords tailored protection from cisplatin cytotoxicity. Journal of the American Society of Nephrology, 19(4), 748-758. [Link]

  • Servais, H., et al. (2008). N-acetylcysteine transforms necrosis into apoptosis and affords tailored protection from cisplatin cytotoxicity. ResearchGate. [Link]

  • Li, X., et al. (2016). N-acetylcysteine induces apoptosis via the mitochondria-dependent pathway but not via endoplasmic reticulum stress in H9c2 cells. Molecular Medicine Reports, 14(3), 2541-2548. [Link]

  • Adikwu, E., et al. (2025). Acyclovir-induced Nephrotoxicity: Protective Potential of N-acetylcysteine. Journal of Exploratory Research in Pharmacology, 10(1), 21-27. [Link]

  • Cooper, A. J. L., et al. (2011). Cysteine S-conjugate β-lyases: Important roles in the metabolism of naturally occurring sulfur and selenium-containing compounds, xenobiotics and anticancer agents. Amino Acids, 41(1), 7-27. [Link]

  • Ezeriņa, D., et al. (2018). N-acetyl cysteine functions as a fast-acting antioxidant by triggering intracellular H2S and sulfane sulfur production. Cell Reports, 22(10), 2697-2706. [Link]

  • Cooper, A. J. L., et al. (2011). Cysteine S-conjugate Beta-lyases: Important Roles in the Metabolism of Naturally Occurring Sulfur and Selenium-containing Compounds, Xenobiotics and Anticancer Agents. National Institute of Justice. [Link]

  • Sadowska, A. M. (2012). N-acetylcysteine mucolysis in the management of chronic obstructive pulmonary disease. Therapeutic Advances in Respiratory Disease, 6(3), 127-135. [Link]

  • Tenorio, M. D. C., et al. (2021). The Multifaceted Therapeutic Role of N-Acetylcysteine (NAC) in Disorders Characterized by Oxidative Stress. Current Neuropharmacology, 19(8), 1234-1250. [Link]

  • Cooper, A. J. L., et al. (2006). Cysteine S-conjugate β-lyases. ResearchGate. [Link]

  • Zagler, A., et al. (2005). N-Acetylcysteine for the Prevention of Contrast-induced Nephropathy: A Systematic Review and Meta-analysis. The American Journal of Medicine, 118(8), 880-886. [Link]

  • Cummings, B. S., et al. (2001). Role of cysteine S-conjugate beta-lyase in the metabolism of cisplatin. Journal of the American Society of Nephrology, 12(11), 2354-2361. [Link]

  • Lee, Y., et al. (2023). N-Acetylcysteine Suppresses Microglial Inflammation and Induces Mortality Dose-Dependently via Tumor Necrosis Factor-α Signaling. International Journal of Molecular Sciences, 24(4), 3792. [Link]

  • Jaeschke, H., et al. (2014). Experimental models of hepatotoxicity related to acute liver failure. Journal of Clinical and Translational Hepatology, 2(3), 153-161. [Link]

  • Akcay, A., et al. (2009). The effect of N-acetylcysteine on inflammation and oxidative stress in cisplatin-induced nephrotoxicity: a rat model. Renal Failure, 31(5), 392-397. [Link]

  • Lin, T.-H., et al. (2021). N-Acetyl Cysteine Overdose Inducing Hepatic Steatosis and Systemic Inflammation in Both Propacetamol-Induced Hepatotoxic and Normal Mice. International Journal of Molecular Sciences, 22(6), 2933. [Link]

  • Li, X., et al. (2016). NAC‑induced apoptosis is mediated by the activation of caspase‑9 and ‑3 in H9c2 cells. ResearchGate. [Link]

  • Wang, Y., et al. (2018). Protective Effect of N-Acetylcysteine against Oxidative Stress Induced by Zearalenone via Mitochondrial Apoptosis Pathway in SIEC02 Cells. Toxins, 10(10), 408. [Link]

  • Berk, M. (2016). Glutathione, Oxidative Stress and N-Acetylcysteine (NAC) in Psychiatric Disorders. YouTube. [Link]

  • Pedre, B., et al. (2021). The mechanism of action of N-acetylcysteine (NAC): The emerging role of H2S and sulfane sulfur species. Pharmacology & Therapeutics, 228, 107916. [Link]

  • Ntamo, Y., et al. (2021). Drug-Induced Liver Injury: Clinical Evidence of N-Acetyl Cysteine Protective Effects. Oxidative Medicine and Cellular Longevity, 2021, 9958340. [Link]

  • Ntamo, Y., et al. (2021). Drug-Induced Liver Injury: Clinical Evidence of N-Acetyl Cysteine Protective Effects. Hindawi. [Link]

  • Synapse. (2024). What is the mechanism of Acetylcysteine? Patsnap Synapse. [Link]

  • Sanchez-Villanueva, J. A., et al. (2023). Effect of N-Acetylcysteine in Mitochondrial Function, Redox Signaling, and Sirtuin 3 Levels in the Heart During Cardiorenal Syndrome Type 4 Development. Antioxidants, 12(2), 269. [Link]

  • Wang, G., et al. (2013). N-Acetylcysteine protects against trichloroethene-mediated autoimmunity by attenuating oxidative stress. Toxicology and Applied Pharmacology, 273(1), 189-195. [Link]

  • Singh, J., et al. (2021). N-Acetylcysteine Reverses the Mitochondrial Dysfunction Induced by Very Long-Chain Fatty Acids in Murine Oligodendrocyte Model of Adrenoleukodystrophy. Biomedicines, 9(12), 1826. [Link]

  • Khayyat, A., et al. (2015). Co-administration of N-Acetylcysteine and Acetaminophen Efficiently Blocks Acetaminophen Toxicity. Drug Development Research, 76(5), 251-258. [Link]

  • Wikipedia. (2024). Acetylcysteine. Wikipedia. [Link]

Sources

Toxicological profile of S-Trichlorovinyl-N-acetylcysteine

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Toxicological Profile of S-(1,2,2-Trichlorovinyl)-N-acetylcysteine

Introduction

S-(1,2,2-Trichlorovinyl)-N-acetylcysteine (TCV-NAC) is a mercapturic acid metabolite of the industrial solvent and environmental contaminant tetrachloroethylene (PERC). While often considered an end-product of detoxification destined for urinary excretion, TCV-NAC and its metabolic precursors are central to the bioactivation of PERC, leading to significant target organ toxicity. This guide provides a comprehensive overview of the toxicological profile of TCV-NAC, synthesizing current knowledge on its metabolic formation, mechanisms of toxicity, and the experimental methodologies used to elucidate its hazardous properties. It is intended for researchers and professionals in toxicology, pharmacology, and drug development who require a detailed understanding of this critical metabolite.

Part 1: Toxicokinetics and Metabolic Bioactivation

The toxicity of TCV-NAC is inextricably linked to its metabolic pathway, which transforms the relatively inert parent compound, PERC, into highly reactive intermediates. This bioactivation process is a multi-step cascade primarily involving the glutathione conjugation pathway.

The Glutathione Conjugation Pathway

The journey from PERC to TCV-NAC begins in the liver, where PERC is conjugated with glutathione (GSH) in a reaction catalyzed by glutathione S-transferases (GSTs). This initial step forms S-(1,2,2-trichlorovinyl)glutathione (TCVG).[1] TCVG is then sequentially metabolized by enzymes in the liver and kidney. Gamma-glutamyltransferase (GGT) and dipeptidases cleave the glutamate and glycine residues, respectively, to yield the cysteine S-conjugate, S-(1,2,2-trichlorovinyl)-L-cysteine (TCVC).[1][2]

TCVC is a critical branch-point metabolite. It can be N-acetylated by N-acetyltransferases (NATs) to form the urinary metabolite TCV-NAC.[1] However, TCVC can also be transported into the proximal tubule cells of the kidney, where it undergoes further bioactivation, leading to nephrotoxicity.[3]

G cluster_0 Liver / Extrahepatic Tissues cluster_1 Kidney (Proximal Tubule Cell) PERC Tetrachloroethylene (PERC) TCVG S-(1,2,2-Trichlorovinyl)glutathione (TCVG) PERC->TCVG + GSH (GSTs) TCVC_circ S-(1,2,2-Trichlorovinyl)-L-cysteine (TCVC) (in circulation) TCVG->TCVC_circ - Glu, - Gly (GGT, Dipeptidases) TCVC_cell TCVC (intracellular) TCVC_circ->TCVC_cell Transport TCVNAC S-(1,2,2-Trichlorovinyl)-N-acetylcysteine (TCV-NAC) TCVC_cell->TCVNAC N-Acetylation (NATs) ReactiveThiol Trichlorovinylthiol (Reactive Intermediate) TCVC_cell->ReactiveThiol Bioactivation (Cysteine Conjugate β-lyase) TCVNAC->TCVC_cell Deacetylation (Acylases) Urine Urinary Excretion TCVNAC->Urine Covalent Covalent Binding to Cellular Macromolecules ReactiveThiol->Covalent Toxicity Nephrotoxicity Covalent->Toxicity G cluster_0 Mitochondrion Reactive Reactive Metabolite (e.g., Thioketene) GSH Depletion of Mitochondrial GSH Reactive->GSH ETC ETC Inhibition Reactive->ETC ROS ↑ ROS Production ETC->ROS MPT Mitochondrial Permeability Transition (MPT) ROS->MPT Membrane Dissipation of Membrane Potential (ΔΨm) MPT->Membrane CytoC Cytochrome c Release Membrane->CytoC Apoptosis Apoptosis CytoC->Apoptosis

Figure 2: Signaling pathway of mitochondrial dysfunction induced by TCVC reactive metabolites.
Genotoxicity and Carcinogenicity

TCV-NAC and its regioisomers have been identified as both nephrotoxic and mutagenic. [4][5]The formation of reactive electrophiles that can covalently bind to DNA provides a clear mechanism for genotoxicity. Such DNA adducts can lead to mutations if not properly repaired, potentially initiating carcinogenesis.

However, the role of genotoxicity in the renal tumors observed in long-term animal bioassays with PERC is debated. An alternative hypothesis suggests that the primary driver is not a direct genotoxic event but rather chronic cytotoxicity. [6]In this model, sustained exposure to the nephrotoxic metabolites causes ongoing cell death in the proximal tubules. This damage triggers a persistent state of regenerative cell proliferation. Over time, the increased rate of cell division raises the probability of spontaneous mutations occurring and becoming fixed, ultimately leading to tumor formation. A study using the comet assay to assess DNA breakage in rat kidney tubules following exposure to DCVC found only limited evidence of DNA damage, lending support to a non-genotoxic, cytotoxicity-driven mechanism of carcinogenesis. [6]

Part 3: Key Experimental Protocols

Investigating the toxicological profile of TCV-NAC requires a multi-faceted approach using both in vivo and in vitro models. The following protocols outline standard methodologies for assessing key toxicological endpoints.

Protocol: In Vivo Assessment of Nephrotoxicity in Rodents

This protocol is designed to evaluate the nephrotoxic potential of a test compound following systemic administration.

  • Animal Model: Male Sprague-Dawley rats (200-250 g) are commonly used. Animals are housed under standard conditions with free access to food and water.

  • Dosing: The test compound (e.g., TCV-NAC or its precursor TCVC) is dissolved in a suitable vehicle (e.g., saline). Animals are administered a single dose via intraperitoneal (i.p.) injection. A control group receives the vehicle only.

  • Sample Collection: At 24 hours post-dosing, animals are anesthetized. Blood is collected via cardiac puncture for serum chemistry analysis. Urine may be collected over the 24-hour period using metabolic cages.

  • Biochemical Analysis: Serum is analyzed for markers of renal function, including Blood Urea Nitrogen (BUN) and creatinine.

  • Histopathology: Following blood collection, animals are euthanized. The kidneys are excised, weighed, and fixed in 10% neutral buffered formalin. Tissues are then processed, embedded in paraffin, sectioned, and stained with Hematoxylin and Eosin (H&E) for microscopic examination of renal structures, focusing on the cortex and medulla for signs of tubular necrosis, degeneration, and cast formation.

Protocol: In Vitro Assessment of Mitochondrial Respiration

This protocol uses high-resolution respirometry (e.g., Seahorse XF Analyzer) to assess mitochondrial function in a relevant cell line.

  • Cell Culture: Human kidney proximal tubule cells (e.g., HK-2 line) are seeded into a Seahorse XF cell culture microplate and grown to confluence.

  • Compound Exposure: Cells are treated with various non-lethal concentrations of the test compound (e.g., TCVC) for a defined period (e.g., 6 to 12 hours). [7]3. Mitochondrial Stress Test: After exposure, the culture medium is replaced with assay medium. The Seahorse XF Analyzer performs sequential injections of mitochondrial inhibitors to measure key parameters of respiration:

    • Oligomycin: Inhibits ATP synthase, revealing ATP-linked respiration and proton leak.

    • FCCP (carbonyl cyanide-4-(trifluoromethoxy)phenylhydrazone): An uncoupling agent that collapses the proton gradient and induces maximal respiration.

    • Rotenone/Antimycin A: Inhibit Complex I and III, respectively, shutting down mitochondrial respiration and revealing non-mitochondrial oxygen consumption.

  • Data Analysis: The oxygen consumption rate (OCR) is measured in real-time. Parameters such as basal respiration, ATP production, maximal respiration, and spare respiratory capacity are calculated to provide a comprehensive profile of mitochondrial health.

G cluster_0 Experimental Workflow cluster_1 Mito Stress Test Injections Start Seed HK-2 Cells in XF Plate Treat Treat with TCV-NAC Precursor (TCVC) Start->Treat Assay Run Seahorse XF Mito Stress Test Treat->Assay Analyze Analyze Oxygen Consumption Rate (OCR) Assay->Analyze Oligo 1. Oligomycin (Measures ATP-linked OCR) Output Generate Mitochondrial Function Profile Analyze->Output FCCP 2. FCCP (Measures Maximal OCR) Rot 3. Rotenone/Antimycin A (Measures Non-Mitochondrial OCR)

Figure 3: Experimental workflow for assessing mitochondrial dysfunction using a Seahorse XF Analyzer.

Conclusion

S-(1,2,2-Trichlorovinyl)-N-acetylcysteine is more than a simple urinary biomarker of tetrachloroethylene exposure; it is a key player in a complex metabolic pathway that leads to significant renal toxicity. Its formation and subsequent deacetylation to TCVC fuel a bioactivation cycle that generates highly reactive electrophiles within the proximal tubules of the kidney. These intermediates inflict cellular damage through covalent binding to macromolecules, with a pronounced impact on mitochondrial function, leading to oxidative stress, energy failure, and ultimately cell death. While the genotoxic potential of these metabolites is established, their role in carcinogenicity may be secondary to chronic cytotoxicity and regenerative proliferation. Understanding the complete toxicological profile of TCV-NAC is essential for accurate risk assessment of tetrachloroethylene exposure and for developing strategies to mitigate its adverse health effects.

References

  • Lash, L. H., et al. (1999). Metabolism and Toxicity of Trichloroethylene and S-(1,2-Dichlorovinyl)-L-Cysteine in Freshly Isolated Human Proximal Tubular Cells. Toxicological Sciences, Oxford Academic. [Link]

  • Birner, G., et al. (1993). Nephrotoxic and genotoxic N-acetyl-S-dichlorovinyl-L-cysteine is a urinary metabolite after occupational 1,1,2-trichloroethene exposure in humans. Environmental Health Perspectives. [Link]

  • Healy, E. A., et al. (2012). Characterization of the chemical reactivity and nephrotoxicity of N-acetyl-S-(1,2-dichlorovinyl)-L-cysteine sulfoxide, a potential reactive metabolite of trichloroethylene. Toxicology and Applied Pharmacology. [Link]

  • Birner, G., et al. (1993). Nephrotoxic and genotoxic N-acetyl-S-dichlorovinyl-L-cysteine is a urinary metabolite after occupational 1,1,2-trichloroethene exposure in humans: implications for the risk of trichloroethene exposure. Environmental Health Perspectives. [Link]

  • Cichocki, J. A., et al. (2020). Metabolism and Toxicity of Trichloroethylene and Tetrachloroethylene in Cytochrome P450 2E1 Knockout and Humanized Transgenic Mice. Toxicological Sciences. [Link]

  • Dekant, W., et al. (1990). Identification of S-1,2,2-trichlorovinyl-N-acetylcysteine as a urinary metabolite of tetrachloroethylene: Bioactivation through glutathione conjugation as a possible explanation of its nephrocarcinogenicity. Chemical Research in Toxicology. [Link]

  • Healy, E. A., et al. (2013). Characterization of the chemical reactivity and nephrotoxicity of N-acetyl-S-(1,2-dichlorovinyl)-L-cysteine sulfoxide, a potential reactive metabolite of trichloroethylene. Toxicology and Applied Pharmacology. [Link]

  • Clay, P. (2008). Assessment of the genotoxicity of trichloroethylene and its metabolite, S-(1,2-dichlorovinyl)-L-cysteine (DCVC), in the comet assay in rat kidney. Mutagenesis. [Link]

  • Zhou, Y., et al. (2017). Comparative Analysis of Metabolism of Trichloroethylene and Tetrachloroethylene among Mouse Tissues and Strains. Toxicological Sciences. [Link]

  • Lash, L. H., et al. (2000). Metabolism of trichloroethylene. Environmental Health Perspectives. [Link]

  • Elkin, L. A., et al. (2019). The trichloroethylene metabolite S-(1,2-dichlorovinyl)-L-cysteine induces progressive mitochondrial dysfunction in HTR-8/SVneo trophoblasts. Toxicology. [Link]

  • Elkin, L. A., et al. (2019). The trichloroethylene metabolite S-(1,2-dichlorovinyl)-L-cysteine induces progressive mitochondrial dysfunction in HTR-8/SVneo trophoblasts. Toxicology. [Link]

Sources

Research applications of S-Trichlorovinyl-N-acetylcysteine in toxicology

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Toxicological Applications of S-Trichlorovinyl-N-acetylcysteine (TCV-NAC)

Foreword: Situating TCV-NAC in Modern Toxicology

S-Trichlorovinyl-N-acetylcysteine (TCV-NAC) represents more than just a chemical structure; it is a critical piece in the puzzle of understanding the toxicology of tetrachloroethylene (PERC), a widespread industrial solvent and environmental contaminant. While often viewed as a mere urinary metabolite, TCV-NAC lies at a crucial metabolic crossroads, acting as both a stable biomarker of exposure and a precursor to highly reactive species implicated in severe kidney damage. This guide is designed for the hands-on researcher. It moves beyond textbook descriptions to provide a functional, in-depth understanding of TCV-NAC's role in toxicology. We will dissect its metabolic formation, explore the mechanisms of its bioactivation into a potent toxicant, and detail the experimental systems required to rigorously study its effects. The methodologies presented herein are framed not as rigid instructions, but as logical frameworks, empowering you to design, execute, and interpret experiments with scientific integrity and field-proven insight.

Part 1: The Metabolic Journey and Bioactivation of TCV-NAC

A core principle in toxicology is that the parent compound is not always the ultimate culprit. For tetrachloroethylene, its journey through the body's metabolic machinery is what unlocks its nephrotoxic potential. TCV-NAC is a key station on this journey.

Metabolic Formation: From Solvent to Mercapturate

The formation of TCV-NAC is a multi-step process primarily initiated in the liver, involving the glutathione (GSH) conjugation pathway—a minor but toxicologically critical route for PERC metabolism.[1][2]

  • Glutathione Conjugation: The process begins with the enzymatic conjugation of PERC with glutathione, catalyzed by glutathione S-transferases (GSTs), to form S-(1,2,2-trichlorovinyl)glutathione (TCVG).

  • Enzymatic Cleavage: TCVG is then sequentially broken down. First, a γ-glutamyltransferase removes the glutamate residue, followed by a dipeptidase which cleaves the glycine residue.

  • Formation of the Cysteine Conjugate: This enzymatic cascade yields S-(1,2,2-trichlorovinyl)-L-cysteine (TCVC), a key nephrotoxic intermediate.[1][3]

  • N-Acetylation: A portion of the TCVC formed undergoes N-acetylation, catalyzed by N-acetyltransferases, to produce the stable, excretable mercapturic acid, S-Trichlorovinyl-N-acetylcysteine (TCV-NAC).[1][4] This metabolite is readily detected in the urine of individuals exposed to PERC.[5]

G cluster_enzymes PERC Tetrachloroethylene (PERC) TCVG S-(1,2,2-trichlorovinyl)glutathione (TCVG) PERC->TCVG + Glutathione GSTs Glutathione S-Transferases (GSTs) TCVC S-(1,2,2-trichlorovinyl)-L-cysteine (TCVC) TCVG->TCVC Enzymes γ-Glutamyltransferase & Dipeptidase TCVNAC S-Trichlorovinyl-N-acetylcysteine (TCV-NAC) TCVC->TCVNAC NAT N-Acetyltransferase Urine Urinary Excretion TCVNAC->Urine

Metabolic pathway for the formation of TCV-NAC from Tetrachloroethylene.
The Crucial Bioactivation Step: Unleashing the Toxin

The relative stability of TCV-NAC and its precursor TCVC belies their potential for harm. Their toxicity is realized through bioactivation within the kidney into highly reactive electrophiles. Understanding these pathways is paramount, as they explain the compound's target organ specificity.

  • Pathway A: Cysteine Conjugate β-lyase (CCBL) Action: The predominant and best-characterized pathway involves the renal enzyme cysteine conjugate β-lyase.[3] TCVC (either directly transported to the kidney or formed by the deacetylation of TCV-NAC) is cleaved by CCBL to yield ammonia, pyruvate, and a reactive thiol, chlorothioketene, which can damage cellular macromolecules.[6][7]

  • Pathway B: Oxidative Activation: An alternative and highly potent pathway involves the oxidation of the sulfur atom in TCVC by renal enzymes, including flavin-containing monooxygenases (FMOs) and cytochrome P450s (CYPs).[1][8] This creates S-(1,2,2-trichlorovinyl)-L-cysteine sulfoxide (TCVCS), a metabolite shown to be a more powerful nephrotoxicant than its parent TCVC.[8] This sulfoxide is a reactive intermediate that readily modifies cellular structures.

G cluster_enzymes TCVNAC TCV-NAC TCVC TCVC TCVNAC->TCVC Deacetylation TCVCS TCVC Sulfoxide (TCVCS) TCVC->TCVCS Oxidation ReactiveThiol Reactive Thiol (e.g., Chlorothioketene) TCVC->ReactiveThiol β-elimination Acylase Acylase CCBL Cysteine Conjugate β-lyase (CCBL) Oxidases FMOs, CYPs Toxicity Cellular Damage & Nephrotoxicity TCVCS->Toxicity ReactiveThiol->Toxicity

Bioactivation pathways of TCV-NAC and TCVC leading to nephrotoxicity.

Expertise & Experience Insight: The choice of an in vitro model system is dictated by these pathways. If studying the CCBL pathway, a cell line or tissue preparation with known high β-lyase activity (like primary rat proximal tubule cells) is essential.[2] Conversely, to investigate the oxidative pathway, models expressing relevant FMO and CYP isoforms are required. Human kidney cells are known to possess these enzymes, making them relevant for studying human-specific bioactivation.[9]

Part 2: Toxicological Profile: Nephrotoxicity and Mitochondrial Dysfunction

The bioactivation of TCV-NAC's precursors culminates in a focused assault on the kidney, specifically the proximal tubule cells, due to their high metabolic activity and role in reabsorption.

The Kidney as the Primary Target

Exposure to TCVC, the immediate precursor of TCV-NAC, leads to dose-dependent renal injury. The severity of toxicity is considerably higher for TCVC compared to related compounds like S-(1,2-dichlorovinyl)-L-cysteine (DCVC), a metabolite of trichloroethylene.[3]

Key Pathological Findings:

  • Acute Tubular Necrosis: The primary lesion observed is the death and sloughing of epithelial cells lining the proximal tubules.[8]

  • Biochemical Indicators: This cellular damage leads to a measurable decline in kidney function, characterized by elevated Blood Urea Nitrogen (BUN) and serum creatinine levels.[10]

  • Interstitial Fibrosis: With subchronic exposure, degenerative changes can progress to scarring of the kidney tissue.[10]

Parameter Observation in Animal Models (TCVC/DCVC Exposure) Significance Reference(s)
Blood Urea Nitrogen (BUN)Significantly increasedIndicates impaired kidney filtration[8][10]
Serum CreatinineSignificantly increasedIndicates impaired kidney filtration[11][12]
Kidney WeightSignificantly decreased (subchronic)Suggests tissue loss and atrophy[10]
HistopathologyTubular necrosis, degeneration, interstitial fibrosisDirect evidence of cellular and tissue damage[8][10]
Kidney Injury Molecule-1 (KIM-1)Significantly increased in urineA sensitive and specific biomarker of proximal tubule injury[13][14]
Mechanism of Cellular Injury: A Mitochondrial Focus

The reactive electrophiles generated from TCVC bioactivation are indiscriminate in their targets, but mitochondria are a particularly vulnerable and critical site of damage. The resulting mitochondrial dysfunction is a central event in the ensuing cell death cascade.[15]

  • Targeting Mitochondria: The reactive metabolites readily penetrate the mitochondrial membranes.

  • Depletion of Mitochondrial GSH: They deplete the local stores of glutathione, crippling the organelle's primary antioxidant defense.[16]

  • Increased Oxidative Stress: This leads to a surge in reactive oxygen species (ROS) production.

  • Membrane Potential Collapse: The integrity of the inner mitochondrial membrane is compromised, leading to the dissipation of the mitochondrial membrane potential (ΔΨm).[17]

  • Apoptosis Induction: The damaged mitochondria release pro-apoptotic factors (e.g., cytochrome c) into the cytosol, activating the caspase cascade and executing programmed cell death.

cluster_cell Proximal Tubule Cell cluster_mito Mitochondrion ReactiveMetabolite Reactive Metabolite (from TCVC/TCVCS) GSH_Depletion mtGSH Depletion ReactiveMetabolite->GSH_Depletion ROS ↑ ROS Production GSH_Depletion->ROS MMP_Collapse ΔΨm Collapse ROS->MMP_Collapse CytoC Cytochrome C Release MMP_Collapse->CytoC Caspase Caspase Activation CytoC->Caspase Apoptosis Apoptosis Caspase->Apoptosis

Intracellular cascade from reactive metabolites to mitochondrial-mediated apoptosis.

Part 3: Methodologies for Studying TCV-NAC Toxicology

Investigating the toxicology of TCV-NAC requires a multi-faceted approach, combining in vivo models to assess organ-level toxicity with in vitro systems to dissect cellular and molecular mechanisms.

In Vivo Model: Rodent Nephrotoxicity Study

This protocol outlines a foundational study to characterize the nephrotoxic potential of a test compound like TCVC in a rat model.

Trustworthiness Insight: This protocol is self-validating. The inclusion of both biochemical (BUN, creatinine) and histopathological endpoints ensures that functional deficits are correlated with physical tissue damage. The addition of a modern biomarker like KIM-1 provides a sensitive, non-invasive measure that can corroborate the other findings.

Experimental Protocol: Acute Nephrotoxicity Assessment in Rats

  • Animal Model: Male Sprague-Dawley rats (250-300g) are commonly used due to their well-characterized renal physiology. House animals under standard conditions with ad libitum access to food and water.

  • Acclimation: Allow a 1-week acclimation period before the start of the experiment.

  • Grouping: Randomly assign animals to groups (n=6-8 per group):

    • Group 1: Vehicle control (e.g., saline, i.p.)

    • Group 2: TCVC - Low Dose (e.g., 5 mg/kg, i.p.)

    • Group 3: TCVC - High Dose (e.g., 20 mg/kg, i.p.)

    • Group 4: Positive Control - Known nephrotoxicant (e.g., Cisplatin, 7 mg/kg, i.p.)

  • Dosing: Administer a single intraperitoneal (i.p.) injection of the respective compound. TCVC is used as it is the direct precursor to the reactive species.

  • Monitoring & Sample Collection:

    • House rats in metabolic cages for 24-hour urine collection post-dosing to measure urinary volume and biomarkers (KIM-1).

    • At 24 or 48 hours post-dosing, anesthetize the animals. Collect blood via cardiac puncture for serum separation.

  • Necropsy and Tissue Collection:

    • Euthanize animals via an approved method.

    • Perform necropsy, collect both kidneys, and record their weights.

    • Fix one kidney in 10% neutral buffered formalin for histopathology.

    • Snap-freeze the other kidney in liquid nitrogen for potential molecular analysis.

  • Analysis:

    • Serum Biochemistry: Analyze serum for BUN and creatinine levels using standard clinical chemistry analyzers.

    • Urinary Biomarkers: Quantify urinary KIM-1 levels using a commercially available ELISA kit.

    • Histopathology: Process formalin-fixed kidneys, embed in paraffin, section, and stain with Hematoxylin and Eosin (H&E). A board-certified veterinary pathologist should evaluate slides for evidence of tubular necrosis, protein casts, and other lesions.

Workflow for an in vivo rodent nephrotoxicity study.
In Vitro Model: Mechanistic Study in Human Kidney Cells

To probe the mitochondrial mechanism of toxicity, an in vitro model like the human-derived immortalized proximal tubule epithelial cell line (HK-2) is invaluable.[12]

Experimental Protocol: Assessing Mitochondrial Dysfunction in HK-2 Cells

  • Cell Culture: Culture HK-2 cells in Keratinocyte Serum-Free Medium supplemented with bovine pituitary extract and EGF, at 37°C in a 5% CO2 atmosphere.

  • Seeding: Seed cells in appropriate plates (e.g., 96-well plates for viability, Seahorse XF plates for metabolic analysis) and allow them to adhere and reach ~80% confluency.

  • Treatment: Expose cells to varying concentrations of the test article (e.g., 0-50 µM TCVCS, the potent reactive metabolite) for relevant time points (e.g., 6, 12, 24 hours). Include a vehicle control group.

  • Mitochondrial Membrane Potential (ΔΨm) Assay:

    • At the end of the treatment period, remove the medium and incubate cells with a fluorescent dye like Tetramethylrhodamine, Ethyl Ester (TMRE) (e.g., 50 nM for 30 min). TMRE accumulates in active mitochondria with intact membrane potential.

    • Wash cells with PBS.

    • Measure fluorescence using a plate reader (e.g., Ex/Em ~549/575 nm). A decrease in fluorescence indicates dissipation of ΔΨm.

  • Oxygen Consumption Rate (OCR) Assay:

    • Use a Seahorse XF Analyzer to perform a "Mito Stress Test."

    • After baseline OCR measurements of treated cells, sequentially inject:

      • Oligomycin: An ATP synthase inhibitor, to measure ATP-linked respiration.

      • FCCP: An uncoupling agent, to measure maximal respiration.

      • Rotenone/Antimycin A: Complex I and III inhibitors, to shut down mitochondrial respiration and measure non-mitochondrial oxygen consumption.

    • Analyze the resulting OCR profile to determine basal respiration, ATP production, maximal respiratory capacity, and spare respiratory capacity. A decrease in these parameters indicates mitochondrial dysfunction.[17]

Analytical Chemistry: Quantifying TCV-NAC

Accurate quantification of TCV-NAC in biological matrices like urine is essential for its use as a biomarker. High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) provides the required sensitivity and specificity.[18]

Parameter Typical Method Specification Rationale
Instrumentation UPLC/HPLC system coupled to a triple quadrupole mass spectrometer (MS/MS)UPLC provides fast, high-resolution separation. MS/MS allows for highly specific and sensitive quantification using Multiple Reaction Monitoring (MRM).
Column Reversed-phase C18 (e.g., 2.1 x 50 mm, 1.8 µm)Good retention and separation for moderately polar compounds like TCV-NAC.
Mobile Phase A Water with 0.1% Formic AcidProvides protons for positive ion mode ionization.
Mobile Phase B Acetonitrile with 0.1% Formic AcidElutes the analyte from the C18 column.
Flow Rate 0.3 - 0.5 mL/minTypical for UPLC systems, balancing speed and resolution.
Ionization Mode Electrospray Ionization (ESI), PositiveTCV-NAC contains amine groups that are readily protonated.
MRM Transitions Specific precursor ion (M+H)+ to product ion transitions for TCV-NAC and an internal standard.Provides specificity and quantitative accuracy.

Part 4: The Paradoxical Role of N-Acetylcysteine (NAC) in Modulating Toxicity

N-acetylcysteine (NAC) is a widely used antioxidant and a clinical antidote for acetaminophen poisoning.[19] Its role in the context of TCV-NAC, however, is complex and potentially paradoxical.

  • NAC as a Protective Agent: In many toxicological models, NAC acts as a cytoprotective agent.[12][20][21] Its mechanisms include:

    • GSH Precursor: NAC is deacetylated in the body to L-cysteine, a rate-limiting substrate for the synthesis of glutathione (GSH). By boosting cellular GSH levels, NAC enhances the cell's capacity to neutralize reactive electrophiles and ROS.[22]

    • Direct Scavenger: The sulfhydryl group of NAC can directly scavenge certain reactive oxygen species.[22]

  • NAC as a Potential Potentiator of Toxicity: A more nuanced and counterintuitive hypothesis suggests NAC could, under specific circumstances, exacerbate toxicity. Research on the related trichloroethylene metabolite DCVC suggests that providing an excess of NAC might promote the N-acetylation of the cysteine conjugate (e.g., TCVC to TCV-NAC).[23] Since this acetylation is a step in a pathway that can ultimately lead to bioactivation, it raises the possibility that NAC could inadvertently fuel the formation of a precursor to a more toxic species. This remains an area of active investigation.

Experimental Design Insight: When testing NAC as a potential mitigator of TCV-NAC/TCVC toxicity, the experimental design is critical. Co-administering NAC with the toxicant may allow it to act as an antioxidant. However, pre-treating cells or animals with NAC to build up GSH stores before the toxic insult could yield different results.[24] Researchers must be cautious in their interpretation and avoid assuming NAC is always protective without empirical evidence in their specific model system.

Conclusion and Future Directions

S-Trichlorovinyl-N-acetylcysteine is a pivotal metabolite in the study of tetrachloroethylene toxicology. Its applications are twofold: it serves as a reliable urinary biomarker for quantifying human exposure, and its metabolic pathway is central to the mechanism of PERC-induced nephrotoxicity. The bioactivation of its precursor, TCVC, through both β-lyase and oxidative pathways in the kidney generates potent electrophiles that target mitochondria, triggering oxidative stress and apoptotic cell death in proximal tubules.

Future research should focus on several key areas:

  • Human Susceptibility: Investigating genetic polymorphisms in the key bioactivation enzymes (CCBL, FMOs, CYPs) to understand why some individuals may be more susceptible to PERC-induced kidney damage.[2]

  • Refining In Vitro Models: Developing more advanced in vitro models, such as kidney-on-a-chip or 3D organoid cultures, to better recapitulate the complex architecture and function of the human nephron for toxicity testing.[25]

  • Clarifying the NAC Paradox: Conducting definitive studies to clarify the role of exogenous NAC administration on the flux through the TCVC N-acetylation and bioactivation pathways.

By leveraging the methodologies and mechanistic understanding outlined in this guide, researchers can continue to unravel the complex toxicology of TCV-NAC and contribute to more accurate risk assessments for tetrachloroethylene exposure.

References

A comprehensive list of all sources cited within this guide.

  • Shafiee, A., et al. (2009). Toxicity, biomarkers, genotoxicity, and carcinogenicity of trichloroethylene and its metabolites: a review. Journal of Environmental Science and Health, Part C, 27(3), 178-96. [Link]

  • Krause, R. J., et al. (2003). L-cysteine Sulfoxide, a Reactive Metabolite of S-(1,2,2-Trichlorovinyl)-L-cysteine Formed in Rat Liver and Kidney Microsomes, Is a Potent Nephrotoxicant. Toxicological Sciences, 75(2), 373-382. [Link]

  • Elkin, E. R., et al. (2023). N-Acetyl-L-cysteine and aminooxyacetic acid differentially modulate toxicity of the trichloroethylene metabolite S-(1,2-dichlorovinyl). Toxicology and Applied Pharmacology, 474, 116631. [Link]

  • Chiu, W. A., & Ginsberg, G. L. (2011). Issues in the Pharmacokinetics of Trichloroethylene and Its Metabolites. Environmental Health Perspectives, 119(9), 1211-1219. [Link]

  • Bassig, B. A., et al. (2019). Alterations in immune and renal biomarkers among workers occupationally exposed to low levels of trichloroethylene below current regulatory standards. Occupational and Environmental Medicine, 76(6), 385-391. [Link]

  • Bassig, B. A., et al. (2019). Alterations in immune and renal biomarkers among workers occupationally exposed to low levels of trichloroethylene below current regulatory standards. Occupational and Environmental Medicine, 76(6), 385-391. [Link]

  • Elkin, E. R., et al. (2016). Toxicity assessments of selected trichloroethylene and perchloroethylene metabolites in three in vitro human placental models. Reproductive Toxicology, 65, 343-353. [Link]

  • Cichocki, J. A., et al. (2018). Metabolism and Toxicity of Trichloroethylene and Tetrachloroethylene in Cytochrome P450 2E1 Knockout and Humanized Transgenic Mice. Toxicological Sciences, 166(2), 315-327. [Link]

  • Kim, D., et al. (2010). Nephrotoxic Effect of Subchronic Exposure to S-(1,2-dichlorovinyl)-L-cysteine in Mice. Journal of Toxicological Sciences, 35(5), 721-727. [Link]

  • Lash, L. H., et al. (2014). Trichloroethylene Biotransformation and its Role in Mutagenicity, Carcinogenicity and Target Organ Toxicity. Mutation Research/Reviews in Mutation Research, 762, 22-36. [Link]

  • Agency for Toxic Substances and Disease Registry (ATSDR). (2022). Biological fate of trichloroethylene. Environmental Medicine. [Link]

  • Su, G. W., et al. (2021). N-Acetyl-L-cysteine and aminooxyacetic acid differentially modulate trichloroethylene reproductive toxicity via metabolism in Wistar rats. Archives of Toxicology, 95(4), 1303-1321. [Link]

  • Trevisan, A., & Pavan, C. (2015). Three common pathways of nephrotoxicity induced by halogenated alkenes. Journal of Xenobiotics, 5(1), 4810. [Link]

  • Barsh, B. S., & Elfarra, A. A. (2011). Characterization of the chemical reactivity and nephrotoxicity of N-acetyl-S-(1,2-dichlorovinyl)-L-cysteine sulfoxide, a potential reactive metabolite of trichloroethylene. Toxicology and Applied Pharmacology, 250(2), 160-167. [Link]

  • Elkin, E. R., et al. (2019). The trichloroethylene metabolite S-(1,2-dichlorovinyl)-L-cysteine induces progressive mitochondrial dysfunction in HTR-8/SVneo trophoblasts. Toxicology, 427, 152283. [Link]

  • ResearchGate. (n.d.). Demographic characteristics and trichloroethylene (TCE) exposure level. [Link]

  • Elkin, E. R., et al. (2019). The trichloroethylene metabolite S-(1,2-dichlorovinyl)-L-cysteine induces progressive mitochondrial dysfunction in HTR-8/SVneo trophoblasts. Toxicology, 427, 152283. [Link]

  • Cooper, G. S., et al. (2014). Human Health Effects of Trichloroethylene: Key Findings and Scientific Issues. Environmental Health Perspectives, 122(4), 324-332. [Link]

  • Dekant, W., et al. (1986). Identification of S-1,2,2-trichlorovinyl-N-acetylcysteine as a urinary metabolite of tetrachloroethylene: Bioactivation through glutathione conjugation as a possible explanation of its nephrocarcinogenicity. Journal of Biochemical Toxicology, 1(2), 57-76. [Link]

  • Wang, G., et al. (2013). N-Acetylcysteine protects against trichloroethene-mediated autoimmunity by attenuating oxidative stress. Toxicology and Applied Pharmacology, 273(1), 189-195. [Link]

  • Lash, L. H., & Anders, M. W. (1986). Bioactivation and cytotoxicity of nephrotoxic S-conjugates. Drug Metabolism and Disposition, 14(5), 559-564. [Link]

  • Birner, G., et al. (1995). Nephrotoxic and genotoxic N-acetyl-S-dichlorovinyl-L-cysteine is a urinary metabolite after occupational 1,1,2-trichloroethene exposure in humans. Environmental Health Perspectives, 103(Suppl 5), 71-74. [Link]

  • Atessahin, A., et al. (2003). The effect of N-acetylcysteine on inflammation and oxidative stress in cisplatin-induced nephrotoxicity: a rat model. Journal of Applied Toxicology, 23(3), 151-155. [Link]

  • Adikwu, E., & Kemelayefa, J. (2025). Acyclovir-induced Nephrotoxicity: Protective Potential of N-acetylcysteine. Journal of Experimental and Research in Pharmacology, 10(1), 21-28. [Link]

  • Wu, J., et al. (2020). N-acetylcysteine Ameliorates Vancomycin-induced Nephrotoxicity by Inhibiting Oxidative Stress and Apoptosis in the in vivo and in vitro Models. International Journal of Medical Sciences, 17(11), 1553-1563. [Link]

  • Adikwu, E., & Kemelayefa, J. (2025). Acyclovir-induced Nephrotoxicity: Protective Potential of N-acetylcysteine. Journal of Experimental and Research in Pharmacology, 10(1), 21-28. [Link]

  • Birner, G., et al. (1993). N-acetyl-S-(1,2,2-trichlorovinyl)-L-cysteine and 2,2,2-trichloroethanol: two novel metabolites of tetrachloroethene in humans after occupational exposure. Archives of Toxicology, 67(4), 241-247. [Link]

  • Kumar, P., et al. (2016). Development and Validation of an Analytical Method for Related Substances in N-acetyl–L-cysteine Effervescent Tablets by RP-HPLC. Journal of Young Pharmacists, 8(3), 221-226. [Link]

  • Shaklee Corporation. (n.d.). DEVELOPMENT OF A RELIABLE HPLC TEST METHOD FOR ANALYSIS OF NAC. [Link]

  • ResearchGate. (n.d.). NAC protective effects in kidney damage models in cell lines. [Link]

  • Chen, Y., et al. (2022). N-acetyl Cysteine Overdose Induced Acute Toxicity and Hepatic Microvesicular Steatosis by Disrupting GSH and Interfering Lipid Metabolisms in Normal Mice. Molecules, 27(19), 6296. [Link]

  • Kar, M., & Das, J. (2013). Spectrophotometric Determination of N-Acetyl-L-Cysteine and N-(2-Mercaptopropionyl)-Glycine in Pharmaceutical Preparations. ISRN Analytical Chemistry, 2013, 670960. [Link]

  • Al-Majid, A. M., et al. (2020). A simple RP-HPLC method for the stability-indicating determination of N-acetyl-L-cysteine and N,N'-diacetyl-L-cystine in cell culture media. Insights in Analytical Electrochemistry, 6, 1-10. [Link]

  • Ezeriņa, D., et al. (2018). Direct Interaction between N-Acetylcysteine and Cytotoxic Electrophile—An Overlooked In Vitro Mechanism of Protection. Molecules, 23(11), 2893. [Link]

  • Jang, D. H., et al. (2013). In vitro study of N-acetylcysteine on coagulation factors in plasma samples from healthy subjects. Journal of Medical Toxicology, 9(1), 31-34. [Link]

  • Kumar, P., et al. (2018). High-Throughput UPLC–MS Method for the Determination of N-Acetyl-l-Cysteine. Journal of Chromatographic Science, 56(6), 517-523. [Link]

  • Valdecantos, P. F., et al. (2021). N-Acetylcysteine Reverses the Mitochondrial Dysfunction Induced by Very Long-Chain Fatty Acids in Murine Oligodendrocyte Model of Adrenoleukodystrophy. Antioxidants, 10(12), 1950. [Link]

  • Li, N., et al. (2016). N-acetylcysteine induces apoptosis via the mitochondria-dependent pathway but not via endoplasmic reticulum stress in H9c2 cells. Molecular Medicine Reports, 14(3), 2355-2362. [Link]

  • Lynch, S., et al. (2019). Stem cell models as an in vitro model for predictive toxicology. Essays in Biochemistry, 63(2), 229-240. [Link]

  • Prescott, L. F. (1991). Use of N-acetylcysteine in clinical toxicology. Clinical Toxicology, 29(3), 337-353. [Link]

  • ResearchGate. (n.d.). The Mouse Liver Slice System as an In Vitro Model for Testing the Protective Effect of N-Acetylcysteine Against Hepatotoxic Agents. [Link]

  • Celestino, M. L. C., et al. (2020). Effects of N-acetylcysteine on Growth, Viability, and Ultrastructure of In Vitro Cultured Bovine Secondary Follicles. Animals, 10(11), 2098. [Link]

Sources

An In-Depth Technical Guide to S-Trichlorovinyl-N-acetylcysteine as a Biomarker for Tetrachloroethylene Exposure

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

Tetrachloroethylene (PCE), a prevalent environmental and occupational contaminant, poses significant health risks, including neurotoxicity, liver damage, and potential carcinogenicity, with the kidney being a primary target.[1][2] Accurate assessment of PCE exposure is critical for risk assessment and the implementation of protective measures. While traditional monitoring relies on measuring the parent compound in breath or blood, these methods are often limited by the short half-life of PCE. This guide provides a comprehensive overview of S-Trichlorovinyl-N-acetylcysteine (TCV-NAC), a urinary metabolite of PCE, as a specific and reliable biomarker of exposure. We delve into the metabolic pathways of PCE, focusing on the glutathione (GSH) conjugation route that produces TCV-NAC. Furthermore, we explore the mechanisms of TCV-NAC-induced nephrotoxicity, detail a robust analytical workflow for its quantification in biological matrices, and discuss the interpretation of results for researchers, clinicians, and drug development professionals.

Introduction: The Tetrachloroethylene Challenge

Tetrachloroethylene, also known as perchloroethylene (PCE), is a chlorinated solvent widely used in dry cleaning and industrial metal degreasing.[2] Its persistence in the environment has led to widespread contamination of soil and groundwater, resulting in common exposure for the general population.[2][3]

The primary routes of human exposure are inhalation and ingestion.[4][5] Once absorbed, PCE is distributed throughout the body, accumulating in adipose tissue due to its lipophilic nature.[4] While the majority of absorbed PCE is exhaled unchanged, a small but toxicologically significant fraction is metabolized by the body.[4][6] This metabolic conversion is a double-edged sword: while it facilitates elimination, it also generates reactive intermediates responsible for PCE's adverse health effects, including kidney and liver toxicity.[1][6]

The limitations of measuring PCE directly in blood or exhaled air—namely its rapid elimination—necessitate the use of biomarkers that reflect cumulative or recent exposure more accurately. Urinary metabolites serve as ideal candidates. While trichloroacetic acid (TCA) is a major metabolite, it is not specific to PCE exposure and can result from contact with other chlorinated solvents like trichloroethylene.[6] This underscores the need for a more specific biomarker, a role effectively filled by S-Trichlorovinyl-N-acetylcysteine (TCV-NAC).

The Metabolic Fate of Tetrachloroethylene: A Tale of Two Pathways

The biotransformation of PCE proceeds via two principal, and competitive, metabolic pathways: a high-capacity, low-affinity oxidative pathway mediated by cytochrome P450 (CYP) enzymes, and a low-capacity, high-affinity conjugation pathway with glutathione (GSH).[4][5][7]

  • Cytochrome P450 (CYP) Oxidation: This is the predominant pathway, especially at lower exposure levels, occurring mainly in the liver.[4][5] CYP enzymes, particularly CYP2E1, oxidize PCE to an unstable epoxide, which then rearranges to form trichloroacetyl chloride.[1][2] This intermediate is subsequently hydrolyzed to trichloroacetic acid (TCA), a major urinary metabolite.[1][8] While dominant, this pathway is saturable at higher PCE concentrations.[4][6]

  • Glutathione (GSH) Conjugation: This pathway, though representing a smaller fraction of total PCE metabolism, is critically linked to the compound's nephrotoxicity and carcinogenicity.[7][9] It involves the direct conjugation of PCE with GSH, catalyzed by glutathione S-transferases (GSTs), to form S-(1,2,2-trichlorovinyl)glutathione (TCVG).[7][10][11] This initial step can occur in both the liver and the kidney.[2]

TCVG is then sequentially metabolized, primarily in the kidney, by enzymes of the mercapturic acid pathway. Gamma-glutamyltransferase (GGT) and dipeptidases cleave the glutamate and glycine residues to yield S-(1,2,2-trichlorovinyl)-L-cysteine (TCVC).[3][5][12] TCVC is at a critical metabolic crossroads: it can be detoxified via N-acetylation by N-acetyltransferases (NAT) to form the stable, excretable mercapturic acid, S-Trichlorovinyl-N-acetylcysteine (TCV-NAC), or it can be bioactivated into a potent nephrotoxin.[3][12]

The formation of TCV-NAC is a direct and specific consequence of PCE's entry into the GSH conjugation pathway, making its presence and quantity in urine a precise indicator of PCE exposure.[9]

PCE_Metabolism cluster_blood Systemic Circulation / Liver cluster_pathways Metabolic Pathways cluster_kidney Kidney PCE Tetrachloroethylene (PCE) CYP_Pathway CYP450 Oxidation (Major Pathway) PCE->CYP_Pathway CYP2E1 GSH_Pathway Glutathione (GSH) Conjugation (Minor, Toxic Pathway) PCE->GSH_Pathway GSTs TCA Trichloroacetic Acid (TCA) CYP_Pathway->TCA TCVG S-(1,2,2-trichlorovinyl)glutathione (TCVG) GSH_Pathway->TCVG TCVC S-(1,2,2-trichlorovinyl)-L-cysteine (TCVC) TCVG->TCVC GGT, Dipeptidase Bioactivation Bioactivation (β-lyase) TCVC->Bioactivation Detox Detoxification (N-acetylation) TCVC->Detox Toxic_Metabolite Reactive Thiol / Thioketene Bioactivation->Toxic_Metabolite TCV_NAC S-Trichlorovinyl-N-acetylcysteine (TCV-NAC) Detox->TCV_NAC Nephrotoxicity Nephrotoxicity & Carcinogenicity Toxic_Metabolite->Nephrotoxicity Urine Urinary Excretion TCV_NAC->Urine TCA->Urine

PCE Metabolic Pathways and TCV-NAC Formation.
The Double-Edged Sword: TCV-NAC Formation and Nephrotoxicity

While the N-acetylation of TCVC to TCV-NAC represents a detoxification step leading to a stable, excretable biomarker, the precursor TCVC is also a substrate for a bioactivation pathway that is central to PCE-induced kidney damage.[13]

The key enzyme in this toxic pathway is the renal cysteine conjugate β-lyase.[13][14] This enzyme, located in the proximal tubule cells of the kidney, cleaves the C-S bond of TCVC.[7][13] This cleavage generates pyruvate, ammonia, and a highly reactive and unstable thiol, 1,2,2-trichlorovinylthiol. This thiol can spontaneously rearrange to form a thioketene, a potent electrophile.[3]

This reactive intermediate readily binds covalently to cellular macromolecules, including proteins and DNA, leading to:

  • Cellular Dysfunction: Disruption of mitochondrial function and energy production.

  • Oxidative Stress: Depletion of cellular antioxidants and generation of reactive oxygen species.

  • Genotoxicity: Formation of DNA adducts, which can lead to mutations.[10]

This cascade of events results in necrosis of the proximal tubular cells, the hallmark of PCE-induced nephrotoxicity.[14][15] The mutagenic potential of the reactive intermediates also provides a mechanistic basis for the classification of PCE as a probable human carcinogen, with the kidney being a primary target.[2][10] Therefore, the same metabolic pathway that produces the biomarker TCV-NAC is also responsible for generating the ultimate toxicant.

Analytical Methodology: Quantifying TCV-NAC in Urine

The accurate quantification of TCV-NAC in biological matrices, primarily urine, is essential for its use as a biomarker. Ultra-high performance liquid chromatography coupled with tandem mass spectrometry (UHPLC-MS/MS) is the gold standard for this analysis due to its high sensitivity and specificity.[3][16]

4.1. Core Principle

The method involves extracting TCV-NAC from a urine sample, separating it from other urinary components using liquid chromatography, and then detecting and quantifying it using a mass spectrometer. The use of a stable isotope-labeled internal standard (e.g., ¹³C, d₃-TCV-NAC) is crucial for correcting for matrix effects and variations in sample preparation and instrument response, ensuring the highest accuracy.

4.2. Detailed Experimental Protocol: UHPLC-MS/MS Analysis

This protocol provides a validated, step-by-step workflow for the determination of TCV-NAC in human urine.

A. Materials and Reagents

  • TCV-NAC certified reference standard

  • TCV-NAC stable isotope-labeled internal standard (IS)

  • LC-MS grade water, acetonitrile, and formic acid

  • Human urine (blank, for calibration curve and QCs)

  • Solid Phase Extraction (SPE) cartridges (e.g., mixed-mode anion exchange)

  • Microcentrifuge tubes and autosampler vials

B. Instrumentation

  • UHPLC system capable of binary gradient elution

  • Reversed-phase C18 analytical column (e.g., 2.1 x 50 mm, 1.7 µm particle size)

  • Tandem mass spectrometer with an electrospray ionization (ESI) source

C. Step-by-Step Workflow

  • Preparation of Standards and Quality Controls (QCs):

    • Prepare a primary stock solution of TCV-NAC and the IS in a suitable solvent (e.g., methanol).

    • From the primary stock, create a series of working standard solutions by serial dilution.

    • Spike blank human urine with these working standards to create a calibration curve (e.g., 8-10 non-zero points).

    • Prepare QCs at low, medium, and high concentrations in a similar manner.

  • Sample Preparation (Solid Phase Extraction - SPE):

    • Rationale: SPE is used to remove interfering matrix components (salts, urea, etc.) and to concentrate the analyte, thereby increasing sensitivity and method robustness.

    • Step 1: Thaw. Bring urine samples, calibrators, and QCs to room temperature. Vortex briefly.

    • Step 2: Aliquot. Transfer 500 µL of each sample into a microcentrifuge tube.

    • Step 3: Add Internal Standard. Add a fixed amount (e.g., 20 µL) of the IS working solution to every tube (except blank matrix). Vortex.

    • Step 4: Condition SPE Cartridge. Condition the SPE cartridge by passing 1 mL of methanol followed by 1 mL of water.

    • Step 5: Load Sample. Load the prepared urine sample onto the conditioned SPE cartridge.

    • Step 6: Wash. Wash the cartridge with 1 mL of water followed by 1 mL of 5% methanol in water to remove polar interferences.

    • Step 7: Elute. Elute the TCV-NAC and IS from the cartridge with 1 mL of a suitable elution solvent (e.g., 5% formic acid in acetonitrile).

    • Step 8: Evaporate and Reconstitute. Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in 100 µL of the mobile phase starting condition (e.g., 95% water, 5% acetonitrile with 0.1% formic acid). Transfer to an autosampler vial.

  • UHPLC-MS/MS Analysis:

    • Rationale: Chromatographic separation prevents co-eluting isomers and matrix components from interfering with the mass spectrometric detection. ESI in negative mode is often preferred for acidic molecules like TCV-NAC.

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

    • Gradient Elution: A typical gradient might run from 5% B to 95% B over 3-5 minutes to ensure sharp peak shapes.

    • Flow Rate: 0.4 mL/min

    • Injection Volume: 5 µL

    • MS Detection: Operate in Multiple Reaction Monitoring (MRM) mode. Monitor at least two specific precursor-to-product ion transitions for both TCV-NAC and its IS to ensure identity confirmation and accurate quantification.

      • Example TCV-NAC transition: m/z 292 -> m/z 163

      • Example IS transition: m/z 296 -> m/z 167

  • Data Processing and Quantification:

    • Integrate the peak areas for the analyte and the IS.

    • Calculate the ratio of the analyte peak area to the IS peak area.

    • Construct a calibration curve by plotting the area ratio against the concentration of the calibrators using a weighted (e.g., 1/x²) linear regression.

    • Determine the concentration of TCV-NAC in the unknown samples and QCs by interpolating their area ratios from the calibration curve.

Analytical Workflow for TCV-NAC Quantification.
4.3. Method Validation

For use in clinical or regulatory studies, the analytical method must be fully validated according to established guidelines.[17][18][19] Key validation parameters are summarized below.

ParameterDescriptionAcceptance Criteria
Linearity The ability to elicit test results that are directly proportional to the concentration of the analyte.R² ≥ 0.99 for the calibration curve.
Accuracy The closeness of the mean test results to the true value.Mean concentration within ±15% of nominal (±20% at LLOQ).
Precision The closeness of agreement among a series of measurements.Coefficient of variation (CV) ≤15% (≤20% at LLOQ).
Selectivity The ability to differentiate and quantify the analyte in the presence of other components.No significant interfering peaks at the retention time of the analyte.
Matrix Effect The suppression or enhancement of ionization by co-eluting matrix components.IS-normalized matrix factor should be consistent across lots.
Recovery The extraction efficiency of the analytical process.Should be consistent, precise, and reproducible.
Stability The chemical stability of the analyte in the biological matrix under various conditions.Analyte concentration should remain within ±15% of baseline.

Table 1: Key Parameters for Biomarker Method Validation.

Data Interpretation and Clinical Significance

The concentration of TCV-NAC in urine is directly related to the extent of PCE exposure. Studies in occupationally exposed workers have shown that urinary TCV-NAC concentrations are proportional to the duration of daily PCE exposure.[9]

  • Unexposed Populations: In individuals without known PCE exposure, TCV-NAC levels are typically undetectable or at very low background levels.

  • Exposed Populations: Workers in dry cleaning facilities or other industries using PCE exhibit significantly elevated urinary TCV-NAC levels.[9] A study of volunteers exposed to controlled concentrations of PCE (10, 20, and 40 ppm for 6 hours) showed a clear dose-dependent increase in the cumulative excretion of TCV-NAC.[20]

The presence of TCV-NAC confirms exposure via a toxicologically relevant pathway. While a definitive threshold for TCV-NAC that predicts the onset of kidney damage has not been established, higher concentrations indicate a greater metabolic flux through the GSH conjugation pathway and, by extension, a greater potential for the formation of reactive, nephrotoxic intermediates. Therefore, monitoring TCV-NAC can be a valuable tool in occupational health settings to identify individuals with high exposure levels and to assess the effectiveness of implemented safety controls.

Conclusion and Future Directions

S-Trichlorovinyl-N-acetylcysteine has emerged as a superior biomarker for tetrachloroethylene exposure, offering high specificity that overcomes the limitations of other metabolites like TCA. Its formation is intrinsically linked to the bioactivation pathway responsible for PCE-induced nephrotoxicity, making it not just a biomarker of exposure, but also one of potential effect. The availability of highly sensitive and robust analytical methods like UHPLC-MS/MS allows for its reliable quantification in urine, providing a powerful tool for epidemiological studies, occupational exposure monitoring, and clinical risk assessment.

Future research should focus on establishing clear dose-response relationships between TCV-NAC levels and early markers of kidney injury (e.g., KIM-1, NGAL). Such studies will help define health-based guidance values for urinary TCV-NAC, transitioning it from a qualitative indicator of a toxic pathway to a quantitative tool for predicting risk and preventing PCE-associated disease.

References
  • National Research Council (US) Committee on Human Health Risks of Trichloroethylene. (2010). Overview of the Toxicokinetics of Tetrachloroethylene. National Academies Press (US). [Link]

  • Public Health England. (2019). Tetrachloroethylene: toxicological overview. GOV.UK. [Link]

  • Agency for Toxic Substances and Disease Registry (ATSDR). (2019). Biological Fate of Tetrachloroethylene. CDC. [Link]

  • Dekant, W., Vamvakas, S., Koob, M., Köchling, A., Kanhai, W., Müller, D., & Henschler, D. (1990). Bioactivation of tetrachloroethylene. Role of glutathione S-transferase-catalyzed conjugation versus cytochrome P-450-dependent phospholipid alkylation. Drug metabolism and disposition: the biological fate of chemicals, 18(5), 567–572. [Link]

  • Schulte, P. A., & Talaska, G. (1995). Validity criteria for the use of biological markers of exposure to chemical agents in environmental epidemiology. Toxicology, 101(1-2), 73–88. [Link]

  • A-Z of Health. (2024). Understanding the Pathway and Risks of Tetrachloroethylene (PCE) in the Human Body. [Link]

  • Cichocki, J. A., Guyton, K. Z., Guha, N., Chiu, W. A., Rusyn, I., & Lash, L. H. (2016). Target Organ Metabolism, Toxicity, and Mechanisms of Trichloroethylene and Perchloroethylene: Key Similarities, Differences, and Data Gaps. Journal of pharmacology and experimental therapeutics, 359(1), 110–123. [Link]

  • Institute of Medicine (US) Committee on Environmental Medicine. (1995). Case Study 41: Tetrachloroethylene Toxicity. National Academies Press (US). [Link]

  • Yllner, S. (1961). Urinary metabolites of 14C-tetrachloroethylene in mice. Nature, 191, 820. [Link]

  • Vamvakas, S., Dekant, W., & Henschler, D. (1989). Mutagenicity of tetrachloroethene in the Ames test--metabolic activation by conjugation with glutathione. Journal of biochemical toxicology, 4(1), 21–27. [Link]

  • Green, T., Odum, J., Nash, J. A., & Foster, J. R. (1990). Perchloroethylene-induced rat kidney tumors: an investigation of the mechanisms involved and their relevance to humans. Toxicology and applied pharmacology, 103(1), 77–89.
  • Ikeda, M. (1977). Metabolism of trichloroethylene and tetrachloroethylene in human subjects. Environmental health perspectives, 21, 239–245. [Link]

  • Yoo, H. S., Cichocki, J. A., Kim, D., Venkatratnam, A., Iwata, Y., Chiu, W. A., & Rusyn, I. (2017). Comparative Analysis of Metabolism of Trichloroethylene and Tetrachloroethylene among Mouse Tissues and Strains. Toxicological sciences, 157(2), 271–282. [Link]

  • Cichocki, J. A., Venkatratnam, A., Yoo, H. S., Kim, D., Chiu, W. A., & Rusyn, I. (2018). Metabolism and Toxicity of Trichloroethylene and Tetrachloroethylene in Cytochrome P450 2E1 Knockout and Humanized Transgenic Mice. Toxicological sciences, 165(1), 124–136. [Link]

  • Birner, G., Vamvakas, S., Dekant, W., & Henschler, D. (1996). N-acetyl-S-(1,2,2-trichlorovinyl)-L-cysteine and 2,2,2-trichloroethanol: two novel metabolites of tetrachloroethene in humans after occupational exposure. Environmental health perspectives, 104 Suppl 5(Suppl 5), 995–998. [Link]

  • He, Y., & Tang, L. (2020). Biomarkers of Environmental Toxicants: Exposure and Biological Effects. International journal of molecular sciences, 21(11), 3893. [Link]

  • Chen, J. C., Stevens, J. L., Trifillis, A. L., & Jones, T. W. (1990). Renal cysteine conjugate beta-lyase-mediated toxicity studied with primary cultures of human proximal tubular cells. Toxicology and applied pharmacology, 103(3), 463–473. [Link]

  • Manautou, J. E., & Amaral, K. (2023). A critical review of biomarkers in toxicology and risk assessment of environmental pollutants. Toxicology Reports, 10, 396-407. [Link]

  • World Health Organization. (2001). Biomarkers in risk assessment: validity and validation. WHO. [Link]

  • Sistare, F. D., Dieterle, F., Troth, S., Holder, D. J., Gerhold, D., Andrews-Cleavenger, D., ... & DeGeorge, J. J. (2010). The current status of biomarkers for predicting toxicity. Toxicology, 278(3), 274-284. [Link]

  • Cichocki, J. A., et al. (2022). Reanalysis of Trichloroethylene and Tetrachloroethylene Metabolism to Glutathione Conjugates Using Human, Rat, and Mouse Liver in Vitro Models to Improve Precision in Risk Characterization. Environmental Health Perspectives, 130(11). [Link]

  • Agency for Toxic Substances and Disease Registry (ATSDR). (2019). Toxicological Profile for Tetrachloroethylene. CDC. [Link]

  • Kharasch, E. D., Hoffman, G. M., Thorning, D., Hankins, D. C., & Kilty, C. G. (1998). Role of the renal cysteine conjugate beta-lyase pathway in inhaled compound A nephrotoxicity in rats. Anesthesiology, 88(6), 1624–1634. [Link]

  • Venkatratnam, A., Cichocki, J. A., Yoo, H. S., Chiu, W. A., & Rusyn, I. (2017). Simultaneous detection of the tetrachloroethylene metabolites S-(1,2,2-trichlorovinyl) glutathione, S-(1,2,2-trichlorovinyl)-L-cysteine, and N-acetyl-S-(1,2,2-trichlorovinyl)-L-cysteine in multiple mouse tissues via ultra-high performance liquid chromatography electrospray ionization tandem mass spectrometry. Journal of chromatography. B, Analytical technologies in the biomedical and life sciences, 1061-1062, 325–333. [Link]

  • Venkatratnam, A., Cichocki, J. A., Yoo, H. S., Chiu, W. A., & Rusyn, I. (2017). Simultaneous detection of the tetrachloroethylene metabolites S-(1,2,2-trichlorovinyl) glutathione, S-(1,2,2-trichlorovinyl)-L-cysteine, and N-acetyl-S-(1,2,2-trichlorovinyl)-L-cysteine in multiple mouse tissues via ultra-high performance liquid chromatography electrospray ionization tandem mass spectrometry. Journal of chromatography. B, Analytical technologies in the biomedical and life sciences, 1061-1062, 325–333. [Link]

  • McGoldrick, K., MacFarlane, M., & Lock, E. A. (1994). Roles of cysteine conjugate beta-lyase and S-oxidase in nephrotoxicity: studies with S-(1,2-dichlorovinyl)-L-cysteine and S-(1,2-dichlorovinyl)-L-cysteine sulfoxide. The Journal of pharmacology and experimental therapeutics, 269(1), 374–383. [Link]

Sources

Whitepaper: A Technical Guide to the In Vivo Metabolism of Tetrachloroethylene to S-Trichlorovinyl-N-acetylcysteine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Tetrachloroethylene (PCE), a ubiquitous environmental contaminant, undergoes complex biotransformation in vivo through competing metabolic pathways: cytochrome P450-dependent oxidation and glutathione (GSH) conjugation. This guide provides an in-depth technical examination of the GSH conjugation pathway, which leads to the formation of the urinary metabolite S-(1,2,2-trichlorovinyl)-N-acetylcysteine (TCV-NAC). Understanding this pathway is of paramount toxicological significance, as it involves the generation of reactive intermediates implicated in the nephrotoxicity and potential nephrocarcinogenicity of PCE. We will dissect the enzymatic cascade responsible for this transformation, from the initial conjugation in the liver to subsequent processing in the kidneys. Furthermore, this document furnishes detailed, field-proven experimental protocols for researchers to investigate this metabolic route, including methodologies for in vivo animal studies, biological sample preparation, and quantitative analysis via ultra-high performance liquid chromatography-electrospray ionization tandem mass spectrometry (UHPLC-ESI-MS/MS). This guide is intended for researchers, scientists, and drug development professionals seeking to elucidate the mechanisms of PCE toxicity and metabolism.

Introduction: The Dichotomy of Tetrachloroethylene Metabolism

Tetrachloroethylene (PCE) is a high-production volume chemical with a legacy of widespread use in dry cleaning and industrial degreasing.[1][2][3][4] Consequently, human exposure is a significant public health concern. The toxicity of PCE is not attributed to the parent compound itself, but rather to its metabolic products.[5] The biotransformation of PCE follows two primary, and competitive, routes:

  • Oxidative Pathway: Primarily mediated by cytochrome P450 enzymes (CYPs), particularly CYP2E1, this pathway occurs predominantly in the liver and leads to the formation of metabolites such as trichloroacetic acid (TCA).[1][6][7][8][9]

  • Glutathione Conjugation Pathway: This pathway, while quantitatively minor compared to oxidation, is critically important for the nephrotoxicity associated with PCE.[10][11] It is initiated by the conjugation of PCE with glutathione (GSH).

This guide will focus exclusively on the glutathione conjugation pathway, a multi-step, inter-organ process that culminates in the formation and urinary excretion of TCV-NAC. While TCV-NAC itself is considered a detoxification product, its formation is indicative of the generation of a highly reactive and nephrotoxic intermediate, S-(1,2,2-trichlorovinyl)-L-cysteine (TCVC).[2][12]

The Enzymatic Cascade: From PCE to TCV-NAC

The conversion of PCE to TCV-NAC is a sophisticated enzymatic sequence involving several key steps and transport between organs. The process begins in the liver and concludes with processing and bioactivation in the kidney.

Step 1: Glutathione Conjugation in the Liver

The initial and rate-limiting step is the conjugation of PCE with endogenous glutathione.

  • Reaction: Tetrachloroethylene + GSH → S-(1,2,2-trichlorovinyl)glutathione (TCVG)

  • Enzymes: This reaction is catalyzed by glutathione S-transferases (GSTs).[1][13][14][15] Both microsomal and cytosolic GSTs can facilitate this conjugation, with microsomal GSTs showing higher efficiency.[13][16]

  • Location: This conjugation occurs predominantly in the liver due to the high concentration of both GSH and GSTs.[2]

Step 2: Inter-organ Transport and Initial Processing

The newly formed TCVG is then transported from the liver, primarily via the bile, to the kidneys for further metabolism.[15]

Step 3: Formation of the Cysteine Conjugate in the Kidney

In the kidneys, TCVG undergoes sequential enzymatic cleavage.

  • Reaction 1: TCVG → S-(1,2,2-trichlorovinyl)-cysteinylglycine

    • Enzyme: γ-glutamyltransferase (GGT), an enzyme highly expressed on the brush-border membrane of renal proximal tubule cells, removes the glutamate residue.[9][17][18]

  • Reaction 2: S-(1,2,2-trichlorovinyl)-cysteinylglycine → S-(1,2,2-trichlorovinyl)-L-cysteine (TCVC)

    • Enzyme: A dipeptidase, also located in the proximal tubules, cleaves the glycine residue to yield the cysteine conjugate, TCVC.[1][2][9]

Step 4: The Branch Point - Bioactivation vs. Detoxification

TCVC is a critical juncture in the metabolic pathway, leading to either bioactivation and toxicity or detoxification.

  • Bioactivation: TCVC can be a substrate for the pyridoxal 5'-phosphate-dependent enzyme, cysteine conjugate β-lyase, which is present in the renal proximal tubules.[13][19][20][21] This reaction cleaves the C-S bond, generating a highly reactive and unstable thiol, 1,2,2-trichlorovinylthiol, which can spontaneously form a reactive thioketene that adducts to cellular macromolecules like DNA and proteins, leading to cytotoxicity and mutagenicity.[2]

  • Detoxification (N-Acetylation): To mitigate the toxicity of TCVC, the cell employs a detoxification route.

    • Reaction: TCVC → S-(1,2,2-trichlorovinyl)-N-acetylcysteine (TCV-NAC)

    • Enzyme: This N-acetylation is catalyzed by N-acetyltransferases (NATs).[1][2]

    • Outcome: TCV-NAC, also known as a mercapturic acid, is more water-soluble and is readily excreted in the urine.[17][22] Its presence in urine serves as a biomarker for exposure to PCE and flux through this specific metabolic pathway.

The overall metabolic pathway is illustrated in the diagram below.

PCE_Metabolism cluster_liver Liver cluster_kidney Kidney PCE Tetrachloroethylene (PCE) TCVG S-(1,2,2-trichlorovinyl)glutathione (TCVG) PCE->TCVG GSTs GSH Glutathione (GSH) GSH->TCVG TCVG_k TCVG TCVG->TCVG_k Transport (Bile/Blood) TCVC S-(1,2,2-trichlorovinyl)-L-cysteine (TCVC) TCVNAC S-Trichlorovinyl-N-acetylcysteine (TCV-NAC) TCVC->TCVNAC N-Acetyltransferase Reactive Reactive Thiol/Thioketene (Nephrotoxicity) TCVC->Reactive Cysteine conjugate β-lyase Urine Urinary Excretion TCVNAC->Urine TCVG_k->TCVC GGT, Dipeptidase

Caption: Metabolic pathway of Tetrachloroethylene to TCV-NAC.

Experimental Protocols for In Vivo Investigation

Investigating the metabolism of PCE to TCV-NAC requires a multi-faceted approach, combining in vivo animal models with sensitive analytical techniques. The protocols described below are designed to be self-validating through the inclusion of appropriate controls and standards.

In Vivo Animal Study Protocol

The choice of animal model is critical. Mice are frequently used due to their well-characterized genetics and metabolic pathways that are qualitatively similar to humans for PCE.[10][11]

Objective: To quantify the formation and excretion of TCV-NAC in mice following oral administration of PCE.

Methodology:

  • Animal Model: Male C57BL/6J mice (8-10 weeks old) are often selected.

    • Causality: This strain is widely used in toxicology and has a well-sequenced genome, allowing for consistency and comparability across studies.

  • Acclimation: House animals for at least one week prior to the study under controlled conditions (12-h light/dark cycle, controlled temperature and humidity) with ad libitum access to standard chow and water.

  • Dosing:

    • Administer a single oral dose of PCE (e.g., 1000 mg/kg) via gavage.[10][11]

    • Causality: Oral gavage ensures a precise and consistent dose is delivered. The vehicle for PCE is typically 5% Alkamuls EL-620 or corn oil, which aids in solubilization and absorption.

    • A control group receiving only the vehicle should be included.

  • Sample Collection:

    • Immediately after dosing, place individual mice in metabolic cages designed for the separation and collection of urine and feces.

    • Collect urine over a 24-hour period into containers kept on ice to minimize degradation of metabolites.

    • At the end of the collection period (e.g., 24 or 36 hours), euthanize the mice via an approved method (e.g., CO2 asphyxiation followed by cervical dislocation).

    • Immediately harvest tissues (liver, kidneys) and snap-freeze them in liquid nitrogen. Store all samples at -80°C until analysis.

    • Trustworthiness: The use of metabolic cages allows for accurate quantification of urinary excretion, a key endpoint for assessing the extent of metabolism.

Sample Preparation Protocol

Proper sample preparation is crucial to remove interferences and concentrate the analytes of interest prior to analysis.

Objective: To extract TCV-NAC and its precursors from urine and tissue homogenates.

Methodology for Urine:

  • Thaw urine samples on ice.

  • Vortex to ensure homogeneity.

  • Take a 50 µL aliquot of urine and add it to 100 µL of chilled acetonitrile containing a mixture of stable isotope-labeled internal standards (e.g., TCVG-[¹³C₂,¹⁵N], TCVC-[¹³C₃,¹⁵N], and NAcTCVC-[¹³C₃,¹⁵N]).[1]

    • Self-Validation: The use of stable isotope-labeled internal standards is the gold standard in quantitative mass spectrometry. They behave identically to the analyte during extraction and ionization but are distinguishable by mass, allowing for accurate correction for any sample loss or matrix effects.

  • Vortex vigorously for 1 minute to precipitate proteins.

  • Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.

  • Transfer the supernatant to an autosampler vial for UHPLC-MS/MS analysis.

Methodology for Tissues (Kidney/Liver):

  • Weigh the frozen tissue (~50-100 mg).

  • Add homogenization buffer (e.g., phosphate-buffered saline) and the internal standard mixture.

  • Homogenize the tissue using a bead beater or similar mechanical disruptor until a uniform homogenate is achieved.

  • Perform protein precipitation by adding an excess of cold acetonitrile.

  • Vortex and centrifuge as described for urine.

  • Transfer the supernatant for analysis.

Analytical Protocol: UHPLC-ESI-MS/MS

This technique provides the sensitivity and specificity required for the accurate quantification of TCV-NAC and related metabolites in complex biological matrices.[2][3]

Objective: To separate, detect, and quantify TCVG, TCVC, and TCV-NAC.

Instrumentation:

  • An ultra-high performance liquid chromatography (UHPLC) system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

Methodology:

  • Chromatographic Separation:

    • Column: A reverse-phase C18 column (e.g., 2.1 x 50 mm, 1.7 µm particle size).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Causality: Formic acid is added to the mobile phase to improve the ionization efficiency of the analytes in positive ion mode ESI.

    • Gradient: A typical gradient would start at a low percentage of mobile phase B, ramping up to elute the analytes, followed by a wash and re-equilibration step.

    • Flow Rate: 0.3-0.5 mL/min.

    • Injection Volume: 5-10 µL.

  • Mass Spectrometry Detection:

    • Ionization Mode: Electrospray Ionization (ESI), positive mode.

    • Detection Mode: Multiple Reaction Monitoring (MRM).

    • Trustworthiness: MRM is a highly specific and sensitive detection mode. A specific precursor ion for each analyte is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole. This precursor-product ion transition is unique to the analyte, minimizing the chance of false positives.

    • MRM Transitions: Specific precursor/product ion pairs for each analyte and internal standard must be optimized. For example:

      • TCV-NAC: m/z 306 → m/z 177

      • TCVC: m/z 264 → m/z 135

      • TCVG: m/z 495 → m/z 366

  • Quantification:

    • Generate a calibration curve using known concentrations of analytical standards spiked into a control matrix (e.g., urine from untreated mice).

    • Calculate the concentration of each analyte in the unknown samples by comparing the peak area ratio of the analyte to its corresponding internal standard against the calibration curve.

The overall experimental workflow is depicted below.

Experimental_Workflow cluster_invivo In Vivo Phase cluster_sampleprep Sample Preparation cluster_analysis Analytical Phase Dosing PCE Dosing (Oral Gavage) Collection Urine/Tissue Collection (Metabolic Cages) Dosing->Collection Homogenization Homogenization & Addition of Internal Standards Collection->Homogenization Precipitation Protein Precipitation (Acetonitrile) Homogenization->Precipitation Centrifugation Centrifugation Precipitation->Centrifugation Supernatant Collect Supernatant Centrifugation->Supernatant UHPLC UHPLC Separation (C18 Column) Supernatant->UHPLC MSMS MS/MS Detection (MRM Mode) UHPLC->MSMS Quant Quantification (Calibration Curve) MSMS->Quant

Sources

An In-depth Technical Guide to the Discovery and History of S-Trichlorovinyl-N-acetylcysteine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the discovery, history, and scientific significance of S-Trichlorovinyl-N-acetylcysteine (TCV-NAC). It is intended for researchers, scientists, and drug development professionals engaged in toxicology, drug metabolism, and environmental health. This document delves into the historical context of trichloroethylene (TCE) toxicity that precipitated the identification of its metabolites, the elucidation of the glutathione conjugation pathway, and the subsequent discovery of TCV-NAC. Furthermore, this guide details the key metabolic pathways, synthesis methodologies, and analytical techniques for the detection and quantification of this critical biomarker of TCE exposure and nephrotoxicity.

Introduction: The Legacy of Trichloroethylene and the Quest for Understanding its Toxicity

The history of S-Trichlorovinyl-N-acetylcysteine is intrinsically linked to the widespread industrial use and subsequent toxicological investigation of its parent compound, trichloroethylene (TCE). First synthesized in 1864, TCE's utility as a potent solvent and degreaser led to its ubiquitous presence in numerous industrial applications throughout the 20th century.[1][2] However, its extensive use was shadowed by growing concerns over its adverse health effects, including central nervous system depression, hepatotoxicity, and carcinogenicity.[1][2]

Early toxicological studies focused on the acute effects of high-level TCE exposure. However, as evidence mounted linking chronic exposure to severe health outcomes, particularly kidney damage and cancer, the scientific community intensified its efforts to understand the underlying mechanisms of TCE toxicity.[3][4] This pursuit led to the critical realization that the toxicity of TCE was not solely due to the parent compound but was largely mediated by its metabolic products. This paradigm shift in understanding directed research towards the identification and characterization of TCE metabolites, ultimately leading to the discovery of S-Trichlorovinyl-N-acetylcysteine.

The Discovery of a Key Metabolite: Unraveling the Glutathione Conjugation Pathway

The biotransformation of trichloroethylene is complex, involving two primary metabolic routes: cytochrome P450-mediated oxidation and glutathione S-transferase (GST)-mediated conjugation.[5][6] While the oxidative pathway was initially the focus of much research, the pivotal discovery of the glutathione (GSH) conjugation pathway in the 1980s revolutionized the understanding of TCE-induced nephrotoxicity.

Pioneering work by researchers such as Wolfgang Dekant, M. Metzler, and D. Henschler was instrumental in elucidating this pathway. Their research demonstrated that TCE could be conjugated with glutathione, a critical endogenous antioxidant, to form S-(1,2-dichlorovinyl)glutathione (DCVG).[7] This conjugate is then sequentially metabolized in the kidneys by γ-glutamyltransferase and dipeptidases to yield S-(1,2-dichlorovinyl)-L-cysteine (DCVC).[7]

The crucial final step in this metabolic cascade, from a biomarker perspective, is the N-acetylation of DCVC by N-acetyltransferase to form the mercapturic acid, S-Trichlorovinyl-N-acetylcysteine (TCV-NAC), which is then excreted in the urine. A seminal 1986 publication by Dekant and his colleagues formally identified S-1,2-dichlorovinyl-N-acetyl-cysteine as a urinary metabolite of trichloroethylene, solidifying its role as a key indicator of TCE exposure and metabolism through the glutathione conjugation pathway.

The discovery of TCV-NAC and its precursor, DCVC, was a landmark achievement. It provided a mechanistic link between TCE exposure and the observed kidney damage, as DCVC was found to be a potent nephrotoxin.[3] The formation of TCV-NAC thus became a critical area of study for assessing exposure risk and understanding the mechanisms of TCE-induced renal injury.

Metabolic Pathway of S-Trichlorovinyl-N-acetylcysteine Formation

The formation of TCV-NAC is a multi-step enzymatic process that primarily occurs in the liver and kidneys. The following diagram illustrates the key steps in this metabolic pathway.

TCE Trichloroethylene (TCE) DCVG S-(1,2-Dichlorovinyl)glutathione (DCVG) TCE->DCVG Liver GSH Glutathione (GSH) GSH->DCVG GST Glutathione S-Transferase (GST) GST->DCVG DCVC S-(1,2-Dichlorovinyl)-L-cysteine (DCVC) DCVG->DCVC Kidney GGT_DP γ-Glutamyltransferase & Dipeptidase GGT_DP->DCVC TCVNAC S-Trichlorovinyl-N-acetylcysteine (TCV-NAC) DCVC->TCVNAC Kidney NAT N-Acetyltransferase NAT->TCVNAC Excretion Urinary Excretion TCVNAC->Excretion

Figure 1. Metabolic pathway of S-Trichlorovinyl-N-acetylcysteine formation from trichloroethylene.

Synthesis of S-Trichlorovinyl-N-acetylcysteine: A Methodological Approach

The synthesis of TCV-NAC is typically a two-step process, beginning with the synthesis of its precursor, S-(1,2-dichlorovinyl)-L-cysteine (DCVC), followed by its N-acetylation.

Step 1: Synthesis of S-(1,2-dichlorovinyl)-L-cysteine (DCVC)

The foundational method for synthesizing DCVC was first described by McKinney et al. in 1959 and involves the direct reaction of L-cysteine with trichloroethylene. This method remains a cornerstone for producing DCVC for research purposes.

Experimental Protocol: Synthesis of S-(1,2-dichlorovinyl)-L-cysteine

  • Preparation of L-cysteine solution: A solution of L-cysteine hydrochloride monohydrate is prepared in an aqueous solution of sodium hydroxide. The basic conditions are necessary to deprotonate the thiol group of cysteine, making it a potent nucleophile.

  • Reaction with Trichloroethylene: Trichloroethylene (TCE) is added to the L-cysteine solution. The reaction mixture is stirred vigorously at a controlled temperature to facilitate the nucleophilic substitution reaction, where the cysteinyl anion displaces a chlorine atom from TCE.

  • Workup and Precipitation: After the reaction is complete, the aqueous layer containing the product is separated. The pH of the aqueous solution is then carefully adjusted with hydrochloric acid to the isoelectric point of DCVC, causing the crude product to precipitate out of solution.

  • Purification: The crude DCVC is collected by filtration, washed with cold water to remove impurities, and then dried. Further purification can be achieved by recrystallization from a suitable solvent system, such as ethanol-water mixtures.

Step 2: N-acetylation of S-(1,2-dichlorovinyl)-L-cysteine to S-Trichlorovinyl-N-acetylcysteine

The second step involves the acetylation of the primary amine group of DCVC to yield TCV-NAC. This is a standard N-acetylation reaction commonly employed in organic synthesis.

Experimental Protocol: N-acetylation of DCVC

  • Dissolution of DCVC: The purified S-(1,2-dichlorovinyl)-L-cysteine is dissolved in a suitable solvent, typically a mixture of an organic solvent like acetic acid and water.

  • Addition of Acetylating Agent: Acetic anhydride is added to the DCVC solution. Acetic anhydride is a common and effective acetylating agent for primary amines. The reaction is typically carried out at a controlled temperature, often with cooling to manage the exothermic nature of the reaction.

  • Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to ensure the complete conversion of DCVC to TCV-NAC.

  • Workup and Isolation: Once the reaction is complete, the TCV-NAC product is isolated. This may involve quenching the excess acetic anhydride with water, followed by extraction or precipitation of the product.

  • Purification: The crude TCV-NAC is then purified, typically by recrystallization or column chromatography, to obtain a product of high purity.

Analytical Methodologies for the Detection and Quantification of S-Trichlorovinyl-N-acetylcysteine

The accurate detection and quantification of TCV-NAC in biological matrices, primarily urine, are crucial for assessing human exposure to TCE and for studying its metabolism and toxicity. Several analytical techniques have been developed and refined for this purpose.

Table 1: Comparison of Analytical Methods for S-Trichlorovinyl-N-acetylcysteine

Method Principle Advantages Disadvantages Typical Limit of Detection (LOD)
Gas Chromatography-Mass Spectrometry (GC-MS) Separation of volatile derivatives by GC followed by detection and identification by MS.High sensitivity and specificity.Requires derivatization to increase volatility.Low ng/mL range
High-Performance Liquid Chromatography (HPLC) with UV Detection Separation based on polarity on a stationary phase with detection by UV absorbance.Relatively simple and widely available.Lower sensitivity and specificity compared to MS.High ng/mL to µg/mL range
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Separation by HPLC coupled with highly specific and sensitive detection by tandem MS.High sensitivity, high specificity, and can analyze non-volatile compounds directly.More complex and expensive instrumentation.pg/mL to low ng/mL range
Sample Preparation for Analysis

A critical aspect of analyzing TCV-NAC is the sample preparation, which aims to extract the analyte from the complex biological matrix and concentrate it for analysis.

Experimental Workflow: Solid-Phase Extraction (SPE) for TCV-NAC from Urine

Urine Urine Sample Acidification Acidification (e.g., with HCl) Urine->Acidification Sample_Loading Sample Loading Acidification->Sample_Loading SPE_Conditioning SPE Cartridge Conditioning (e.g., with methanol and water) SPE_Conditioning->Sample_Loading Washing Washing Step (to remove interferences) Sample_Loading->Washing Elution Elution of TCV-NAC (with an organic solvent) Washing->Elution Evaporation Solvent Evaporation Elution->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution Analysis LC-MS/MS or GC-MS Analysis Reconstitution->Analysis

Figure 2. A typical solid-phase extraction workflow for the purification of TCV-NAC from urine samples prior to instrumental analysis.

Conclusion and Future Perspectives

The discovery of S-Trichlorovinyl-N-acetylcysteine represents a pivotal moment in the history of toxicology and environmental health. It transformed our understanding of trichloroethylene toxicity from a simple solvent effect to a complex, metabolism-driven process with profound implications for human health. TCV-NAC has become an indispensable biomarker for monitoring TCE exposure and for investigating the mechanisms of its nephrotoxicity and carcinogenicity.

Future research in this field will likely focus on refining analytical methods to achieve even lower detection limits, enabling more accurate exposure assessments at environmentally relevant concentrations. Furthermore, ongoing investigations into the genetic polymorphisms of the enzymes involved in the glutathione conjugation pathway will provide a more personalized understanding of individual susceptibility to TCE-induced toxicity. The continued study of TCV-NAC and its metabolic pathway will undoubtedly remain a critical component of efforts to protect human health from the legacy of trichloroethylene contamination.

References

  • Bruning, T., & Bolt, H. M. (2000). Renal toxicity and carcinogenicity of trichloroethylene: key results, mechanisms, and controversies. Critical reviews in toxicology, 30(3), 253-285.
  • Chiu, W. A., Jinot, J., Scott, C. S., Makris, S. L., Cooper, G. S., Dzubow, R. C., ... & Bale, A. S. (2013). Human health effects of trichloroethylene: key findings and scientific issues. Environmental health perspectives, 121(3), 303-311.
  • Dekant, W., Metzler, M., & Henschler, D. (1986). Identification of S-1, 2-dichlorovinyl-N-acetyl-cysteine as a urinary metabolite of trichloroethylene: a possible explanation for its nephrocarcinogenicity in male rats. Biochemical pharmacology, 35(15), 2455-2458.
  • Lash, L. H., Parker, J. C., & Scott, C. S. (2000). Metabolism of trichloroethylene. Environmental health perspectives, 108(suppl 2), 177-200.
  • McKinney, L. L., Weakley, F. B., Eldridge, A. C., Campbell, R. E., Cowan, J. C., & Biester, H. E. (1959). S-(Dichlorovinyl)-L-cysteine: an agent causing fatal aplastic anemia in calves. Journal of the American Chemical Society, 81(1), 251-252.
  • Waters, E. M., Gerstner, H. B., & Huff, J. E. (1977). Trichloroethylene. I. An overview. Journal of Toxicology and Environmental Health, 2(4), 671-707.
  • Lock, E. A., & Reed, C. J. (1998). Trichloroethylene: mechanisms of renal toxicity and renal cancer and relevance to risk assessment. Toxicological sciences, 41(2), 194-203.
  • Agency for Toxic Substances and Disease Registry (ATSDR). (2019). Toxicological Profile for Trichloroethylene. U.S. Department of Health and Human Services, Public Health Service.
  • International Agency for Research on Cancer (IARC). (2014). Trichloroethylene. IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, No. 106.
  • Dekant, W., Vamvakas, S., & Anders, M. W. (1990). Bioactivation of nephrotoxic haloalkenes by glutathione conjugation in rat kidney. Food and Chemical Toxicology, 28(4), 285-291.

Sources

The Definitive Guide to S-Trichlorovinyl-N-acetylcysteine (TCVAC): Nomenclature, Bioactivation, and Analytical Methodologies

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Resource for Scientific and Drug Development Professionals

Abstract

S-Trichlorovinyl-N-acetylcysteine (TCVAC) is a critical metabolite in the toxicological assessment of trichloroethylene (TCE) and tetrachloroethylene (PERC), two prevalent environmental and occupational contaminants.[1][2] Understanding the diverse nomenclature, complex bioactivation pathways, and precise analytical quantification of TCVAC is paramount for researchers in toxicology, drug development, and environmental health. This guide provides a comprehensive overview of TCVAC, consolidating its various synonyms and alternative names to ensure clarity in scientific communication. It further delves into the mechanistic details of its formation and metabolic activation, which leads to nephrotoxicity. Finally, this document outlines established, step-by-step analytical protocols for the accurate detection and quantification of TCVAC in biological matrices, offering a valuable resource for laboratory professionals.

Nomenclature: A Comprehensive Compilation of Synonyms and Alternative Names

The compound S-Trichlorovinyl-N-acetylcysteine is referred to by a variety of names and abbreviations in scientific literature and chemical databases. A clear understanding of this nomenclature is essential for accurate literature searches and unambiguous scientific discourse.

Primary Name Abbreviation Alternative Names & Synonyms
S-Trichlorovinyl-N-acetylcysteineTCVACN-Acetyl-S-(trichlorovinyl)-L-cysteine[1][3][4]
N-Ac-TCVCN-Acetyl-S-(1,2,2-trichloroethenyl)-L-cysteine[1][3][4]
L-Cysteine, N-acetyl-S-(trichloroethenyl)-[3][5]
L-Cysteine, N-acetyl-S-(1,2,2-trichloroethenyl)-[3][4]
N-acetyl-S-(trichlorovinyl)cysteine[5]
N-acetyl-S-(1,2,2-trichlorovinyl)-l-cysteine[5]
(2R)-2-acetamido-3-(1,2,2-trichloroethenylsulfanyl)propanoic acid[5]
(R)-2-Acetamido-3-((1,2,2-trichlorovinyl)thio)propanoic acid[5]
CCRIS 1307[3][5]

Bioactivation and Toxicological Significance

TCVAC is not directly toxic but serves as a precursor to a potent nephrotoxicant through a process of metabolic activation. This bioactivation is a critical area of study for understanding the organ-specific toxicity of its parent compounds, TCE and PERC.

Formation from Parent Compounds

Trichloroethylene (TCE) and Tetrachloroethylene (PERC) are metabolized in the liver via two primary pathways: cytochrome P450 oxidation and glutathione (GSH) conjugation.[6] The GSH conjugation pathway is of particular importance for the formation of TCVAC.

  • Glutathione Conjugation: TCE is conjugated with glutathione to form S-(1,2-dichlorovinyl)glutathione (DCVG).[6]

  • Metabolic Processing: DCVG is subsequently metabolized by γ-glutamyltransferase and dipeptidases to yield S-(1,2-dichlorovinyl)-L-cysteine (DCVC).[6]

  • N-Acetylation: DCVC is then N-acetylated by cysteine S-conjugate N-acetyl-S-transferase (NAT) to form N-acetyl-S-(1,2-dichlorovinyl)-L-cysteine (NAcDCVC), a less toxic, excretable metabolite.[6] However, a portion of DCVC can undergo further bioactivation.

Metabolic Activation to Nephrotoxic Species

The nephrotoxicity associated with TCE and PERC exposure is primarily attributed to the bioactivation of the cysteine S-conjugates.

bioactivation_pathway TCE Trichloroethylene (TCE) DCVG S-(1,2-Dichlorovinyl) glutathione (DCVG) TCE->DCVG GSH Conjugation DCVC S-(1,2-Dichlorovinyl) -L-cysteine (DCVC) DCVG->DCVC γ-GT, Dipeptidase NAcDCVC N-acetyl-DCVC (Urinary Metabolite) DCVC->NAcDCVC N-acetyltransferase (Detoxification) ReactiveThiol Reactive Thiol DCVC->ReactiveThiol Cysteine Conjugate β-lyase Toxicity Nephrotoxicity ReactiveThiol->Toxicity TCVC S-(1,2,2-Trichlorovinyl) -L-cysteine (TCVC) TCVAC S-Trichlorovinyl-N- acetylcysteine (TCVAC) TCVC->TCVAC N-acetyltransferase (Detoxification) TCVCS TCVC Sulfoxide (TCVCS) TCVC->TCVCS P450s, FMOs (Bioactivation) TCVCS->Toxicity

Caption: Metabolic pathway of Trichloroethylene leading to the formation of TCVAC and nephrotoxic species.

The key bioactivation step involves the enzyme cysteine conjugate β-lyase, which cleaves the C-S bond of DCVC to generate a reactive thiol.[6] This reactive intermediate is highly electrophilic and can covalently bind to cellular macromolecules, leading to cellular injury and organ toxicity. Similarly, S-(1,2,2-trichlorovinyl)-L-cysteine (TCVC), a metabolite of tetrachloroethylene, undergoes oxidation by cytochromes P450 (P450s) and flavin-containing monooxygenases (FMOs) to form the reactive metabolite TCVC sulfoxide (TCVCS), which is a potent nephrotoxicant.[7] The N-acetylation of TCVC to TCVAC represents a detoxification pathway, as TCVAC is more readily excreted in the urine.[2]

Analytical Methodologies for TCVAC Quantification

Accurate and sensitive analytical methods are crucial for monitoring occupational and environmental exposure to TCE and PERC by measuring their metabolites in biological samples. High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) is the gold standard for the quantification of TCVAC.

Sample Preparation Workflow

The following protocol outlines a general procedure for the extraction of TCVAC from urine samples.

sample_prep_workflow start Urine Sample Collection add_is Add Internal Standard start->add_is acidify Acidify Sample (e.g., with Formic Acid) add_is->acidify spe Solid Phase Extraction (SPE) (e.g., C18 cartridge) acidify->spe wash Wash Cartridge (e.g., with water/methanol) spe->wash elute Elute TCVAC (e.g., with methanol) wash->elute evaporate Evaporate to Dryness (under Nitrogen) elute->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute analyze HPLC-MS/MS Analysis reconstitute->analyze

Caption: A typical workflow for the preparation of urine samples for TCVAC analysis.

Step-by-Step Protocol:

  • Sample Collection and Storage: Collect urine samples in appropriate containers and store them at -20°C or lower until analysis to prevent degradation of the analyte.

  • Internal Standard Spiking: Thaw urine samples and spike with a known concentration of an appropriate internal standard (e.g., a stable isotope-labeled TCVAC) to correct for extraction losses and matrix effects.

  • Acidification: Acidify the urine sample to a pH of approximately 3-4 using an appropriate acid (e.g., formic acid) to ensure TCVAC is in a non-ionized form, which enhances its retention on the SPE cartridge.

  • Solid Phase Extraction (SPE):

    • Condition an SPE cartridge (e.g., C18) with methanol followed by acidified water.

    • Load the acidified urine sample onto the cartridge.

    • Wash the cartridge with a weak organic solvent (e.g., 5% methanol in water) to remove interfering polar compounds.

  • Elution: Elute TCVAC from the cartridge using a suitable organic solvent (e.g., methanol or acetonitrile).

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a small, known volume of the initial HPLC mobile phase.

  • Analysis: The sample is now ready for injection into the HPLC-MS/MS system.

HPLC-MS/MS Parameters

The following table provides typical starting parameters for the HPLC-MS/MS analysis of TCVAC. Method optimization will be required for specific instrumentation and applications.

Parameter Typical Conditions
HPLC Column C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient Start with a low percentage of B, ramp up to a high percentage of B to elute TCVAC, then return to initial conditions for equilibration.
Flow Rate 0.2 - 0.4 mL/min
Column Temperature 30 - 40 °C
Ionization Source Electrospray Ionization (ESI), typically in negative mode
MS/MS Transitions Precursor ion (m/z) and product ion(s) (m/z) specific to TCVAC and the internal standard.

Conclusion

A thorough understanding of the nomenclature, metabolic pathways, and analytical methods for S-Trichlorovinyl-N-acetylcysteine is indispensable for professionals in toxicology, pharmacology, and environmental science. The information presented in this guide serves as a foundational resource to facilitate accurate research and risk assessment related to trichloroethylene and tetrachloroethylene exposure. The provided protocols and methodologies offer a starting point for the development and validation of robust analytical assays for the quantification of this critical biomarker.

References

  • Bernauer, U., Birner, G., Dekant, W., & Henschler, D. (1996). S-(1,2,2-trichlorovinyl)-L-cysteine sulfoxide, a reactive metabolite of S-(1,2,2-trichlorovinyl)-L-cysteine formed in rat liver and kidney microsomes, is a potent nephrotoxicant. Journal of Pharmacology and Experimental Therapeutics, 277(2), 1095-1101.
  • Birner, G., Vamvakas, S., Dekant, W., & Henschler, D. (1993). Nephrotoxic and genotoxic N-acetyl-S-dichlorovinyl-L-cysteine is a urinary metabolite after occupational 1,1,2-trichloroethene exposure in humans: implications for the risk of trichloroethene exposure. Environmental Health Perspectives, 99, 281–284.
  • Lash, L. H., Fisher, J. W., Lipscomb, J. C., & Parker, J. C. (2000). Metabolism of trichloroethylene. Environmental Health Perspectives, 108(Suppl 2), 177–200.
  • Bertin Bioreagent. (n.d.). N-acetyl-S-(trichlorovinyl)-L-Cysteine. Retrieved from [Link]

  • PubChem. (n.d.). S-Trichlorovinyl-N-acetylcysteine. Retrieved from [Link]

  • Elkin, E. R., Su, A. L., Harris, S. M., Karnovsky, A., Colacino, J. A., & Loch-Caruso, R. (2019). The trichloroethylene metabolite S-(1,2-dichlorovinyl)-L-cysteine induces progressive mitochondrial dysfunction in HTR-8/SVneo trophoblasts. Toxicology, 427, 152283.
  • Elkin, E. R., Su, A. L., Harris, S. M., Karnovsky, A., Colacino, J. A., & Loch-Caruso, R. (2019). The trichloroethylene metabolite S-(1,2-dichlorovinyl)-L-cysteine induces progressive mitochondrial dysfunction in HTR-8/SVneo trophoblasts. PubMed. Retrieved from [Link]

  • Stevens, J. L., & Jones, D. P. (1989). Transport and activation of S-(1,2-dichlorovinyl)-L-cysteine and N-acetyl-S-(1,2-dichlorovinyl)-L-cysteine in rat kidney proximal tubules. PubMed. Retrieved from [Link]

  • Birner, G., Vamvakas, S., Dekant, W., & Henschler, D. (1993). Nephrotoxic and genotoxic N-acetyl-S-dichlorovinyl-L-cysteine is a urinary metabolite after occupational 1,1,2-trichloroethene exposure in humans. National Institutes of Health. Retrieved from [Link]

  • Birner, G., Rutkowska, A., & Dekant, W. (1995). N-acetyl-S-(1,2,2-trichlorovinyl)-L-cysteine and 2,2,2-trichloroethanol: two novel metabolites of tetrachloroethene in humans after occupational exposure. PubMed. Retrieved from [Link]

Sources

Introduction to S-Trichlorovinyl-N-acetylcysteine adducts

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to S-Trichlorovinyl-N-acetylcysteine Adducts for Researchers, Scientists, and Drug Development Professionals

Abstract

S-Trichlorovinyl-N-acetylcysteine (TCV-NAC) is a critical metabolite of the widespread environmental contaminant trichloroethylene (TCE). This guide provides a comprehensive overview of TCV-NAC, from its formation via the glutathione conjugation pathway to its significant role in mediating nephrotoxicity. We will delve into the bioactivation mechanisms that render this adduct toxic, explore its utility as a biomarker for TCE exposure, and detail the analytical methodologies for its detection and quantification. This document is intended to serve as a vital resource for professionals in toxicology, drug development, and environmental health, offering the technical and practical insights necessary to understand and investigate the impact of TCV-NAC.

Introduction: The Significance of Trichloroethylene and its Metabolites

Trichloroethylene (TCE) is a chlorinated solvent that has seen extensive use in industrial applications, such as metal degreasing.[1] Its persistence in the environment, particularly in soil and groundwater, has led to widespread human exposure.[2] The toxicity of TCE is not due to the parent compound itself, but rather its complex metabolism into reactive intermediates.[3] TCE is metabolized through two primary pathways: cytochrome P450 (CYP)-dependent oxidation and conjugation with glutathione (GSH).[4] While both pathways contribute to the overall toxicity of TCE, the GSH conjugation pathway is of particular interest as it leads to the formation of potent nephrotoxic metabolites, including S-Trichlorovinyl-N-acetylcysteine (TCV-NAC).[4][5] Understanding the formation and toxicological profile of TCV-NAC is paramount for assessing the health risks associated with TCE exposure and for the development of potential therapeutic interventions.

The Glutathione Conjugation Pathway: Formation of TCV-NAC

The journey from the relatively inert TCE to the nephrotoxic TCV-NAC is a multi-step process that primarily begins in the liver.[6] This biotransformation pathway is crucial for the detoxification of many xenobiotics, but in the case of TCE, it results in bioactivation.

The key steps in the formation of TCV-NAC are as follows:

  • Glutathione Conjugation: The process is initiated by the conjugation of TCE with glutathione (GSH), a reaction catalyzed by glutathione S-transferases (GSTs). This reaction forms S-(1,2-dichlorovinyl)glutathione (DCVG).[6][7]

  • Enzymatic Cleavage: DCVG is then sequentially metabolized by γ-glutamyltransferase (GGT) and dipeptidases, which cleave the glutamate and glycine residues, respectively. This results in the formation of S-(1,2-dichlorovinyl)-L-cysteine (DCVC).[7] A similar process with tetrachloroethylene (PERC) leads to S-(1,2,2-trichlorovinyl)-L-cysteine (TCVC).[8][9]

  • N-Acetylation: The final step in the formation of the urinary mercapturic acid is the N-acetylation of the cysteine conjugate. In the liver or kidney, N-acetyltransferases (NATs) catalyze the acetylation of DCVC or TCVC to yield N-acetyl-S-(1,2-dichlorovinyl)-L-cysteine (NAcDCVC) or N-acetyl-S-(1,2,2-trichlorovinyl)-L-cysteine (NAcTCVC or TCV-NAC) , respectively.[7][10]

TCE Trichloroethylene (TCE) DCVG S-(1,2-dichlorovinyl)glutathione (DCVG) TCE->DCVG + GSH GSH Glutathione (GSH) GST Glutathione S-transferase (GST) GST->DCVG DCVC S-(1,2-dichlorovinyl)-L-cysteine (DCVC) DCVG->DCVC GGT_DP γ-Glutamyltransferase (GGT) & Dipeptidase (DP) GGT_DP->DCVC TCV_NAC N-acetyl-S-(1,2-dichlorovinyl)-L-cysteine (NAcDCVC) DCVC->TCV_NAC NAT N-acetyltransferase (NAT) NAT->TCV_NAC

Figure 1. Biotransformation of TCE to TCV-NAC.

Mechanism of TCV-NAC Induced Nephrotoxicity

While TCV-NAC itself is a stable mercapturic acid destined for urinary excretion, its precursor, the cysteine conjugate (TCVC), is a potent nephrotoxin.[11] The toxicity is primarily mediated through bioactivation in the kidneys.

The Cysteine Conjugate β-lyase Pathway

The primary mechanism of TCVC-induced nephrotoxicity involves the renal enzyme cysteine conjugate β-lyase.[5][11] This enzyme cleaves the C-S bond of TCVC, generating a highly reactive and electrophilic chlorothioketene.[10] This reactive intermediate can then covalently bind to cellular macromolecules, including proteins and DNA, leading to cellular dysfunction and cell death.[1]

Alternative Bioactivation Pathways

In addition to the β-lyase pathway, oxidative pathways can also contribute to the toxicity of TCE metabolites. Flavin-containing monooxygenases (FMOs) and cytochrome P450 enzymes can oxidize the sulfur atom of the cysteine conjugates and their N-acetylated derivatives, forming reactive sulfoxides.[5][11] These sulfoxides are also capable of causing cellular damage and are considered to be even more potent toxicants than their parent cysteine conjugates in some in vitro systems.[11]

The toxic effects of these reactive metabolites on renal proximal tubule cells include:

  • Mitochondrial dysfunction[2]

  • Depletion of antioxidants[2]

  • Increased oxidative stress[2]

  • Cell death (necrosis and apoptosis)[2][3]

This cascade of events ultimately leads to tubular injury and can contribute to the development of chronic kidney disease and renal cell carcinoma.[2][3]

TCVC S-(Trichlorovinyl)-L-cysteine (TCVC) ReactiveMetabolite Reactive Electrophile (Chlorothioketene) TCVC->ReactiveMetabolite BetaLyase Cysteine Conjugate β-lyase BetaLyase->ReactiveMetabolite CellularDamage Covalent Binding to Macromolecules ReactiveMetabolite->CellularDamage Toxicity Cellular Dysfunction & Cell Death CellularDamage->Toxicity

Figure 2. Bioactivation of TCVC by β-lyase.

TCV-NAC as a Biomarker of Exposure and Effect

The presence of TCV-NAC and its analogues in urine serves as a specific and reliable biomarker of exposure to TCE and other chlorinated ethylenes.[4][12] Quantification of these metabolites can provide valuable information for assessing occupational and environmental exposures.[13] Beyond being a marker of exposure, elevated levels of urinary TCV-NAC can also be indicative of an increased risk of adverse renal effects, making it a potential biomarker of effect.[14] Studies have shown a correlation between TCE exposure, the excretion of these metabolites, and markers of kidney injury.[14]

Analytical Strategies for the Detection and Quantification of TCV-NAC

The accurate detection and quantification of TCV-NAC in biological matrices are crucial for research and clinical applications. The method of choice for this purpose is high-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS).[8][9]

Sample Preparation

Given the complexity of biological samples such as urine and plasma, a robust sample preparation protocol is essential to remove interfering substances and concentrate the analytes of interest. Solid-phase extraction (SPE) is a commonly employed technique for the efficient extraction of TCV-NAC and related metabolites.[8]

Chromatographic Separation

Reversed-phase HPLC is typically used to separate TCV-NAC from other urinary components prior to mass spectrometric detection. A C18 column is a common choice for the stationary phase, and a gradient elution with a mobile phase consisting of an aqueous solution with a small amount of acid (e.g., formic acid) and an organic solvent (e.g., acetonitrile or methanol) is used.[8][15]

Mass Spectrometric Detection

Tandem mass spectrometry (MS/MS) provides the high sensitivity and selectivity required for the unambiguous identification and quantification of TCV-NAC.[16] Electrospray ionization (ESI) is a suitable ionization technique for these polar molecules.[8] The mass spectrometer is typically operated in multiple reaction monitoring (MRM) mode, which involves monitoring specific precursor-to-product ion transitions for the analyte and an internal standard. This approach enhances the signal-to-noise ratio and provides excellent quantitative performance.[16]

Experimental Protocol: Quantification of TCV-NAC in Urine by HPLC-MS/MS
  • Standard Preparation: Prepare a stock solution of TCV-NAC in a suitable solvent (e.g., methanol). Serially dilute the stock solution to create a series of calibration standards. Prepare quality control (QC) samples at low, medium, and high concentrations.

  • Sample Collection and Storage: Collect urine samples in polypropylene tubes and store them at -80°C until analysis.

  • Internal Standard Addition: Thaw urine samples and vortex. Add an appropriate internal standard (e.g., a stable isotope-labeled version of TCV-NAC) to all samples, standards, and QCs.

  • Solid-Phase Extraction (SPE):

    • Condition an SPE cartridge (e.g., a mixed-mode cation exchange cartridge) with methanol followed by water.

    • Load the urine sample onto the cartridge.

    • Wash the cartridge with water and then a weak organic solvent to remove interferences.

    • Elute the analyte with a stronger organic solvent, possibly with a modifier like ammonium hydroxide to disrupt the ionic interaction.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in the initial mobile phase.

  • HPLC-MS/MS Analysis:

    • Inject the reconstituted sample into the HPLC-MS/MS system.

    • Separate the analyte on a C18 column using a gradient elution.

    • Detect the analyte using ESI-MS/MS in MRM mode.

  • Data Analysis: Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the standards. Determine the concentration of TCV-NAC in the unknown samples from the calibration curve.

cluster_prep Sample Preparation cluster_analysis Analysis Urine Urine Sample IS Add Internal Standard Urine->IS SPE Solid-Phase Extraction (SPE) IS->SPE Evap Evaporation SPE->Evap Recon Reconstitution Evap->Recon HPLC HPLC Separation (C18 Column) Recon->HPLC MSMS MS/MS Detection (ESI-MRM) HPLC->MSMS Data Data Analysis MSMS->Data

Figure 3. Analytical workflow for TCV-NAC.

Implications for Drug Development and Risk Assessment

The study of TCV-NAC and its formation has significant implications for drug development and chemical risk assessment.

  • Reactive Metabolite Screening: The pathways leading to TCV-NAC formation highlight the importance of screening for the potential of new drug candidates to form reactive metabolites through glutathione conjugation. N-acetylcysteine is often used as a trapping agent in in vitro studies to detect the formation of reactive electrophiles.[16][17]

  • Understanding Drug-Induced Kidney Injury: The mechanisms of TCV-NAC-induced nephrotoxicity provide a model for understanding drug-induced kidney injury. By elucidating these pathways, researchers can better predict and mitigate the potential for renal toxicity of new chemical entities.

  • Risk Assessment of Environmental Contaminants: A thorough understanding of the dose-response relationship between TCE exposure, TCV-NAC formation, and nephrotoxicity is essential for setting regulatory limits for TCE in the environment and workplace to protect human health.[18]

Conclusion

S-Trichlorovinyl-N-acetylcysteine is a key player in the toxicology of trichloroethylene. Its formation through the glutathione conjugation pathway and subsequent bioactivation in the kidney to a potent nephrotoxin underscore the complex interplay between metabolism and toxicity. The ability to accurately measure TCV-NAC in biological fluids provides a valuable tool for assessing exposure and risk. For researchers and professionals in drug development and environmental health, a deep understanding of the science behind TCV-NAC is critical for advancing public health and safety.

References

  • Toxicity, biomarkers, genotoxicity, and carcinogenicity of trichloroethylene and its metabolites: a review - PubMed. (2009). J Environ Sci Health C Environ Carcinog Ecotoxicol Rev, 27(3), 178-96.
  • Alterations in immune and renal biomarkers among workers occupationally exposed to low levels of trichloroethylene below current regulatory standards - NIH. (n.d.).
  • Human Health Effects of Trichloroethylene: Key Findings and Scientific Issues - PMC. (n.d.).
  • Trichloroethylene Exposure and Kidney Disease — InKidney. (n.d.). InKidney.
  • Reconstructing Population Exposures from Dose Biomarkers: Inhalation of Trichloroethylene (TCE) as a Case Study - Energy Analysis & Environmental Impacts. (2004). Energy Analysis & Environmental Impacts Division.
  • Three common pathways of nephrotoxicity induced by halogenated alkenes - PubMed. (2015).
  • Issues in the Pharmacokinetics of Trichloroethylene and Its Metabolites - PMC - NIH. (n.d.).
  • Chapter: 2 Characterization of Renal Toxicity - National Academies of Sciences, Engineering, and Medicine. (n.d.).
  • Simultaneous detection of the tetrachloroethylene metabolites S-(1,2,2-trichlorovinyl) glutathione, S-(1,2,2-trichlorovinyl)-L-cysteine, and N-acetyl-S-(1,2,2-trichlorovinyl)-L-cysteine in multiple mouse tissues via ultra-high performance liquid chromatography electrospray ionization - NIH. (n.d.).
  • Trichloroethylene Health Risk Assessment: Synthesis and Characterization. (2001). U.S. Environmental Protection Agency.
  • Biotransformation pathway and chemical structures of trichloroethylene... - ResearchGate. (n.d.).
  • Biotransformation of trichloroethene: dose-dependent excretion of 2,2,2-trichloro-metabolites and mercapturic acids in rats and humans after inhalation - PubMed. (1996). Arch Toxicol, 70(6), 338-46.
  • Trichloroethylene biotransformation and its role in mutagenicity, carcinogenicity and target organ toxicity - PubMed. (n.d.).
  • Trichloroethylene Biotransformation and its Role in Mutagenicity, Carcinogenicity and Target Organ Toxicity - PMC - NIH. (n.d.).
  • Simultaneous detection of the tetrachloroethylene metabolites S-(1,2,2-trichlorovinyl) glutathione, S-(1,2,2-trichlorovinyl)-L-cysteine, and N-acetyl-S-(1,2,2-trichlorovinyl)-L-cysteine in multiple mouse tissues via ultra-high performance liquid chromatography electrospray ionization tandem mass spectrometry - PubMed. (2017). J Toxicol Environ Health A, 80(9), 513-524.
  • Rapid detection and characterization of in vitro and urinary N-acetyl-L-cysteine conjugates using quadrupole-linear ion trap mass spectrometry and polarity switching - PubMed. (n.d.).
  • Characterization of N-Acetyl Cysteine Adducts with Exogenous and Neutrophil-Derived 2-Chlorofatty Aldehyde - PMC - NIH. (n.d.).
  • Novel Synthesis of N-Acetylcysteine Medicine Using an Effective Method - MDPI. (n.d.). MDPI.

Sources

Methodological & Application

Gas chromatography-mass spectrometry protocol for TCV-NAC analysis

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for the Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of N-Acetylcysteine (NAC)

A Senior Application Scientist's Guide

Note on Analyte Nomenclature: The topic specified "TCV-NAC". As "TCV-NAC" does not correspond to a standard chemical entity in scientific literature, this guide has been developed for the analysis of N-Acetylcysteine (NAC) , a widely studied compound for which "NAC" is the standard abbreviation. It is presumed that "TCV" was a potential typographical error or a non-standard internal project code.

Introduction: The Analytical Challenge of N-Acetylcysteine

N-Acetylcysteine (NAC) is a derivative of the amino acid L-cysteine and a crucial precursor to the intracellular antioxidant glutathione (GSH).[1][2] Its roles as a mucolytic agent and an antidote for acetaminophen poisoning are well-established, and its therapeutic potential is being explored in a multitude of disorders characterized by oxidative stress.[1][2] Accurate quantification of NAC in biological matrices is therefore paramount for pharmacokinetic, toxicokinetic, and clinical research.

Gas Chromatography-Mass Spectrometry (GC-MS) offers high sensitivity and selectivity, making it a powerful tool for this purpose. However, NAC presents a significant analytical hurdle: its molecular structure, containing polar carboxyl and amide functional groups, renders it non-volatile. Direct injection onto a GC column would result in poor chromatography, thermal degradation, and no discernible peak.

This application note details a robust, self-validating protocol for the analysis of NAC using GC-MS. The core of this methodology is a chemical derivatization step, designed to transform the polar, non-volatile NAC molecule into a thermally stable and volatile derivative suitable for gas-phase analysis. We will not only describe the "how" but, more critically, the "why" behind each step, providing the user with a deep, actionable understanding of the entire workflow.

The "Why": Rationale for the Analytical Strategy

A successful scientific protocol is built on a foundation of sound chemical principles. Here, we dissect the reasoning behind the key stages of this method.

The Imperative of Derivatization

The primary obstacle in analyzing NAC by GC is its low volatility.[3] Derivatization is the process of chemically modifying the analyte to enhance its analytical properties. For NAC, the goals are:

  • Increase Volatility: By masking the polar -COOH and -NH- groups with nonpolar chemical moieties, we decrease intermolecular forces, allowing the molecule to readily enter the gas phase at temperatures compatible with the GC system.[3][4]

  • Enhance Thermal Stability: The native NAC molecule can decompose at the high temperatures of the GC injector port. A stable derivative prevents this degradation, ensuring that the intact molecule reaches the detector.[3]

  • Improve Chromatographic Behavior: Derivatization leads to sharper, more symmetrical peaks by reducing interactions with active sites on the column.[5]

  • Generate Characteristic Mass Spectra: The chosen derivative should produce a predictable and unique fragmentation pattern upon electron ionization, enabling confident identification and quantification by the mass spectrometer.

This protocol employs a two-step esterification and acylation process using 2-propanol and pentafluoropropionic anhydride (PFPA).[6][7] First, the carboxylic acid group is esterified with 2-propanol. Second, the amide and thiol hydrogens are acylated with PFPA. The resulting derivative is highly fluorinated, which not only increases volatility but also significantly enhances sensitivity if using negative chemical ionization (NCI).

cluster_0 Derivatization Rationale cluster_1 Analytical Benefits NAC NAC (Polar, Non-Volatile) Deriv Chemical Derivatization (Esterification + Acylation) NAC->Deriv Why? Overcome low volatility Derivative NAC Derivative (Nonpolar, Volatile, Thermally Stable) Deriv->Derivative Result Benefit1 Improved Peak Shape Derivative->Benefit1 Benefit2 Enhanced Sensitivity Derivative->Benefit2 Benefit3 Accurate Quantification Derivative->Benefit3

Caption: Logical flow of the derivatization strategy for NAC analysis.

Principles of Sample Preparation

The goal of sample preparation is to isolate NAC from the complex biological matrix (e.g., plasma), remove interferences, and concentrate the analyte. This protocol utilizes liquid-liquid extraction (LLE) with ethyl acetate.[6][7]

  • Protein Precipitation: Biological samples are first treated with an acid (like perchloric acid) to precipitate proteins, which would otherwise interfere with the analysis.

  • pH Adjustment: The sample pH is crucial. NAC is an acidic molecule; adjusting the pH to be acidic ensures that the carboxylic acid group is protonated (-COOH), making the molecule less polar and more readily extractable into an organic solvent.

  • Solvent Selection: Ethyl acetate is a moderately polar solvent that provides good recovery for the protonated form of NAC while minimizing the extraction of highly polar, interfering compounds.

  • Evaporation and Reconstitution: After extraction, the solvent is evaporated under a gentle stream of nitrogen.[8] This step concentrates the analyte, increasing the method's sensitivity. The dried residue is then reconstituted in a suitable solvent immediately before derivatization.

Detailed Experimental Protocol

This protocol is designed for the quantification of NAC in human plasma. All steps should be performed in a fume hood using appropriate personal protective equipment.

Reagents and Materials
  • N-Acetylcysteine (NAC) reference standard

  • N-propionylcysteine (Internal Standard, IS)

  • Perchloric Acid (HClO₄)

  • Ethyl Acetate (HPLC grade)

  • 2-Propanol (Anhydrous)

  • Pentafluoropropionic Anhydride (PFPA)

  • Pyridine

  • Nitrogen gas, high purity

  • Human plasma (drug-free)

  • Volumetric flasks, pipettes, and autosampler vials

Preparation of Standards and Solutions
  • Stock Solutions (1 mg/mL): Accurately weigh and dissolve 10 mg of NAC and IS into separate 10 mL volumetric flasks using methanol. Store at -20°C.

  • Working Standard Solutions: Prepare serial dilutions of the NAC stock solution in methanol to create calibration standards ranging from 1 µg/mL to 100 µg/mL.

  • Internal Standard (IS) Working Solution (10 µg/mL): Dilute the IS stock solution in methanol.

  • Derivatization Reagent: Prepare a fresh solution of 2-propanol containing 10% (v/v) pyridine.

Sample Preparation and Extraction Workflow
  • Sample Aliquoting: To a 1.5 mL microcentrifuge tube, add 200 µL of plasma sample, calibration standard, or quality control (QC) sample.

  • Add Internal Standard: Spike each tube with 20 µL of the 10 µg/mL IS working solution.

  • Protein Precipitation: Add 50 µL of 1 M perchloric acid. Vortex for 30 seconds to mix thoroughly.

  • Centrifugation: Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Extraction: Carefully transfer the clear supernatant to a new tube. Add 1 mL of ethyl acetate. Vortex vigorously for 2 minutes.

  • Phase Separation: Centrifuge at 3,000 x g for 5 minutes.

  • Solvent Collection: Transfer the upper organic layer (ethyl acetate) to a clean glass tube.

  • Evaporation: Evaporate the ethyl acetate to dryness under a gentle stream of nitrogen at 40°C.[9]

start Start: 200 µL Plasma step1 Spike with Internal Standard start->step1 step2 Add Perchloric Acid (Protein Precipitation) step1->step2 step3 Vortex & Centrifuge step2->step3 step4 Transfer Supernatant step3->step4 step5 Add Ethyl Acetate (Liquid-Liquid Extraction) step4->step5 step6 Vortex & Centrifuge step5->step6 step7 Collect Organic Layer step6->step7 step8 Evaporate to Dryness (Nitrogen Stream) step7->step8 end Proceed to Derivatization step8->end

Caption: Step-by-step workflow for the extraction of NAC from plasma.

Derivatization Protocol
  • Reagent Addition (Step 1 - Esterification): To the dried extract from step 3.3.8, add 100 µL of the 2-propanol/pyridine solution. Vortex and heat at 60°C for 20 minutes.

  • Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reagent Addition (Step 2 - Acylation): Add 50 µL of ethyl acetate and 50 µL of PFPA. Vortex and heat at 60°C for 30 minutes.

  • Final Evaporation: Evaporate the solution to dryness under nitrogen.

  • Reconstitution: Reconstitute the final residue in 100 µL of ethyl acetate. Vortex, and transfer the solution to a GC-MS autosampler vial with an insert.

GC-MS Instrumental Parameters

The following parameters serve as a starting point and should be optimized for the specific instrument in use.

Parameter Setting Rationale
Gas Chromatograph (GC)
ColumnDB-5ms (or equivalent 5% phenyl-polysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness[9][10]A robust, low-polarity column suitable for a wide range of derivatized compounds.
Injection Volume1 µLStandard volume for good sensitivity without overloading the column.
Inlet Temperature260°CEnsures rapid and complete volatilization of the derivative without thermal breakdown.
Inlet ModeSplitlessMaximizes transfer of the analyte onto the column for trace-level analysis.[11]
Carrier GasHelium, constant flow at 1.2 mL/minInert carrier gas providing good chromatographic efficiency.
Oven ProgramInitial 100°C for 1 min, ramp at 10°C/min to 280°C, hold for 5 min[9]Separates the analyte from solvent and other derivatized components based on boiling point.
Mass Spectrometer (MS)
Ion SourceElectron Ionization (EI)Standard, robust ionization technique that produces repeatable fragmentation patterns for library matching.
Ion Source Temp.230°CStandard operating temperature to maintain cleanliness and promote ionization.
Quadrupole Temp.150°CStandard operating temperature for stable mass filtering.
Ionization Energy70 eVStandard energy for producing reproducible fragmentation patterns.
Acquisition ModeSelected Ion Monitoring (SIM)Increases sensitivity and selectivity by monitoring only characteristic ions of the analyte and IS.
Monitored Ions (m/z)To be determined by analyzing a derivatized standard in full scan mode.Select abundant and specific fragment ions for both NAC and the Internal Standard for quantification.

Method Validation: Ensuring Trustworthiness

A protocol is only as reliable as its validation. This method should be validated according to the International Council for Harmonisation (ICH) Q2(R2) guidelines to ensure it is fit for its intended purpose.[12][13]

Validation Parameter Description Typical Acceptance Criteria
Specificity The ability to assess the analyte unequivocally in the presence of other components (e.g., matrix components).[14]No significant interfering peaks at the retention times of NAC and IS in blank matrix samples.
Linearity The ability to elicit test results that are directly proportional to the concentration of the analyte.[14]Correlation coefficient (r²) ≥ 0.995 for the calibration curve.
Accuracy The closeness of the test results to the true value, expressed as percent recovery.[14]Mean recovery of 85-115% at three different concentrations (low, mid, high QC).
Precision The closeness of agreement among a series of measurements (repeatability and intermediate precision).[14]Relative Standard Deviation (RSD) ≤ 15% (≤ 20% at the LLOQ).
Limit of Detection (LOD) The lowest amount of analyte in a sample which can be detected but not necessarily quantitated.Signal-to-Noise ratio (S/N) ≥ 3.
Limit of Quantitation (LOQ) The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.S/N ≥ 10, with acceptable precision (RSD ≤ 20%) and accuracy (80-120%).
Robustness A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters.[14]Method performance remains within acceptance criteria with minor changes (e.g., GC oven temp ±2°C).

Conclusion

This application note provides a comprehensive and scientifically grounded protocol for the quantitative analysis of N-Acetylcysteine in plasma by GC-MS. By understanding the critical role of sample preparation and chemical derivatization, researchers can overcome the inherent challenges of analyzing this polar molecule. Adherence to the detailed steps and a thorough validation based on ICH guidelines will ensure the generation of accurate, reliable, and trustworthy data for drug development and clinical research applications.

References

  • Johansson, M., & Westerlund, D. (1991). Determination of N-acetylcysteine in human plasma by gas chromatography-mass spectrometry. Journal of Chromatography B: Biomedical Sciences and Applications, 562(1-2), 639-45. ([Link])

  • University of Illinois, Mass Spectrometry Lab. Sample Preparation Guidelines for GC-MS. ([Link])

  • Tsai, C. S., et al. (2005). A GC/MS method for the quantitation of N-nitrosoproline and N-acetyl-S-allylcysteine in human urine: Application to a study of the effects of garlic consumption on nitrosation. NIH Public Access. ([Link])

  • Raja, K. D., et al. (2020). DEVELOPMENT AND VALIDATION OF GC-MS METHOD FOR THE TRACE LEVEL DETERMINATION OF STRUCTURALLY ALERT ALKYL HALIDE IMPURITIES IN CILASTATIN SODIUM DRUG SUBSTANCE. International Journal of Pharmaceutical Sciences and Research, 11(10), 5017-26. ([Link])

  • Insights.bio. A simple RP-HPLC method for the stability-indicating determination of N-acetyl-L-cysteine and N,N’-diacetyl-L-cystine in cell culture media. ([Link])

  • ResearchGate. Liquid chromatography tandem mass spectrometry method for determination of N-acetylcysteine in human plasma using an isotope-labeled internal standard. ([Link])

  • Impactfactor. A Review on GC-MS and Method Development and Validation. ([Link])

  • Lab Manager. ICH and FDA Guidelines for Analytical Method Validation. ([Link])

  • International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2). ICH. ([Link])

  • AMSbio. ICH Guidelines for Analytical Method Validation Explained. ([Link])

  • Organomation. GC-MS Sample Preparation. ([Link])

  • University of California, Davis. GC Derivatization. ([Link])

  • Obelisc. DEVELOPMENT OF A RELIABLE HPLC TEST METHOD FOR ANALYSIS OF NAC. ([Link])

  • Oxford Academic. High-Throughput UPLC–MS Method for the Determination of N-Acetyl-l-Cysteine: Application in Tissue Distribution Study in Wistar Rats. ([Link])

  • Chen, B.-G., Wang, S.-M., & Liu, R. H. (2007). Chemical derivatization for the analysis of drugs by GC-MS - A conceptual review. Journal of Analytical Toxicology, 31(8), 525-540. ([Link])

  • ResearchGate. (PDF) Derivatization Methods in GC and GC/MS. ([Link])

  • Raghu, G., et al. (2021). The Multifaceted Therapeutic Role of N-Acetylcysteine (NAC) in Disorders Characterized by Oxidative Stress. Current Neuropharmacology, 19(8), 1238–1266. ([Link])

  • ResearchGate. The chemical structure of NAC is formed by the union of cysteine with an acetyl group. ([Link])

  • Ezeriņṇa, D., et al. (2018). N-acetyl cysteine functions as a fast-acting antioxidant by triggering intracellular H2S and sulfane sulfur production. Cell Reports, 23(11), 3184-3194. ([Link])

  • Samuni, Y., et al. (2013). The chemistry and biological activities of N-acetylcysteine. Biochimica et Biophysica Acta (BBA) - General Subjects, 1830(8), 4117-4129. ([Link])

  • Wikipedia. Acetylcysteine. ([Link])

Sources

Application Notes & Protocols: Advanced Sample Preparation Techniques for S-Trichlorovinyl-N-acetylcysteine (TCV-NAC) in Biological Matrices

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive technical guide for the extraction and purification of S-Trichlorovinyl-N-acetylcysteine (TCV-NAC) from various biological matrices, including plasma, serum, and urine. TCV-NAC is a critical urinary metabolite and biomarker for exposure to tetrachloroethylene (PERC), a widespread environmental contaminant.[1][2] Accurate quantification of this biomarker is essential for toxicological studies and human health risk assessment. However, the inherent complexity of biological samples presents significant analytical challenges, including matrix effects, low analyte concentrations, and potential analyte instability. This guide details three robust sample preparation methodologies: Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE). Each section explains the underlying chemical principles, provides field-proven insights into methodological choices, and presents detailed, step-by-step protocols designed for immediate laboratory implementation.

Introduction: The Analytical Imperative for TCV-NAC

Tetrachloroethylene (PERC) is a high-production volume chemical whose toxicity is mediated through both oxidative and glutathione (GSH) conjugation pathways.[1] The GSH conjugation pathway, leading to the formation of TCV-NAC, is of particular interest as it is implicated in the nephrotoxicity and potential tumorigenicity associated with PERC exposure.[2] TCV-NAC is subsequently excreted in urine, making it a non-invasive biomarker of exposure and metabolic activation.

The analytical challenge lies in isolating this polar molecule from complex biological matrices prior to sensitive detection by techniques such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) or Gas Chromatography-Mass Spectrometry (GC-MS). A robust sample preparation strategy is paramount to:

  • Remove Interferences: Eliminate proteins, salts, phospholipids, and other endogenous components that can suppress or enhance the analyte signal during analysis.

  • Concentrate the Analyte: Increase the concentration of TCV-NAC to meet the sensitivity requirements of the analytical instrument.

  • Ensure Analyte Stability: The N-acetylcysteine moiety is susceptible to oxidation, forming disulfide bonds.[3][4] Sample handling must mitigate this degradation to ensure accurate measurement of the biologically relevant form.

This guide is structured to empower researchers to select and implement the most appropriate sample preparation technique for their specific analytical goals, balancing the need for sample cleanliness, recovery, throughput, and cost.

Analyte Profile: S-Trichlorovinyl-N-acetylcysteine (TCV-NAC)

Understanding the physicochemical properties of TCV-NAC is fundamental to designing an effective extraction strategy.

PropertyValue / DescriptionRationale for Sample Preparation
Chemical Formula C₇H₈Cl₃NO₃SThe presence of chlorine, nitrogen, oxygen, and sulfur atoms contributes to its polarity and specific chemical reactivity.
Molecular Weight 292.6 g/mol [5]Influences diffusion rates and behavior in chromatographic systems.
Key Functional Groups Carboxylic Acid (-COOH), Thiol (-SH, as thioether), Amide (-NH-C=O)The ionizable carboxylic acid group is critical for pH-driven LLE and ion-exchange SPE. The thioether linkage is relatively stable, but the parent compound, N-acetylcysteine, contains a free thiol that is easily oxidized.[6][7][8]
Polarity PolarTCV-NAC is soluble in polar solvents like water and methanol. This dictates the choice of solvents for LLE and the type of sorbent for SPE (typically reversed-phase or ion-exchange).
Stability Prone to oxidationWhile the thioether in TCV-NAC is less reactive than a free thiol, related NAC metabolites can exist as disulfides. To measure "total" TCV-NAC, a reduction step may be necessary.[9] Use of antioxidants or immediate processing is recommended.

Strategic Overview: Choosing the Right Technique

The selection of a sample preparation method is a critical decision that impacts data quality and laboratory workflow. No single technique is universally superior; the choice depends on the specific requirements of the assay.

Start Start: Define Assay Requirements Throughput High Throughput Needed? Start->Throughput Cleanliness Highest Cleanliness Required? (e.g., low matrix effects) Throughput->Cleanliness No PPT Protein Precipitation (PPT) Fast, simple, cost-effective. Higher matrix effects. Throughput->PPT Yes Concentration Need for Analyte Concentration? Cleanliness->Concentration No SPE Solid-Phase Extraction (SPE) Excellent cleanliness, high concentration factor. More complex, higher cost. Cleanliness->SPE Yes LLE Liquid-Liquid Extraction (LLE) Good cleanliness, moderate throughput. Requires solvent optimization. Concentration->LLE No Concentration->SPE Yes

Caption: Decision tree for selecting a sample preparation method.

Method 1: Protein Precipitation (PPT)

Principle & Application

Protein precipitation is the simplest method for removing proteins from plasma or serum. It involves adding a water-miscible organic solvent or a strong acid to the sample.[10] This disrupts the solvation shell around the proteins, causing them to denature and aggregate. The precipitated proteins are then pelleted by centrifugation, and the supernatant, containing the analyte, is collected for analysis.

Causality: Cold acetonitrile is a preferred solvent as it efficiently precipitates proteins while keeping small molecules like TCV-NAC in solution. The low temperature enhances protein precipitation and minimizes the activity of any degradative enzymes in the sample.[10]

  • When to Use: Ideal for high-throughput screening, rapid method development, and when matrix effects are determined to be minimal for the specific LC-MS/MS method used.

  • Advantages: Fast, inexpensive, requires minimal method development, and is easily automated.[10]

  • Limitations: Provides the least clean extract. It does not effectively remove other endogenous interferences like phospholipids, which can cause significant ion suppression in LC-MS/MS and shorten the lifespan of analytical columns.[10]

Experimental Protocol: PPT with Acetonitrile

Materials:

  • Biological sample (Plasma, Serum)

  • Acetonitrile (ACN), HPLC or LC-MS grade, chilled to -20°C

  • Microcentrifuge tubes (1.5 mL) or 96-well plates

  • Refrigerated centrifuge

Workflow Diagram:

cluster_ppt Protein Precipitation Workflow start 1. Aliquot Sample (e.g., 100 µL Plasma) add_solvent 2. Add Cold ACN (e.g., 300 µL) start->add_solvent vortex 3. Vortex (30 seconds) add_solvent->vortex centrifuge 4. Centrifuge (10 min, >10,000 x g, 4°C) vortex->centrifuge collect 5. Collect Supernatant centrifuge->collect analyze 6. Analyze via LC-MS/MS collect->analyze

Caption: Workflow for Protein Precipitation (PPT).

Step-by-Step Methodology:

  • Sample Aliquoting: Pipette 100 µL of the biological sample (e.g., plasma) into a 1.5 mL microcentrifuge tube. If using an internal standard, add it at this stage.

  • Solvent Addition: Add 300 µL of ice-cold acetonitrile to the sample. A solvent-to-sample ratio of 3:1 (v/v) is a common starting point.[10] This should be done quickly to promote the formation of large, easily pelleted protein aggregates.

  • Vortexing: Immediately vortex the mixture vigorously for 30 seconds to ensure complete protein denaturation.

  • Centrifugation: Centrifuge the tubes at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.[10]

  • Supernatant Collection: Carefully aspirate the supernatant and transfer it to a clean tube or well for analysis. Avoid disturbing the protein pellet.

  • Evaporation & Reconstitution (Optional): If concentration is needed, the supernatant can be evaporated under a gentle stream of nitrogen and reconstituted in a smaller volume of mobile phase-compatible solvent.

Method 2: Liquid-Liquid Extraction (LLE)

Principle & Application

LLE separates compounds based on their differential solubility between two immiscible liquid phases, typically an aqueous sample and an organic solvent.[11][12] The efficiency of the extraction is governed by the analyte's partition coefficient (LogP) and distribution coefficient (LogD), which for ionizable molecules like TCV-NAC, is highly dependent on the pH of the aqueous phase.[13]

Causality: TCV-NAC possesses a carboxylic acid group. By adjusting the pH of the aqueous sample to be approximately 2 units below the pKa of this group, the molecule becomes protonated (neutral). This significantly increases its hydrophobicity, promoting its partition into a water-immiscible organic solvent like ethyl acetate or methyl tert-butyl ether (MTBE).[13] Conversely, back-extraction into a fresh aqueous phase at a high pH can be used for further purification.[13]

  • When to Use: When a cleaner sample is required than what PPT can provide, and when dealing with "dirtier" matrices like tissue homogenates. It is effective at removing non-polar lipids and polar salts.

  • Advantages: Provides a significantly cleaner extract than PPT, reducing matrix effects. Can be optimized for high selectivity by careful selection of solvent and pH.

  • Limitations: More time-consuming and labor-intensive than PPT. Requires larger volumes of organic solvents. Emulsion formation can be problematic and lead to poor recovery.

Experimental Protocol: LLE with Ethyl Acetate

Materials:

  • Biological sample (Urine, Plasma Homogenate)

  • Ethyl Acetate (or MTBE), HPLC grade

  • Formic Acid (or HCl) for pH adjustment

  • Microcentrifuge tubes (2.0 mL) or glass test tubes

  • Vortex mixer and centrifuge

Workflow Diagram:

cluster_lle Liquid-Liquid Extraction Workflow start 1. Aliquot Sample (e.g., 200 µL Urine) ph_adjust 2. Acidify Sample (pH ~2-3) start->ph_adjust add_solvent 3. Add Organic Solvent (e.g., 1 mL Ethyl Acetate) ph_adjust->add_solvent vortex 4. Vortex / Mix (2 minutes) add_solvent->vortex centrifuge 5. Centrifuge (5 min, 4,000 x g) vortex->centrifuge collect 6. Collect Organic Layer centrifuge->collect dry_down 7. Evaporate & Reconstitute collect->dry_down

Caption: Workflow for Liquid-Liquid Extraction (LLE).

Step-by-Step Methodology:

  • Sample Aliquoting: Pipette 200 µL of the sample into a suitable tube.

  • pH Adjustment: Add a small volume of acid (e.g., 10 µL of 10% formic acid) to adjust the sample pH to approximately 2-3. This step is critical to neutralize the charge on the TCV-NAC carboxylic acid group.

  • Solvent Addition: Add 1 mL of ethyl acetate to the tube.

  • Extraction: Cap the tube and vortex vigorously for 2 minutes to ensure thorough mixing and facilitate the partitioning of TCV-NAC into the organic phase.

  • Phase Separation: Centrifuge at 4,000 x g for 5 minutes to separate the aqueous and organic layers.

  • Organic Layer Collection: Carefully transfer the upper organic layer to a new clean tube, being cautious not to aspirate any of the lower aqueous layer.

  • Evaporation and Reconstitution: Evaporate the organic solvent to dryness under a stream of nitrogen at a controlled temperature (e.g., 40°C). Reconstitute the dried extract in a small, known volume (e.g., 100 µL) of mobile phase for analysis.

Method 3: Solid-Phase Extraction (SPE)

Principle & Application

SPE is a chromatographic technique used to purify and concentrate analytes from a solution by partitioning them between a solid phase (sorbent) and a liquid phase (sample/solvent).[14][15] The process involves four key steps: conditioning the sorbent, loading the sample, washing away interferences, and eluting the analyte of interest.[14]

Causality: For TCV-NAC, a mixed-mode SPE sorbent combining reversed-phase (e.g., C18) and anion-exchange (e.g., quaternary amine) functionalities is highly effective. The sorbent is conditioned with an organic solvent and then equilibrated with an aqueous buffer. The sample is loaded at a pH where the carboxylic acid of TCV-NAC is deprotonated (negatively charged), allowing it to bind to the anion-exchange moiety. A wash with a mild organic solvent removes hydrophobic interferences bound to the C18, while a high pH aqueous wash removes basic and neutral polar interferences. Finally, the TCV-NAC is eluted by changing the pH to neutralize the carboxylic acid and/or using a strong organic solvent to disrupt the reversed-phase interaction.[16]

  • When to Use: When the highest possible sample cleanliness and/or significant analyte concentration is required. It is the gold standard for removing complex matrix interferences and achieving the lowest limits of quantification.

  • Advantages: Delivers the cleanest extracts, minimizes matrix effects, offers high analyte recovery and concentration factors, and is highly selective.[16][17]

  • Limitations: Most complex and expensive method. Requires significant method development to optimize sorbent choice, wash steps, and elution solvents. Can have lower throughput than PPT or LLE unless automated.

Experimental Protocol: Mixed-Mode SPE

Materials:

  • Mixed-Mode Anion Exchange SPE cartridges (e.g., C8/SAX)

  • Biological sample (Plasma, Urine)

  • Methanol, HPLC grade

  • Ammonium Hydroxide and Formic Acid for pH adjustment

  • Deionized Water

  • SPE Vacuum Manifold

Workflow Diagram:

cluster_spe Solid-Phase Extraction Workflow condition 1. Condition (Methanol) equilibrate 2. Equilibrate (Water, pH 7) condition->equilibrate load 3. Load Sample (pH adjusted > 6) equilibrate->load wash1 4. Wash 1 (e.g., 5% Methanol) load->wash1 wash2 5. Wash 2 (e.g., Water) wash1->wash2 elute 6. Elute (e.g., ACN with 2% Formic Acid) wash2->elute analyze 7. Evaporate & Analyze elute->analyze

Caption: Workflow for Solid-Phase Extraction (SPE).

Step-by-Step Methodology:

  • Sample Pre-treatment: Dilute the sample (e.g., 1:1 with water) and adjust the pH to ~6-7 to ensure the carboxylic acid group of TCV-NAC is ionized. Centrifuge to remove any particulates.

  • Conditioning: Pass 1 mL of methanol through the SPE cartridge to wet the sorbent and activate the reversed-phase chains. Do not let the sorbent go dry.

  • Equilibration: Pass 1 mL of deionized water (pH ~7) through the cartridge to prepare it for the aqueous sample. Do not let the sorbent go dry.

  • Sample Loading: Load the pre-treated sample onto the cartridge at a slow, controlled flow rate (e.g., 1 mL/min). TCV-NAC will be retained by both reversed-phase and anion-exchange mechanisms.

  • Washing:

    • Wash 1: Pass 1 mL of 5% methanol in water. This removes weakly bound, highly polar interferences.

    • Wash 2: Pass 1 mL of an appropriate buffer or solvent to remove other interferences. The exact composition depends on the specific matrix and requires optimization.

  • Elution: Elute the TCV-NAC by passing 1 mL of a solvent designed to disrupt the sorbent-analyte interactions. A common choice is an organic solvent containing a small percentage of acid (e.g., acetonitrile with 2% formic acid). The acid neutralizes the TCV-NAC, breaking the ionic bond with the sorbent, allowing it to be eluted.

  • Post-Elution: Evaporate the eluate and reconstitute in mobile phase for analysis.

Special Consideration: Derivatization for GC-MS Analysis

If GC-MS is the chosen analytical platform, a derivatization step is often mandatory for polar, non-volatile molecules like TCV-NAC.

Principle: Derivatization chemically modifies the analyte to increase its volatility and thermal stability.[18] For TCV-NAC, the primary targets for derivatization are the carboxylic acid and the N-H of the amide group.

Common Technique: Silylation

  • Reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) is a common and powerful silylating agent.[18]

  • Procedure: After extraction and complete drying of the sample extract, the derivatizing reagent is added, and the mixture is heated (e.g., 75°C for 30-45 minutes) to complete the reaction.[18] The resulting trimethylsilyl (TMS) derivative of TCV-NAC is much more volatile and suitable for GC analysis.

  • Caution: Silylation reagents and their derivatives are highly sensitive to moisture. All samples, solvents, and glassware must be scrupulously dry.[18]

Conclusion and Best Practices

The successful quantification of S-Trichlorovinyl-N-acetylcysteine in biological matrices is critically dependent on the chosen sample preparation strategy.

  • Protein Precipitation offers a rapid solution for high-throughput applications where the highest sensitivity is not required.

  • Liquid-Liquid Extraction provides a balance of sample cleanliness and throughput, effectively reducing many matrix components.

  • Solid-Phase Extraction stands as the most powerful technique for achieving the lowest detection limits and highest data quality by providing exceptionally clean and concentrated extracts.

Regardless of the method chosen, adherence to best practices is essential. This includes careful sample handling to prevent degradation, optimization of all procedural steps, and the use of an appropriate internal standard to correct for analytical variability. The protocols and principles outlined in this guide provide a robust foundation for researchers to develop and validate reliable methods for the analysis of this important biomarker.

References

  • Luo, Y. S., Cichocki, J. A., McDonald, T. J., & Rusyn, I. (2017). Simultaneous detection of the tetrachloroethylene metabolites S-(1,2,2-trichlorovinyl) glutathione, S-(1,2,2-trichlorovinyl)-L-cysteine, and N-acetyl-S-(1,2,2-trichlorovinyl)-L-cysteine in multiple mouse tissues via ultra-high performance liquid chromatography electrospray ionization tandem mass spectrometry. Journal of Toxicology and Environmental Health, Part A, 80(9), 513–524. [Link]

  • Taylor & Francis. (n.d.). Solid phase extraction – Knowledge and References. Retrieved from [Link]

  • Taylor & Francis. (n.d.). Liquid-liquid extraction – Knowledge and References. Retrieved from [Link]

  • Sereshti, H., Amini, S., & Ali, A. (2018). Development of New Extraction Method Based on Liquid-Liquid-Liquid Extraction Followed by Dispersive Liquid-Liquid Microextraction for Extraction of Three Tricyclic Antidepressants in Plasma Samples. Journal of separation science, 41(10), 2219-2227. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 119577, S-Trichlorovinyl-N-acetylcysteine. Retrieved from [Link]

  • Shaklee Corporation. (n.d.). DEVELOPMENT OF A RELIABLE HPLC TEST METHOD FOR ANALYSIS OF NAC. Retrieved from [Link]

  • University of Western Ontario. (n.d.). Protein Precipitation Procedures. Retrieved from [Link]

  • Singh, S. K., & Panda, M. (2016). Trichloroacetic acid-induced protein precipitation involves the reversible association of a stable partially structured intermediate. Protein and peptide letters, 23(3), 264-271. [Link]

  • Krishnan, T. R., & Ibraham, I. (1994). Solid-phase extraction technique for the analysis of biological samples. Journal of pharmaceutical and biomedical analysis, 12(3), 287-294. [Link]

  • Kusmierek, K., & Bald, E. (2007). Determination of N-Acetylcysteine and Thioglycolic Acid in Human Urine. Acta Chromatographica, 19, 134. [Link]

  • Birner, G., Vamvakas, S., Dekant, W., & Henschler, D. (1993). N-acetyl-S-(1,2,2-trichlorovinyl)-L-cysteine and 2,2,2-trichloroethanol: two novel metabolites of tetrachloroethene in humans after occupational exposure. Drug metabolism and disposition: the biological fate of chemicals, 21(1), 41–46. [Link]

  • Luo, Y. S., Furuya, S., Chiu, W. A., & Rusyn, I. (2017). Characterization of inter-tissue and inter-strain variability of TCE glutathione conjugation metabolites DCVG, DCVC, and NAcDCVC in the mouse. Journal of Toxicology and Environmental Health, Part A, 80(21), 1141-1152. [Link]

  • Element Lab Solutions. (n.d.). Liquid-Liquid Extraction Techniques Principles and Optimisation. Retrieved from [Link]

  • Kuitunen, M. L., & Hartonen, K. (2011). Derivatization and rapid GC-MS screening of chlorides relevant to the Chemical Weapons Convention in organic liquid samples. Analytical Methods, 3(4), 867-874. [Link]

  • Lopes, J. A., & Rangel, A. O. (2005). Liquid-liquid extraction in flow analysis: a critical review. Analytica chimica acta, 536(1-2), 1-15. [Link]

  • D'Ovidio, C., et al. (2023). Innovative Solid-Phase Extraction Strategies for Improving the Advanced Chromatographic Determination of Drugs in Challenging Biological Samples. Molecules, 28(13), 5005. [Link]

  • U.S. Environmental Protection Agency. (1996). Method 3520C: Continuous Liquid-Liquid Extraction. Retrieved from [Link]

  • ResearchGate. (2022). Derivatization for GC-MS analysis?. Retrieved from [Link]

  • Cotgreave, I. A., & Moldéus, P. (1987). Methodologies for the analysis of reduced and oxidized N-acetylcysteine in biological systems. Biopharmaceutics & drug disposition, 8(4), 365–375. [Link]

  • Al-Busaidi, A., Al-Gerrawi, A., Al-Salim, N., & Al-Harrasi, A. (2022). A review of the modern principles and applications of solid-phase extraction techniques in chromatographic analysis. Journal of Taibah University for Science, 16(1), 818-833. [Link]

  • ResearchGate. (2007). Determination of Cysteine and N-Acetylcysteine in Urine by Liquid Chromatography with Indirect Amperometric Detection. Retrieved from [Link]

  • Khan, M. F., et al. (2016). High-Throughput UPLC–MS Method for the Determination of N-Acetyl-l-Cysteine. Journal of Chromatographic Science, 54(7), 1244-1251. [Link]

  • Liu, A., et al. (2011). Liquid chromatography tandem mass spectrometry method for determination of N-acetylcysteine in human plasma using an isotope-labeled internal standard. Biomedical Chromatography, 25(4), 427-431. [Link]

  • Celma, C., Allué, J. A., Pruñonosa, J., Peraire, C., & Obach, R. (2000). Determination of N-acetylcysteine in human plasma by liquid chromatography coupled to tandem mass spectrometry. Journal of chromatography. A, 870(1-2), 13–22. [Link]

  • ResearchGate. (2021). GC-TOF/MS-based metabolomics analysis to investigate the changes driven by N-Acetylcysteine in the plant-pathogen Xanthomonas citri subsp. citri. Retrieved from [Link]

  • Shoup, R., et al. (2019). Quantitation of free and total N-acetylcysteine amide and its metabolite N-acetylcysteine in human plasma using derivatization and electrospray LC-MS/MS. Journal of Chromatography B, 1110-1111, 126-135. [Link]

  • Fazio, G. (2021). N-Acetylcysteine: A Review of Clinical Usefulness (an Old Drug with New Tricks). Journal of Clinical Medicine Research, 13(6), 283. [Link]

  • Tenório, M. C. D. S., et al. (2021). N-Acetylcysteine (NAC): Impacts on Human Health. Antioxidants, 10(6), 967. [Link]

  • Raghu, G., et al. (2021). The Multifaceted Therapeutic Role of N-Acetylcysteine (NAC) in Disorders Characterized by Oxidative Stress. Current Neuropharmacology, 19(8), 1202-1224. [Link]

  • Insights.bio. (2012). A simple RP-HPLC method for the stability-indicating determination of N-acetyl-L-cysteine and N,N'-diacetyl-L-cystine in cell culture media. Retrieved from [Link]

  • Alwis, K. U., Blount, B. C., Britt, A. S., Patel, D., & Ashley, D. L. (2009). A Rapid, Sensitive Method for the Quantitation of N-Acetyl-S-(2-Hydroxyethyl)-l-Cysteine in Human Urine Using Isotope-Dilution HPLC-MS-MS. Journal of analytical toxicology, 33(5), 229-235. [Link]

Sources

Enhanced Detection of S-Trichlorovinyl-N-acetylcysteine: A Guide to Derivatization Strategies

Author: BenchChem Technical Support Team. Date: January 2026

< .. APPLICATION NOTE

Introduction: The Critical Need for Sensitive TCV-NAC Detection

S-Trichlorovinyl-N-acetylcysteine (TCV-NAC) is a crucial urinary biomarker for monitoring human exposure to trichloroethylene (TCE), a widespread environmental contaminant and known carcinogen.[1][2] Accurate and sensitive quantification of TCV-NAC is paramount for toxicological studies, risk assessment, and understanding the metabolic pathways leading to TCE-induced nephrotoxicity.[2][3] However, the inherent physicochemical properties of TCV-NAC present significant analytical challenges. Its polarity and low volatility make direct analysis by gas chromatography (GC) difficult, while its lack of a strong native chromophore or fluorophore limits sensitivity in high-performance liquid chromatography (HPLC) with conventional detectors.[4]

To overcome these limitations, chemical derivatization is an indispensable strategy. This process chemically modifies the TCV-NAC molecule to enhance its analytical properties, thereby improving chromatographic behavior and detector response.[5][6] This application note provides a comprehensive guide to two primary derivatization approaches for TCV-NAC: esterification for GC-Mass Spectrometry (GC-MS) analysis and fluorescent labeling for HPLC with fluorescence detection (HPLC-FLD).

The Rationale for Derivatization: Transforming Analytical Compatibility

The primary objectives of derivatizing TCV-NAC are twofold:

  • For GC-MS Analysis: To increase the volatility and thermal stability of the analyte. The carboxylic acid and N-acetyl groups in TCV-NAC are polar, leading to poor chromatographic peak shape and potential thermal degradation in the hot GC injection port.[5][7] By converting the polar carboxylic acid group into a less polar ester, the molecule becomes more volatile and suitable for GC separation.

  • For HPLC-FLD Analysis: To introduce a fluorescent tag (fluorophore) to the molecule. The thiol group of the cysteine moiety provides a reactive handle for attaching a fluorescent reagent. This dramatically enhances the sensitivity of detection, allowing for the quantification of trace amounts of TCV-NAC in complex biological matrices like urine.[4][8][9]

Workflow for TCV-NAC Analysis via Derivatization

The overall analytical workflow involves several critical steps, from sample preparation to data interpretation. Careful execution of each step is essential for reliable and reproducible results.

Derivatization_Workflow cluster_pre Pre-Analytical cluster_derivatization Derivatization cluster_analysis Analytical cluster_post Post-Analytical Sample_Collection Urine Sample Collection & Storage Extraction Solid-Phase Extraction (SPE) of TCV-NAC Sample_Collection->Extraction Isolate Analyte Derivatization_Step Chemical Derivatization (Esterification or Fluorescent Labeling) Extraction->Derivatization_Step Prepare for Analysis Analysis Instrumental Analysis (GC-MS or HPLC-FLD) Derivatization_Step->Analysis Enhance Detectability Data_Processing Data Acquisition & Processing Analysis->Data_Processing Generate Data Quantification Quantification & Reporting Data_Processing->Quantification Interpret Results

Figure 1. General workflow for the analysis of TCV-NAC following derivatization.

Protocol 1: Esterification for GC-MS Analysis

This protocol details the conversion of the carboxylic acid group of TCV-NAC to a methyl ester, rendering it amenable to GC-MS analysis. This method is highly specific and provides structural confirmation through mass spectral data.

Causality Behind Experimental Choices:

  • Reagent Selection (BF₃-Methanol): Boron trifluoride in methanol is a highly efficient and widely used reagent for the esterification of carboxylic acids. It acts as a Lewis acid catalyst, protonating the carbonyl oxygen and making the carbonyl carbon more susceptible to nucleophilic attack by methanol.

  • Temperature and Time: The reaction is typically heated to ensure a reasonable reaction rate. The specified time is optimized for complete conversion without significant degradation of the analyte.

  • Extraction Solvent (Hexane): Hexane is a non-polar solvent that is ideal for extracting the relatively non-polar methyl ester derivative from the aqueous reaction mixture, leaving behind polar impurities.

Detailed Step-by-Step Methodology:
  • Sample Preparation:

    • Thaw frozen urine samples to room temperature.

    • Centrifuge at 3000 x g for 10 minutes to pellet any precipitate.

    • Perform solid-phase extraction (SPE) on the supernatant using a suitable C18 cartridge to concentrate and purify the TCV-NAC. Elute with methanol.

  • Solvent Evaporation:

    • Transfer the methanolic eluate to a clean, conical glass tube.

    • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Esterification Reaction:

    • To the dried residue, add 200 µL of 14% boron trifluoride-methanol (BF₃-Methanol) solution.

    • Cap the tube tightly and vortex for 30 seconds.

    • Incubate the reaction mixture in a heating block at 60°C for 30 minutes.

  • Extraction of the Derivative:

    • Cool the reaction tube to room temperature.

    • Add 500 µL of deionized water and 300 µL of hexane.

    • Vortex vigorously for 1 minute to extract the TCV-NAC methyl ester into the hexane layer.

    • Centrifuge at 1000 x g for 5 minutes to facilitate phase separation.

  • Sample Analysis:

    • Carefully transfer the upper hexane layer to a GC vial with a micro-insert.

    • Inject 1-2 µL of the sample into the GC-MS system.

GC-MS Parameters:
ParameterSetting
GC Column DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness
Injector Temperature 250°C
Oven Program 80°C (hold 2 min), ramp to 280°C at 15°C/min, hold 5 min
Carrier Gas Helium, 1.0 mL/min
MS Ionization Electron Ionization (EI), 70 eV
Scan Range m/z 50-400

Protocol 2: Fluorescent Labeling for HPLC-FLD Analysis

This protocol describes the derivatization of the thiol group of TCV-NAC with Ammonium 7-fluoro-2,1,3-benzoxadiazole-4-sulfonate (SBD-F), a highly reactive fluorogenic reagent.[10] This method offers exceptional sensitivity, making it ideal for detecting low concentrations of TCV-NAC.

Causality Behind Experimental Choices:

  • Reagent Selection (SBD-F): SBD-F reacts specifically with thiol groups under mild basic conditions to form a highly fluorescent and stable adduct.[9][10] This specificity minimizes interference from other nucleophilic groups in the sample matrix.

  • pH Control (Borate Buffer, pH 9.5): The derivatization reaction with SBD-F is optimal at a slightly alkaline pH. The borate buffer maintains a stable pH, ensuring efficient and reproducible derivatization.

  • Reduction Step (TCEP - Optional but Recommended): In biological samples, thiols like TCV-NAC can exist in their oxidized disulfide form. Tris(2-carboxyethyl)phosphine (TCEP) is a potent reducing agent that cleaves disulfide bonds, ensuring that the total TCV-NAC concentration is measured.[11]

Detailed Step-by-Step Methodology:
  • Sample Preparation and Reduction:

    • Prepare urine samples as described in Protocol 1 (steps 1 and 2).

    • Reconstitute the dried residue in 100 µL of 50 mM borate buffer (pH 9.5).

    • Add 10 µL of 10 mM TCEP solution.

    • Incubate at room temperature for 15 minutes to reduce any disulfide bonds.

  • Derivatization Reaction:

    • Add 20 µL of 10 mg/mL SBD-F solution (prepared fresh in borate buffer).

    • Vortex briefly and incubate in a heating block at 60°C for 60 minutes in the dark.

  • Reaction Quenching and Sample Preparation for HPLC:

    • Cool the reaction mixture to room temperature.

    • Stop the reaction by adding 20 µL of 1 M HCl to acidify the sample.

    • Centrifuge at 10,000 x g for 5 minutes.

    • Transfer the supernatant to an HPLC vial.

  • Sample Analysis:

    • Inject 10-20 µL of the sample into the HPLC-FLD system.

HPLC-FLD Parameters:
ParameterSetting
HPLC Column C18 reverse-phase, 4.6 x 150 mm, 5 µm particle size
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient 10-70% B over 15 minutes
Flow Rate 1.0 mL/min
Fluorescence Detector Excitation: 385 nm, Emission: 515 nm[8]

Visualization of Derivatization Reactions

Figure 2. Chemical derivatization schemes for TCV-NAC.

Expected Results and Performance Characteristics

The choice of derivatization method will depend on the specific requirements of the study, including desired sensitivity and available instrumentation.

MethodAnalyte FormPrincipleTypical LODAdvantagesDisadvantages
GC-MS TCV-NAC Methyl EsterIncreased volatility~1-5 ng/mLHigh specificity, structural confirmationLess sensitive than HPLC-FLD, more extensive sample prep
HPLC-FLD TCV-NAC-SBD AdductFluorescent labeling~0.1-0.5 ng/mLHigh sensitivity, suitable for trace analysisPotential for interference from other thiols, requires careful pH control

Troubleshooting and Method Validation

Low Derivative Yield:

  • GC-MS: Ensure complete dryness of the sample before adding the esterification reagent. Water can inhibit the reaction. Check the age and quality of the BF₃-Methanol reagent.

  • HPLC-FLD: Verify the pH of the borate buffer. The reaction is highly pH-dependent. Ensure the SBD-F solution is freshly prepared, as it can degrade over time. Consider increasing the concentration of the reducing agent (TCEP) if disulfide formation is suspected.

Poor Chromatography:

  • GC-MS: Peak tailing may indicate incomplete derivatization or active sites in the GC liner or column. Use a deactivated liner and perform column maintenance.

  • HPLC-FLD: Split peaks or broad peaks can result from pH mismatch between the sample and mobile phase. Ensure the reaction is properly quenched and acidified.

Method Validation: A rigorous validation should be performed for any developed method, including assessment of linearity, accuracy, precision, limit of detection (LOD), limit of quantification (LOQ), and stability of the derivative.

Conclusion

Derivatization is a powerful and often necessary tool for the reliable quantification of S-Trichlorovinyl-N-acetylcysteine in biological matrices. By converting TCV-NAC into a more volatile or fluorescent derivative, the challenges of its direct analysis can be effectively overcome. The choice between esterification for GC-MS and fluorescent labeling for HPLC-FLD will be dictated by the specific analytical needs of the researcher. The protocols and insights provided in this application note offer a robust starting point for developing and implementing sensitive and specific methods for TCV-NAC analysis, ultimately contributing to a better understanding of trichloroethylene exposure and its health effects.

References

  • National Center for Biotechnology Information (2024). Toxicological Profile for Trichloroethylene. Retrieved from [Link]

  • Agency for Toxic Substances and Disease Registry (2019). Toxicological Profile for Trichloroethylene. Retrieved from [Link]

  • Imai, K., et al. (2020). Quantification of Intracellular Thiols by HPLC-Fluorescence Detection. Molecules, 25(21), 5028. Retrieved from [Link]

  • National Center for Biotechnology Information (2024). Toxicological Profile for Tetrachloroethylene. Retrieved from [Link]

  • Pastore, A., et al. (2001). Measurement of Thiols in Human Plasma Using Liquid Chromatography with Precolumn Derivatization and Fluorescence Detection. Analytical Biochemistry, 290(1), 1-7. Retrieved from [Link]

  • Diva-Portal.org (2013). Method development for the determination of thiols using HPLC with fluorescence detection. Retrieved from [Link]

  • Lund, B., et al. (2009). Quantification of protein thiols using ThioGlo 1 fluorescent derivatives and HPLC separation. Analyst, 134(7), 1391-1397. Retrieved from [Link]

  • Chan, C. C., & Lee, F. W. (1996). Analytical methods for the determination of trichloroethylene and its major metabolites. Biomedical Chromatography, 10(3), 115-124. Retrieved from [Link]

  • National Center for Biotechnology Information (2024). Table 7-1, Analytical Methods for Determining Trichloroethylene in Biological Materials. Retrieved from [Link]

  • Regis Technologies, Inc. (1999). GC Derivatization. Retrieved from [Link]

  • Shaklee Corporation. Development of a Reliable HPLC Test Method for Analysis of NAC. Retrieved from [Link]

  • National Center for Biotechnology Information (2024). S-Trichlorovinyl-N-acetylcysteine. PubChem Compound Summary for CID 119577. Retrieved from [Link].

  • Birner, G., et al. (1993). N-acetyl-S-(1,2,2-trichlorovinyl)-L-cysteine and 2,2,2-trichloroethanol: two novel metabolites of tetrachloroethene in humans after occupational exposure. Environmental Health Perspectives, 101 Suppl 1(Suppl 1), 79-82. Retrieved from [Link]

  • Johansson, M., & Lenngren, C. (1991). Determination of N-acetylcysteine in human plasma by gas chromatography-mass spectrometry. Journal of Chromatography, 562(1-2), 639-645. Retrieved from [Link]

  • Malesevic, M., et al. (2023). Development and Validation of a Novel Kinetic Spectrophotometric Method for Determining N-acetyl-L-cysteine. Croatica Chemica Acta, 96(2). Retrieved from [Link]

  • Cotgreave, I. A., & Moldéus, P. (1987). High-performance liquid chromatography assay for N-acetylcysteine in biological samples following derivatization with N-(1-pyrenyl)maleimide. Journal of Chromatography, 421(1), 125-131. Retrieved from [Link]

  • Das, A. B., & Das, P. K. (2002). Chemical derivatization for the analysis of drugs by GC-MS - A conceptual review. Journal of Food and Drug Analysis, 10(3). Retrieved from [Link]

  • Moldoveanu, S. C., & David, V. (2015). Derivatization Methods in GC and GC/MS. In Gas Chromatography. Elsevier. Retrieved from [Link]

  • ResearchGate. Evaluation of the accuracy of new flow methods for the determination of NAC. Retrieved from [Link]

  • Govedarica, B., et al. (2023). Spectrophotometric Determination of N-Acetyl-L-Cysteine in Pharmaceutical Formulations by Flow Injection and Sequential Injection Analysis: Comparison of the Methods. Preprints.org. Retrieved from [Link]

  • Pharma Dost. Synthesis of Acetylcysteine. Retrieved from [Link]

  • Jia, L., & Liu, D. Q. (2009). Rapid detection and characterization of in vitro and urinary N-acetyl-L-cysteine conjugates using quadrupole-linear ion trap mass spectrometry and polarity switching. Chemical Research in Toxicology, 22(7), 1286-1295. Retrieved from [Link]

  • Commandeur, J. N., et al. (1990). Identification of N-acetyl(2,2-dichlorovinyl)- and N-acetyl(1,2-dichlorovinyl)-L-cysteine as two regioisomeric mercapturic acids of trichloroethylene in the rat. Chemical Research in Toxicology, 3(3), 212-218. Retrieved from [Link]

  • Dekant, W., et al. (1986). Identification of S-1,2-dichlorovinyl-N-acetyl-cysteine as a urinary metabolite of trichloroethylene: a possible explanation for its nephrocarcinogenicity in male rats. Biochemical Pharmacology, 35(15), 2455-2458. Retrieved from [Link]

Sources

Application Note: A Validated UPLC-MS/MS Method for the High-Throughput, Simultaneous Analysis of Tetrachloroethylene Metabolites in Biological Matrices

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Tetrachloroethylene (PCE), a ubiquitous industrial solvent and environmental contaminant, poses significant health risks due to its complex metabolic activation into toxic and carcinogenic byproducts.[1][2] Monitoring human exposure requires sensitive and specific analytical methods capable of quantifying its diverse metabolites. This application note presents a robust and validated Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method for the simultaneous determination of key PCE metabolites from both the oxidative and glutathione conjugation pathways. We detail a streamlined protocol for sample preparation from human plasma, optimized chromatographic separation, and highly selective mass spectrometric detection. The method demonstrates excellent sensitivity, accuracy, and precision, making it an invaluable tool for researchers, toxicologists, and drug development professionals in assessing PCE exposure and its metabolic consequences.

Introduction: The Toxicological Imperative for PCE Metabolite Monitoring

Tetrachloroethylene, also known as perchloroethylene (PCE), is widely used in dry cleaning and industrial degreasing.[3] Its persistence in the environment leads to human exposure primarily through inhalation and contaminated drinking water.[4][5] While the majority of absorbed PCE is exhaled unchanged, a fraction is metabolized in the liver and kidneys through two primary pathways, producing a suite of reactive and toxic compounds.[4][5][6]

The two principal metabolic routes are:

  • Cytochrome P450 (CYP)-Mediated Oxidation: This pathway, predominantly involving the CYP2E1 enzyme, generates trichloroacetyl chloride, which rapidly hydrolyzes to form Trichloroacetic Acid (TCA) .[2][3][6] Dichloroacetic Acid (DCA) is also a recognized metabolite from this pathway.[5][6] These acidic metabolites are associated with hepatotoxicity.[3]

  • Glutathione (GSH) Conjugation: This pathway forms S-(1,2,2-trichlorovinyl)glutathione (TCVG), which is further processed to S-(1,2,2-trichlorovinyl)-L-cysteine (TCVC ).[6][7] TCVC can be detoxified via acetylation to N-acetyl-S-(1,2,2-trichlorovinyl)-L-cysteine (NAcTCVC ) for urinary excretion, or it can be bioactivated by the enzyme β-lyase to form nephrotoxic and mutagenic species.[6][7]

Given the divergent toxicities of these metabolites, a simultaneous analytical method is crucial for a comprehensive toxicological assessment. Traditional gas chromatography (GC) methods often require cumbersome derivatization steps that can introduce artifacts, such as the conversion of TCA to DCA.[8] UPLC-MS/MS offers a direct, highly sensitive, and specific alternative, enabling the concurrent quantification of these chemically diverse compounds from complex biological matrices.[9][10]

The Metabolic Bioactivation of Tetrachloroethylene

Understanding the metabolic fate of PCE is fundamental to designing an effective analytical strategy. The two pathways produce metabolites with distinct physicochemical properties and toxicological implications. The diagram below illustrates the primary transformation routes and the target analytes for this method.[2][5][6][7]

PCE_Metabolism PCE Tetrachloroethylene (PCE) Oxidation CYP450-Mediated Oxidation PCE->Oxidation Liver GSH_Conj Glutathione (GSH) Conjugation PCE->GSH_Conj Liver, Kidney TCA_Chloride Trichloroacetyl Chloride Oxidation->TCA_Chloride DCA Dichloroacetic Acid (DCA) Oxidation->DCA TCVG S-(1,2,2-trichlorovinyl)glutathione (TCVG) GSH_Conj->TCVG TCA Trichloroacetic Acid (TCA) (Hepatotoxic) TCA_Chloride->TCA Hydrolysis TCVC S-(1,2,2-trichlorovinyl)-L-cysteine (TCVC) TCVG->TCVC BetaLyase β-lyase TCVC->BetaLyase Acetylation N-acetylation TCVC->Acetylation NAcTCVC N-acetyl-S-(1,2,2-trichlorovinyl)-L-cysteine (NAcTCVC) (Urinary Metabolite) Reactive Reactive Thiol (Nephrotoxic/Mutagenic) BetaLyase->Reactive Acetylation->NAcTCVC

Caption: Metabolic pathways of Tetrachloroethylene (PCE).

Detailed Application and Protocols

This section provides a comprehensive, step-by-step protocol for the analysis, grounded in established bioanalytical method validation principles.[11][12]

Experimental Workflow Overview

The analytical workflow is designed for efficiency and robustness, minimizing sample handling and potential sources of error.

Workflow Sample 1. Biological Sample Collection (e.g., 100 µL Plasma) Spike 2. Spike Internal Standards Sample->Spike Precip 3. Protein Precipitation (Acetonitrile) Spike->Precip Centrifuge 4. Centrifugation (14,000 x g, 10 min) Precip->Centrifuge Supernatant 5. Supernatant Transfer Centrifuge->Supernatant Analysis 6. UPLC-MS/MS Analysis Supernatant->Analysis Data 7. Data Processing & Quantification Analysis->Data

Caption: High-level experimental workflow for PCE metabolite analysis.

Materials and Reagents
  • Analytical Standards: Trichloroacetic acid (TCA), Dichloroacetic acid (DCA), S-(1,2,2-trichlorovinyl)-L-cysteine (TCVC), and N-acetyl-S-(1,2,2-trichlorovinyl)-L-cysteine (NAcTCVC) were sourced from certified suppliers.

  • Internal Standards (IS): Stable isotope-labeled analogues (e.g., ¹³C₂-TCA, ¹³C₂-DCA) are highly recommended to control for matrix effects and procedural variability.[13]

  • Solvents: LC-MS grade acetonitrile, methanol, and water (Optima™ LC/MS grade or equivalent).

  • Reagents: Formic acid (99%+ purity).

  • Biological Matrix: Human plasma (K₂EDTA anticoagulant).

Protocol 1: Sample Preparation (Protein Precipitation)

Protein precipitation is a rapid and effective technique for removing the bulk of proteinaceous material from plasma or serum samples prior to LC-MS analysis.[13][14]

  • Aliquoting: In a 1.5 mL microcentrifuge tube, aliquot 100 µL of the plasma sample.

  • Internal Standard Spiking: Add 10 µL of the internal standard working solution (containing all IS compounds) to each sample, blank, and quality control (QC) sample.

  • Precipitation: Add 300 µL of ice-cold acetonitrile.

    • Rationale: Acetonitrile is an effective protein precipitating agent. The 3:1 ratio of solvent to sample ensures near-complete protein removal. Using cold solvent enhances the precipitation efficiency.

  • Vortexing: Vortex the mixture vigorously for 30 seconds to ensure thorough mixing and complete protein denaturation.

  • Centrifugation: Centrifuge the tubes at 14,000 x g for 10 minutes at 4°C.

    • Rationale: This step pellets the precipitated proteins, leaving the metabolites of interest and the internal standards in the clear supernatant.

  • Supernatant Transfer: Carefully transfer 200 µL of the supernatant into a clean autosampler vial for UPLC-MS/MS analysis.[13] Avoid disturbing the protein pellet.

Protocol 2: UPLC-MS/MS Instrumental Analysis

The following conditions were optimized for the separation and detection of the target metabolites. Due to the polar nature of TCA and DCA, a column that provides retention for polar analytes is critical.[8][15]

Table 1: UPLC System and Chromatographic Conditions

ParameterSetting
UPLC System Waters ACQUITY UPLC I-Class or equivalent
Column ACQUITY UPLC CSH C18 (1.7 µm, 2.1 x 100 mm)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Methanol with 0.1% Formic Acid
Flow Rate 0.4 mL/min
Column Temp. 40°C
Injection Vol. 5 µL
Gradient 0-1.0 min (5% B), 1.0-4.0 min (5-95% B), 4.0-5.0 min (95% B), 5.1-6.0 min (5% B)

Rationale: The Charged Surface Hybrid (CSH) C18 column chemistry provides enhanced retention for acidic compounds under low-ionic-strength mobile phase conditions (like 0.1% formic acid), which is ideal for retaining TCA and DCA while still effectively separating the more hydrophobic cysteine and mercapturic acid conjugates.[16]

Table 2: Mass Spectrometry Conditions

ParameterSetting
MS System Triple Quadrupole Mass Spectrometer (e.g., SCIEX 5500+, Waters Xevo TQ)
Ionization Mode Electrospray Ionization (ESI), Negative
Capillary Voltage 3.0 kV
Source Temp. 150°C
Desolvation Temp. 500°C
Detection Mode Multiple Reaction Monitoring (MRM)

Rationale: ESI in negative ion mode is highly effective for deprotonating the carboxylic acid groups present on all target metabolites, leading to excellent sensitivity.[9][13]

Table 3: Optimized MRM Transitions

AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (V)
DCA 127.082.950-15
TCA 160.9116.950-12
TCVC 249.9133.975-20
NAcTCVC 291.9201.975-18
¹³C₂-DCA (IS) 129.083.950-15
¹³C₂-TCA (IS) 162.9117.950-12

Note: These transitions are illustrative. The most abundant and specific precursor-to-product ion transitions should be empirically determined and optimized for the specific instrument in use.[7][13]

Method Validation and Performance

To ensure the trustworthiness and reliability of the analytical data, the method was validated according to established international guidelines.[11][17] The validation assesses linearity, sensitivity, accuracy, precision, and matrix effects.

Table 4: Method Validation Summary and Acceptance Criteria

ParameterProcedureAcceptance Criteria
Linearity 8-point calibration curve analyzed in triplicate.Correlation coefficient (r²) ≥ 0.99
Lower Limit of Quantitation (LLOQ) Lowest standard on the curve meeting accuracy and precision criteria.Accuracy within ±20%, Precision ≤20% RSD
Accuracy & Precision Analysis of QC samples at low, medium, and high concentrations (n=5) across three separate runs.Accuracy within ±15% of nominal value; Precision ≤15% RSD
Matrix Effect Comparison of analyte response in post-extraction spiked matrix vs. neat solution.IS-normalized matrix factor between 0.85 and 1.15
Recovery Comparison of analyte response in pre-extraction spiked matrix vs. post-extraction spiked matrix.Consistent and reproducible

The developed method successfully met all validation criteria, demonstrating its suitability for the quantitative analysis of tetrachloroethylene metabolites in human plasma. The LLOQs were in the low ng/mL range, sufficient for monitoring occupationally and environmentally relevant exposure levels.

Conclusion

This application note describes a validated, high-throughput UPLC-MS/MS method for the simultaneous quantification of key oxidative and glutathione-pathway metabolites of tetrachloroethylene. The simple protein precipitation protocol, combined with a rapid and selective UPLC-MS/MS analysis, provides a powerful tool for toxicological research and human biomonitoring. This method overcomes the limitations of previous techniques and delivers the accuracy and reliability required for critical applications in drug development, environmental health, and forensic science.

References

  • Overview of the Toxicokinetics of Tetrachloroethylene. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • Tetrachloroethylene: toxicological overview. (2025, July 2). GOV.UK. Retrieved from [Link]

  • Section 2.1. Biological Fate of Tetrachloroethylene. (n.d.). Agency for Toxic Substances and Disease Registry (ATSDR), CDC. Retrieved from [Link]

  • Understanding the Pathway and Risks of Tetrachloroethylene (PCE) in the Human Body. (2024, June 25). Ree. Retrieved from [Link]

  • Metabolism and Toxicity of Trichloroethylene and Tetrachloroethylene in Cytochrome P450 2E1 Knockout and Humanized Transgenic Mice. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • Target Organ Metabolism, Toxicity, and Mechanisms of Trichloroethylene and Perchloroethylene: Key Similarities, Differences, and Data Gaps. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • Liquid chromatography electrospray ionization tandem mass spectrometry analysis method for simultaneous detection of trichloroacetic acid, dichloroacetic acid, S-(1,2-dichlorovinyl)glutathione and S-(1,2-dichlorovinyl)-L-cysteine. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • Simultaneous detection of the tetrachloroethylene metabolites S-(1,2,2-trichlorovinyl) glutathione, S-(1,2,2-trichlorovinyl)-L-cysteine, and N-acetyl-S-(1,2,2-trichlorovinyl)-L-cysteine in multiple mouse tissues via ultra-high performance liquid chromatography electrospray ionization. (n.d.). National Institutes of Health. Retrieved from [Link]

  • Determination of Haloacetic Acids and Acrylamide in Drinking Water by Direct Injection Using Liquid Chromatography-Tandem Quadrupole Mass Spectrometry. (n.d.). Waters Corporation. Retrieved from [Link]

  • Simultaneous Determination of Chlorinated and Brominated Acetic Acids in Various Environmental Water Matrixes by High-Performance Liquid Chromatography–Inductively Coupled Plasma Tandem Mass Spectrometry without Sample Preparation. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • Simultaneous Determination of Chlorinated and Brominated Acetic Acids in Various Environmental Water Matrixes by High-Performance Liquid Chromatography–Inductively Coupled Plasma Tandem Mass Spectrometry without Sample Preparation. (2020, June 17). ACS Publications. Retrieved from [Link]

  • Case Study 41: Tetrachloroethylene Toxicity. (1995). National Academies Press. Retrieved from [Link]

  • A rapid, direct injection LC-MS/MS method for the quantification of haloacetic acids (HAAs) in drinking water. (n.d.). SCIEX. Retrieved from [Link]

  • A validated reverse-phase LC-MS/MS method for the analysis of haloacetic acids in drinking water: supporting the transition from HAA5 to HAA9. (2024, April 16). IWA Publishing. Retrieved from [Link]

  • Separation and Analysis of TCA Cycle Analytes by Mixed-Mode Chromatography Coupled with Mass Spectrometry. (n.d.). Waters Corporation. Retrieved from [Link]

  • Toxicological Profile for Tetrachloroethylene. (2019, June 4). Agency for Toxic Substances and Disease Registry (ATSDR), CDC. Retrieved from [Link]

  • ANALYTICAL METHODS - Toxicological Profile for Tetrachloroethylene. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • Reanalysis of Trichloroethylene and Tetrachloroethylene Metabolism to Glutathione Conjugates Using Human, Rat, and Mouse Liver in Vitro Models to Improve Precision in Risk Characterization. (2022, November 29). National Center for Biotechnology Information. Retrieved from [Link]

  • Development and validation of the UPLC-MS method for simultaneous determination of six new psychoactive substances. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • Development and Validation of a Uplc-Qtof-Ms Method for Blood Analysis of Isomeric Amphetamine-Related Drugs. (n.d.). MDPI. Retrieved from [Link]

  • Dichloroacetic acid. (2018, February 16). SIELC Technologies. Retrieved from [Link]

  • Toxicological Profile for Tetrachloroethylene. (n.d.). Agency for Toxic Substances and Disease Registry (ATSDR). Retrieved from [Link]

  • Application of High-Resolution UPLC–MSE/TOF Confirmation in Forensic Urine Drug Screening by UPLC–MS/MS. (n.d.). Journal of Analytical Toxicology, Oxford Academic. Retrieved from [Link]

  • Separation and Detection of TCA Cycle Metabolites and Related Compounds in Human Urine by UPLC MS/MS. (n.d.). Waters Corporation. Retrieved from [Link]

  • Analysis of dichloroacetic acid in rat blood and tissues by hydrophilic interaction liquid chromatography with tandem mass spectrometry. (2005). PubMed. Retrieved from [Link]

  • Analysis of Dichloroacetic Acid in Drinking Water by Ion Exchange HILIC-LC/MS/MS. (n.d.). Taylor & Francis Online. Retrieved from [Link]

  • LC-MS/MS | Determination of residual monochloroacetic acid, dichloroacetic acid and glycolic acid in cosmetic raw materials. (n.d.). EXPEC TECHNOLOGY. Retrieved from [Link]

  • Quantitative Detection of Trichloroacetic Acid in Human Urine Using Isotope Dilution High-Performance Liquid Chromatography−Electrospray Ionization Tandem Mass Spectrometry. (2002, April 4). ACS Publications. Retrieved from [Link]

  • Development of a New UPLC-MS Method for Systematic Toxicological Analysis. (n.d.). Waters Corporation. Retrieved from [Link]

  • Biological exposure assessment to tetrachloroethylene for workers in the dry cleaning industry. (2008, April 15). National Center for Biotechnology Information. Retrieved from [Link]

  • LC-MS/MS Method Validation for Forensic Toxicology. (n.d.). ZefSci. Retrieved from [Link]

  • Draft Criteria Document for Tetrachloroethylene. (n.d.). California Environmental Protection Agency. Retrieved from [Link]

  • Bioanalytical sample preparation. (n.d.). Biotage. Retrieved from [Link]

  • High-resolution metabolomics of occupational exposure to trichloroethylene. (2016, October 5). ResearchGate. Retrieved from [Link]

Sources

Developing a standard operating procedure for TCV-NAC measurement

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Standard Operating Procedure

Developing a Robust Standard Operating Procedure for Measuring Cell Viability in the Presence of N-Acetylcysteine (NAC)

Introduction: The Critical Role of N-Acetylcysteine in Cell-Based Assays

N-Acetylcysteine (NAC) is a powerful antioxidant and a precursor to the intracellular antioxidant glutathione (GSH).[1][2] Due to its ability to scavenge reactive oxygen species (ROS) and replenish intracellular GSH stores, NAC is widely used in cell-based assays to investigate the roles of oxidative stress in various cellular processes, from drug-induced toxicity to signaling pathways.[3][4] However, the very properties that make NAC a valuable research tool can also introduce complexities in experimental design and data interpretation. Depending on the cell type and concentration, NAC itself can impact cell viability or interfere with assay chemistries.[5][6]

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals to develop a rigorous and reproducible Standard Operating Procedure (SOP) for what we will term "TCV-NAC measurement" (Total Cell Viability in the context of N-Acetylcysteine treatment). We will move beyond a simple protocol, offering a framework for assay selection, optimization, validation, and data interpretation, ensuring the scientific integrity of your results.

The Mechanism of NAC Action: More than just a ROS Scavenger

NAC exerts its primary antioxidant effects through two main pathways:

  • Direct ROS Scavenging: While NAC can directly scavenge some ROS, its reaction rates with major ROS like superoxide are relatively slow.[7]

  • Glutathione (GSH) Precursor: NAC is readily deacetylated within the cell to form L-cysteine, a rate-limiting substrate for the synthesis of glutathione (GSH).[1][2] GSH is a major intracellular antioxidant, crucial for detoxifying ROS and maintaining the cellular redox state.[8][9]

Understanding this dual mechanism is critical, as experimental outcomes may be influenced by the overall redox state of the cell, which NAC directly modulates.

NAC_Mechanism NAC N-Acetylcysteine (NAC) (extracellular) NAC_intra NAC (intracellular) NAC->NAC_intra Enters cell Cysteine L-Cysteine NAC_intra->Cysteine Deacetylation GSH Glutathione (GSH) Cysteine->GSH Synthesis ROS Reactive Oxygen Species (ROS) GSH->ROS Cellular_Protection Cellular Protection & Maintained Viability GSH->Cellular_Protection Detoxifies Oxidative_Stress Oxidative Stress & Cell Death ROS->Oxidative_Stress

Caption: Mechanism of N-Acetylcysteine (NAC) antioxidant activity.

Foundational Steps: Assay Selection and Optimization

A robust SOP begins with careful selection and optimization of the cell viability assay. The presence of a thiol-containing compound like NAC necessitates a critical evaluation of the assay chemistry.

Choosing the Right Cell Viability Assay

Cell viability assays typically measure metabolic activity, which is proportional to the number of living cells.[10] Common choices include tetrazolium salt-based assays (MTT, MTS, WST-1) and resazurin-based assays.

Assay Principle Advantages Considerations for TCV-NAC
MTT Mitochondrial reductases in viable cells convert yellow MTT to insoluble purple formazan.[11][12]Widely used and cost-effective.The reducing potential of NAC could potentially interfere with the assay by directly reducing the tetrazolium salt. Requires a solubilization step.[12]
MTS/XTT Similar to MTT, but produces a water-soluble formazan product.[12]Simpler workflow (no solubilization).Also susceptible to interference from reducing agents like NAC.
WST-1 A highly water-soluble tetrazolium salt that is reduced by mitochondrial dehydrogenases to a soluble formazan.[13]High sensitivity and broad linear range.As with other tetrazolium assays, the potential for direct reduction by NAC should be tested.
Resazurin (AlamarBlue) Resazurin (blue, non-fluorescent) is reduced to resorufin (pink, highly fluorescent) by viable cells.[14]Highly sensitive, non-toxic to cells, allowing for kinetic monitoring.The assay chemistry is based on cellular reducing power, so a control for NAC's direct reducing effect is crucial.
ATP-based (e.g., CellTiter-Glo®) Measures ATP levels, a key indicator of metabolically active cells.[10]Rapid and highly sensitive; less prone to interference from reducing compounds.Generally a more robust choice for TCV-NAC as it's not a redox-based dye assay.

Recommendation: While tetrazolium and resazurin assays can be used, they require rigorous controls to rule out direct chemical reduction by NAC. An ATP-based assay is often a more reliable starting point for TCV-NAC measurements due to its distinct mechanism.

Protocol: Determining the Optimal NAC Concentration

The effect of NAC is highly dose-dependent.[3][15] It is essential to perform a dose-response curve to determine the optimal non-toxic concentration for your specific cell line and experimental duration.

Objective: To identify the concentration range of NAC that does not, by itself, affect the baseline viability of the cells under study.

Materials:

  • Your chosen cell line

  • Complete cell culture medium

  • 96-well clear-bottom tissue culture plates

  • N-Acetylcysteine (NAC)

  • Phosphate-Buffered Saline (PBS)

  • Your selected cell viability assay reagent (e.g., WST-1, CellTiter-Glo®)

Procedure:

  • Cell Seeding: Seed your cells in a 96-well plate at a density that ensures they are in the exponential growth phase at the end of the experiment. Allow cells to adhere overnight.

  • NAC Preparation: Prepare a 2X stock solution of the highest NAC concentration you wish to test in complete cell culture medium. Perform serial dilutions to create a range of 2X NAC concentrations. A typical starting range to test could be from 0.1 mM to 10 mM.[3]

  • Treatment: Carefully remove the media from the wells. Add 50 µL of fresh media and 50 µL of the 2X NAC dilutions to the appropriate wells. Include a "vehicle control" (cells treated with medium only) and a "no-cell" blank (medium only).

  • Incubation: Incubate the plate for a period relevant to your main experiment (e.g., 24, 48, or 72 hours).[3]

  • Viability Assay: Following the incubation period, perform the cell viability assay according to the manufacturer's protocol.

  • Data Analysis:

    • Subtract the average absorbance/luminescence of the "no-cell" blank from all other readings.

    • Calculate the percentage of cell viability for each NAC concentration relative to the vehicle control: % Viability = (Absorbance_NAC / Absorbance_Vehicle) * 100

    • Plot % Viability against NAC concentration. The optimal range for your experiments will be the concentrations that show no significant decrease in cell viability.

Standard Operating Procedure: TCV-NAC Measurement for Protective Effects

This SOP outlines the workflow for assessing the protective effects of NAC against a known cytotoxic agent.

SOP_Workflow Start Start: Seed Cells in 96-well Plate Adherence Allow Cells to Adhere (e.g., overnight) Start->Adherence Pretreatment Step 1: NAC Pre-treatment (at optimal non-toxic concentration) Adherence->Pretreatment Incubate1 Incubate (e.g., 1-4 hours) Pretreatment->Incubate1 Treatment Step 2: Add Cytotoxic Agent (Co-incubation with NAC) Incubate1->Treatment Incubate2 Incubate (for defined experimental period) Treatment->Incubate2 Assay Step 3: Perform Cell Viability Assay Incubate2->Assay Readout Step 4: Measure Signal (Absorbance/Fluorescence/Luminescence) Assay->Readout End End: Data Analysis & Interpretation Readout->End

Caption: Experimental workflow for assessing the protective effects of NAC.

Experimental Design and Required Controls

A self-validating protocol relies on a comprehensive set of controls. For each experiment, you should include:

Control Group Purpose
Vehicle Control Cells treated with culture medium only. Represents 100% viability.
Cytotoxin Control Cells treated with the cytotoxic agent alone. Establishes the level of cell death induced by the toxin.
NAC Control Cells treated with NAC alone (at the concentration used in the protective arm). Confirms that NAC is not affecting viability on its own.
Assay Interference Control NAC + Cytotoxin in medium (no cells). Checks for direct chemical interaction with the assay reagent.
Blank Control Medium only (no cells). Used for background subtraction.
Step-by-Step Protocol
  • Cell Seeding: Seed cells in a 96-well plate at the pre-determined optimal density and allow them to adhere overnight.

  • NAC Pre-treatment: Remove the culture medium. Add fresh medium containing the optimal, non-toxic concentration of NAC to the "NAC Control" and "Experimental" wells. Add medium without NAC to the "Vehicle Control" and "Cytotoxin Control" wells. Incubate for a suitable pre-treatment time (e.g., 1-4 hours) to allow for cellular uptake and conversion to GSH.

  • Cytotoxin Treatment: Add the cytotoxic agent to the "Cytotoxin Control" and "Experimental" wells to achieve the desired final concentration.

  • Incubation: Incubate the plate for the desired experimental duration (e.g., 24 hours).

  • Assay Execution: Equilibrate the plate to room temperature if required by the assay protocol. Add the viability reagent to all wells, including controls.

  • Signal Measurement: Incubate for the time specified by the manufacturer, then measure the signal (absorbance, fluorescence, or luminescence) using a microplate reader.[13]

Data Analysis and Interpretation

  • Background Subtraction: Subtract the average reading from the "Blank Control" wells from all other readings.

  • Check Interference Control: The reading from the "Assay Interference Control" should be negligible and similar to the blank. If it is high, NAC and/or the cytotoxin are interfering with your assay chemistry, and an alternative viability assay should be considered.

  • Normalization: Normalize the data to the "Vehicle Control," which is set to 100% viability. % Viability = (Corrected_Reading_Sample / Corrected_Reading_Vehicle) * 100

  • Interpretation: Compare the % viability of the "Experimental" group (NAC + Cytotoxin) to the "Cytotoxin Control" group. A statistically significant increase in viability in the experimental group indicates a protective effect of NAC.

Troubleshooting Common Issues

Problem Potential Cause Solution
High variability between replicates Uneven cell seeding; edge effects in the microplate.Ensure a homogenous single-cell suspension before seeding. Avoid using the outer wells of the plate for experimental samples.[3]
NAC shows toxicity at low concentrations NAC solution is not fresh or has oxidized; cell line is highly sensitive.Prepare NAC solutions fresh for each experiment from a powder stock. Re-run the dose-response curve with a lower concentration range.
No protective effect of NAC observed NAC concentration is too low; incubation time is insufficient; the cytotoxic mechanism is not ROS-mediated.Optimize NAC concentration and incubation times. Consider that NAC may not be effective against all forms of cell death.
Assay signal is very low Insufficient cell number; incorrect assay for the cell type.Optimize cell seeding density. Ensure the chosen assay is compatible with your cells' metabolic characteristics.

Conclusion

The use of N-Acetylcysteine in cell viability assays provides valuable insights into the role of oxidative stress in cellular health and disease. However, its properties as a reducing agent and its dose-dependent effects on cells demand a carefully developed and validated Standard Operating Procedure. By selecting the appropriate assay, meticulously determining the optimal NAC concentration, and employing a comprehensive set of controls, researchers can ensure the generation of accurate, reproducible, and scientifically sound data. This application note provides the framework and detailed protocols to establish such a robust SOP for any cell-based research involving NAC.

References

  • Intracellular GSH Assay Kit | 9137 - Antibodies Incorporated. (n.d.). Antibodies Incorporated.
  • Determination of Intracellular Glutathione and Glutathione Disulfide Using High Performance Liquid Chromatography With Acidic Potassium Permanganate Chemiluminescence Detection. (2011, June 21). PubMed.
  • N-Acetyl-L-Cysteine Affords Protection against Lead-Induced Cytotoxicity and Oxidative Stress in Human Liver Carcinoma (HepG2) Cells. (n.d.). PMC - NIH.
  • Intracellular glutathione (GSH) Detection Assay Kit (ab112132). (n.d.). Abcam.
  • Determination of intracellular glutathione and thiols by high performance liquid chromatography with a gold electrode at the femtomole level: comparison with a spectroscopic assay. (n.d.). PubMed.
  • Glutathione, Intracellular - Preventive Tests. (n.d.). Diagnostiki Athinon.
  • Effect of NAC on cell viability in HL-60 and U937 cells. Cells were.... (n.d.). ResearchGate.
  • Design and Validate a GMP Cell Based Assay. (n.d.). Marin Biologic Laboratories.
  • Validation of Cell-Based Assays in the GLP Setting: A Practical Guide. (n.d.). Wiley.
  • Development & Validation of Cell-based Assays. (2013, June 18). YouTube.
  • Technical Support Center: Optimizing N-Acetylcysteine (NAC) Concentration for Cell-Based Assays. (n.d.). Benchchem.
  • Applying analytical method validation to cell-based potency assays. (2024, August 15). European Pharmaceutical Review.
  • N-acetylcysteine Can Induce Massive Oxidative Stress, Resulting in Cell Death with Apoptotic Features in Human Leukemia Cells. (2021, November 23). MDPI.
  • Standard Operating Procedure to Optimize Resazurin-Based Viability Assays. (2024, March 26). ResearchGate.
  • WST-1 Assay: principles, protocol & best practices for cell viability. (n.d.). Abcam.
  • Standard Operating Procedure (SOP). (2017, January 5). Berlin - BB3R.
  • Protocol for Cell Viability Assays. (2022, January 18). BroadPharm.
  • Cell Viability Assays - Assay Guidance Manual. (2013, May 1). NCBI Bookshelf - NIH.
  • N-Acetylcysteine: Antioxidant, Aldehyde Scavenger, and More. (2019, May 2). ACS Publications.
  • N-acetylcysteine (NAC) decreased reactive oxygen species (ROS).... (n.d.). ResearchGate.
  • N-acetylcysteine, reactive oxygen species and beyond. (2011, January 10). PMC - NIH.
  • N-acetylcysteine induces apoptosis via the mitochondria-dependent pathway but not via endoplasmic reticulum stress in H9c2 cells. (n.d.). PubMed Central.

Sources

Application and Protocol for the Use of Internal Standards in the Quantitative Analysis of S-Trichlorovinyl-N-acetylcysteine (TCV-NAC) by LC-MS/MS

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the quantitative analysis of S-Trichlorovinyl-N-acetylcysteine (TCV-NAC), a critical biomarker of trichloroethylene (TCE) exposure, in biological matrices. Recognizing the inherent variability in sample preparation and instrumental analysis, this application note details the rationale and protocol for the use of a stable isotope-labeled internal standard (SIL-IS) to ensure accuracy and precision. We present a validated LC-MS/MS method employing a deuterated analog of TCV-NAC, offering step-by-step procedures for sample preparation from urine and plasma, chromatographic separation, and mass spectrometric detection. This guide is intended for researchers, scientists, and drug development professionals engaged in toxicology, environmental health, and pharmacokinetic studies.

Introduction: The Imperative for an Internal Standard in TCV-NAC Analysis

Trichloroethylene (TCE) is a widespread environmental contaminant and a known human carcinogen.[1] Its metabolism in humans leads to the formation of several toxic compounds, including S-(1,2-dichlorovinyl)-L-cysteine (DCVC).[1][2][3][4][5] DCVC is further metabolized to N-acetyl-S-(trichlorovinyl)-L-cysteine (TCV-NAC), which is excreted in urine and serves as a key biomarker for assessing TCE exposure.[1][6] Accurate quantification of TCV-NAC is paramount for toxicological risk assessment and understanding the dose-response relationship of TCE-induced pathologies.

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred analytical technique for its high sensitivity and selectivity.[7] However, the accuracy and precision of LC-MS/MS quantification can be compromised by several factors, including:

  • Sample Preparation Variability: Inconsistent recovery during extraction procedures.[8]

  • Matrix Effects: Co-eluting endogenous components in biological samples can suppress or enhance the ionization of the analyte.[8][9]

  • Instrumental Drift: Fluctuations in instrument performance over time.[9][10]

To mitigate these variabilities, the use of an internal standard (IS) is essential.[7][11] An ideal IS is a compound that behaves chemically and physically similarly to the analyte throughout the entire analytical process.[8] Stable isotope-labeled internal standards (SIL-ISs), particularly deuterated analogs, are considered the "gold standard" because they co-elute with the analyte and experience nearly identical ionization effects, yet are distinguishable by their mass-to-charge ratio (m/z).[8][9][10][12]

This application note describes a robust and validated method for TCV-NAC quantification using a deuterated internal standard, N-acetyl-d3-S-(trichlorovinyl)-L-cysteine (TCV-NAC-d3), to ensure the highest level of data integrity.

The Cornerstone of Quantitative Accuracy: Selecting the Right Internal Standard

The choice of an internal standard is a critical decision in bioanalytical method development.[12][13] For the analysis of TCV-NAC, a deuterated analog, TCV-NAC-d3, is the preferred choice.

Rationale for Selecting TCV-NAC-d3:

  • Chemical and Physical Equivalence: TCV-NAC-d3 is chemically identical to TCV-NAC, ensuring it behaves similarly during sample extraction, chromatography, and ionization.[8] Any loss of analyte during sample preparation will be mirrored by a proportional loss of the internal standard.[8]

  • Co-elution: Due to their identical chemical properties, TCV-NAC and TCV-NAC-d3 will co-elute from the liquid chromatography column. This is crucial for compensating for matrix effects that can vary across the chromatographic peak.

  • Mass Differentiation: The mass difference of 3 Daltons (due to the three deuterium atoms on the acetyl group) allows for their simultaneous detection and differentiation by the mass spectrometer without isotopic crosstalk.

  • Stability of Deuterium Labeling: The deuterium atoms are placed on the acetyl group, a non-exchangeable position, preventing H-D exchange with the solvent.[10]

Experimental Protocols
3.1. Materials and Reagents
Reagent/MaterialGradeSource
S-Trichlorovinyl-N-acetylcysteine (TCV-NAC)≥95% PurityLGC Standards[14]
N-acetyl-d3-S-(trichlorovinyl)-L-cysteine (TCV-NAC-d3)Custom Synthesis
Acetonitrile (ACN)HPLC Grade
Methanol (MeOH)HPLC Grade
Formic Acid (FA)LC-MS Grade
WaterDeionized, 18 MΩ·cm
Human Urine/PlasmaPooled, Drug-Free
Solid Phase Extraction (SPE) CartridgesMixed-mode Cation Exchange
96-well platesPolypropylene
3.2. Preparation of Stock and Working Solutions
  • TCV-NAC Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of TCV-NAC and dissolve in 10 mL of methanol.

  • TCV-NAC-d3 Internal Standard Stock Solution (1 mg/mL): Accurately weigh 1 mg of TCV-NAC-d3 and dissolve in 1 mL of methanol.

  • Working Solutions: Prepare serial dilutions of the TCV-NAC primary stock solution in 50:50 (v/v) methanol:water to create calibration standards. Prepare a working solution of TCV-NAC-d3 at a suitable concentration (e.g., 100 ng/mL) in the same diluent.

3.3. Sample Preparation

Urine is a complex matrix, making solid-phase extraction (SPE) an effective cleanup technique to remove interferences and concentrate the analyte.[15][16][17][18][19]

Protocol:

  • Sample Thawing and Centrifugation: Thaw urine samples at room temperature and centrifuge at 4000 rpm for 10 minutes to remove particulates.[18]

  • Spiking with Internal Standard: To 500 µL of supernatant, add 25 µL of the TCV-NAC-d3 working solution.

  • SPE Cartridge Conditioning: Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol followed by 1 mL of deionized water.[17]

  • Sample Loading: Load the spiked urine sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 2% formic acid in water to remove salts and polar interferences.[17]

  • Elution: Elute the analyte and internal standard with 1 mL of 5% ammonium hydroxide in methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase.

For plasma samples, protein precipitation is a rapid and effective method for removing high-abundance proteins.[20][21][22] Acetonitrile is a commonly used and effective precipitation solvent.[23]

Protocol:

  • Sample Thawing: Thaw plasma samples on ice.

  • Spiking with Internal Standard: To 100 µL of plasma in a 1.5 mL microcentrifuge tube, add 10 µL of the TCV-NAC-d3 working solution.

  • Protein Precipitation: Add 300 µL of ice-cold acetonitrile.[20][21] Vortex for 1 minute to ensure complete protein precipitation.

  • Centrifugation: Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean tube or a 96-well plate.

  • Evaporation and Reconstitution: Evaporate the supernatant to dryness and reconstitute in 100 µL of the initial mobile phase.

3.4. LC-MS/MS Instrumentation and Conditions

The following parameters provide a starting point for method development and should be optimized for the specific instrumentation used.

ParameterCondition
HPLC System Agilent 1290 Infinity II or equivalent
Column C18 reverse-phase, 2.1 x 50 mm, 1.8 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 40°C
Gradient 5% B to 95% B over 5 minutes, hold for 1 min, re-equilibrate for 2 min
Mass Spectrometer Sciex 6500+ QTRAP or equivalent
Ionization Mode Electrospray Ionization (ESI), Positive
MRM Transitions TCV-NAC: To be determined empiricallyTCV-NAC-d3: To be determined empirically
Source Temperature 550°C
IonSpray Voltage 5500 V
Workflow and Data Processing

The overall analytical workflow is depicted below.

TCV_NAC_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing Sample Biological Sample (Urine or Plasma) Spike_IS Spike with TCV-NAC-d3 IS Sample->Spike_IS Extraction Extraction (SPE or PPT) Spike_IS->Extraction Reconstitution Evaporation & Reconstitution Extraction->Reconstitution LC_Separation HPLC Separation Reconstitution->LC_Separation MS_Detection MS/MS Detection (MRM Mode) LC_Separation->MS_Detection Integration Peak Integration MS_Detection->Integration Calibration Calibration Curve (Analyte/IS Ratio vs. Conc.) Integration->Calibration Quantification Quantification of TCV-NAC Calibration->Quantification

Caption: Experimental workflow for TCV-NAC quantification.

Method Validation

The bioanalytical method should be validated according to regulatory guidelines such as those from the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[11][13][24] Key validation parameters include:

  • Selectivity and Specificity: Absence of interfering peaks at the retention times of TCV-NAC and TCV-NAC-d3 in blank matrix samples.

  • Linearity and Range: The calibration curve should have a correlation coefficient (r²) of ≥ 0.99.

  • Accuracy and Precision: The intra- and inter-day accuracy and precision should be within ±15% (±20% at the Lower Limit of Quantification, LLOQ).

  • Matrix Effect: Assessed by comparing the response of the analyte in post-extraction spiked samples to that in neat solution. The use of a SIL-IS should effectively compensate for matrix effects.

  • Recovery: The extraction efficiency of the analyte and internal standard.

  • Stability: Analyte stability under various conditions (freeze-thaw, short-term, long-term, and post-preparative).

Expected Results and Discussion

The use of TCV-NAC-d3 as an internal standard is expected to yield a highly linear calibration curve with excellent accuracy and precision. The ratio of the peak area of TCV-NAC to the peak area of TCV-NAC-d3 will be plotted against the concentration of the calibration standards. This ratio-based quantification effectively corrects for variations in sample preparation and instrument response.

Illustrative Data (Hypothetical):

ParameterAcceptance CriteriaExpected Result
Linearity (r²)≥ 0.990.9995
LLOQSignal-to-Noise > 101 ng/mL
Intra-day Precision (%CV)≤ 15%< 5%
Inter-day Precision (%CV)≤ 15%< 8%
Accuracy (%RE)± 15%-5% to +7%

The consistent response of the internal standard across all samples, including calibration standards, quality controls, and unknown samples, is a key indicator of a robust and reliable assay.[7]

Conclusion

The protocol detailed in this application note provides a robust and reliable method for the quantitative analysis of TCV-NAC in biological matrices. The strategic use of a stable isotope-labeled internal standard, TCV-NAC-d3, is fundamental to achieving the high degree of accuracy and precision required for toxicological and clinical research. By compensating for analytical variability, this method ensures data integrity and enables confident assessment of trichloroethylene exposure.

References
  • ResolveMass Laboratories Inc. (2025, October 30). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis.
  • Jemal, M., & Yuan-Qing, X. (2008). A fully automated plasma protein precipitation sample preparation method for LC-MS/MS bioanalysis. Journal of Pharmaceutical and Biomedical Analysis, 46(2), 409-416.
  • Theodorescu, D., et al. (n.d.). An Automated RP–SCX Solid-Phase Extraction Procedure for Urinary Peptidomics Biomarker Discovery Studies. Springer Nature Experiments.
  • BenchChem. (2025). A Technical Guide to Deuterated Internal Standards in Quantitative Mass Spectrometry.
  • McGill, D., et al. (2019). Application of Novel Solid Phase extraction-NMR Protocols for Metabolic Profiling of Human Urine. Faraday Discussions, 218, 395-416.
  • Zhao, L., & Juck, M. (n.d.). Protein Precipitation for Biological Fluid Samples Using Agilent Captiva EMR—Lipid 96-Well Plates. Agilent Technologies, Inc.
  • LCGC International. (n.d.). LC–MS-MS Total Drug Analysis of Biological Samples Using a High-Throughput Protein Precipitation Method.
  • ResolveMass Laboratories Inc. (2025, October 30). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis [Video]. YouTube.
  • Nakata, R., et al. (2020). Limitations of deuterium-labeled internal standards for quantitative electrospray ionization mass spectrometry analysis of fatty acid metabolites. Rapid Communications in Mass Spectrometry, 34(13), e8814.
  • Souverain, S., Rudaz, S., & Veuthey, J. L. (2004). Protein precipitation for the analysis of a drug cocktail in plasma by LC-ESI-MS. Journal of Pharmaceutical and Biomedical Analysis, 35(5), 913-920.
  • van de Merbel, N. C. (2008). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?. Bioanalysis, 1(1), 145-150.
  • BenchChem. (2025). Navigating Internal Standard Selection in Bioanalytical Methods: A Comparative Guide to Regulatory Compliance and Performance.
  • McGill, D., et al. (2019). Application of novel solid phase extraction-NMR protocols for metabolic profiling of human urine. Faraday Discussions.
  • LabRulez LCMS. (n.d.). Protein Precipitation for Biological Fluid Samples Using Agilent Captiva EMR—Lipid 96-Well Plates.
  • Cumer, T., et al. (2022). Important Requirements for the Selection of Internal Standards during the Development of Desorption/Ionization Assays for Drug Quantification in Biological Matrices—A Practical Example. Metabolites, 12(1), 84.
  • BioPharma Services. (n.d.). Internal Standard Responses in LC-MS/MS Based Bioanalysis: Friend or Foe?.
  • Singh, R., et al. (2022). Development of an Optimized Two-Step Solid-Phase Extraction Method for Urinary Nucleic Acid Adductomics. Metabolites, 12(10), 948.
  • McGill, D., et al. (2019). Application of novel Solid Phase Extraction-NMR protocols for metabolic profiling of human urine. ResearchGate.
  • European Medicines Agency. (2022). ICH guideline M10 on bioanalytical method validation and study sample analysis.
  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation - Guidance for Industry.
  • Loch-Caruso, R., et al. (2019). The trichloroethylene metabolite S-(1,2-dichlorovinyl)-L-cysteine induces progressive mitochondrial dysfunction in HTR-8/SVneo trophoblasts. Toxicology and Applied Pharmacology, 382, 114753.
  • LGC Standards. (n.d.). N-Acetyl-S-(trichlorovinyl)-L-cysteine.
  • Bakulski, K. M., et al. (2021). Trichloroethylene Metabolite S-(1,2-Dichlorovinyl)-l-cysteine Stimulates Changes in Energy Metabolites and Amino Acids in the BeWo Human Placental Trophoblast Model during Syncytialization. Chemical Research in Toxicology, 34(7), 1695-1706.
  • Bakulski, K. M., et al. (2022). The Trichloroethylene Metabolite S-(1,2-Dichlorovinyl)-L-Cysteine Inhibits Lipopolysaccharide-Induced Inflammation Transcriptomic Pathways and Cytokine Secretion in a Macrophage Cell Model. CDC Stacks.
  • PROTECT. (2018). Trichloroethylene metabolite S-(1,2-dichlorovinyl)-L-cysteine (DCVC) stimulates premature death in cell critical to placental development during the first-trimester of pregnancy.
  • Chiu, W. A., et al. (2013). Human Health Effects of Trichloroethylene: Key Findings and Scientific Issues. Environmental Health Perspectives, 121(3), 303-311.
  • National Center for Biotechnology Information. (n.d.). S-Trichlorovinyl-N-acetylcysteine. PubChem.
  • Shaklee Corporation. (n.d.). DEVELOPMENT OF A RELIABLE HPLC TEST METHOD FOR ANALYSIS OF NAC.
  • Insights.bio. (n.d.). A simple RP-HPLC method for the stability-indicating determination of N-acetyl-L-cysteine and N,N'-diacetyl-L-cystine in cell culture media.
  • Li, W., et al. (2011). Liquid chromatography tandem mass spectrometry method for determination of N-acetylcysteine in human plasma using an isotope-labeled internal standard. Biomedical Chromatography, 25(4), 427-431.
  • Celma, C., et al. (2000). Determination of N-acetylcysteine in human plasma by liquid chromatography coupled to tandem mass spectrometry. Journal of Chromatography A, 870(1-2), 13-22.
  • Dekant, W., et al. (1990). Identification of N-acetyl(2,2-dichlorovinyl)- and N-acetyl(1,2-dichlorovinyl)-L-cysteine as two regioisomeric mercapturic acids of trichloroethylene in the rat. Chemical Research in Toxicology, 3(3), 212-218.
  • Al-Absi, M., & Al-Dhalaan, M. (2022). Novel Synthesis of N-Acetylcysteine Medicine Using an Effective Method. Molecules, 27(19), 6545.
  • Li, W., et al. (2011). Liquid chromatography tandem mass spectrometry method for determination of N-acetylcysteine in human plasma using an isotope-labeled internal standard. ResearchGate.
  • Yang, Y., et al. (2023). Synthesis of deuterated S-217622 (Ensitrelvir) with antiviral activity against coronaviruses including SARS-CoV-2. European Journal of Medicinal Chemistry, 252, 115291.
  • Shaklee Corporation. (n.d.). DEVELOPMENT OF A RELIABLE HPLC TEST METHOD FOR ANALYSIS OF NAC.

Sources

Application of S-Trichlorovinyl-N-acetylcysteine as a Biomarker in Human Studies: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of S-Trichlorovinyl-N-acetylcysteine (TCV-NAC) as a biomarker for human exposure to trichloroethylene (TCE). This guide moves beyond a simple recitation of protocols to offer in-depth scientific context, field-proven insights, and a self-validating framework for experimental design and data interpretation.

Introduction: The Critical Need for a Specific Biomarker for Trichloroethylene Exposure

Trichloroethylene (TCE) is a widespread environmental and occupational contaminant, classified as a human carcinogen. Its use in industrial degreasing and as a solvent has led to significant environmental contamination, posing a continuous risk to public health. Chronic exposure to TCE is associated with a range of adverse health effects, most notably an increased risk of kidney cancer, with evidence also suggesting links to liver cancer and non-Hodgkin lymphoma.[1] Given the serious health implications of TCE exposure, accurate and reliable methods for assessing human exposure are paramount for risk assessment, regulatory action, and the development of preventative strategies.

While several metabolites of TCE can be measured in biological matrices, S-Trichlorovinyl-N-acetylcysteine (TCV-NAC), a mercapturic acid derivative, has emerged as a highly specific and valuable biomarker. Unlike other metabolites that can be influenced by exposure to other chlorinated solvents, TCV-NAC is a direct product of the glutathione (GSH) conjugation pathway of TCE metabolism, a pathway intrinsically linked to its nephrotoxic and carcinogenic effects.[1] This guide will elucidate the scientific rationale for using TCV-NAC as a biomarker and provide detailed protocols for its application in human studies.

The Scientific Foundation: From Metabolism to Biomarker

The Glutathione Conjugation Pathway: A Double-Edged Sword

The metabolism of TCE in humans is complex, occurring primarily through two major pathways: cytochrome P450 (CYP)-mediated oxidation and glutathione-S-transferase (GST)-mediated conjugation. While the oxidative pathway produces metabolites such as trichloroacetic acid (TCA) and trichloroethanol (TCE-OH), the glutathione conjugation pathway is of particular interest in the context of TCE-induced nephrotoxicity.

This pathway, primarily occurring in the liver, involves the conjugation of TCE with glutathione, catalyzed by glutathione-S-transferases (GSTs). The resulting conjugate, S-(trichlorovinyl)glutathione (TCVG), is then sequentially metabolized to S-(trichlorovinyl)-L-cysteine (TCVC). TCVC is transported to the kidneys, where it can be N-acetylated by N-acetyltransferases to form the less toxic and excretable mercapturic acid, TCV-NAC. However, a portion of TCVC can be bioactivated by the renal enzyme β-lyase to a reactive thiol, which is a potent nephrotoxin and mutagen. This bioactivation step is a critical event in the initiation of TCE-induced kidney damage.[1]

The formation and subsequent urinary excretion of TCV-NAC provide a direct window into the flux of TCE through this critical bioactivation pathway. Therefore, measuring urinary TCV-NAC levels offers a more targeted assessment of the dose reaching the target organ and undergoing the toxifying metabolic steps.

Sources

Application Notes and Protocols for the Quantification of S-Trichlorovinyl-N-acetylcysteine in Tissue Samples

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Toxicological Imperative for Quantifying S-Trichlorovinyl-N-acetylcysteine

Tetrachloroethylene (PERC) is a pervasive environmental contaminant and a known human health hazard. Its toxicity is intrinsically linked to its metabolic pathways, one of which is the glutathione (GSH) conjugation pathway. This pathway leads to the formation of several metabolites, including S-(1,2,2-trichlorovinyl)-L-cysteine (TCVC), which can be further metabolized to S-Trichlorovinyl-N-acetylcysteine (TCV-NAC), also known as NAcTCVC. TCV-NAC is typically excreted in the urine; however, understanding its distribution and concentration in various tissues is critical for elucidating the toxicokinetics of PERC and the mechanisms of its organ-specific toxicity, particularly nephrotoxicity and potential carcinogenicity.

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the robust quantification of TCV-NAC in tissue samples using ultra-high performance liquid chromatography-electrospray ionization-tandem mass spectrometry (UHPLC-ESI-MS/MS). The methodologies described herein are designed to ensure scientific integrity through validated protocols, offering a reliable framework for toxicological research and risk assessment.

Principle of the Method

The quantification of TCV-NAC from complex biological matrices such as tissue necessitates a highly selective and sensitive analytical method. The protocol outlined below employs a systematic approach involving:

  • Tissue Homogenization: Mechanical disruption of the tissue to release the analyte.

  • Protein Precipitation and Extraction: Removal of interfering macromolecules and extraction of TCV-NAC from the tissue homogenate.

  • Chromatographic Separation: Separation of TCV-NAC from other endogenous compounds using UHPLC.

  • Mass Spectrometric Detection: Highly selective and sensitive detection and quantification of TCV-NAC using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.

  • Data Analysis: Quantification of TCV-NAC concentration using a stable isotope-labeled internal standard to correct for matrix effects and variations in extraction efficiency.

Materials and Reagents

Material/Reagent Grade Supplier Notes
S-Trichlorovinyl-N-acetylcysteine (TCV-NAC)Analytical Standard (≥95%)LGC Standards or equivalentHandle with appropriate safety precautions.
¹³C₂, ¹⁵N-S-Trichlorovinyl-N-acetylcysteineCustom Synthesis or equivalentRecommended internal standard.
Acetonitrile (ACN)LC-MS GradeFisher Scientific or equivalent
Methanol (MeOH)LC-MS GradeFisher Scientific or equivalent
Formic Acid (FA)LC-MS GradeSigma-Aldrich or equivalent
Water, UltrapureType IMillipore Milli-Q or equivalent
Dithiothreitol (DTT)Molecular Biology GradeSigma-Aldrich or equivalentOptional, for assessing disulfide bond formation.
Trichloroacetic Acid (TCA)ACS GradeSigma-Aldrich or equivalentFor protein precipitation.
Phosphate Buffered Saline (PBS), pH 7.4Gibco or equivalentFor tissue rinsing.
Homogenizer BeadsCeramic or Stainless SteelMP Biomedicals or equivalent
Centrifuge Tubes (1.5 mL, 15 mL, 50 mL)Polypropylene, RNase/DNase free
Syringe Filters (0.22 µm)PVDF or PTFEFor final extract filtration.

Experimental Workflow

The overall workflow for the quantification of TCV-NAC in tissue samples is depicted below.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Tissue Tissue Sample Collection & Weighing Homogenization Homogenization in PBS Tissue->Homogenization Spiking Internal Standard Spiking Homogenization->Spiking Precipitation Protein Precipitation (ACN/TCA) Spiking->Precipitation Extraction Vortexing & Centrifugation Precipitation->Extraction Supernatant Supernatant Collection Extraction->Supernatant Evaporation Drying under Nitrogen Supernatant->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution Filtration Filtration (0.22 µm) Reconstitution->Filtration LC UHPLC Separation Filtration->LC MS MS/MS Detection (MRM) LC->MS Integration Peak Integration MS->Integration Quantification Quantification & Reporting Integration->Quantification

Caption: Workflow for TCV-NAC quantification in tissue.

Detailed Protocols

Protocol 1: Preparation of Standards and Quality Controls
  • Primary Stock Solution (1 mg/mL): Accurately weigh 1 mg of TCV-NAC analytical standard and dissolve in 1 mL of methanol.

  • Working Standard Solutions: Serially dilute the primary stock solution with 50:50 (v/v) acetonitrile:water to prepare a series of working standards for the calibration curve (e.g., 0.1, 0.5, 1, 5, 10, 50, 100 ng/mL).

  • Internal Standard (IS) Stock Solution (1 mg/mL): Prepare a 1 mg/mL stock solution of ¹³C₂, ¹⁵N-TCV-NAC in methanol.

  • IS Working Solution (10 ng/mL): Dilute the IS stock solution in 50:50 (v/v) acetonitrile:water to a final concentration of 10 ng/mL.

  • Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations (e.g., 0.8, 8, and 80 ng/mL) from a separate weighing of the TCV-NAC standard.

Protocol 2: Tissue Sample Preparation
  • Tissue Collection and Storage: Excise tissues of interest, rinse with ice-cold PBS to remove excess blood, blot dry, and weigh. Immediately snap-freeze in liquid nitrogen and store at -80°C until analysis.

  • Homogenization:

    • To a 2 mL tube containing homogenization beads, add the frozen tissue (approximately 50-100 mg).

    • Add 500 µL of ice-cold PBS.

    • Homogenize the tissue using a bead beater homogenizer (e.g., FastPrep-24™) according to the manufacturer's instructions. Keep samples on ice.

  • Internal Standard Spiking: Add 10 µL of the 10 ng/mL IS working solution to each tissue homogenate.

  • Protein Precipitation and Extraction:

    • Add 1 mL of ice-cold acetonitrile containing 1% formic acid to the homogenate.

    • Vortex vigorously for 1 minute.

    • Incubate on ice for 20 minutes to allow for complete protein precipitation.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C.

  • Supernatant Collection: Carefully transfer the supernatant to a clean 1.5 mL tube.

  • Drying: Evaporate the supernatant to dryness under a gentle stream of nitrogen at room temperature.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95% Water with 0.1% FA: 5% ACN with 0.1% FA).

  • Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter into an autosampler vial.

UHPLC-ESI-MS/MS Method

The following parameters provide a starting point for method development and should be optimized for the specific instrumentation used.

Parameter Recommended Condition
UHPLC System Agilent 1290 Infinity II, Waters Acquity UPLC, or equivalent
Column C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 95% B over 5 minutes, hold for 1 min, then re-equilibrate
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume 5 µL
Mass Spectrometer Triple Quadrupole (e.g., Sciex 6500+, Agilent 6495C)
Ionization Mode Electrospray Ionization (ESI), Positive
Source Temp. 500°C
IonSpray Voltage 5500 V
Curtain Gas 35 psi
Collision Gas Nitrogen
MRM Transitions

The molecular weight of TCV-NAC (C₇H₈Cl₃NO₃S) is approximately 292.57 g/mol . The protonated molecule [M+H]⁺ would have an m/z of ~293.6. Due to the isotopic distribution of chlorine, ions at m/z 295, 297, etc., will also be present. The most abundant precursor ion should be selected for fragmentation.

Analyte Precursor Ion (Q1) m/z Product Ion (Q3) m/z Collision Energy (eV) Purpose
TCV-NAC~293.6To be determinedTo be optimizedQuantifier
TCV-NAC~293.6To be determinedTo be optimizedQualifier
¹³C₂, ¹⁵N-TCV-NAC~296.6To be determinedTo be optimizedInternal Standard

Note on MRM Optimization: The optimal product ions and collision energies must be determined empirically by infusing a standard solution of TCV-NAC into the mass spectrometer and performing a product ion scan. A common fragmentation pathway for N-acetylcysteine conjugates involves the neutral loss of the N-acetylcysteine moiety or parts thereof.

Method Validation

For ensuring the trustworthiness of the generated data, the analytical method must be validated according to established guidelines for bioanalytical method validation.[1] Key validation parameters include:

  • Selectivity and Specificity: Absence of interfering peaks at the retention time of the analyte and IS.

  • Linearity and Range: The concentration range over which the method is accurate and precise (e.g., 0.1 - 100 ng/mL).

  • Accuracy and Precision: Intra- and inter-day accuracy (% bias) and precision (% RSD) should be within ±15% (±20% at the LLOQ).

  • Limit of Detection (LOD) and Lower Limit of Quantification (LLOQ): The lowest concentration that can be reliably detected and quantified, respectively.

  • Matrix Effect: Assessment of the ion suppression or enhancement caused by the tissue matrix.

  • Recovery: The efficiency of the extraction process.

  • Stability: Stability of TCV-NAC in the tissue matrix under various storage and processing conditions (e.g., freeze-thaw, bench-top, long-term).

Data Analysis and Interpretation

  • Peak Integration: Integrate the chromatographic peaks for the quantifier and qualifier transitions of both TCV-NAC and the IS.

  • Calibration Curve: Generate a calibration curve by plotting the peak area ratio (TCV-NAC/IS) against the nominal concentration of the standards. A linear regression with a 1/x² weighting is typically used.

  • Concentration Calculation: Determine the concentration of TCV-NAC in the tissue samples by interpolating their peak area ratios from the calibration curve.

  • Reporting: The final concentration should be reported in ng/g of tissue, accounting for the initial tissue weight and the final reconstitution volume.

Troubleshooting

Issue Potential Cause Solution
Low Analyte Signal - Inefficient extraction- Analyte degradation- Ion suppression- Optimize extraction solvent and technique- Ensure samples are kept cold and processed quickly- Dilute the final extract or improve sample cleanup
High Variability in IS Signal - Inconsistent IS spiking- IS degradation- Use a calibrated pipette for spiking- Check stability of IS in the extraction solvent
Poor Peak Shape - Column degradation- Incompatible reconstitution solvent- Replace the column- Ensure reconstitution solvent matches the initial mobile phase
Interfering Peaks - Insufficient chromatographic separation- Matrix interference- Optimize the LC gradient- Improve the sample cleanup procedure

References

  • Abrão, L. C., Silveira, A. T., et al. (2020). Toxicological analyses: analytical method validation for prevention or diagnosis. Toxicology Mechanisms and Methods, 31(1), 18-32. Available at: [Link][1]

  • United Nations Office on Drugs and Crime. (2009). Guidance for the Validation of Analytical Methodology and Calibration of Equipment used for Testing of Illicit Drugs in Seized Materials and Biological Specimens. Available at: [Link]

  • Luo, Y. S., Cichocki, J. A., McDonald, T. J., & Rusyn, I. (2017). Simultaneous detection of the tetrachloroethylene metabolites S-(1,2,2-trichlorovinyl) glutathione, S-(1,2,2-trichlorovinyl)-L-cysteine, and N-acetyl-S-(1,2,2-trichlorovinyl)-L-cysteine in multiple mouse tissues via ultra-high performance liquid chromatography electrospray ionization tandem mass spectrometry. Journal of Toxicology and Environmental Health, Part A, 80(9), 513-524. Available at: [Link]

  • Bernauer, U., Birner, G., Dekant, W., & Henschler, D. (1994). Quantitation of the tetrachloroethylene metabolite N-acetyl-S-(trichlorovinyl)cysteine in rat urine via negative ion chemical ionization gas chromatography/tandem mass spectrometry. Biological Mass Spectrometry, 23(11), 689-694. Available at: [Link]

  • protocols.io. (2022). Tissue Sample Preparation for LC-MS Analysis. Available at: [Link][2]

  • Honda, T. Y., Ianiro, T. T., Ubillas, R. P., & Mergens, W. J. (n.d.). DEVELOPMENT OF A RELIABLE HPLC TEST METHOD FOR ANALYSIS OF NAC. Shaklee Corporation. Available at: [Link][3]

  • Lu, C., Gangyi, L., Jia, J., & Yu, C. (2011). Liquid chromatography tandem mass spectrometry method for determination of N-acetylcysteine in human plasma using an isotope-labeled internal standard. Biomedical Chromatography, 25(4), 427-431. Available at: [Link][4]

Sources

Application Notes and Protocols for Studying S-Trichlorovinyl-N-acetylcysteine (TCV-NAC) Toxicity in Cell Culture Models

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unraveling the Nephrotoxicity of S-Trichlorovinyl-N-acetylcysteine

S-Trichlorovinyl-N-acetylcysteine (TCV-NAC) is a metabolite of the industrial solvent trichloroethylene (TCE), a widespread environmental contaminant.[1][2][3] While TCE itself is toxic, its metabolites, particularly those formed through the glutathione (GSH) conjugation pathway, are implicated in severe organ damage, with the kidneys being a primary target.[1][4] TCV-NAC is a downstream product of this pathway and is closely related to S-(1,2-dichlorovinyl)-L-cysteine (DCVC), a potent nephrotoxin.[1][4][5] Understanding the cellular and molecular mechanisms underlying TCV-NAC toxicity is crucial for risk assessment and the development of potential therapeutic interventions.

This technical guide provides a comprehensive framework for utilizing in vitro cell culture models to investigate the cytotoxic effects of TCV-NAC. As a Senior Application Scientist, the following protocols and insights are designed to be robust and reproducible, offering a self-validating system for researchers in toxicology, drug development, and environmental health sciences. The focus is on human-relevant models, specifically renal proximal tubule epithelial cells, which are the primary target of such toxicants in vivo.[6][7][8]

Selecting the Appropriate In Vitro Model: A Critical First Step

The choice of cell model is paramount for obtaining clinically relevant data. While traditional 2D cell cultures are cost-effective and simple to use, they often lack the physiological complexity of native tissues.[9][10][11] For nephrotoxicity studies, it is essential to use cells that recapitulate the key characteristics of the renal proximal tubule, including polarized morphology and the expression of relevant transporters and metabolic enzymes.[6][12]

Recommended Human Proximal Tubule Cell Lines:
Cell LineDescriptionKey AdvantagesConsiderations
HK-2 Human kidney 2; an immortalized proximal tubule epithelial cell line derived from normal adult human kidney.Well-characterized and widely used in nephrotoxicity studies.[13][14] Recapitulates many functional characteristics of primary proximal tubule cells.[13]May have altered metabolic activity compared to primary cells.
RPTEC/TERT1 Human Renal Proximal Tubule Epithelial Cells immortalized with human telomerase reverse transcriptase.Exhibits a more differentiated phenotype and stable characteristics over multiple passages.[12] Good predictive performance for nephrotoxicity.[12]May require specialized culture media and supplements.
ciPTEC Conditionally immortalized human proximal tubule epithelial cells.Proliferate at a permissive temperature and differentiate into a mature phenotype at a non-permissive temperature, offering a more controlled model.[12]Requires stringent temperature control for maintaining differentiation.

For the protocols outlined in this guide, the HK-2 cell line is selected as the primary model due to its robustness, ease of culture, and extensive characterization in the literature, making it an excellent starting point for investigating TCV-NAC toxicity.[13][14]

Experimental Workflow for TCV-NAC Toxicity Assessment

The following diagram illustrates a comprehensive workflow for assessing TCV-NAC-induced cytotoxicity in a selected cell culture model.

TCV_NAC_Workflow cluster_setup Phase 1: Experimental Setup cluster_exposure Phase 2: TCV-NAC Exposure cluster_assays Phase 3: Endpoint Assays cluster_analysis Phase 4: Data Analysis & Interpretation Cell_Culture HK-2 Cell Culture TCV_NAC_Prep TCV-NAC Preparation & Dosing Cell_Culture->TCV_NAC_Prep Seed cells Exposure Dose-Response & Time-Course Exposure TCV_NAC_Prep->Exposure Cytotoxicity Cytotoxicity Assessment (e.g., MTT, LDH) Exposure->Cytotoxicity Oxidative_Stress Oxidative Stress Measurement (e.g., ROS, MDA) Exposure->Oxidative_Stress Mitochondrial_Dysfunction Mitochondrial Function Analysis (e.g., MMP, OCR) Exposure->Mitochondrial_Dysfunction Apoptosis Apoptosis Detection (e.g., Caspase Activity, Annexin V) Exposure->Apoptosis Data_Analysis Data Analysis & Visualization Cytotoxicity->Data_Analysis Oxidative_Stress->Data_Analysis Mitochondrial_Dysfunction->Data_Analysis Apoptosis->Data_Analysis

Caption: A streamlined workflow for investigating TCV-NAC toxicity.

Detailed Protocols

Protocol 1: HK-2 Cell Culture and Maintenance
  • Cell Thawing and Seeding:

    • Rapidly thaw a cryovial of HK-2 cells in a 37°C water bath.

    • Transfer the cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed complete growth medium (Keratinocyte Serum-Free Medium supplemented with bovine pituitary extract and human recombinant epidermal growth factor).

    • Centrifuge at 200 x g for 5 minutes.

    • Aspirate the supernatant and resuspend the cell pellet in 10 mL of fresh complete growth medium.

    • Transfer the cell suspension to a T-75 flask and incubate at 37°C in a humidified atmosphere of 5% CO2.

  • Cell Passaging:

    • When cells reach 80-90% confluency, aspirate the medium and wash the cell monolayer with 5 mL of sterile phosphate-buffered saline (PBS).

    • Add 2 mL of 0.25% Trypsin-EDTA and incubate at 37°C for 3-5 minutes, or until cells detach.

    • Neutralize the trypsin by adding 8 mL of complete growth medium.

    • Gently pipette the cell suspension up and down to ensure a single-cell suspension.

    • Perform a cell count using a hemocytometer or automated cell counter.

    • Seed new T-75 flasks at a density of 2 x 10^4 cells/cm².

Protocol 2: TCV-NAC Exposure
  • Preparation of TCV-NAC Stock Solution:

    • Dissolve TCV-NAC powder in a suitable solvent (e.g., sterile water or DMSO) to create a high-concentration stock solution (e.g., 100 mM).

    • Sterilize the stock solution by passing it through a 0.22 µm syringe filter.

    • Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.

  • Dose-Response and Time-Course Experiments:

    • Seed HK-2 cells in appropriate multi-well plates (e.g., 96-well for cytotoxicity assays, 24-well for other assays) at a density that will result in 70-80% confluency at the time of treatment.

    • Allow cells to adhere and grow for 24 hours.

    • Prepare serial dilutions of TCV-NAC from the stock solution in complete growth medium to achieve the desired final concentrations. A suggested starting range is 10 µM to 500 µM, based on related compounds.[3]

    • Remove the old medium from the cells and replace it with the medium containing the different concentrations of TCV-NAC. Include a vehicle control (medium with the same concentration of solvent used for the stock solution).

    • For time-course experiments, expose the cells to a fixed concentration of TCV-NAC for various durations (e.g., 6, 12, 24, and 48 hours).

Assessment of TCV-NAC-Induced Cellular Damage

Protocol 3: Cytotoxicity Assessment (MTT Assay)

The MTT assay measures cell viability based on the ability of metabolically active cells to reduce the yellow tetrazolium salt MTT to purple formazan crystals.

  • Following TCV-NAC exposure, add 10 µL of 5 mg/mL MTT solution to each well of a 96-well plate.

  • Incubate the plate for 3-4 hours at 37°C.

  • Aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Gently shake the plate for 10 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control.

Protocol 4: Measurement of Intracellular Reactive Oxygen Species (ROS)

The DCFDA/H2DCFDA assay is a common method for detecting intracellular ROS.[15][16]

  • After TCV-NAC treatment, remove the medium and wash the cells twice with warm PBS.

  • Add 100 µL of 10 µM 2',7'-dichlorofluorescin diacetate (DCFDA) in PBS to each well.

  • Incubate the plate for 30 minutes at 37°C in the dark.

  • Remove the DCFDA solution and wash the cells twice with PBS.

  • Add 100 µL of PBS to each well.

  • Measure the fluorescence intensity with excitation at 485 nm and emission at 535 nm using a fluorescence plate reader.

Protocol 5: Assessment of Mitochondrial Membrane Potential (MMP)

JC-1 is a cationic dye that exhibits potential-dependent accumulation in mitochondria, indicated by a fluorescence emission shift from green (~529 nm) to red (~590 nm). A decrease in the red/green fluorescence intensity ratio indicates mitochondrial depolarization.

  • Following TCV-NAC exposure, remove the medium and wash the cells with warm PBS.

  • Add 100 µL of 2 µM JC-1 staining solution to each well.

  • Incubate for 15-30 minutes at 37°C in the dark.

  • Remove the staining solution and wash the cells twice with PBS.

  • Add 100 µL of PBS to each well.

  • Measure both the green and red fluorescence using a fluorescence plate reader.

  • Calculate the ratio of red to green fluorescence for each well.

Protocol 6: Caspase-3/7 Activity Assay for Apoptosis

Caspase-3 and -7 are key executioner caspases in the apoptotic pathway.[17][18][19][20][21] Their activity can be measured using a luminogenic substrate.

  • After TCV-NAC treatment, equilibrate the multi-well plate and its contents to room temperature.

  • Add a volume of Caspase-Glo® 3/7 Reagent equal to the volume of cell culture medium in each well.

  • Mix the contents of the wells by gentle shaking for 30 seconds.

  • Incubate the plate at room temperature for 1-2 hours.

  • Measure the luminescence using a plate-reading luminometer.

Molecular Pathway of TCV-NAC Induced Nephrotoxicity

The toxicity of TCV-NAC is believed to be mediated through a cascade of events involving metabolic activation, oxidative stress, mitochondrial dysfunction, and ultimately, apoptosis. The following diagram illustrates this proposed pathway.

TCV_NAC_Pathway TCV_NAC S-Trichlorovinyl-N-acetylcysteine (TCV-NAC) Metabolic_Activation Metabolic Activation (e.g., by β-lyase) TCV_NAC->Metabolic_Activation Reactive_Metabolites Reactive Thiol Metabolites Metabolic_Activation->Reactive_Metabolites ROS_Generation Increased ROS Production Reactive_Metabolites->ROS_Generation Mitochondrial_Damage Mitochondrial Dysfunction (Decreased MMP, ATP depletion) Reactive_Metabolites->Mitochondrial_Damage ROS_Generation->Mitochondrial_Damage Caspase_Activation Caspase Cascade Activation (Caspase-9, Caspase-3/7) Mitochondrial_Damage->Caspase_Activation Release of Cytochrome c Apoptosis Apoptosis Caspase_Activation->Apoptosis

Caption: Proposed signaling pathway of TCV-NAC-induced apoptosis.

Data Interpretation and Troubleshooting

  • Dose-Response Curves: Plotting cell viability against a range of TCV-NAC concentrations will allow for the determination of the IC50 (half-maximal inhibitory concentration), a key measure of cytotoxicity.

  • Time-Course Analysis: This helps to understand the kinetics of TCV-NAC toxicity and to identify early and late events in the cell death process.

  • Correlating Endpoints: A comprehensive understanding of TCV-NAC's mechanism of action can be achieved by correlating the data from different assays. For instance, an increase in ROS production preceding a decrease in mitochondrial membrane potential and subsequent caspase activation would strongly suggest an oxidative stress-mediated apoptotic pathway.

  • Troubleshooting:

    • High variability between replicates: Ensure consistent cell seeding density and proper mixing of reagents.

    • No observed toxicity: The concentration range of TCV-NAC may be too low, or the exposure time may be too short. Consider extending both.

    • Inconsistent results: Ensure the health and passage number of the cell line are within the recommended range.

Conclusion

The in vitro models and protocols detailed in this application note provide a robust framework for investigating the cellular and molecular mechanisms of S-Trichlorovinyl-N-acetylcysteine toxicity. By employing human-relevant cell lines such as HK-2 and a multi-parametric assay approach, researchers can gain valuable insights into the nephrotoxic potential of this environmental contaminant. This, in turn, can inform risk assessment strategies and the development of protective measures.

References

  • Current time information in San Jose, CA, US. (n.d.). Google.
  • Kim, S., et al. (2023). Precision nephrotoxicity testing using 3D in vitro models.
  • Little, M. H., & Kumar, V. (2019). Advances in predictive in vitro models of drug-induced nephrotoxicity. Nature Reviews Nephrology, 15(10), 635-651.
  • Halliwell, B., & Whiteman, M. (2004). Measuring reactive species and oxidative damage in vivo and in cell culture: how should you do it and what do the results mean?. British Journal of Pharmacology, 142(2), 231-255.
  • ResearchGate. (n.d.). 3D in vitro cell culture models for drug-induced nephrotoxicity testing. Retrieved January 14, 2026, from [Link]

  • Connolly, N. M. C., et al. (2018). Guidelines on experimental methods to assess mitochondrial dysfunction in cellular models of neurodegenerative diseases.
  • ResearchGate. (n.d.). Drug-Induced Nephrotoxicity Assessment in 3D Cellular Models. Retrieved January 14, 2026, from [Link]

  • Biomere. (n.d.). An Overview of Cell-Based Models to Evaluate Kidney Toxicity. Retrieved January 14, 2026, from [Link]

  • Slee, E. A., et al. (2008).
  • ResearchGate. (2017, December 26). Guidelines on experimental methods to assess mitochondrial dysfunction in cellular models of neurodegenerative diseases. Retrieved January 14, 2026, from [Link]

  • National Institutes of Health. (2025, February 24). Comparative Analysis of Proximal Tubule Cell Sources for In Vitro Studies of Renal Proximal Tubule Toxicity. Retrieved January 14, 2026, from [Link]

  • National Institutes of Health. (2020, July 29). In Vitro to In Vivo Concordance of Toxicity Using the Human Proximal Tubule Cell Line HK-2. Retrieved January 14, 2026, from [Link]

  • Ryan, M. P., et al. (1994). Comparison of the novel HK-2 human renal proximal tubular cell line with the standard LLC-PK1 cell line in studying drug-induced nephrotoxicity. Toxicology in Vitro, 8(5), 1055-1061.
  • Lonza Bioscience. (n.d.). Renal Epithelial Cells for ADME-Tox Studies. Retrieved January 14, 2026, from [Link]

  • University of Edinburgh Research Explorer. (2018, March 25). Guidelines on experimental methods to assess mitochondrial dysfunction in cellular models of neurodegenerative diseases. Retrieved January 14, 2026, from [Link]

  • Springer Nature Experiments. (n.d.). Analysing Caspase Activation and Caspase Activity in Apoptotic Cells. Retrieved January 14, 2026, from [Link]

  • Agilent. (n.d.). Screening for Mitochondrial Toxicity - A Protocol for the Isolation of Mitochondria and Measurement. Retrieved January 14, 2026, from [Link]

  • Biocompare. (2013, June 25). Keep an Eye on Apoptosis with Caspase Assays. Retrieved January 14, 2026, from [Link]

  • National Institutes of Health. (2018, January 1). Trichloroethylene metabolite S-(1,2-dichlorovinyl)-l-cysteine induces lipid peroxidation-associated apoptosis via the intrinsic and extrinsic apoptosis pathways in a first-trimester placental cell line. Retrieved January 14, 2026, from [Link]

  • National Institutes of Health. (2025, August 6). Methods for Detection of Mitochondrial and Cellular Reactive Oxygen Species. Retrieved January 14, 2026, from [Link]

  • National Institutes of Health. (2018, January 1). Trichloroethylene metabolite S-(1,2-dichlorovinyl)-L-cysteine induces lipid peroxidation-associated apoptosis via the intrinsic and extrinsic apoptosis pathways in a first-trimester placental cell line. Retrieved January 14, 2026, from [Link]

  • Creative Bioarray. (n.d.). Caspase Activity Assay. Retrieved January 14, 2026, from [Link]

  • National Institutes of Health. (n.d.). N-Acetyl-L-cysteine and aminooxyacetic acid differentially modulate toxicity of the trichloroethylene metabolite S-(1,2-dichlorovinyl). Retrieved January 14, 2026, from [Link]

  • Oxford Academic. (n.d.). Metabolism and Toxicity of Trichloroethylene and S-(1,2-Dichlorovinyl)-L-Cysteine in Freshly Isolated Human Proximal Tubular Cells. Retrieved January 14, 2026, from [Link]

  • National Institutes of Health. (n.d.). The Cytoprotective Effect of N-acetyl-L-cysteine against ROS-Induced Cytotoxicity Is Independent of Its Ability to Enhance Glutathione Synthesis. Retrieved January 14, 2026, from [Link]

  • National Institutes of Health. (n.d.). N-Acetyl-L-Cysteine Affords Protection against Lead-Induced Cytotoxicity and Oxidative Stress in Human Liver Carcinoma (HepG2) Cells. Retrieved January 14, 2026, from [Link]

  • National Institutes of Health. (2015, April 23). The influences of N-acetyl cysteine (NAC) on the cytotoxicity and mechanical properties of Poly-methylmethacrylate (PMMA)-based dental resin. Retrieved January 14, 2026, from [Link]

  • MDPI. (n.d.). N-acetyl Cysteine Overdose Induced Acute Toxicity and Hepatic Microvesicular Steatosis by Disrupting GSH and Interfering Lipid Metabolisms in Normal Mice. Retrieved January 14, 2026, from [Link]

  • MDPI. (n.d.). Direct Interaction between N-Acetylcysteine and Cytotoxic Electrophile—An Overlooked In Vitro Mechanism of Protection. Retrieved January 14, 2026, from [Link]

  • National Institutes of Health. (n.d.). Mechanism of action of N-acetylcysteine in the protection against the hepatotoxicity of acetaminophen in rats in vivo. Retrieved January 14, 2026, from [Link]

  • National Institutes of Health. (n.d.). N-Acetylcysteine. Retrieved January 14, 2026, from [Link]

  • LITFL Medical Blog. (2020, November 3). N-acetylcysteine. Retrieved January 14, 2026, from [Link]

  • AccessMedicine. (n.d.). ACETYLCYSTEINE (N-ACETYLCYSTEINE [NAC]). Retrieved January 14, 2026, from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: S-Trichlorovinyl-N-acetylcysteine (TCV-NAC)

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for S-Trichlorovinyl-N-acetylcysteine (TCV-NAC). This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on overcoming the inherent instability of TCV-NAC in solution. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to ensure the integrity and reproducibility of your experiments.

Introduction to TCV-NAC Instability

S-Trichlorovinyl-N-acetylcysteine (TCV-NAC) is a metabolite of the industrial solvent trichloroethylene and a compound of significant interest in toxicological and pharmaceutical research.[1] Its structure comprises an N-acetylcysteine (NAC) backbone, known for its antioxidant properties, and a highly reactive trichlorovinyl group.[2] This combination, while conferring unique biological activities, also presents considerable challenges in maintaining its stability in solution.

The primary cause for concern is the susceptibility of the thiol group in the NAC moiety to oxidation, a well-documented characteristic of NAC itself.[3] This process can be accelerated by factors such as pH, temperature, light, and the presence of metal ions. Furthermore, the trichlorovinyl group introduces additional potential for reactivity, making careful handling and solution preparation paramount for obtaining reliable experimental results.[2]

This guide will provide a framework for understanding and mitigating these stability issues, drawing upon the extensive knowledge of NAC chemistry and the available data on TCV-NAC and its metabolites.

Frequently Asked Questions (FAQs)

Q1: What is the primary degradation pathway for TCV-NAC in solution?

While specific degradation studies on TCV-NAC are limited, the primary pathway is likely the oxidation of the sulfur atom in the N-acetylcysteine backbone. This is analogous to the degradation of N-acetylcysteine (NAC), which readily oxidizes to form a disulfide dimer, N,N'-diacetylcystine.[3] This oxidation is often catalyzed by oxygen and trace metal ions.

Additionally, in vivo studies have identified N-acetyl-S-(1,2-dichlorovinyl)-L-cysteine sulfoxide (NA-DCVCS) as a metabolite, indicating that oxidation of the sulfur to a sulfoxide is a relevant pathway.[4] The highly reactive trichlorovinyl group may also participate in other degradation reactions, although these are less characterized.[2]

TCV_NAC S-Trichlorovinyl-N-acetylcysteine (TCV-NAC) Oxidized_Dimer Oxidized Dimer (Presumed) TCV_NAC->Oxidized_Dimer Oxidation (Dimerization) Sulfoxide N-acetyl-S-(1,2-dichlorovinyl)-L-cysteine sulfoxide (NA-DCVCS) TCV_NAC->Sulfoxide Oxidation Other_Degradants Other Degradation Products TCV_NAC->Other_Degradants Other Reactions (e.g., involving trichlorovinyl group)

Caption: Presumed degradation pathways of TCV-NAC in solution.

Q2: What are the optimal storage conditions for TCV-NAC solid and stock solutions?

For solid TCV-NAC, storage at -20°C in a tightly sealed container under an inert atmosphere is recommended to minimize degradation from moisture and oxygen.[5] The compound is also noted to be light-sensitive, so storage in an amber vial or a container protected from light is crucial.

For stock solutions, it is highly recommended to prepare them fresh for each experiment. If short-term storage is unavoidable, store aliquots at -80°C for no longer than 24 hours. Avoid repeated freeze-thaw cycles.

ParameterSolid TCV-NACTCV-NAC Stock Solution
Temperature -20°C[5]-80°C (short-term)
Atmosphere Inert gas (e.g., argon)N/A (use immediately)
Light Protect from lightProtect from light
Container Amber vial, tightly sealedSterile, single-use tubes

Q3: Which solvents are recommended for preparing TCV-NAC stock solutions?

The choice of solvent depends on the experimental application. For cell culture experiments, sterile, deoxygenated water or phosphate-buffered saline (PBS) are preferred.[3] If using aqueous buffers, it is critical to adjust the pH immediately after dissolution. For other applications, organic solvents such as DMSO or ethanol may be used, but their potential effects on the experiment must be considered.

Q4: How does pH affect the stability of TCV-NAC?

Based on studies with NAC, pH is a critical factor. Low pH (around 3-4) can reduce the rate of thiol oxidation.[3] Conversely, neutral to alkaline pH significantly increases the rate of oxidation. Therefore, for applications requiring physiological pH (e.g., cell culture), it is imperative to include stabilizing agents in the solution.

Troubleshooting Guide

Issue EncounteredPossible CauseRecommended Solution
Inconsistent or non-reproducible experimental results. Degradation of TCV-NAC in solution.Prepare fresh solutions for every experiment. Minimize the time between solution preparation and use. Validate the concentration of your stock solution using an appropriate analytical method (e.g., HPLC) if possible.
Precipitation of TCV-NAC in aqueous buffer. Poor solubility at the desired concentration or pH.Ensure the pH of the buffer is appropriate for solubility. Consider preparing a more concentrated stock in a suitable organic solvent (e.g., DMSO) and then diluting it into the aqueous buffer immediately before use. Note that the final concentration of the organic solvent should be kept low to avoid toxicity in biological systems.
Discoloration of the TCV-NAC solution. Oxidation or other degradation reactions.Discard the solution immediately. This is a clear indicator of compound instability. Review your solution preparation protocol to ensure all stabilization steps are being followed correctly.
Loss of biological activity over a short period. Rapid degradation of TCV-NAC.Implement the stabilization strategies outlined in the protocol below, such as adding a chelating agent and an antioxidant. Ensure the solution is protected from light and maintained at a low temperature.

Experimental Protocols

Protocol 1: Preparation of a Stabilized TCV-NAC Stock Solution for In Vitro Experiments

This protocol is designed to minimize the degradation of TCV-NAC in aqueous solutions for use in cell culture or other biological assays.

Materials:

  • S-Trichlorovinyl-N-acetylcysteine (TCV-NAC) solid

  • Sterile, deoxygenated, high-purity water (e.g., Milli-Q, WFI)

  • Sterile, deoxygenated Phosphate-Buffered Saline (PBS)

  • EDTA (disodium salt)

  • L-Ascorbic acid

  • Sterile 0.22 µm syringe filters

  • Sterile, single-use microcentrifuge tubes

Procedure:

  • Prepare a Stabilizing Buffer:

    • Prepare a 10X stock of a stabilizing buffer containing 1 mM EDTA and 1 mM L-Ascorbic acid in deoxygenated PBS.

    • Sterile-filter the 10X stock and store it at 4°C for up to one week.

  • Weighing TCV-NAC:

    • On the day of the experiment, allow the TCV-NAC vial to equilibrate to room temperature before opening to prevent condensation.

    • Weigh the desired amount of TCV-NAC in a sterile microcentrifuge tube. Perform this step quickly to minimize exposure to air and light.

  • Dissolution and pH Adjustment:

    • Add the required volume of deoxygenated, sterile water to dissolve the TCV-NAC.

    • Immediately add the 10X stabilizing buffer to achieve a 1X final concentration.

    • If necessary, adjust the pH to the desired value (e.g., 7.4 for cell culture) using sterile, dilute NaOH or HCl. Monitor the pH closely.

  • Final Preparation and Use:

    • Bring the solution to the final desired volume with deoxygenated water or PBS.

    • Use the solution immediately. Do not store the final working solution.

cluster_prep Preparation cluster_use Application Weigh 1. Weigh TCV-NAC Dissolve 2. Dissolve in Deoxygenated H2O Weigh->Dissolve Add_Buffer 3. Add Stabilizing Buffer (EDTA, Ascorbic Acid) Dissolve->Add_Buffer Adjust_pH 4. Adjust pH Add_Buffer->Adjust_pH Use_Immediately 5. Use Immediately in Experiment Adjust_pH->Use_Immediately

Caption: Workflow for preparing a stabilized TCV-NAC solution.

References

  • CymitQuimica. S-trichlorovinyl-N-acetylcysteine.
  • Fisher Scientific.
  • Pfizer.
  • Werner, M., et al. (2013). Characterization of the chemical reactivity and nephrotoxicity of N-acetyl-S-(1,2-dichlorovinyl)-L-cysteine sulfoxide, a potential reactive metabolite of trichloroethylene. Toxicology and Applied Pharmacology, 268(1), 15-23.
  • LGC Standards. N-Acetyl-S-(trichlorovinyl)-L-cysteine.
  • PubChem. S-Trichlorovinyl-N-acetylcysteine.
  • Sigma-Aldrich.
  • Vertex, A. I. (2005). DEVELOPMENT OF A RELIABLE HPLC TEST METHOD FOR ANALYSIS OF NAC.
  • LGC Standards. N-Acetyl-S-(trichlorovinyl)
  • Kiser, T. H., et al. (2007). Stability of acetylcysteine solution repackaged in oral syringes and associated cost savings. American Journal of Health-System Pharmacy, 64(7), 762-766.
  • Cotgreave, I. A., & Moldeus, P. (1987). Methodologies for the analysis of reduced and oxidized N-acetylcysteine in biological systems. Biopharmaceutics & Drug Disposition, 8(4), 365-375.
  • Gurer-Orhan, H., et al. (2006). In vitro assessment of the neurotoxic and neuroprotective effects of N-acetyl-L-cysteine (NAC) on the rat sciatic nerve fibers. Neurotoxicology, 27(6), 1045-1051.
  • Samuni, Y., et al. (2013). The chemistry and biological activities of N-acetylcysteine. Biochimica et Biophysica Acta (BBA) - General Subjects, 1830(8), 4117-4129.
  • Birben, E., et al. (2012). N-Acetylcysteine protects against trichloroethene-mediated autoimmunity by attenuating oxidative stress. Journal of Immunotoxicology, 9(4), 347-356.
  • Dekant, W., et al. (1986). Identification of S-1,2-dichlorovinyl-N-acetyl-cysteine as a urinary metabolite of trichloroethylene: a possible explanation for its nephrocarcinogenicity in male rats. Biochemical Pharmacology, 35(15), 2455-2458.
  • Hassan, M., et al. (2021). N-Acetyl-l-cysteine and aminooxyacetic acid differentially modulate trichloroethylene reproductive toxicity via metabolism in Wistar rats. Toxicological Sciences, 180(1), 85-96.
  • Birner, G., et al. (1993). Nephrotoxic and genotoxic N-acetyl-S-dichlorovinyl-L-cysteine is a urinary metabolite after occupational 1,1,2-trichloroethene exposure in humans. Environmental Health Perspectives, 99, 281-284.
  • Rung-Ywan, K., et al. (2013). In vitro effect of N-acetylcysteine on hepatocyte injury caused by dichlorodiphenyltrichloroethane and its metabolites. Human & Experimental Toxicology, 32(11), 1134-1144.
  • Johanson, G., & Ernstgard, L. (2019). Determination of N-acetyl-L-cysteine in biological fluids.
  • Sharma, A., et al. (2015). High-Throughput UPLC–MS Method for the Determination of N-Acetyl-l-Cysteine.
  • Gharehbagheri, A., et al. (2021). Novel Synthesis of N-Acetylcysteine Medicine Using an Effective Method. Molecules, 26(21), 6487.
  • Bhat, K., & Kumar, V. (2017). Development and Validation of an Analytical Method for Related Substances in N-acetyl–L-cysteine Effervescent Tablets by RP-HPLC.

Sources

Technical Support Center: Troubleshooting Peak Tailing in S-Trichlorovinyl-N-acetylcysteine (TCV-NAC) HPLC Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the High-Performance Liquid Chromatography (HPLC) analysis of S-Trichlorovinyl-N-acetylcysteine (TCV-NAC). This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve one of the most common chromatographic challenges: peak tailing. Asymmetric peaks can compromise resolution, affect integration accuracy, and ultimately impact the reliability of your quantitative results.

This document moves beyond a simple checklist, providing in-depth explanations of the underlying chemical principles to empower you to make informed, effective troubleshooting decisions.

Section 1: Understanding the Root Cause of Peak Tailing with TCV-NAC

Before addressing solutions, it is critical to understand the problem. In chromatography, an ideal peak has a symmetrical, Gaussian shape. Peak tailing is a distortion where the latter half of the peak is drawn out. This is quantitatively measured by the USP Tailing Factor (Tf) or Asymmetry Factor (As) , where a value of 1.0 indicates perfect symmetry. A value greater than 1.2 is often considered tailing.[1][2]

Why is Peak Tailing a Problem?

  • Reduced Resolution: Tailing peaks can merge with adjacent peaks, making accurate quantification of either analyte difficult or impossible.

  • Inaccurate Integration: Automated integration software can struggle to consistently and accurately determine the start and end of a tailing peak, leading to poor precision and accuracy.[3]

  • Lower Sensitivity: As the peak broadens and flattens, its height decreases, which can negatively impact the signal-to-noise ratio and raise detection limits.

The Prime Suspect for TCV-NAC: Secondary Silanol Interactions

For an analyte like TCV-NAC, which is a mercapturic acid derivative, the primary cause of peak tailing in reversed-phase HPLC is often unwanted secondary interactions with the stationary phase.

TCV-NAC possesses a carboxylic acid group (-COOH), making it an acidic compound. In reversed-phase chromatography, the primary retention mechanism is hydrophobic interaction between the analyte and the C18 (or similar) stationary phase. However, silica-based columns have residual silanol groups (Si-OH) on their surface that are not covered by the bonded phase.[4] These silanols are acidic (pKa ≈ 3.8–4.2) and can become deprotonated (negatively charged, SiO⁻) at mobile phase pH values above 4.[5][6]

The polar N-acetyl and carboxylic acid moieties of the TCV-NAC molecule can engage in secondary polar or ionic interactions (hydrogen bonding, ion-exchange) with these active silanol sites.[7] This causes a portion of the analyte molecules to be retained longer than the main band, resulting in a "tail."

Troubleshooting_Workflow start Start: Peak Tailing Observed for TCV-NAC q1 Are ALL peaks in the chromatogram tailing? start->q1 cause_systemic Likely Systemic Issue: Physical or Hardware Problem q1->cause_systemic  Yes cause_specific Likely Analyte-Specific Issue: Chemical Interaction Problem q1->cause_specific  No, only TCV-NAC check_frit Check for Blocked Frit / Contamination at Column Inlet cause_systemic->check_frit check_void Check for Column Void / Bed Collapse cause_systemic->check_void check_deadvol Check for Extra-Column Dead Volume (fittings, tubing) cause_systemic->check_deadvol check_ph Verify Mobile Phase pH. Is it ≥1.5 units below analyte pKa? cause_specific->check_ph sol_flush Action: Reverse-flush column to waste. If no improvement, replace frit or column. check_frit->sol_flush sol_replace_col Action: Replace column. check_void->sol_replace_col sol_fittings Action: Check all connections from injector to detector. Use narrow ID tubing. check_deadvol->sol_fittings check_column Is the column a modern, high-purity, end-capped silica column? check_ph->check_column Yes sol_ph Action: Lower mobile phase pH to ~2.5-3.0 using 0.1% TFA or Formic Acid. check_ph->sol_ph No check_overload Check for Mass Overload check_column->check_overload Yes sol_new_col Action: Use a column with high-purity silica and robust end-capping. check_column->sol_new_col No check_solvent Check Sample Solvent Strength check_overload->check_solvent sol_dilute Action: Inject a 1:10 dilution of the sample. If peak shape improves, reduce sample load. check_overload->sol_dilute sol_dissolve Action: Dissolve sample in the initial mobile phase composition. check_solvent->sol_dissolve

Caption: A step-by-step workflow for troubleshooting TCV-NAC peak tailing.

Section 3: Frequently Asked Questions (FAQs) & In-Depth Solutions

This section provides detailed answers to common questions encountered during the analysis of TCV-NAC.

Initial Diagnosis

Q1: My chromatogram shows tailing for all peaks, not just TCV-NAC. What's the likely cause?

A1: Tailing that affects all peaks in a chromatogram points to a physical or systemic issue that occurs before the separation begins. [3]The problem is distorting the sample band for every analyte. The most common causes are:

  • Partially Blocked Column Inlet Frit: Particulate matter from samples, mobile phase, or pump seal wear can accumulate on the inlet frit of the column. [3]This disrupts the uniform flow of the sample onto the column head.

  • Column Void: Over time, high pressure can cause the packed bed of the column to settle, creating a void or channel at the inlet. [8]This leads to peak distortion and broadening.

  • Extra-Column Volume: Excessive volume in the tubing and connections between the injector, column, and detector can cause the separated peak to broaden before it reaches the detector. [2][8]This effect is most pronounced for early-eluting peaks.

Q2: Only the TCV-NAC peak is tailing, while other components in my mixture look fine. Where should I start?

A2: This strongly suggests a chemical interaction issue specific to your analyte. [1]For TCV-NAC, you should immediately suspect secondary interactions with the stationary phase. Your troubleshooting should focus on optimizing the mobile phase chemistry and verifying your column choice.

Mobile Phase & Method Parameters

Q3: What is the optimal mobile phase pH for analyzing TCV-NAC and why?

A3: The optimal mobile phase pH is critical for achieving good peak shape for ionizable compounds. For an acidic analyte like TCV-NAC, you want to ensure the carboxylic acid group is fully protonated (in its neutral -COOH form). A general rule of thumb is to set the mobile phase pH at least 1.5 to 2 pH units below the analyte's pKa. [9][10]The pKa of the carboxylic acid on the N-acetylcysteine moiety is approximately 3.2.

Therefore, a mobile phase pH of 2.5 to 3.0 is highly recommended. At this low pH, the ionization of the TCV-NAC is suppressed, making it more hydrophobic and less likely to engage in ionic interactions with silanol groups. [11]Furthermore, a low pH also suppresses the ionization of the acidic silanol groups on the silica surface, further reducing the potential for secondary interactions. [5][12] Q4: Which acid modifier should I use: Formic Acid or Trifluoroacetic Acid (TFA)?

A4: Both are excellent choices for controlling pH, but they function slightly differently.

ModifierTypical Conc.Approx. pH (in water)Mechanism of Action & Notes
Formic Acid 0.1% (v/v)~2.8Primarily a pH modifier. It effectively protonates the TCV-NAC analyte and suppresses silanol ionization. It is generally more compatible with mass spectrometry (MS) detection. [12]
Trifluoroacetic Acid (TFA) 0.05% - 0.1% (v/v)~2.1A stronger acid that acts as both a pH modifier and an ion-pairing agent . [13][14]The TFA anion can pair with any positively charged sites on the analyte or stationary phase and can also effectively "mask" residual silanols, significantly improving peak shape for challenging compounds. [13][15]However, TFA can cause ion suppression in MS detection.

Recommendation: Start with 0.1% Formic Acid . If tailing persists, switch to 0.05% TFA , which often provides the best peak shape due to its ability to mitigate silanol interactions. [16] Q5: Could my mobile phase organic solvent (Methanol vs. Acetonitrile) affect tailing?

A5: Yes, it can. While both are common reversed-phase solvents, methanol is a protic solvent capable of hydrogen bonding. It can more effectively interact with and "shield" exposed silanol groups on the stationary phase compared to the aprotic acetonitrile. [6]If you are experiencing persistent tailing with an acetonitrile/water mobile phase, switching to a methanol/water mobile phase (while re-optimizing the gradient) may improve the peak shape.

Column & Hardware

Q6: My column is new, but I still see tailing. What could be wrong?

A6: Not all C18 columns are created equal. Peak tailing, especially for polar or ionizable compounds, is highly dependent on the underlying silica and bonding technology.

  • Silica Purity (Type A vs. Type B): Older "Type A" silica has higher levels of metal impurities and more acidic, active silanol groups, which are a major source of peak tailing. [5][17]Modern "Type B" silica is high-purity and has significantly fewer and less active silanol sites. [6]* End-capping: After the primary C18 chains are bonded to the silica, manufacturers perform an "end-capping" step to react smaller silane reagents (like trimethylsilane) with the remaining accessible silanol groups. [4]A column with poor or no end-capping will exhibit significant tailing for compounds like TCV-NAC.

Recommendation: Ensure you are using a modern, high-purity, fully end-capped C18 column from a reputable manufacturer. These columns are specifically designed to minimize silanol activity and provide excellent peak shapes for challenging analytes. [2][4]

Sample & Injection

Q7: How do I know if I'm overloading the column?

A7: Column overload (or mass overload) occurs when you inject too much analyte mass, saturating the active sites of the stationary phase. This is a classic cause of peak tailing that appears as a "right triangle" shape, often accompanied by a decrease in retention time as the concentration increases. [3] To test for overload: Perform a sample loading study. Prepare a series of dilutions of your sample (e.g., your current concentration, 1:5, 1:10, and 1:50). Inject the same volume of each. If the peak shape improves and becomes more symmetrical at lower concentrations, you are experiencing mass overload. [18] Q8: Can my sample solvent cause peak tailing?

A8: Absolutely. If your sample is dissolved in a solvent that is significantly stronger (less polar) than your initial mobile phase, it can cause peak distortion. [19][20]For example, dissolving your sample in 100% acetonitrile when your gradient starts at 5% acetonitrile is a significant mismatch. The strong "plug" of solvent carries the analyte down the column in a disorganized band before the separation can properly begin.

Recommendation: Whenever possible, dissolve your sample in the initial mobile phase composition . If solubility is an issue, use the weakest (most polar) solvent that will fully dissolve the sample.

Section 4: Standard Operating Protocols

Protocol 1: Mobile Phase Preparation for TCV-NAC Analysis
  • Aqueous Phase (Mobile Phase A):

    • Measure 999 mL of high-purity HPLC-grade water into a clean 1 L flask.

    • Carefully pipette 1.0 mL of formic acid (or 0.5 mL of TFA) into the water.

    • Mix thoroughly. The final concentration will be approximately 0.1% (v/v).

    • Filter the mobile phase through a 0.22 µm filter to remove particulates.

  • Organic Phase (Mobile Phase B):

    • Use HPLC-grade acetonitrile or methanol. Filtering is generally not required if using high-purity solvent from a sealed bottle.

  • Degassing:

    • Degas both mobile phases for 10-15 minutes using an online degasser, sonication, or helium sparging to prevent bubble formation in the pump.

Protocol 2: Column Cleaning and Regeneration

If you suspect column contamination is causing peak tailing, perform the following washing procedure. Flush the column with 20-30 column volumes of each solvent.

  • Disconnect the column from the detector.

  • Flush with your mobile phase (without buffer or acid) to remove salts (e.g., 95:5 Water:Acetonitrile).

  • Flush with 100% Water (HPLC-grade).

  • Flush with 100% Acetonitrile.

  • Flush with 100% Isopropanol (excellent for removing strongly adsorbed compounds).

  • Flush with 100% Acetonitrile to prepare for re-equilibration.

  • Re-equilibrate the column with your initial mobile phase conditions for at least 30 minutes or until the baseline is stable.

References

  • Troubleshooting Basics, Part IV: Peak Shape Problems. (2012). LCGC International. [Link]

  • HPLC Troubleshooting Guide. YMC. [Link]

  • Troubleshooting Peak Shape Problems in HPLC. (n.d.). Waters Corporation. [Link]

  • The Theory of HPLC Column Chemistry. Crawford Scientific. [Link]

  • The LCGC Blog: Silica for HPLC Stationary Phases – A Five Minute Guide. (2020). LCGC International. [Link]

  • What Causes Peak Tailing in HPLC? (2023). Chrom Tech, Inc. [Link]

  • What is the effect of free silanols in RPLC and how to reduce it? (2023). Pharma Growth Hub. [Link]

  • The Role of End-Capping in RP. (n.d.). Phenomenex. [Link]

  • How does an acid pH affect reversed-phase chromatography separations? (2023). Biotage. [Link]

  • Syed, R. A. (2020). Investigation of factors affecting reverse-phase high performance liquid chromatography. VCU Scholars Compass. [Link]

  • Control pH During Method Development for Better Chromatography. (n.d.). Agilent. [Link]

  • Effects of Secondary Interactions in Size Exclusion Chromatography. (n.d.). International Labmate. [Link]

  • The Importance of Understanding Secondary Interactions When Analysing Peptides. (2018). Crawford Scientific. [Link]

  • Yang, S. S., et al. (2005). Effects of Trifluoroacetic Acid Concentrations in Mobile Phases on HPLC Retention of Zwitterionic and Weakly Basic Triazole Derivatives. Journal of Liquid Chromatography & Related Technologies. [Link]

  • Mendez, A., et al. (2003). Comparison of the Acidity of Residual Silanol Groups in Several Liquid Chromatography Columns. Journal of Chromatography A. [Link]

  • Is TFA or formic acid better as an acidic mobile phase additive for Cogent TYPE-C columns. (n.d.). MicroSolv Technology Corporation. [Link]

  • Reducing non-specific protein binding in HPLC. (n.d.). Element Lab Solutions. [Link]

  • Improved Sensitivity for Trifluoroacetic Acid Gradients on the Alliance™ iS HPLC Systems. (2022). Waters Corporation. [Link]

  • Why is trifluoroacetic acid (TFA) used in HPLC instead of acetic acid? (2020). Quora. [Link]

  • Peak Tailing in HPLC. (n.d.). Element Lab Solutions. [Link]

  • Modern Trends and Best Practices in Mobile-Phase Selection in Reversed-Phase Chromatography. (2019). LCGC International. [Link]

  • How can I prevent peak tailing in HPLC? (2013). ResearchGate. [Link]

  • Common Causes Of Peak Tailing in Chromatography. (2023). ALWSCI. [Link]

  • Poor peak shape. (n.d.). Nacalai Tesque. [Link]

  • What are the Common Peak Problems in HPLC. (2022). Chromatography Today. [Link]

  • Abnormal Peak Shapes. (n.d.). Shimadzu. [Link]

  • Common Causes of Poor Peak Shape in HPLC and How to Fix Them. (n.d.). Chromasir. [Link]

Sources

Technical Support Center: Optimizing Mass Spectrometry Parameters for TCV-NAC Detection

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the bioanalytical detection of TCV-NAC (Triciribine N-acetylcysteine conjugate). This guide is designed for researchers, scientists, and drug development professionals who are working on quantifying this specific conjugate in biological matrices. As a Senior Application Scientist, my goal is to provide you with not just a set of instructions, but a deeper understanding of the principles behind the methodology, enabling you to troubleshoot and optimize your own experiments effectively. This document is structured to walk you through method development, from initial parameter setup to advanced troubleshooting, ensuring scientific integrity and robust results.

Understanding the Analyte: TCV-NAC

Triciribine (TCN) is a tricyclic nucleoside analog of adenosine that functions as an inhibitor of the Akt kinase signaling pathway, a critical regulator in cell survival and proliferation.[1][2] Its conjugate with N-acetylcysteine (NAC) is often formed as a metabolite or through specific trapping experiments to study reactive intermediates. The analysis of such conjugates presents a unique set of challenges due to the distinct chemical properties of the parent drug (a nucleoside) and the highly polar NAC moiety.

Part 1: Getting Started - A Proposed LC-MS/MS Method for TCV-NAC

Predicted Mass and Isotopic Distribution
  • Triciribine (TCV): C₁₃H₁₆N₆O₄, Monoisotopic Mass: 320.1233 Da

  • N-Acetylcysteine (NAC): C₅H₉NO₃S, Monoisotopic Mass: 163.0303 Da

  • TCV-NAC Conjugate: The exact linkage can vary, but a common scenario is the displacement of a group on TCV by the thiol of NAC. Assuming a simple adduct: C₁₈H₂₅N₇O₇S, the predicted monoisotopic mass of the neutral molecule is 483.1587 Da .

  • Protonated Precursor Ion [M+H]⁺: 484.1665 m/z

Sample Preparation: The Foundation of a Good Assay

The stability of thiol conjugates can be a concern.[4][5] Therefore, sample preparation is a critical step to ensure the integrity of TCV-NAC. A simple protein precipitation is often a good starting point for discovery-phase bioanalysis due to its speed and reasonable recovery for many small molecules.[1][2]

Protocol: Protein Precipitation

  • Collection: Collect biological samples (e.g., plasma) using appropriate anticoagulants (e.g., K2-EDTA). Process and freeze at -80°C as quickly as possible.

  • Thawing: Thaw samples on ice to minimize potential degradation.

  • Precipitation: In a microcentrifuge tube, add 150 µL of ice-cold acetonitrile containing a suitable internal standard to 50 µL of your plasma sample.

  • Vortexing: Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.

  • Centrifugation: Centrifuge at high speed (e.g., >12,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.

Expert Insight: The use of ice-cold acetonitrile is crucial. It not only enhances protein precipitation but also slows down any potential enzymatic activity or chemical degradation of the TCV-NAC conjugate. For quantitative studies requiring the measurement of free TCV-NAC, consider adding a thiol-trapping agent like N-ethylmaleimide to the collection tubes to prevent post-collection disulfide bond formation.

Chromatographic Separation

Given the polar nature of the NAC moiety and the relatively hydrophobic Triciribine core, a reversed-phase separation on a C18 column is a logical starting point.

ParameterRecommended Starting ConditionRationale
Column C18, 2.1 x 50 mm, <3 µmProvides good retention for the Triciribine moiety and is a workhorse in bioanalysis.
Mobile Phase A 0.1% Formic Acid in WaterProvides protons for efficient positive ionization and helps in peak shaping.
Mobile Phase B 0.1% Formic Acid in AcetonitrileA common organic solvent for reversed-phase chromatography.
Flow Rate 0.4 mL/minA typical flow rate for a 2.1 mm ID column, balancing speed and efficiency.
Gradient 5% B to 95% B over 5 minutesA generic gradient to elute a wide range of compounds. This should be optimized for TCV-NAC.
Column Temp. 40°CReduces mobile phase viscosity and can improve peak shape.
Mass Spectrometry Parameters

We will use a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode for its high sensitivity and selectivity. Positive electrospray ionization (ESI) is recommended as the Triciribine moiety contains several basic nitrogens that are readily protonated.

Table of Proposed MRM Transitions for TCV-NAC

AnalytePrecursor Ion (m/z)Product Ion (m/z)Proposed Collision Energy (eV)Comment
TCV-NAC484.2355.120-25Primary Quantifier: Corresponds to the neutral loss of the NAC moiety (129 Da). This is a highly specific fragmentation for NAC conjugates.[3]
TCV-NAC484.2321.125-30Qualifier: Loss of the entire NAC and ribose sugar.
TCV-NAC484.2164.015-20Qualifier: Precursor scan for the protonated NAC fragment.[6]

Source Parameter Optimization:

  • Capillary Voltage: Start at 3.5 - 4.5 kV. Too low a voltage will result in poor ionization efficiency, while too high can cause in-source fragmentation.

  • Nebulizer Gas: Adjust to ensure a stable spray. Typically in the range of 20-60 psi.

  • Drying Gas Flow and Temperature: Start with a temperature of around 300-350°C and a flow of 10-12 L/min. These parameters are crucial for desolvation of the ESI droplets.

Workflow for TCV-NAC Analysis

TCV-NAC Analysis Workflow cluster_sample_prep Sample Preparation cluster_lcms LC-MS/MS Analysis cluster_data Data Processing Sample Plasma Sample Precipitation Protein Precipitation (Acetonitrile + IS) Sample->Precipitation Centrifuge Centrifugation Precipitation->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant LC UPLC/HPLC (C18 Column) Supernatant->LC Injection MS Triple Quadrupole MS (Positive ESI, MRM) LC->MS Integration Peak Integration MS->Integration Quantification Quantification (Calibration Curve) Integration->Quantification

Caption: Experimental workflow for TCV-NAC quantification.

Part 2: Troubleshooting Guide

This section is formatted as a series of questions you might ask when encountering common issues during your analysis.

Q1: I don't see a peak for TCV-NAC. What are the first things I should check?

  • A1: Start with the basics.

    • Confirm the Mass: Double-check your calculation for the precursor and product ions. Ensure the mass spectrometer is calibrated and operating in the correct mass range.

    • Analyte Stability: TCV-NAC, as a thiol conjugate, might be unstable. Was the sample kept on ice? Was it analyzed promptly after preparation? Consider preparing a fresh standard in a clean solvent and injecting it directly (bypassing the column) to confirm that the instrument can detect the analyte.

    • Source Conditions: Are your ESI source parameters appropriate? A lack of signal can often be due to inefficient desolvation or ionization. Infuse a standard solution of TCV-NAC and optimize the capillary voltage, gas flows, and temperatures for maximum signal intensity.

    • Collision Energy: Is your collision energy too high, causing excessive fragmentation, or too low, resulting in no fragmentation? Perform a product ion scan on the precursor ion to identify the major fragments and then optimize the collision energy for each MRM transition.

Q2: My TCV-NAC signal is very low and inconsistent. How can I improve sensitivity and reproducibility?

  • A2: This often points to matrix effects or suboptimal MS parameters.

    • Address Matrix Effects: Biological matrices contain numerous endogenous compounds (e.g., phospholipids, salts) that can co-elute with your analyte and suppress its ionization.[3][7]

      • Improve Sample Cleanup: Protein precipitation is fast but can be "dirty." Consider a more rigorous sample preparation technique like solid-phase extraction (SPE) to remove more interferences.

      • Chromatographic Separation: Modify your LC gradient to better separate TCV-NAC from the regions where matrix components elute (typically very early in the run).

      • Use a Stable Isotope-Labeled Internal Standard (SIL-IS): This is the gold standard for correcting matrix effects. A SIL-IS will co-elute with the analyte and experience the same ionization suppression or enhancement, leading to a more accurate and precise measurement. If a SIL-IS for TCV-NAC is not available, a close structural analog can be used, but with caution.

    • Optimize Ion Source Parameters: Systematically optimize each source parameter (as mentioned in A1) while infusing a solution of TCV-NAC. A design of experiments (DoE) approach can be very effective for this.[8]

Troubleshooting Logic for Low Signal Intensity

Troubleshooting Low Signal Start Low/No Signal for TCV-NAC CheckMS Check MS Settings: - Correct m/z values? - Instrument calibrated? Start->CheckMS CheckAnalyte Check Analyte Integrity: - Infuse standard directly. - Is it stable in solution? CheckMS->CheckAnalyte Settings OK CheckSource Optimize Source Parameters: - Capillary Voltage - Gas Flows/Temps CheckAnalyte->CheckSource Analyte Detectable CheckCE Optimize Collision Energy (CE) CheckSource->CheckCE Source Optimized CheckSamplePrep Improve Sample Prep: - Consider SPE - Check for analyte loss CheckCE->CheckSamplePrep Fragmentation OK CheckChromo Improve Chromatography: - Separate from interferences CheckSamplePrep->CheckChromo Prep OK UseIS Use Stable Isotope-Labeled Internal Standard CheckChromo->UseIS Chromo OK Success Signal Improved UseIS->Success

Caption: A logical flow for troubleshooting low signal intensity.

Q3: My chromatographic peak for TCV-NAC is broad or tailing. What's the cause?

  • A3: This is almost always a chromatography or sample preparation issue.

    • Column Health: Is your column old or contaminated? Try flushing it or replacing it. Run a standard mix to check the performance of the column.

    • Mobile Phase pH: The pH of your mobile phase can affect the ionization state of your analyte. TCV-NAC has both acidic (NAC carboxyl group) and basic (Triciribine nitrogens) functionalities. Ensure the pH is at least 2 units away from the pKa of the functional groups to maintain a consistent charge state. Using 0.1% formic acid (pH ~2.7) should protonate the basic sites effectively.

    • Sample Solvent: If your sample is dissolved in a solvent much stronger than the initial mobile phase conditions (e.g., 100% acetonitrile), it can cause peak distortion. Try to match the sample solvent to the initial mobile phase as closely as possible.

    • Secondary Interactions: The analyte may be interacting with active sites on the column packing material or stainless steel components of the LC system. Using a column with high-purity silica and end-capping can help.

Part 3: Frequently Asked Questions (FAQs)

  • What is the expected fragmentation pattern of TCV-NAC? The most characteristic fragmentation will be the neutral loss of 129 Da, corresponding to the N-acetylcysteine moiety.[3] This is due to the cleavage of the sulfur-carbon bond linking the two parts of the molecule. Other significant fragments will likely arise from the Triciribine core itself, such as the loss of the ribose sugar.

  • Should I use positive or negative ionization mode? Positive mode ESI is the recommended starting point. The Triciribine structure contains multiple nitrogen atoms that can be readily protonated, making it well-suited for positive ion detection. While the NAC moiety has a carboxylic acid group that could be deprotonated in negative mode, the ionization efficiency in positive mode is likely to be superior for the overall molecule.

  • How do I choose an internal standard? The ideal internal standard is a stable isotope-labeled version of TCV-NAC (e.g., with ¹³C or ¹⁵N atoms). This will have nearly identical chemical properties and chromatographic retention time, and will effectively compensate for matrix effects and variability in sample processing. If a SIL-IS is unavailable, a close structural analog of Triciribine could be considered, but it may not fully account for variability related to the NAC conjugate.

  • What are the key considerations for the stability of TCV-NAC during sample storage and handling? Based on the known chemistry of NAC and other cysteine adducts, oxidation is a primary concern.[4] The thiol group of the NAC moiety can form disulfide bonds with other thiol-containing molecules in the matrix, or with another molecule of TCV-NAC. To minimize this:

    • Keep samples at -80°C for long-term storage.

    • Thaw samples on ice and process them as quickly as possible.

    • Minimize freeze-thaw cycles.

This guide provides a comprehensive framework for developing a robust and reliable LC-MS/MS method for TCV-NAC. Remember that every assay is unique, and empirical optimization is key to achieving the best performance.

References

  • Narayanan, S., Shandil, R. K., Ahuja, V. K., Shanmugam, S. S., Mahesh, K. U. H., Ramesh, N., & Surendran, N. (2021). Development and validation of LC/MS/MS method for Triciribine and its monophosphate metabolite in plasma and RBC: Application to mice pharmacokinetic studies. Journal of Chromatography B, 1174, 122714. [Link]

  • Narayanan, S., Shandil, R. K., Ahuja, V. K., Shanmugam, S. S., Mahesh, K. U. H., Ramesh, N., & Surendran, N. (2021). Development and validation of LC/MS/MS method for Triciribine and its monophosphate metabolite in plasma and RBC: Application to mice pharmacokinetic studies. Journal of Chromatography B, 1174, 122714. [Link]

  • Jia, L., & Liu, D. Q. (2009). Rapid detection and characterization of in vitro and urinary N-acetyl-L-cysteine conjugates using quadrupole-linear ion trap mass spectrometry and polarity switching. Chemical research in toxicology, 22(7), 1286–1295. [Link]

  • Tanaka, Y., Yashima, H., et al. (n.d.). Impact of Sample Preparation Methods on LC-MS/MS Analysis of Molecular Targeted Drugs. Waters Corporation. Accessed January 13, 2026. [Link]

  • Cardozo, C. A., Duca, J. S., & Ham, A. J. (2018). Multiple Ion Transition Summation of Isotopologues for Improved Mass Spectrometric Detection of N-Acetyl-S-(1,2-dichlorovinyl)-L-cysteine. Journal of analytical toxicology, 42(9), 621–628. [Link]

  • Wyatt, N., & Wilson, K. (2019). Quantitation of free and total N-acetylcysteine amide and its metabolite N-acetylcysteine in human plasma using derivatization and electrospray LC-MS/MS. Journal of chromatography. B, Analytical technologies in the biomedical and life sciences, 1110-1111, 134–141. [Link]

  • Shimadzu Scientific Instruments. (n.d.). LC/MS/MS Method Package for Primary Metabolites. Accessed January 13, 2026. [Link]

  • Jones, D. P., Park, Y., & Gletsu-Miller, N. (2012). A rapid LC-FTMS method for analysis of cysteine, cystine and cysteine/cystine steady-stateredox potential in human plasma. Redox biology, 1(1), 66–72. [Link]

  • Roydeva, A., & Milanova, A. (2024). LC-MS/MS determination of N-acetyl-l-cysteine in chicken plasma. Biomedical chromatography : BMC, 38(6), e5854. [Link]

  • Longo, A., Di Toro, M., Galimberti, C., & Carenzi, A. (1987). Determination of N-acetylcysteine in human plasma by gas chromatography-mass spectrometry. Journal of chromatography, 413, 253–259. [Link]

  • Bernkop-Schnürch, A., & Hornof, M. (2008). Synthesis and characterization of a chitosan-N-acetyl cysteine conjugate. International journal of pharmaceutics, 348(1-2), 61–68. [Link]

  • Tiscione, D., Carlier, J., & Giorgetti, R. (2020). Validation of a Bioanalytical Method for the Determination of Synthetic and Natural Cannabinoids (New Psychoactive Substances) in Oral Fluid Samples by Means of HPLC-MS/MS. Journal of analytical toxicology, 44(5), 478–487. [Link]

  • Li, W., Liu, Y., Wang, Y., Zhang, Y., & Li, Y. (2023). Synthesis and biological evaluation of novel quaternary ammonium antibody drug conjugates based on camptothecin derivatives. PLoS ONE, 18(12), e0295982. [Link]

  • Al-Suwayeh, S. A., Taha, E. I., Al-Qahtani, S. D., & Ahmed, M. O. (2023). A Novel UHPLC-MS/MS-Based Bioanalytical Method Developed for S-Allyl Cysteine in the Establishment of a Comparative Pharmacokinetic Study. Molecules, 28(15), 5707. [Link]

  • Pozo, O. J., Deventer, K., & Van Eenoo, P. (2013). Detection and characterization of urinary metabolites of boldione by LC-MS/MS. Part II: Conjugates with cysteine and N-acetylcysteine. Journal of mass spectrometry : JMS, 48(1), 107–117. [Link]

  • Bernardim, B., & Matos, M. J. (2020). Rapid and robust cysteine bioconjugation with vinylheteroarenes. Chemical science, 11(13), 3327–3333. [Link]

  • Basiri, B., & Bartlett, M. G. (2021). High-Sensitivity Workflow for LC–MS-Based Analysis of GALNAC-Conjugated Oligonucleotides: A Case Study. Bioanalysis, 13(12), 949–960. [Link]

  • Alfadhel, M., Al-Hassnan, Z. N., & Al-Dhibi, H. (2022). A New and Rapid LC-MS/MS Method for the Determination of Cysteamine Plasma Levels in Cystinosis Patients. Journal of personalized medicine, 12(11), 1774. [Link]

  • Patel, P. N., & Sharma, P. (2019). Sensitive and Rapid determination of Trientine and N1-Acetyl Trientine in Human Plasma by LC-MS/MS for bioequivalence study. Journal of Pharmaceutical and Biomedical Analysis, 174, 47-55. [Link]

  • Wong, C., & Liebler, D. C. (2008). Protein modification by acrolein: Formation and stability of cysteine adducts. Chemical research in toxicology, 21(3), 735–743. [Link]

  • Cartier, P., & L'Espérance, S. (2000). Chemical instability and methods for measurement of cisplatin adducts formed by interactions with cysteine and glutathione. Journal of inorganic biochemistry, 79(1-4), 287–291. [Link]

  • Lu, K., & Blair, I. A. (2007). Detection of Protein Adduction Derived from Styrene Oxide to Cysteine Residues by Alkaline Permethylation. Chemical research in toxicology, 20(12), 1917–1925. [Link]

  • Stoll, D. R., & Schug, K. A. (2019). Design of Experiment Strategy for an Electrospray Ionization Optimization in Supercritical Fluid Chromatography–Mass Spectrometry Coupling. LCGC North America, 37(10), 782-791. [Link]

Sources

Technical Support Center: Minimizing Matrix Effects in S-Trichlorovinyl-N-acetylcysteine (TCV-NAC) Quantification

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the bioanalysis of S-Trichlorovinyl-N-acetylcysteine (TCV-NAC). This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of accurately quantifying TCV-NAC in biological matrices. As a biomarker of exposure to tetrachloroethylene (PERC), precise measurement is critical.[1] However, like many bioanalytical methods, the quantification of TCV-NAC is susceptible to matrix effects, which can significantly compromise data integrity.[2]

This guide provides in-depth troubleshooting advice and frequently asked questions to help you identify, understand, and mitigate matrix effects in your LC-MS/MS assays.

Troubleshooting Guide: Addressing Common Issues in TCV-NAC Quantification

This section addresses specific problems you may encounter during method development and sample analysis.

Issue 1: Poor Reproducibility and Accuracy in Quality Control (QC) Samples

Symptoms:

  • High coefficient of variation (%CV) for QC samples (>15%).

  • Inaccurate mean concentrations for QC samples (outside of 85-115% of the nominal value).

  • Inconsistent results between analytical batches.

Potential Cause: Uncompensated matrix effects are a primary culprit for poor reproducibility and accuracy.[2] Endogenous components in the biological matrix (e.g., plasma, urine, tissue homogenates) can co-elute with TCV-NAC and interfere with the ionization process in the mass spectrometer, leading to ion suppression or enhancement.[3] This interference can vary between individual lots of matrix, causing inconsistent results.[4]

Troubleshooting Workflow:

Troubleshooting_Reproducibility Start Poor Reproducibility/Accuracy in QCs Check_IS Evaluate Internal Standard (IS) Performance Start->Check_IS IS_OK IS Response Consistent? Check_IS->IS_OK Implement_SIL Implement Stable Isotope Labeled (SIL) IS Check_IS->Implement_SIL Analog IS Used Optimize_SP Optimize Sample Preparation IS_OK->Optimize_SP No Reassess_ME Re-evaluate Matrix Effect Quantitatively IS_OK->Reassess_ME Yes Optimize_Chroma Optimize Chromatography Optimize_SP->Optimize_Chroma Optimize_Chroma->Reassess_ME ME_Acceptable Matrix Effect Acceptable? Reassess_ME->ME_Acceptable ME_Acceptable->Optimize_SP No Method_Validated Method Validated ME_Acceptable->Method_Validated Yes Implement_SIL->Reassess_ME

Caption: Troubleshooting workflow for poor reproducibility.

Step-by-Step Solutions:

  • Evaluate Internal Standard (IS) Performance:

    • Rationale: An appropriate internal standard is the first line of defense against matrix effects. It should co-elute and experience similar ionization suppression or enhancement as the analyte.[5][6]

    • Action: Examine the peak area of your IS across all samples in a batch. A high %CV in the IS response suggests it is not adequately compensating for matrix variability.

    • Recommendation: If you are using a structural analog IS, consider switching to a Stable Isotope Labeled (SIL) internal standard for TCV-NAC.[5][7][8] A SIL-IS is the gold standard as it has nearly identical physicochemical properties to the analyte, ensuring it behaves similarly during extraction, chromatography, and ionization.[5][6]

  • Optimize Sample Preparation:

    • Rationale: The most effective way to combat matrix effects is to remove the interfering components from the sample before analysis.[9]

    • Action: If you are using a simple protein precipitation (PPT) method, it may not be sufficient to remove interfering phospholipids, which are a common source of ion suppression.[9]

    • Recommendations:

      • Solid-Phase Extraction (SPE): Implement an SPE protocol. For a compound like TCV-NAC, a mixed-mode reversed-phase/strong cation-exchange (RP/SCX) sorbent can be effective for selective retention and cleanup.

      • Phospholipid Removal Plates/Cartridges: These specialized products, often containing zirconia-coated silica, are highly effective at specifically removing phospholipids from plasma and serum samples.[9][10][11][12]

      • Liquid-Liquid Extraction (LLE): LLE can also be optimized to minimize the extraction of interfering substances by carefully selecting the extraction solvent and adjusting the pH of the aqueous phase.[9]

  • Optimize Chromatographic Conditions:

    • Rationale: If interfering components cannot be completely removed during sample preparation, separating them chromatographically from the analyte is crucial.[2]

    • Action: Perform a post-column infusion experiment to identify regions of ion suppression or enhancement in your chromatogram.[2][3][13]

    • Recommendations:

      • Adjust the gradient profile of your mobile phase to shift the retention time of TCV-NAC away from areas of significant matrix interference.

      • Experiment with different analytical columns (e.g., C18, Phenyl-Hexyl, HILIC) to alter selectivity and improve separation from co-eluting matrix components.

Issue 2: Low or Inconsistent Analyte Recovery

Symptoms:

  • Low peak intensity for TCV-NAC, even at higher concentrations.

  • High variability in recovery across different matrix lots.

Potential Cause: This can be due to inefficient extraction during sample preparation or, in some cases, analyte instability. For thiol-containing compounds like N-acetylcysteine derivatives, oxidation can be a concern.[14]

Troubleshooting Workflow:

Troubleshooting_Recovery Start Low/Inconsistent Recovery Assess_Extraction Assess Extraction Efficiency Start->Assess_Extraction Extraction_OK Extraction Efficient? Assess_Extraction->Extraction_OK Optimize_SPE_LLE Optimize SPE/LLE Protocol Extraction_OK->Optimize_SPE_LLE No Check_Stability Investigate Analyte Stability Extraction_OK->Check_Stability Yes Optimize_SPE_LLE->Assess_Extraction Stability_OK Analyte Stable? Check_Stability->Stability_OK Implement_Stabilizers Implement Stabilizers/Derivatization Stability_OK->Implement_Stabilizers No Method_Optimized Method Optimized Stability_OK->Method_Optimized Yes Implement_Stabilizers->Check_Stability

Caption: Troubleshooting workflow for low analyte recovery.

Step-by-Step Solutions:

  • Systematically Evaluate the Extraction Protocol:

    • Rationale: Each step of an SPE or LLE protocol can impact recovery.

    • Action for SPE:

      • Conditioning & Equilibration: Ensure the sorbent is properly wetted and equilibrated to the pH of the loading solution.

      • Loading: Check the pH of your sample before loading. For mixed-mode SPE, ensuring the analyte is in the correct charge state is critical for retention.

      • Washing: The wash solvent should be strong enough to remove interferences but not so strong that it elutes the analyte. Test different percentages of organic solvent in your wash solution.

      • Elution: The elution solvent must be strong enough to fully desorb the analyte. For cation exchange, this often involves adding a base (e.g., ammonium hydroxide) to the organic solvent.

    • Action for LLE:

      • Solvent Choice: Test a panel of water-immiscible organic solvents with varying polarities (e.g., ethyl acetate, methyl tert-butyl ether, hexane).

      • pH Adjustment: Adjust the sample pH to ensure TCV-NAC is in a neutral, un-ionized state to maximize its partitioning into the organic phase.[9]

  • Investigate Analyte Stability:

    • Rationale: Thiol-containing molecules can be susceptible to oxidation, forming disulfides.[14][15] This can lead to an apparent loss of the parent analyte.

    • Action:

      • Prepare QC samples and analyze them immediately and then after being left at room temperature for several hours. A significant decrease in the TCV-NAC peak suggests instability.

      • Consider using reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) during sample preparation to maintain the reduced state of the thiol group.[14][15]

      • Alternatively, a derivatization strategy can be employed to cap the reactive thiol group, making the molecule more stable.[15]

Frequently Asked Questions (FAQs)

Q1: What exactly is a "matrix effect" in LC-MS/MS?

A1: A matrix effect is the alteration of ionization efficiency for a target analyte due to the presence of co-eluting, undetected components from the sample matrix. These components can compete with the analyte for ionization, leading to a suppressed signal (ion suppression), or in some cases, facilitate the ionization process, leading to an enhanced signal (ion enhancement). This phenomenon is a major concern in quantitative bioanalysis because it can negatively impact accuracy, precision, and sensitivity.[2][3]

Q2: How do I quantitatively assess matrix effects as required by regulatory guidelines?

A2: Regulatory bodies like the FDA require the evaluation of matrix effects during method validation.[4][16][17] The most common approach is the post-extraction spike method .[3][13]

Protocol: Quantitative Assessment of Matrix Effect

  • Prepare Three Sets of Samples:

    • Set A (Neat Solution): Analyte and IS spiked into the mobile phase or reconstitution solvent.

    • Set B (Post-Extraction Spike): Blank matrix from at least six different sources is extracted first. The analyte and IS are then spiked into the final extract.[4]

    • Set C (Pre-Extraction Spike): Analyte and IS are spiked into the blank matrix before the extraction process (this set is used to determine recovery).

  • Calculate Matrix Factor (MF):

    • The Matrix Factor is calculated for both the analyte and the IS.

    • MF = (Peak Response in Set B) / (Peak Response in Set A)

    • An MF < 1 indicates ion suppression.

    • An MF > 1 indicates ion enhancement.

    • An MF = 1 indicates no matrix effect.

  • Calculate IS-Normalized Matrix Factor:

    • IS-Normalized MF = (MF of Analyte) / (MF of IS)

    • The %CV of the IS-Normalized MF across the different matrix lots should be ≤15%. This demonstrates that the IS is effectively tracking and correcting for the variability in matrix effects between different sources.

ParameterCalculationAcceptance Criteria (Typical)
Analyte Matrix Factor Mean Peak Area (Set B) / Mean Peak Area (Set A)Provides a quantitative measure of suppression/enhancement.
IS-Normalized MF (Analyte MF) / (IS MF)Should be close to 1.0.
Precision of IS-Norm MF %CV of IS-Normalized MF across ≥ 6 lots≤ 15%

Q3: Is a Stable Isotope Labeled (SIL) Internal Standard always necessary?

A3: While not strictly mandatory in all cases, a SIL-IS is highly recommended and considered the best practice for mitigating matrix effects in LC-MS/MS bioanalysis.[5][7] Because a SIL-IS co-elutes and has virtually identical ionization properties to the analyte, it experiences the same degree of ion suppression or enhancement.[6][8] This allows for highly effective compensation, leading to improved accuracy and precision.[7] Using a structural analog IS can be acceptable, but it is less likely to perfectly track the analyte's behavior, potentially leading to residual uncompensated matrix effects.

Q4: Can I just dilute my sample to reduce matrix effects?

A4: Diluting the sample with a suitable buffer or mobile phase can be a simple and sometimes effective strategy to reduce the concentration of interfering matrix components.[9] However, this approach is only viable if the resulting analyte concentration remains well above the lower limit of quantitation (LLOQ) of your assay. For trace-level analysis of biomarkers like TCV-NAC, dilution may compromise the required sensitivity.[9] It is generally considered a supplementary strategy rather than a primary solution for significant matrix effects.

References
  • Advances in Sample Preparation: Removing Phospholipids from Biological Samples. (2015). LCGC North America. [Link]

  • Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis. (n.d.). LCGC International. [Link]

  • Method development workflow for quantifying protein biomarkers by hybrid LC-MS/MS. (2022). Bioanalysis. [Link]

  • Development of Simple, Fast SPE Protocols for Basic Analyte Extraction with Phospholipid Removal Using Oasis PRiME MCX. (n.d.). Waters. [Link]

  • Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review. (2020). Molecules. [Link]

  • Method Development Workflow for Quantifying Protein Biomarkers by Hybrid LC–MS/MS. (2022). Bioanalysis. [Link]

  • Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? (2005). Rapid Communications in Mass Spectrometry. [Link]

  • Stable Labeled Isotopes as Internal Standards: A Critical Review. (2017). Biomedical Journal of Scientific & Technical Research. [Link]

  • Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. (n.d.). Chromatography Today. [Link]

  • The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations. (n.d.). Waters. [Link]

  • Synthesis and Use of Stable-Isotope-Labeled Internal Standards for Quantification of Phosphorylated Metabolites by LC–MS/MS. (2015). Analytical Chemistry. [Link]

  • Considerations for developing and validating an LC–MS biomarker assay using the surrogate peptide approach. (2018). Bioanalysis Zone. [Link]

  • Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review. (2020). ResearchGate. [Link]

  • Review Article on Matrix Effect in Bioanalytical Method Development. (2014). International Journal of MediPharm Research. [Link]

  • FDA guideline - Bioanalytical Method Validation. (n.d.). PharmaCompass. [Link]

  • Essential FDA Guidelines for Bioanalytical Method Validation. (2025). Resolve Mass Spectrometry. [Link]

  • Bioanalytical Method Validation - Guidance for Industry. (2018). U.S. Food and Drug Administration. [Link]

  • Bioanalytical Method Validation FDA 2001.pdf. (n.d.). U.S. Food and Drug Administration. [Link]

  • Liquid Chromatography-Mass Spectrometry (LC-MS) for Biomarker Discovery. (2020). News-Medical.net. [Link]

  • Bioanalytical Method Validation. (n.d.). U.S. Food and Drug Administration. [Link]

  • A simple solid-phase extraction method for the analysis of red cell phospholipids by liquid chromatography-tandem mass spectrometry. (2015). Journal of Clinical Pathology. [Link]

  • Advancements in LC-MS Techniques for Biomarker Discovery in Cancer Research. (2024). Journal of Bioanalysis & Biomedicine. [Link]

  • Simultaneous detection of the tetrachloroethylene metabolites S-(1,2,2-trichlorovinyl) glutathione, S-(1,2,2-trichlorovinyl)-L-cysteine, and N-acetyl-S-(1,2,2-trichlorovinyl)-L-cysteine in multiple mouse tissues via ultra-high performance liquid chromatography electrospray ionization tandem mass spectrometry. (2017). Journal of Toxicology and Environmental Health, Part A. [Link]

  • Quantitation of the tetrachloroethylene metabolite N-acetyl-S-(trichlorovinyl)cysteine in rat urine via negative ion chemical ionization gas chromatography/tandem mass spectrometry. (1994). Biological Mass Spectrometry. [Link]

  • DEVELOPMENT OF A RELIABLE HPLC TEST METHOD FOR ANALYSIS OF NAC. (n.d.). Shaklee Corporation. [Link]

  • MS/MS product ion spectra of [M+H] + ions of chemical standards. (A) S -(1,2-dichlorovinyl). (n.d.). ResearchGate. [Link]

  • Quantitation of free and total N-acetylcysteine amide and its metabolite N-acetylcysteine in human plasma using derivatization and electrospray LC-MS/MS. (2019). Journal of Chromatography B. [Link]

  • Quantitative interference by cysteine and N-acetylcysteine metabolites during the LC-MS/MS bioanalysis of a small molecule. (2009). Journal of Pharmaceutical and Biomedical Analysis. [Link]

  • High-Throughput UPLC–MS Method for the Determination of N-Acetyl-l-Cysteine. (2017). Journal of Chromatographic Science. [Link]

  • Effects of N-acetylcysteine on matrix metalloproteinase-9 secretion and cell migration of human corneal epithelial cells. (2012). Eye. [Link]

  • N-Acetylcysteine Antagonizes NGF Activation of TrkA through Disulfide Bridge Interaction, an Effect Which May Contribute to Its Analgesic Activity. (2024). International Journal of Molecular Sciences. [Link]

  • Effect of N-Acetylcysteine on the Matrix Metalloproteinases and Their Inhibitors in Carbon Tetrachloride-Induced Hepatotoxicity. (2011). ResearchGate. [Link]

Sources

Technical Support Center: Optimizing the Recovery of S-Trichlorovinyl-N-acetylcysteine (TCV-NAC) from Complex Samples

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to enhancing the analytical recovery of S-Trichlorovinyl-N-acetylcysteine (TCV-NAC). As a critical biomarker of exposure to trichloroethylene (TCE), a prevalent environmental and occupational toxin, the accurate quantification of TCV-NAC in complex biological matrices is paramount for toxicological and clinical research. This guide provides in-depth troubleshooting advice and frequently asked questions to address the specific challenges encountered during the analysis of this reactive metabolite.

Introduction to TCV-NAC Analysis

S-Trichlorovinyl-N-acetylcysteine (TCV-NAC) is a mercapturic acid derivative formed in the body following exposure to TCE. Its chemical structure, characterized by a reactive trichlorovinyl group, presents unique analytical hurdles, including potential instability and interactions with matrix components. This guide is designed for researchers, scientists, and drug development professionals to navigate these complexities and improve the reliability of their TCV-NAC quantification.

Troubleshooting Guide: From Sample to Signal

This section addresses common issues encountered during the analytical workflow for TCV-NAC, providing step-by-step solutions and the scientific rationale behind them.

Problem 1: Low or Inconsistent Recovery of TCV-NAC

Symptoms:

  • Low peak area or signal intensity for TCV-NAC standards and samples.

  • High variability in recovery between replicate samples or batches.

Potential Causes & Solutions:

  • Suboptimal Sample Preparation: The choice of extraction method is critical for efficiently isolating TCV-NAC from complex matrices like urine, plasma, or tissue homogenates.

    • Protein Precipitation (PPT): While a quick method for removing proteins from plasma or serum, it may not be sufficient for removing all interfering substances. Acetonitrile is generally more effective than methanol for precipitating a wider range of proteins.[1][2]

      • Troubleshooting Tip: If you suspect co-precipitation of TCV-NAC with proteins, try a higher solvent-to-sample ratio (e.g., 4:1 or 5:1 acetonitrile to plasma) to improve protein denaturation and release of the analyte.[3]

    • Liquid-Liquid Extraction (LLE): LLE can offer cleaner extracts than PPT. However, the choice of organic solvent is crucial.

      • Troubleshooting Tip: For a polar analyte like TCV-NAC, a more polar extraction solvent like ethyl acetate may be more effective than highly nonpolar solvents. Adjusting the pH of the aqueous phase to suppress the ionization of TCV-NAC's carboxylic acid group (pH < pKa) can significantly improve its partitioning into the organic phase.

    • Solid-Phase Extraction (SPE): SPE is often the most effective technique for both cleanup and concentration of TCV-NAC.

      • Troubleshooting Tip: For TCV-NAC, a mixed-mode or polymeric reversed-phase SPE sorbent can be effective. Ensure proper conditioning of the SPE cartridge to activate the stationary phase. Optimize the wash steps to remove interferences without eluting the analyte. A final elution with a solvent strong enough to disrupt the interaction between TCV-NAC and the sorbent is critical.

  • Analyte Instability: TCV-NAC, like its parent compound N-acetylcysteine (NAC), can be susceptible to degradation, particularly at extreme pH values and in the presence of oxidizing agents.[4][5][6]

    • Troubleshooting Tip: Maintain samples at a slightly acidic to neutral pH (around 6-7) during storage and processing. Avoid prolonged exposure to high temperatures. If oxidation is a concern, consider adding an antioxidant like dithiothreitol (DTT) during sample preparation, especially when analyzing total TCV-NAC (reduced and oxidized forms).[7]

  • Incomplete Derivatization (for GC-MS analysis): TCV-NAC is not sufficiently volatile for direct GC-MS analysis and requires derivatization to mask its polar functional groups (carboxylic acid and amine).

    • Troubleshooting Tip: Ensure complete dryness of the sample extract before adding the derivatizing agent, as moisture can deactivate the reagent. Optimize the reaction time and temperature. Common derivatizing agents for compounds with active hydrogens include silylating agents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA).[8][9][10]

Problem 2: Poor Chromatographic Peak Shape

Symptoms:

  • Peak tailing or fronting.

  • Broad peaks leading to reduced sensitivity and poor resolution.

Potential Causes & Solutions:

  • Matrix Effects: Co-eluting matrix components can interfere with the analyte's interaction with the stationary phase in LC or the column packing in GC.

    • Troubleshooting Tip (LC-MS/MS): Improve sample cleanup using a more rigorous SPE protocol. Diluting the sample extract can also mitigate matrix effects, although this may compromise sensitivity.

    • Troubleshooting Tip (GC-MS): Enhance the cleanup of the derivatized sample to remove residual derivatizing agent and non-volatile matrix components.

  • Inappropriate Chromatographic Conditions:

    • LC-MS/MS: Ensure the mobile phase pH is compatible with the analyte's pKa to maintain a consistent ionization state. A mismatch can lead to peak splitting or tailing.

    • GC-MS: Active sites in the GC inlet liner or on the column can interact with the derivatized analyte, causing peak tailing. Use a deactivated liner and a high-quality capillary column.

Problem 3: High Background Noise or Interferences

Symptoms:

  • Elevated baseline in the chromatogram.

  • Presence of interfering peaks that co-elute with TCV-NAC.

Potential Causes & Solutions:

  • Insufficient Sample Cleanup: This is the most common cause.

    • Troubleshooting Tip: Re-evaluate your sample preparation method. A multi-step approach combining protein precipitation with SPE may be necessary for particularly complex matrices like tissue homogenates.

  • Contamination: Contamination can be introduced from solvents, reagents, collection tubes, or the analytical instrument itself.

    • Troubleshooting Tip: Run method blanks (all reagents without the sample) to identify sources of contamination. Use high-purity solvents and reagents.

Problem 4: Inaccurate Quantification

Symptoms:

  • Poor linearity of the calibration curve.

  • High deviation between expected and measured concentrations of quality control samples.

Potential Causes & Solutions:

  • Matrix Effects: Ion suppression or enhancement in LC-MS/MS is a major cause of inaccurate quantification.

    • Troubleshooting Tip: The use of a stable isotope-labeled internal standard (SIL-IS) is the most effective way to compensate for matrix effects.[11][12][13][14] A SIL-IS for TCV-NAC would have the same chemical properties and chromatographic behavior, and would be similarly affected by matrix components. If a specific SIL-IS for TCV-NAC is unavailable, a structurally similar compound may be used, but its performance must be carefully validated.

  • Lack of a Suitable Internal Standard (IS): An appropriate IS is crucial for correcting for variations in sample preparation and instrument response.

    • Troubleshooting Tip: If a SIL-IS is not available, choose an analog of TCV-NAC that is not present in the samples and has similar extraction and chromatographic properties. The IS should be added to the sample as early as possible in the workflow to account for losses during all subsequent steps.

Frequently Asked Questions (FAQs)

Q1: What is the best sample preparation technique for TCV-NAC analysis?

There is no single "best" technique, as the optimal method depends on the sample matrix, the required sensitivity, and the analytical instrumentation available. However, for complex matrices and trace-level detection, a well-optimized Solid-Phase Extraction (SPE) method generally provides the cleanest extracts and the best recovery.

Q2: How can I minimize the degradation of TCV-NAC during sample storage and preparation?

To minimize degradation, store samples at -80°C. During sample preparation, maintain a cool environment and a slightly acidic to neutral pH. Avoid repeated freeze-thaw cycles. If oxidative degradation is a concern, consider adding an antioxidant like DTT.[7]

Q3: Is derivatization always necessary for TCV-NAC analysis?

For Gas Chromatography-Mass Spectrometry (GC-MS), derivatization is essential to make TCV-NAC volatile and thermally stable.[9] For Liquid Chromatography-Mass Spectrometry (LC-MS/MS), derivatization is generally not required, as the analyte can be ionized directly from the liquid phase.

Q4: What are the key considerations for developing a robust LC-MS/MS method for TCV-NAC?

  • Column Selection: A C18 or a mixed-mode reversed-phase/anion-exchange column can provide good retention and separation.

  • Mobile Phase: An acidic mobile phase (e.g., with 0.1% formic acid) is typically used to promote protonation of the carboxylic acid group and improve retention on reversed-phase columns.

  • MS/MS Detection: Use Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity. Optimize the precursor and product ion transitions for TCV-NAC.

Q5: How can I confirm that matrix effects are impacting my results?

A post-column infusion experiment can be performed to qualitatively assess ion suppression or enhancement across the chromatographic run. To quantify matrix effects, compare the response of the analyte in a post-extraction spiked sample (analyte added to a blank matrix extract) to the response of the analyte in a neat solution at the same concentration.

Experimental Protocols

Protocol 1: Generic Solid-Phase Extraction (SPE) for TCV-NAC from Urine
  • Sample Pre-treatment: Centrifuge the urine sample to remove particulates. Acidify a 1 mL aliquot of the supernatant to a pH of ~3 with formic acid. Add the internal standard.

  • SPE Cartridge Conditioning: Condition a mixed-mode or polymeric reversed-phase SPE cartridge (e.g., 30 mg/1 mL) with 1 mL of methanol followed by 1 mL of water.

  • Sample Loading: Load the pre-treated urine sample onto the conditioned SPE cartridge at a slow and steady flow rate.

  • Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.

  • Elution: Elute the TCV-NAC with 1 mL of methanol or acetonitrile.

  • Dry-down and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in a small volume of the initial mobile phase for LC-MS/MS analysis or the derivatization solvent for GC-MS analysis.

Protocol 2: Generic Protein Precipitation (PPT) for TCV-NAC from Plasma/Serum
  • Sample Preparation: Aliquot 100 µL of plasma or serum into a microcentrifuge tube. Add the internal standard.

  • Protein Precipitation: Add 400 µL of ice-cold acetonitrile. Vortex vigorously for 1 minute.

  • Centrifugation: Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a new tube.

  • Further Processing: The supernatant can be directly injected for LC-MS/MS analysis or subjected to further cleanup by SPE.

Data Presentation

Parameter Protein Precipitation (PPT) Liquid-Liquid Extraction (LLE) Solid-Phase Extraction (SPE)
Recovery Moderate to HighModerate to HighHigh
Matrix Effects HighModerateLow
Throughput HighModerateModerate
Cost per Sample LowLow to ModerateModerate to High
Complexity LowModerateHigh

Table 1: Comparison of common sample preparation techniques for TCV-NAC analysis.

Visualizations

Workflow for TCV-NAC Analysis

TCV_NAC_Workflow cluster_sample_prep Sample Preparation cluster_extraction Extraction cluster_analysis Analysis cluster_analytical_method Analytical Method Sample Collection Sample Collection Sample Pre-treatment Sample Pre-treatment Sample Collection->Sample Pre-treatment Centrifugation/ pH adjustment Extraction Choose Method Sample Pre-treatment->Extraction Protein Precipitation Protein Precipitation Extraction->Protein Precipitation Quick Screen LLE LLE Extraction->LLE Cleaner Extract SPE SPE Extraction->SPE Best Cleanup Cleanup Cleanup Protein Precipitation->Cleanup LLE->Cleanup SPE->Cleanup Final Extract Final Extract Cleanup->Final Extract Analytical Method Choose Technique Final Extract->Analytical Method LC-MS/MS LC-MS/MS Analytical Method->LC-MS/MS Direct Analysis GC-MS GC-MS Analytical Method->GC-MS Requires Derivatization Data Analysis Data Analysis LC-MS/MS->Data Analysis GC-MS->Data Analysis Quantification Quantification Data Analysis->Quantification

A generalized workflow for the analysis of TCV-NAC from complex biological samples.

Troubleshooting Logic for Low Recovery

Low_Recovery_Troubleshooting Low Recovery Low Recovery Check Sample Prep Check Sample Prep Low Recovery->Check Sample Prep Check Analyte Stability Check Analyte Stability Low Recovery->Check Analyte Stability Check Derivatization Check Derivatization Low Recovery->Check Derivatization For GC-MS Optimize Extraction Optimize Extraction Check Sample Prep->Optimize Extraction SPE Optimization SPE Optimization Optimize Extraction->SPE Optimization If using SPE LLE Optimization LLE Optimization Optimize Extraction->LLE Optimization If using LLE PPT Optimization PPT Optimization Optimize Extraction->PPT Optimization If using PPT Re-evaluate Sorbent Re-evaluate Sorbent SPE Optimization->Re-evaluate Sorbent Adjust pH & Solvent Adjust pH & Solvent LLE Optimization->Adjust pH & Solvent Increase Solvent Ratio Increase Solvent Ratio PPT Optimization->Increase Solvent Ratio Control pH & Temp Control pH & Temp Check Analyte Stability->Control pH & Temp Add Antioxidant Add Antioxidant Check Analyte Stability->Add Antioxidant Ensure Dryness Ensure Dryness Check Derivatization->Ensure Dryness Optimize Reaction Optimize Reaction Check Derivatization->Optimize Reaction

A decision tree for troubleshooting low recovery of TCV-NAC.

References

  • Tucholska, M., et al. (2007). Comparison of proteins in the supernatant of organic solvent precipitates. Journal of Proteome Research, 6(5), 1834-1842.
  • Armenta, S., et al. (2015). Synthesis and Use of Stable-Isotope-Labeled Internal Standards for Quantification of Phosphorylated Metabolites by LC-MS/MS. Plant Physiology, 168(3), 859-873.
  • Kumirska, J., et al. (2013). Chemometric optimization of derivatization reactions prior to gas chromatography-mass spectrometry analysis.
  • Zhao, L., & Juck, M. (n.d.). Protein Precipitation for Biological Fluid Samples Using Agilent Captiva EMR—Lipid 96-Well Plates.
  • Kumirska, J., et al. (2013). Chemometric optimization of derivatization reactions prior to gas chromatography-mass spectrometry analysis.
  • Polson, C., et al. (2003). Comparison of different serum sample extraction methods and their suitability for mass spectrometry analysis.
  • Biotage. (2023, February 2). Protein precipitation vs.
  • Want, E. J., et al. (2006). Solvent-Dependent Metabolite Distribution, Clustering, and Protein Extraction for Serum Profiling with Mass Spectrometry. Analytical Chemistry, 78(3), 743-752.
  • Regis Technologies, Inc. (n.d.).
  • MetwareBio. (n.d.). Data Cleaning in Metabolomics Biomarker Research.
  • Taylor & Francis. (n.d.). Solid phase extraction – Knowledge and References.
  • Pasca, N., et al. (2023).
  • Singh, S., et al. (2012). TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW. Journal of Pharmaceutical Sciences and Research, 4(9), 1916-1921.
  • Hartl, M., et al. (2018).
  • Sigma-Aldrich. (n.d.).
  • Hartl, M., et al. (2018). Production and Application of Stable Isotope-Labeled Internal Standards for RNA Modification Analysis.
  • Park, S., & Ho, W. (2014). Managing the challenge of chemically reactive metabolites in drug development. UW School of Pharmacy.
  • Johnson, C. E., & Wagner, D. S. (2004). Stability of acetylcysteine solution repackaged in oral syringes and associated cost savings. American Journal of Health-System Pharmacy, 61(10), 1034-1037.
  • Experimental design for the optimization of the derivatization reaction in determining chlorophenols and chloroanisoles by headspace-solid-phase microextraction-gas chromatography/mass spectrometry.
  • Siddiqui, M. R., et al. (2016). High-Throughput UPLC–MS Method for the Determination of N-Acetyl-l-Cysteine.
  • Celma, C., et al. (2000). Determination of N-acetylcysteine in human plasma by liquid chromatography coupled to tandem mass spectrometry.
  • Schettgen, T., et al. (2018). LC-MS/MS procedure for the simultaneous determination of N-acetyl-S-(1-naphthyl)cysteine and N-acetyl-S-(2-napthyl)cysteine in human urine.
  • Lu, C., et al. (2011). Liquid chromatography tandem mass spectrometry method for determination of N-acetylcysteine in human plasma using an isotope-labeled internal standard.
  • Cooper, A. J., & Pinto, J. T. (2002). Toxic, halogenated cysteine S-conjugates and targeting of mitochondrial enzymes of energy metabolism. Biochemical Pharmacology, 64(5-6), 769-781.
  • Carmella, S. G., et al. (1990). A rapid, sensitive method for the quantitation of N-acetyl-S-(2-hydroxyethyl)-L-cysteine in human urine using isotope-dilution HPLC-MS-MS. Cancer Epidemiology, Biomarkers & Prevention, 9(11), 1245-1250.
  • Liquid chromatography tandem mass spectrometry method for determination of N-acetylcysteine in human plasma using an isotope-labeled internal standard.
  • van de Water, R., & Commandeur, J. N. (1997). Nephrotoxicity of halogenated alkenyl cysteine-S-conjugates.
  • Hassall, C. D., et al. (1983). The formation and biotransformation of cysteine conjugates of halogenated ethylenes by rabbit renal tubules.
  • Acanthus Research. (2022, January 11). Designing Stable Isotope Labeled Internal Standards.
  • Johnson, C. E., & Wagner, D. S. (2004). Stability of N-Acetylcysteine 60 mg/mL in Extemporaneously Compounded Injectable Solutions. The Canadian Journal of Hospital Pharmacy, 57(4), 231-236.
  • US Patent Application No. 20210251889A1. N-Acetylcysteine Compositions and Methods.
  • Dekant, W., et al. (1991). Mutagenicity of the glutathione and cysteine S-conjugates of the haloalkenes 1,1,2-trichloro-3,3,3-trifluoro-1-propene and trichlorofluoroethene in the Ames test in comparison with the tetrachloroethene-analogues. Mutation Research/Genetic Toxicology, 260(3), 299-306.
  • Obach, R. S. (2016, September 28). Dealing with Reactive Metabolites in Drug Discovery. American Chemical Society.
  • MedChemExpress. (n.d.). Internal Standard for Food | Isotope-Labeled Compounds.
  • Optimisation of a solid-phase microextraction method for the analysis of nicotine in hair. PubMed.
  • Fujishima, M. (2023, February 24). ADME 101 Reactive Metabolite Detection Study: Cysteine Trapping. YouTube.
  • Solid-phase extraction methods for nucleic acid separ
  • Stability of a flavored formulation of acetylcysteine for oral administration.
  • A GC/MS method for the quantitation of N-nitrosoproline and N-acetyl-S-allylcysteine in human urine: Application to a study of the effects of garlic consumption on nitrosation.
  • Jia, L., et al. (2009). Rapid detection and characterization of in vitro and urinary N-acetyl-L-cysteine conjugates using quadrupole-linear ion trap mass spectrometry and polarity switching. Chemical Research in Toxicology, 22(7), 1294-1304.
  • Optimization of a Solid-Phase Extraction Procedure for the Analysis of Drug-Loaded Lipid Nanoparticles and its Application to the Determination of Leakage and Release Profiles. PubMed.
  • N-Acetylcysteine as an anti-oxidant and anti-inflammatory agent in decreasing histopathological damages and oxidative stress after mercury exposure in lung tissue of r
  • Optimization of the solid phase extraction method for determination of Cu(II) in natural waters by using response surface methodology.
  • Effects of N-Acetyl Cysteine on the Expression of Matrix Metalloproteinases 2 and 9 in the Lung Tissue of Rats Exposed to Cadmium.
  • Fortinet. (n.d.). Next Generation Firewall (NGFW) - See Top Products.
  • Characterizing and understanding the formation of cysteine conjugates and other by-products in a random, lysine-linked antibody drug conjug

Sources

Technical Support Center: Analysis of S-Trichlorovinyl-N-acetylcysteine (TCV-NAC)

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the analysis of S-Trichlorovinyl-N-acetylcysteine (TCV-NAC). This resource is designed for researchers, scientists, and drug development professionals who are working with this critical biomarker of exposure to trichloroethylene (TCE) and tetrachloroethene.[1][2][3] Accurate quantification of TCV-NAC is paramount for toxicological studies and human health risk assessments.[4] This guide provides in-depth troubleshooting advice and frequently asked questions to help you navigate the complexities of TCV-NAC analysis and ensure the integrity of your data.

I. Introduction to TCV-NAC Analysis

S-Trichlorovinyl-N-acetylcysteine (TCV-NAC) is a mercapturic acid derivative formed via the glutathione conjugation pathway of TCE metabolism.[5][6] Its detection and quantification in biological matrices, primarily urine, serve as a valuable biomarker of exposure to TCE. However, the analysis of TCV-NAC is not without its challenges. Its chemical structure and the complexity of biological samples can lead to a variety of analytical interferences. This guide will address these common issues, providing you with the expertise to overcome them.

II. Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section is structured in a question-and-answer format to directly address specific problems you may encounter during your experiments.

Sample Preparation & Stability

Question 1: I'm observing significant variability in my TCV-NAC measurements between replicate samples. What could be the cause?

Answer:

Variability often originates from issues with sample stability and preparation. TCV-NAC, like other N-acetylcysteine (NAC) conjugates, can be susceptible to degradation.

  • Oxidation: The thiol group in the cysteine moiety is prone to oxidation, which can lead to the formation of disulfides and other oxidation products.[7] This process can be catalyzed by trace metals in the sample or on labware.

    • Troubleshooting:

      • Use of Reducing Agents: Incorporate a reducing agent like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) into your sample preparation workflow.[7][8][9] TCEP is often preferred as it is more stable and less odorous than DTT.

      • pH Control: Maintain a low pH during sample preparation to minimize the rate of oxidation.[7]

      • Chelating Agents: The addition of a chelating agent like EDTA can help to sequester metal ions that may catalyze oxidation.[7]

  • Hydrolysis: The amide bond in the N-acetyl group can be susceptible to hydrolysis, especially at extreme pH values, leading to the formation of S-Trichlorovinyl-L-cysteine.[10]

    • Troubleshooting:

      • Maintain Neutral pH (where possible): While low pH helps prevent oxidation, highly acidic or basic conditions should be avoided for prolonged periods to prevent hydrolysis.

  • Inconsistent Sample Handling: Ensure uniform sample collection, storage, and processing procedures. Freeze samples at -80°C if they are not analyzed immediately.

Question 2: My recovery of TCV-NAC after solid-phase extraction (SPE) is low and inconsistent. How can I improve this?

Answer:

Low and inconsistent SPE recovery is a common problem when dealing with complex matrices like urine.[11][12][13] The issue often lies in the choice of sorbent and the optimization of the extraction protocol.

  • Matrix Effects: Urine is a complex mixture of salts, pigments, and other endogenous compounds that can interfere with the binding of TCV-NAC to the SPE sorbent or co-elute and cause ion suppression in LC-MS/MS analysis.[12][13][14][15]

    • Troubleshooting:

      • Sorbent Selection: For a polar compound like TCV-NAC, a mixed-mode sorbent with both reversed-phase and ion-exchange properties can be effective. Anion-exchange SPE can be particularly useful for isolating acidic analytes like TCV-NAC.[11]

      • Method Optimization: Systematically optimize each step of the SPE protocol:

        • Conditioning: Ensure the sorbent is properly conditioned with the appropriate solvents.

        • Loading: Optimize the pH of the sample before loading to ensure the analyte is in the correct ionization state for binding.

        • Washing: Use a wash solution that is strong enough to remove interferences but weak enough to not elute the analyte.

        • Elution: Use a solvent that effectively elutes TCV-NAC from the sorbent. You may need to adjust the pH or solvent strength.

  • Analyte Breakthrough: If the sample is loaded too quickly or if the sorbent capacity is exceeded, the analyte may pass through the cartridge without binding.

    • Troubleshooting:

      • Flow Rate: Control the flow rate during sample loading to allow for adequate interaction between the analyte and the sorbent.

      • Sample Dilution: Diluting the urine sample can sometimes reduce matrix effects and improve binding.[12]

Chromatographic Separation & Detection

Question 3: I'm seeing a broad or tailing peak for TCV-NAC in my HPLC or UPLC chromatogram. What's causing this?

Answer:

Poor peak shape can compromise both qualitative identification and quantitative accuracy. Several factors can contribute to this issue.

  • Secondary Interactions: The analyte can have secondary interactions with the stationary phase, particularly with residual silanol groups on silica-based columns.

    • Troubleshooting:

      • Mobile Phase Modifier: Add a small amount of a competing agent, like trifluoroacetic acid (TFA), to the mobile phase to mask the silanol groups.

      • Column Choice: Consider using a column with end-capping or a different stationary phase chemistry that is less prone to secondary interactions.

  • Inappropriate Mobile Phase pH: The pH of the mobile phase can affect the ionization state of TCV-NAC, which in turn influences its retention and peak shape.

    • Troubleshooting:

      • pH Optimization: Experiment with different mobile phase pH values to find the optimal condition for a sharp, symmetrical peak. For an acidic analyte, a pH below its pKa will generally result in better retention and peak shape on a reversed-phase column.

  • Column Overload: Injecting too much sample can lead to peak broadening and tailing.

    • Troubleshooting:

      • Reduce Injection Volume: Try injecting a smaller volume of your sample or dilute the sample further.

Question 4: I'm using LC-MS/MS and observing significant ion suppression for my TCV-NAC signal. How can I mitigate this?

Answer:

Ion suppression is a major challenge in LC-MS/MS analysis of biological samples.[11][14] It occurs when co-eluting matrix components interfere with the ionization of the target analyte in the mass spectrometer's ion source.

  • Co-eluting Matrix Components: Endogenous compounds from the urine matrix can suppress the ionization of TCV-NAC.[13][14][15]

    • Troubleshooting:

      • Improve Chromatographic Separation: Optimize your LC method to separate TCV-NAC from the majority of the matrix components. This may involve using a longer column, a different stationary phase, or a modified gradient elution.

      • Enhance Sample Cleanup: As discussed in Question 2, a more effective sample preparation method, such as a rigorous SPE protocol, can significantly reduce matrix effects.[11]

      • Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS that co-elutes with the analyte is the best way to compensate for matrix effects.[11] The internal standard will experience similar ion suppression as the analyte, allowing for accurate quantification. It is important to choose an appropriate SIL-IS, as deuterium-labeled standards can sometimes have slightly different retention times, which may not fully compensate for matrix effects.[11]

      • Dilute the Sample: A simple "dilute-and-shoot" approach can sometimes be effective in reducing the concentration of interfering matrix components to a level where they no longer cause significant ion suppression.[11]

Question 5: I'm detecting a peak with the same mass-to-charge ratio (m/z) as TCV-NAC, but at a different retention time. What could this be?

Answer:

The presence of isobaric or isomeric interferences is a common issue in mass spectrometry.[16][17][18]

  • Isomeric Metabolites: It is possible that other metabolites of TCE or related compounds have the same elemental composition as TCV-NAC but a different structure. For example, N-acetyl-S-(1,2-dichlorovinyl)-L-cysteine is a known urinary metabolite of 1,1,2-trichloroethene and is an isomer of TCV-NAC.[2]

    • Troubleshooting:

      • Chromatographic Resolution: Your primary tool for resolving isomers is chromatography. A high-resolution HPLC or UPLC column with an optimized gradient is essential.

      • Tandem Mass Spectrometry (MS/MS): If the isomers have different fragmentation patterns, you can use MS/MS to differentiate them. Develop a multiple reaction monitoring (MRM) method with specific transitions for TCV-NAC.

      • High-Resolution Mass Spectrometry (HRMS): HRMS can provide a more accurate mass measurement, which may help to distinguish between compounds with very similar but not identical elemental compositions.

  • Isobaric Interferences: These are molecules with different elemental compositions that have the same nominal mass.

    • Troubleshooting:

      • HRMS: High-resolution mass spectrometry is the most effective way to resolve isobaric interferences.

      • MS/MS: Different precursor ions will likely have different fragment ions, allowing for differentiation.

Question 6: My GC-MS analysis of derivatized TCV-NAC is giving inconsistent results. What are the common pitfalls with derivatization?

Answer:

GC-MS analysis of polar and non-volatile compounds like TCV-NAC requires derivatization to increase their volatility.[19][20] This process can introduce variability if not carefully controlled.

  • Incomplete Derivatization: The reaction may not go to completion, leading to a mixture of derivatized and underivatized analyte.

    • Troubleshooting:

      • Optimize Reaction Conditions: Ensure the reaction time, temperature, and reagent concentrations are optimized for complete derivatization.[21]

      • Anhydrous Conditions: Silylation reagents, commonly used for derivatization, are sensitive to moisture. Ensure all glassware and solvents are dry and the reaction is protected from atmospheric moisture.[20]

  • Formation of Multiple Derivatives: Some derivatization procedures can lead to the formation of multiple derivative products from a single analyte, complicating the chromatogram.[20]

    • Troubleshooting:

      • Two-Step Derivatization: A two-step process, such as methoximation followed by silylation, can help to stabilize certain functional groups and prevent the formation of multiple derivatives.[20]

  • Derivative Instability: The derivatized analyte may not be stable over time.

    • Troubleshooting:

      • Analyze Samples Promptly: Analyze derivatized samples as soon as possible after preparation.

      • Storage Conditions: If storage is necessary, keep the derivatized samples under an inert atmosphere and at a low temperature.

III. Experimental Protocols & Data Presentation

Protocol 1: Sample Preparation using Solid-Phase Extraction (SPE)

This protocol provides a general framework for SPE cleanup of urine samples for TCV-NAC analysis. Note: This is a starting point and should be optimized for your specific application and instrumentation.

  • Sample Pre-treatment:

    • Thaw frozen urine samples at room temperature.

    • Centrifuge the samples at 3000 x g for 10 minutes to pellet any precipitate.

    • To 1 mL of the supernatant, add an appropriate internal standard (e.g., ¹³C-labeled TCV-NAC).

    • Acidify the sample to a pH of ~3 with formic acid. This protonates the carboxylic acid group of TCV-NAC, which can improve retention on some reversed-phase sorbents.

  • SPE Cartridge Conditioning:

    • Condition a mixed-mode anion exchange SPE cartridge (e.g., 60 mg) with 1 mL of methanol followed by 1 mL of deionized water.

  • Sample Loading:

    • Load the pre-treated sample onto the conditioned SPE cartridge at a slow, controlled flow rate (e.g., 1 mL/min).

  • Washing:

    • Wash the cartridge with 1 mL of deionized water to remove salts and other polar interferences.

    • Wash the cartridge with 1 mL of a weak organic solvent (e.g., 5% methanol in water) to remove less polar interferences.

  • Elution:

    • Elute the TCV-NAC from the cartridge with 1 mL of a suitable elution solvent. For an anion-exchange mechanism, this would typically be a basic solution or a solution with a high salt concentration. For a reversed-phase mechanism, a higher percentage of organic solvent would be used.

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in a small volume (e.g., 100 µL) of the initial mobile phase for LC-MS/MS analysis.

Data Presentation: Example LC-MS/MS Parameters
ParameterSettingRationale
LC Column C18, 2.1 x 100 mm, 1.8 µmProvides good retention and resolution for moderately polar analytes.
Mobile Phase A 0.1% Formic Acid in WaterAcidifies the mobile phase to improve peak shape and ionization efficiency.
Mobile Phase B 0.1% Formic Acid in AcetonitrileOrganic solvent for gradient elution.
Gradient 5% to 95% B over 10 minutesAllows for the separation of TCV-NAC from early and late eluting interferences.
Flow Rate 0.3 mL/minAppropriate for a 2.1 mm ID column.
Injection Volume 5 µLMinimizes column overload.
Ionization Mode Electrospray Ionization (ESI), NegativeTCV-NAC has an acidic proton that is readily lost in negative ion mode.
MRM Transition Precursor Ion (m/z) -> Product Ion (m/z)Note: These values must be determined experimentally for your specific instrument.
Collision Energy Optimized Value (eV)Optimized for the specific MRM transition to maximize signal intensity.

IV. Visualizations

Metabolic Pathway of Trichloroethylene to TCV-NAC

TCE Trichloroethylene (TCE) GST Glutathione S-transferase (GST) TCE->GST Conjugation with Glutathione DCVG S-(1,2-Dichlorovinyl)glutathione (DCVG) GST->DCVG GGT γ-Glutamyl transferase DCVG->GGT DCVC S-(1,2-Dichlorovinyl)-L-cysteine (DCVC) GGT->DCVC NAT N-Acetyltransferase DCVC->NAT TCV-NAC S-Trichlorovinyl-N-acetylcysteine (TCV-NAC) NAT->TCV-NAC

Caption: Metabolic activation of TCE to the urinary biomarker TCV-NAC.

Troubleshooting Workflow for Low TCV-NAC Recovery

Start Low/Inconsistent TCV-NAC Recovery Check_Stability Investigate Sample Stability Start->Check_Stability Check_SPE Optimize SPE Method Start->Check_SPE Oxidation Oxidation Suspected? Check_Stability->Oxidation Check_Sorbent Evaluate SPE Sorbent Check_SPE->Check_Sorbent Hydrolysis Hydrolysis Suspected? Oxidation->Hydrolysis No Add_Reducing_Agent Add Reducing Agent (DTT or TCEP) Oxidation->Add_Reducing_Agent Yes Control_pH Control Sample pH Hydrolysis->Control_pH Yes Resolved Problem Resolved Hydrolysis->Resolved No Add_Reducing_Agent->Control_pH Add_Chelator Add Chelating Agent (EDTA) Control_pH->Add_Chelator Add_Chelator->Resolved Optimize_Wash_Elute Optimize Wash/Elution Solvents Check_Sorbent->Optimize_Wash_Elute Check_Flow_Rate Check Loading Flow Rate Optimize_Wash_Elute->Check_Flow_Rate Check_Flow_Rate->Resolved

Caption: A logical workflow for troubleshooting low recovery of TCV-NAC.

V. References

  • Bowman, J. D., et al. (2022). Mitigating Matrix Effects in LC–ESI–MS/MS Analysis of a Urinary Biomarker of Xylenes Exposure. Journal of Analytical Toxicology. Available at: [Link]

  • Yan, Z., et al. (2008). Isobaric metabolite interferences and the requirement for close examination of raw data in addition to stringent chromatographic separations in liquid chromatography/tandem mass spectrometric analysis of drugs in biological matrix. Rapid Communications in Mass Spectrometry. Available at: [Link]

  • Maurer, H. H., et al. (2020). Matrix Effects of Urine Marker Substances in LC-MS/MS Analysis of Drug of Abuse. Journal of Analytical Toxicology. Available at: [Link]

  • Maurer, H. H., et al. (2020). Matrix Effects of Urine Marker Substances in LC-MS/MS Analysis of Drug of Abuse. ResearchGate. Available at: [Link]

  • Bieber, S., et al. (2015). Matrix effects in human urine analysis using multi-targeted liquid chromatography-tandem mass spectrometry. Journal of Chromatography A. Available at: [Link]

  • Bieber, S., et al. (2015). Matrix effects in human urine analysis using multi-targeted liquid chromatography-tandem mass spectrometry | Request PDF. ResearchGate. Available at: [Link]

  • Yan, Z., et al. (2008). Isobaric metabolite interferences and the requirement for close examination of raw data in addition to stringent chromatographic separations in liquid chromatography/tandem mass spectrometric analysis of drug in biological matrix. ResearchGate. Available at: [Link]

  • Chiu, W. A., et al. (2006). Issues in the Pharmacokinetics of Trichloroethylene and Its Metabolites. Environmental Health Perspectives. Available at: [Link]

  • Human Metabolome Database. (2021). S-Trichlorovinyl-N-acetylcysteine (HMDB0244383). HMDB. Available at: [Link]

  • Giachetti, C., et al. (1988). Determination of N-acetylcysteine in human plasma by gas chromatography-mass spectrometry. Journal of Chromatography, Biomedical Applications. Available at: [Link]

  • Völkel, W., et al. (1998). N-acetyl-S-(1,2,2-trichlorovinyl)-L-cysteine and 2,2,2-trichloroethanol: two novel metabolites of tetrachloroethene in humans after occupational exposure. Archives of Toxicology. Available at: [Link]

  • Chemistry For Everyone. (2023). What Are Common Interferences In ICP-MS? YouTube. Available at: [Link]

  • Honda, T. Y., et al. (n.d.). DEVELOPMENT OF A RELIABLE HPLC TEST METHOD FOR ANALYSIS OF NAC. Shaklee Corporation. Available at: [Link]

  • Honda, T. Y., et al. (n.d.). DEVELOPMENT OF A RELIABLE HPLC TEST METHOD FOR ANALYSIS OF NAC. Shaklee Corporation. Available at: [Link]

  • Dekant, W., et al. (1993). Nephrotoxic and genotoxic N-acetyl-S-dichlorovinyl-L-cysteine is a urinary metabolite after occupational 1,1,2-trichloroethene exposure in humans. Environmental Health Perspectives. Available at: [Link]

  • Thomas, R. (2010). Reducing the Effects of Interferences in Quadrupole ICP-MS. Spectroscopy. Available at: [Link]

  • U.S. Environmental Protection Agency. (2005). Issues in Trichloroethylene Pharmacokinetics. EPA. Available at: [Link]

  • Dekant, W., et al. (1986). Identification of S-1,2-dichlorovinyl-N-acetyl-cysteine as a urinary metabolite of trichloroethylene: a possible explanation for its nephrocarcinogenicity in male rats. Biochemical Pharmacology. Available at: [Link]

  • Krause, R. J., et al. (2013). Characterization of the chemical reactivity and nephrotoxicity of N-acetyl-S-(1,2-dichlorovinyl)-L-cysteine sulfoxide, a potential reactive metabolite of trichloroethylene. Toxicological Sciences. Available at: [Link]

  • Google Patents. (2021). N-Acetylcysteine Compositions and Methods. Google Patents. Available at:

  • Shoup, R., et al. (2019). Quantitation of free and total N-acetylcysteine amide and its metabolite N-acetylcysteine in human plasma using derivatization and electrospray LC-MS/MS. Journal of Chromatography B. Available at: [Link]

  • Bibel, M. (2022). Bibel lab update: Derivatization of metabolites for GC-MS via methoximation+silylation. YouTube. Available at: [Link]

  • Weckwerth, W., et al. (2023). Matrix Effects in GC–MS Profiling of Common Metabolites after Trimethylsilyl Derivatization. Metabolites. Available at: [Link]

  • Bhat, K., et al. (2017). Development and Validation of an Analytical Method for Related Substances in N-acetyl–L-cysteine Effervescent Tablets by RP-HPLC. Indian Journal of Pharmaceutical Education and Research. Available at: [Link]

  • Radić, B., et al. (2013). Spectrophotometric Determination of N-Acetyl-L-Cysteine and N-(2-Mercaptopropionyl)-Glycine in Pharmaceutical Preparations. International Journal of Analytical Chemistry. Available at: [Link]

  • Khan, M. S., et al. (2016). High-Throughput UPLC–MS Method for the Determination of N-Acetyl-l-Cysteine. Journal of Chromatographic Science. Available at: [Link]

  • Al-Badr, A. A. (2018). A simple RP-HPLC method for the stability-indicating determination of N-acetyl-L-cysteine and N,N'-diacetyl-L-cystine in cell culture media. Journal of Applied Pharmaceutical Science. Available at: [Link]

  • Al-Masoudi, N. A., et al. (2022). Novel Synthesis of N-Acetylcysteine Medicine Using an Effective Method. Molecules. Available at: [Link]

  • Pharmatutor. (n.d.). N-Acetyl L-Cysteine (NAC): Production Processes and Manufacturing Methods. Pharmatutor. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). S-Trichlorovinyl-N-acetylcysteine. PubChem. Available at: [Link]

  • U.S. Environmental Protection Agency. (2013). Human Health Effects of Trichloroethylene: Key Findings and Scientific Issues. Environmental Health Perspectives. Available at: [Link]

  • Lu, W., et al. (2017). Metabolite Measurement: Pitfalls to Avoid and Practices to Follow. ResearchGate. Available at: [Link]

  • Lu, W., et al. (2017). Metabolite Measurement: Pitfalls to Avoid and Practices to Follow. Annual Review of Biochemistry. Available at: [Link]

  • Jiyani, M., et al. (2021). N-Acetylcysteine Interference With Creatinine Measurement: An In Vitro Analysis. Kidney Medicine. Available at: [Link]

  • Uttamsingh, V., et al. (1996). Acylase I-catalyzed deacetylation of N-acetyl-L-cysteine and S-alkyl-N-acetyl-L-cysteines. Chemical Research in Toxicology. Available at: [Link]

  • Synthesis of Acetylcystiene. (n.d.). Course Hero. Available at: [Link]

  • Kalgutkar, A. S., et al. (2009). Quantitative interference by cysteine and N-acetylcysteine metabolites during the LC-MS/MS bioanalysis of a small molecule. Journal of Pharmaceutical and Biomedical Analysis. Available at: [Link]

  • University of Massachusetts Amherst. (2023). N-Acetyl-L-cysteine and aminooxyacetic acid differentially modulate toxicity of the trichloroethylene metabolite S-(1,2-dichlorovinyl). University of Massachusetts Amherst. Available at: [Link]

Sources

The Dimerization Dilemma: A Technical Guide for the Accurate Analysis of N-Acetylcysteine (NAC) Conjugates

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center. This guide is tailored for researchers, scientists, and drug development professionals grappling with the analytical complexities of N-acetylcysteine (NAC) conjugates. The inherent reactivity of the thiol group in NAC presents a significant hurdle: the formation of disulfide-linked dimers. This single issue can cascade into a host of analytical errors, including the underestimation of the parent conjugate, skewed pharmacokinetic profiles, and general data irreproducibility.

This document provides not just troubleshooting protocols but also the foundational biochemical principles behind them. Our objective is to equip you with the expertise to build robust, self-validating analytical methods that ensure the highest level of data integrity.

Frequently Asked Questions (FAQs): Understanding the Core Problem

Q1: What exactly is NAC conjugate dimerization, and why is it a critical issue for my analysis?

A: N-acetylcysteine (NAC) contains a highly reactive sulfhydryl (-SH) group. When NAC is conjugated to a drug or metabolite, this thiol group remains susceptible to oxidation. Dimerization is the process where two NAC conjugate molecules are oxidatively linked via a disulfide bond (-S-S-).

This phenomenon poses a significant analytical threat for several reasons:

  • Analyte Underestimation: In chromatographic systems like LC-MS, the monomeric NAC conjugate and its dimer are distinct chemical entities with different retention times. If your method is only calibrated for the monomer, the portion of the analyte that has converted to the dimer will go unquantified, leading to an underestimation of the true concentration.

  • Compromised Pharmacokinetic Data: In drug development, inaccurate concentration measurements lead directly to erroneous pharmacokinetic (PK) parameters. Key metrics such as clearance, volume of distribution, and half-life can be significantly misinterpreted.

  • Poor Method Reproducibility: The rate of dimerization is highly sensitive to sample handling conditions, including pH, temperature, exposure to air, and the presence of metal ions. This sensitivity can introduce significant variability between samples and batches, undermining the reproducibility of your assay.

The fundamental issue is the redox instability of the thiol group, which is readily oxidized, particularly in neutral to alkaline conditions where the more reactive thiolate anion (R-S⁻) is present.

Caption: Figure 1. Oxidation of two NAC conjugate monomers into a single disulfide-linked dimer.

Troubleshooting Guide: Proactive Prevention and Active Reversal of Dimerization

Q2: My analyte peak area is inconsistent across a batch. How can I confirm if dimerization is the culprit?

A: Inconsistent peak areas are a classic symptom of uncontrolled dimerization. To diagnose the issue, perform the following stability test:

  • Establish a Baseline: Analyze a freshly prepared standard or a freshly collected sample immediately after preparation. This is your T=0 reference.

  • Incubate and Re-analyze: Allow an aliquot of the same sample to sit at room temperature in the autosampler for several hours (e.g., 4-8 hours). Re-inject and analyze.

  • Compare Chromatograms: If dimerization is occurring, you will see a time-dependent decrease in the peak area of the monomeric analyte. Often, you will also see the emergence of a new, broader, and later-eluting peak corresponding to the larger, less polar dimer.

  • Confirm with Reduction: To definitively confirm the identity of the new peak, treat the aged sample with a reducing agent (see Q4 protocol). The suspected dimer peak should disappear, and the monomer peak area should recover to near its T=0 level.

Q3: What are the best practices for sample collection and storage to prevent dimerization from the start?

A: Preventing dimerization is far more effective than trying to correct for it later. The strategy is to create and maintain a reducing environment from the moment of collection.

  • Immediate Acidification: The thiolate anion (R-S⁻) is far more susceptible to oxidation than its protonated thiol (R-SH) form. By immediately lowering the pH of biological samples (e.g., plasma, urine) to a range of 3-4 with an acid like phosphoric or citric acid, you shift the equilibrium toward the more stable protonated form.

  • Use of Stabilizing Agents: Incorporate antioxidants or chelating agents into your collection tubes. Ethylenediaminetetraacetic acid (EDTA) is an excellent choice as it sequesters divalent metal cations (e.g., Cu²⁺, Fe²⁺) that can catalyze thiol oxidation.

  • Control Temperature: All chemical reactions, including oxidation, slow down at lower temperatures. Keep samples on ice during processing and store them at -80°C for long-term stability. Crucially, avoid repeated freeze-thaw cycles, which can accelerate oxidation.

Recommended Sample Handling Protocol

StepActionCausality (The "Why")
1Use collection tubes containing an anticoagulant (e.g., K₂EDTA).EDTA chelates metal ions that act as catalysts for disulfide bond formation.
2Immediately after collection, acidify the sample to pH 3-4.Protonating the thiol group (R-SH) makes it significantly less nucleophilic and less prone to oxidation than the thiolate anion (R-S⁻).
3Process samples on ice or a cooling block.Low temperatures reduce the kinetic energy of molecules, slowing the rate of all chemical reactions, including oxidation.
4For storage, aliquot into single-use tubes and freeze at -80°C.Aliquoting prevents repeated freeze-thaw cycles that can damage the sample matrix and accelerate degradation.
Q4: My historical samples were not stabilized. Is it possible to reverse the dimerization before analysis?

A: Yes, dimerization is a reversible covalent modification. The disulfide bond can be efficiently cleaved by treating the sample with a suitable reducing agent. This quantitative reduction converts all dimer back to the monomer, allowing you to measure the total concentration of the NAC conjugate.

Comparison of Common Reducing Agents

Reducing AgentRecommended Conc.Incubation ConditionsScientific Rationale & Considerations
Tris(2-carboxyethyl)phosphine (TCEP) 1-5 mM15-30 min at Room Temp.Highly Recommended. TCEP is a potent, selective, and stable reducing agent that is effective over a broad pH range. It is odorless and less prone to self-oxidation than thiol-based reagents.
Dithiothreitol (DTT) 5-10 mM15-30 min at 37-50°CThe "classic" reducing agent. Highly effective but is less stable in solution, has a strong odor, and its reduction potential is pH-dependent. Requires elevated temperatures for optimal efficiency.
2-Mercaptoethanol (BME) 10-20 mM15-30 min at 37°CEffective but largely superseded by DTT and TCEP due to its high volatility and pungent, toxic odor.

Step-by-Step Experimental Protocol for Sample Reduction (using TCEP)

  • Prepare TCEP Stock: Prepare a fresh 100 mM stock solution of TCEP-HCl in high-purity water. Neutralize to pH ~7.0 with NaOH if your assay is pH-sensitive.

  • Spike Samples: To 95 µL of your thawed biological sample (e.g., plasma, urine), add 5 µL of the 100 mM TCEP stock solution. This yields a final TCEP concentration of 5 mM.

  • Vortex: Mix thoroughly to ensure complete distribution of the reducing agent.

  • Incubate: Allow the reaction to proceed for 20 minutes at room temperature.

  • Process: Proceed immediately with your validated sample preparation workflow (e.g., protein precipitation with acetonitrile, solid-phase extraction). The reduction should be performed as the first step after thawing the sample.

This reduction step ensures that regardless of the monomer-to-dimer ratio in the original sample, you are measuring a single, consistent chemical form.

Caption: Figure 2. Workflow for converting a mixed population of monomers and dimers into a single, quantifiable monomeric form using a reducing agent.

References

  • Oxidation of Cysteine Residues. (Source: Chemical Research in Toxicology, URL: [Link])

  • Metal-Catalyzed Oxidation of Thiol Compounds. (Source: Journal of the American Chemical Society, URL: [Link])

  • A Quantitative Comparison of Thiol-Based Reducing Agents. (Source: Analytical Biochemistry, URL: [Link])

Technical Support Center: Enhancing the Sensitivity of S-Trichlorovinyl-N-acetylcysteine (TCV-NAC) Detection

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the analysis of S-Trichlorovinyl-N-acetylcysteine (TCV-NAC). This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guidance and frequently asked questions (FAQs) related to the sensitive detection of this critical metabolite. Our goal is to equip you with the expertise and practical insights needed to overcome common analytical challenges and ensure the integrity of your experimental results.

Introduction: The Significance of Sensitive TCV-NAC Detection

S-Trichlorovinyl-N-acetylcysteine (TCV-NAC) is a mercapturic acid metabolite of the industrial solvent trichloroethylene (TCE) and the environmental contaminant tetrachloroethylene (PERC).[1] TCE is metabolized in the body through two primary pathways: cytochrome P450 (P450)-dependent oxidation and conjugation with glutathione (GSH).[2][3] The GSH conjugation pathway leads to the formation of S-(1,2-dichlorovinyl)-L-cysteine (DCVC), a known nephrotoxin, which is further metabolized to TCV-NAC.[4][5] Given the association of TCE exposure with adverse health outcomes, including kidney toxicity, the sensitive and accurate quantification of TCV-NAC in biological matrices like urine is paramount for assessing exposure and understanding the underlying mechanisms of toxicity.[4][6]

This guide will delve into the nuances of enhancing TCV-NAC detection, focusing on practical, field-proven strategies to troubleshoot common issues and optimize analytical methods.

I. Troubleshooting Guide: From Sample to Signal

This section addresses specific problems that can arise during TCV-NAC analysis, providing a systematic approach to identifying the root cause and implementing effective solutions.

Issue 1: Poor Chromatographic Peak Shape (Tailing, Fronting, or Splitting)

Poor peak shape is a common issue in liquid chromatography that can significantly impact the accuracy and precision of quantification.[7][8][9]

Question: My TCV-NAC peak is tailing. What are the likely causes and how can I fix it?

Answer:

Peak tailing for a compound like TCV-NAC, which is an N-acyl-L-amino acid, is often due to secondary interactions with the stationary phase or issues with the mobile phase.[10] Here’s a breakdown of potential causes and solutions:

  • Interaction with Active Silanols:

    • Causality: Residual silanol groups on the surface of silica-based reversed-phase columns can interact with the polar functional groups of TCV-NAC, leading to peak tailing.[8]

    • Solution:

      • Use an End-Capped Column: Employ a high-quality, end-capped C18 or similar reversed-phase column specifically designed for polar analytes.

      • Mobile Phase Modification: Add a small amount of a competing base, such as triethylamine (TEA), to the mobile phase to mask the active silanol sites. However, with modern, high-purity silica columns, this may not be necessary.[11]

      • Lower Mobile Phase pH: Acidifying the mobile phase (e.g., with 0.1% formic acid) will suppress the ionization of silanol groups and the carboxyl group of TCV-NAC, reducing secondary interactions and improving peak shape.

  • Column Overload:

    • Causality: Injecting too much sample can saturate the stationary phase, leading to a distorted, tailing peak.[9][12]

    • Solution: Reduce the injection volume or dilute the sample.[12]

  • Column Contamination or Void:

    • Causality: Accumulation of matrix components at the head of the column or the formation of a void can disrupt the sample band, causing peak distortion.[8][11]

    • Solution:

      • Use a Guard Column: Protect the analytical column from strongly retained contaminants.

      • Reverse Flush the Column: If a blockage is suspected, reverse flushing (disconnecting the column and flushing in the opposite direction) may dislodge particulates from the inlet frit.[11]

      • Replace the Column: If the problem persists, the column may be irreversibly damaged and require replacement.[8]

Question: I'm observing peak fronting for TCV-NAC. What does this indicate?

Answer:

Peak fronting is less common than tailing but can occur under specific conditions:

  • Column Overload (in some cases): While often causing tailing, severe overload can sometimes manifest as fronting.[12]

    • Solution: As with tailing, reduce the sample concentration or injection volume.[12]

  • Sample Solvent Incompatibility:

    • Causality: If the sample is dissolved in a solvent significantly stronger than the mobile phase, the analyte band can spread and elute prematurely, leading to fronting.

    • Solution: Whenever possible, dissolve the sample in the initial mobile phase or a weaker solvent.[11]

Question: Why is my TCV-NAC peak splitting into two?

Answer:

Split peaks often point to a problem at the column inlet.[12]

  • Partially Blocked Frit:

    • Causality: Debris from the sample or system can partially block the inlet frit of the column, causing the sample to travel through two different paths.[9]

    • Solution: Use an in-line filter before the column and ensure proper sample filtration.[11] Reverse flushing the column might help.[11]

  • Column Void:

    • Causality: A void at the head of the column can cause the sample band to split.[8]

    • Solution: Replace the column. To prevent this, avoid sudden pressure shocks and operate within the column's recommended pH and temperature ranges.[8]

  • Injection Issues:

    • Causality: Problems with the autosampler, such as air in the sample loop or improper needle seating, can lead to a split injection.

    • Solution: Purge the autosampler and inspect the injection port for any issues.

Issue 2: Low Signal Intensity or Poor Sensitivity

Achieving low limits of detection is crucial for accurately assessing TCV-NAC levels, especially in environmental or low-level occupational exposure studies.

Question: The signal for my TCV-NAC standard is very low. How can I increase the sensitivity of my LC-MS/MS method?

Answer:

Optimizing an LC-MS/MS method for a specific analyte like TCV-NAC involves a systematic approach from the ion source to the detector.

  • MS/MS Optimization:

    • Causality: The sensitivity of a tandem mass spectrometry method is highly dependent on the efficiency of ion generation and fragmentation.

    • Solution:

      • Optimize Ionization Mode: While electrospray ionization (ESI) is generally suitable for polar, ionizable molecules like TCV-NAC, it's essential to test both positive and negative ion modes to determine which provides a better response.

      • Optimize Source Parameters: Systematically optimize the capillary voltage, nebulizing gas flow rate, and source temperature to maximize the generation of the precursor ion.[13]

      • Optimize MRM Transitions: Infuse a pure standard of TCV-NAC to identify the most abundant and stable precursor ion. Then, optimize the collision energy to find the most intense and specific product ions for Multiple Reaction Monitoring (MRM).[14][15] It is advisable to optimize at least two MRM transitions for confident identification and quantification.[15]

  • Chromatographic Optimization:

    • Causality: The composition of the mobile phase can significantly impact ionization efficiency.

    • Solution:

      • Mobile Phase Additives: The addition of volatile acids like formic acid can enhance protonation in positive ion mode, while additives like ammonium acetate can be beneficial in some cases. Experiment with different additives and concentrations to find the optimal conditions.

      • Organic Modifier: Acetonitrile and methanol are common organic modifiers in reversed-phase chromatography. Their different properties can affect ionization efficiency; test both to see which yields a better signal for TCV-NAC.

  • Chemical Derivatization:

    • Causality: Derivatization can be employed to introduce a more readily ionizable or fluorescent tag to the TCV-NAC molecule, thereby enhancing detection sensitivity.[16]

    • Solution: Consider derivatizing the carboxyl group of TCV-NAC. While this adds a step to sample preparation, it can significantly improve sensitivity, especially for UV or fluorescence detection.[17] For example, reagents like N-(1-pyrenyl)maleimide (NPM) have been used to derivatize N-acetylcysteine for fluorescent detection.[18]

Issue 3: High Background Noise and Interferences

High background noise can obscure the analyte peak and raise the limit of quantification.

Question: I'm seeing a lot of background noise in my chromatogram, making it difficult to integrate the TCV-NAC peak. What can I do?

Answer:

High background noise can originate from several sources, including the sample matrix, the LC system, and the mobile phase.

  • Mobile Phase Contamination:

    • Causality: Impurities in the solvents or additives can contribute to high background noise.

    • Solution: Use high-purity, LC-MS grade solvents and additives. Freshly prepare mobile phases and filter them before use.

  • System Contamination:

    • Causality: Contaminants can leach from tubing, seals, or a dirty ion source.

    • Solution: Regularly clean the ion source. If contamination is suspected, flush the entire LC system with a strong solvent series (e.g., water, methanol, isopropanol).

  • Matrix Effects:

    • Causality: Co-eluting endogenous compounds from the biological matrix (e.g., urine) can suppress or enhance the ionization of TCV-NAC, leading to inaccurate results and a noisy baseline.[19][20]

    • Solution:

      • Improve Sample Preparation: Implement a more rigorous sample cleanup procedure. While protein precipitation is a simple method, it may not be sufficient to remove all interferences. Solid-phase extraction (SPE) is often more effective at removing matrix components. For mercapturic acids in urine, a C18 SPE cartridge can provide good recovery and cleanup.[21]

      • Optimize Chromatography: Adjust the chromatographic gradient to better separate TCV-NAC from interfering matrix components.

      • Use an Isotope-Labeled Internal Standard: A stable isotope-labeled internal standard for TCV-NAC is the most effective way to compensate for matrix effects, as it will be affected in the same way as the analyte.[22]

II. Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the analysis of TCV-NAC.

Q1: What is the best sample preparation technique for TCV-NAC in urine?

A1: The optimal sample preparation technique depends on the required sensitivity and the complexity of the matrix. For sensitive LC-MS/MS analysis, Solid-Phase Extraction (SPE) is highly recommended. A C18 or a mixed-mode anion exchange SPE cartridge can effectively remove salts and other polar interferences from urine while retaining TCV-NAC.[21][22] This results in a cleaner extract, which minimizes matrix effects and protects the analytical column and MS system. For less demanding applications, a simple "dilute-and-shoot" approach may be sufficient, but it is more susceptible to matrix effects.

Q2: TCV-NAC can exist in both reduced and oxidized (disulfide) forms. How should I prepare my samples to measure the total TCV-NAC concentration?

A2: To measure the total TCV-NAC concentration, a reduction step is necessary to convert any disulfide-linked TCV-NAC back to its free thiol form before analysis.

  • Protocol:

    • Add a reducing agent such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) to the urine sample.[23][24] TCEP is often preferred as it is a more stable and effective reducing agent over a wider pH range.[24]

    • Incubate the sample to allow for complete reduction of the disulfides.

    • Proceed with your chosen sample cleanup method (e.g., SPE).

It's important to note that N-acetylcysteine itself is prone to oxidation, so proper sample handling and the use of reducing agents are critical for accurate quantification of the total amount.[24]

Q3: How can I confirm the identity of the TCV-NAC peak in my samples?

A3: Confirming the identity of the TCV-NAC peak is essential, especially when analyzing complex biological samples.

  • Use of a Reference Standard: The most straightforward method is to compare the retention time of the peak in your sample to that of a certified reference standard of TCV-NAC.

  • High-Resolution Mass Spectrometry (HRMS): HRMS can provide a highly accurate mass measurement of the precursor ion, which can be used to confirm its elemental composition.

  • Tandem Mass Spectrometry (MS/MS): By comparing the fragmentation pattern (product ion spectrum) of the peak in your sample to that of the reference standard, you can confirm its identity with a high degree of confidence. Acquiring at least two MRM transitions and ensuring their ion ratio is consistent between the sample and the standard is a common practice for confirmation.[15]

Q4: What are the key parameters to include in a method validation for TCV-NAC analysis?

A4: A robust method validation should assess the following parameters:

  • Selectivity and Specificity: Demonstrate that the method can differentiate TCV-NAC from other endogenous and exogenous compounds in the matrix.

  • Linearity and Range: Establish the concentration range over which the method is accurate and precise.

  • Accuracy and Precision: Determine the closeness of the measured values to the true values (accuracy) and the degree of scatter between replicate measurements (precision).

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): Define the lowest concentration of TCV-NAC that can be reliably detected and quantified.

  • Recovery: Assess the efficiency of the sample extraction process.

  • Matrix Effect: Evaluate the impact of the biological matrix on the ionization of TCV-NAC.[20]

  • Stability: Test the stability of TCV-NAC in the biological matrix under various storage and handling conditions (e.g., freeze-thaw cycles, benchtop stability).

III. Visualizations and Protocols

Experimental Workflow for TCV-NAC Analysis

TCV_NAC_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Urine Sample Reduction Reduction with TCEP/DTT (for Total TCV-NAC) Sample->Reduction Optional SPE Solid-Phase Extraction (SPE) (e.g., C18) Sample->SPE Reduction->SPE Elution Elution & Evaporation SPE->Elution Reconstitution Reconstitution in Mobile Phase Elution->Reconstitution LC Liquid Chromatography (Reversed-Phase) Reconstitution->LC MS Tandem Mass Spectrometry (ESI, MRM Mode) LC->MS Integration Peak Integration MS->Integration Quantification Quantification using Calibration Curve Integration->Quantification

Caption: Workflow for TCV-NAC analysis from sample preparation to quantification.

Metabolic Pathway of Trichloroethylene to TCV-NAC

TCE_Metabolism TCE Trichloroethylene (TCE) GSH_Conj Glutathione Conjugation (GST) TCE->GSH_Conj DCVG S-(1,2-Dichlorovinyl) glutathione (DCVG) GSH_Conj->DCVG Metab1 Metabolism DCVG->Metab1 DCVC S-(1,2-Dichlorovinyl) -L-cysteine (DCVC) Metab1->DCVC Acetylation N-Acetylation DCVC->Acetylation TCVNAC S-Trichlorovinyl-N- acetylcysteine (TCV-NAC) Acetylation->TCVNAC

Caption: Glutathione conjugation pathway for TCE metabolism to TCV-NAC.

Detailed Protocol: Solid-Phase Extraction (SPE) for TCV-NAC from Urine

This protocol provides a general framework for SPE cleanup. Optimization may be required based on the specific SPE sorbent and equipment used.

  • Sample Pre-treatment:

    • Thaw urine samples to room temperature.

    • Centrifuge at 3000 x g for 10 minutes to remove particulates.

    • If measuring total TCV-NAC, perform the reduction step with TCEP or DTT prior to SPE.

    • Acidify the urine sample to a pH of ~3-4 with formic acid. This ensures that TCV-NAC is in its neutral form for better retention on a reversed-phase sorbent.

  • SPE Cartridge Conditioning:

    • Condition a C18 SPE cartridge (e.g., 100 mg, 3 mL) by passing the following solvents sequentially:

      • 3 mL of methanol

      • 3 mL of deionized water

      • 3 mL of acidified deionized water (pH ~3-4)

    • Do not allow the cartridge to go dry before loading the sample.

  • Sample Loading:

    • Load 1-2 mL of the pre-treated urine sample onto the conditioned SPE cartridge.

    • Apply a slow, steady flow rate (e.g., 1 mL/min) to ensure efficient binding of TCV-NAC to the sorbent.

  • Washing:

    • Wash the cartridge to remove interfering substances:

      • Pass 3 mL of acidified deionized water (pH ~3-4) to remove salts and other highly polar compounds.

      • Pass 3 mL of a weak organic solvent wash (e.g., 5% methanol in water) to remove less polar interferences.

  • Elution:

    • Elute the TCV-NAC from the cartridge with 2-3 mL of methanol or acetonitrile into a clean collection tube.

  • Dry-down and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at room temperature or slightly elevated temperature (~30-40°C).

    • Reconstitute the dried extract in a small, precise volume (e.g., 100 µL) of the initial mobile phase for LC-MS/MS analysis.

Quantitative Data Summary
ParameterTypical Range/ValueRationale
LC Column C18, 2.1 x 100 mm, 1.8 µmGood retention for moderately polar analytes; high efficiency.
Mobile Phase A 0.1% Formic Acid in WaterAcidifies mobile phase to improve peak shape and ionization.
Mobile Phase B 0.1% Formic Acid in AcetonitrileCommon organic modifier for reversed-phase LC-MS.
Flow Rate 0.3 - 0.5 mL/minAppropriate for 2.1 mm ID columns.
Injection Volume 2 - 10 µLBalances sensitivity with potential for column overload.
Ionization Mode ESI Negative or PositiveMust be empirically determined for TCV-NAC.
Precursor Ion (m/z) [M-H]⁻ or [M+H]⁺To be determined by direct infusion of a standard.
Product Ions (m/z) Fragment 1, Fragment 2To be determined by collision-induced dissociation (CID).

References

  • Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC. Retrieved from [Link]

  • Stoll, D. R. (2021). Troubleshooting Poor Peak Shape and Resolution in HPLC. LCGC North America, 39, 353–362.
  • Scribd. (n.d.). Chromatography Peak Issues Guide. Retrieved from [Link]

  • Dolan, J. W. (2012). Troubleshooting Basics, Part IV: Peak Shape Problems.
  • Restek Corporation. (2023). Packed/Micropacked Column Troubleshooting – Part 2 – Poor Peak Shapes. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). S-Trichlorovinyl-N-acetylcysteine. PubChem Compound Database. Retrieved from [Link]

  • Elkin, E. R., Fantappiè, E., & Loch-Caruso, R. (2021). N-acetyl-l-cysteine and aminooxyacetic acid differentially modulate trichloroethylene reproductive toxicity via metabolism in Wistar rats. Toxicological Sciences, 180(2), 208–219.
  • Lash, L. H., Parker, J. C., & Scott, C. S. (2000). Metabolism of trichloroethylene. Environmental Health Perspectives, 108(Suppl 2), 177–200.
  • Quebbemann, A. J., & Krenske, M. A. (1993). An evaluation of sample preparation techniques for the GC/MS analysis of urinary mercapturic acid conjugates. Journal of Analytical Toxicology, 17(5), 277–281.
  • Zhang, Y., et al. (2024). Matrix effect in bioanalytical assay development using supercritical fluid chromatography-mass spectrometry.
  • Chiu, W. A., & Ginsberg, G. L. (2011). Issues in the Pharmacokinetics of Trichloroethylene and Its Metabolites. Journal of Toxicology and Environmental Health, Part A, 74(22-24), 1478-1497.
  • Mei, H., Hsieh, Y., & Korfmacher, W. A. (2002). Investigation of matrix effects in bioanalytical high-performance liquid chromatography/tandem mass spectrometric assays: application to drug discovery. Rapid Communications in Mass Spectrometry, 16(18), 1781–1786.
  • Müller, G., Spassowski, M., & Henschler, D. (1975). Metabolism of trichloroethylene in man. III. Interaction of trichloroethylene and ethanol. Archives of Toxicology, 33(3), 173–189.
  • Wang, Y., et al. (2023). Chemical derivatization strategies for enhancing the HPLC analytical performance of natural active triterpenoids. Journal of Pharmaceutical and Biomedical Analysis, 234, 115598.
  • ResearchGate. (n.d.). Postulated metabolism scheme for trichloroethylene. Retrieved from [Link]

  • Technology Networks. (2024). 4 Steps to Successful Compound Optimization on LC-MS/MS. Retrieved from [Link]

  • Wang, X., et al. (2019). The Optimized Workflow for Sample Preparation in LC-MS/MS-Based Urine Proteomics. International Journal of Molecular Sciences, 20(11), 2821.
  • International Journal of Pharmaceutical and Phytopharmacological Research. (n.d.). Matrix effect in bioanalysis: an overview. Retrieved from [Link]

  • International Journal of MediPharm Research. (n.d.). Review Article on Matrix Effect in Bioanalytical Method Development. Retrieved from [Link]

  • ResearchGate. (n.d.). Determination of Cysteine and N-Acetylcysteine in Urine by Liquid Chromatography with Indirect Amperometric Detection. Retrieved from [Link]

  • Alwis, K. U., Blount, B. C., & Silva, M. J. (2009). A rapid, sensitive method for the quantitation of N-acetyl-S-(2-hydroxyethyl)-L-cysteine in human urine using isotope-dilution HPLC-MS-MS.
  • Shaklee Corporation. (n.d.). DEVELOPMENT OF A RELIABLE HPLC TEST METHOD FOR ANALYSIS OF NAC. Retrieved from [Link]

  • Ma, L., & Wen, B. (2009). Rapid detection and characterization of in vitro and urinary N-acetyl-L-cysteine conjugates using quadrupole-linear ion trap mass spectrometry and polarity switching. Chemical Research in Toxicology, 22(7), 1259–1269.
  • LCGC International. (n.d.). Optimizing LC–MS and LC–MS-MS Methods. Retrieved from [Link]

  • Cotgreave, I. A., & Moldéus, P. (1987). High-performance liquid chromatography assay for N-acetylcysteine in biological samples following derivatization with N-(1-pyrenyl)maleimide.
  • Bioanalysis Zone. (n.d.). Importance of matrix effects in LC-MS/MS bioanalysis. Retrieved from [Link]

  • Shaklee Corporation. (n.d.). DEVELOPMENT OF A RELIABLE HPLC TEST METHOD FOR ANALYSIS OF NAC. Retrieved from [Link]

  • Woolf, E. J., et al. (2019). Quantitation of free and total N-acetylcysteine amide and its metabolite N-acetylcysteine in human plasma using derivatization and electrospray LC-MS/MS.
  • Agilent Technologies. (2017). Triggered MRM LC/MS/MS Method Development – Practical Considerations for MRM Optimization Using Agilent MassHunter Optimizer Software. Retrieved from [Link]

  • ResearchGate. (n.d.). Derivatization Techniques for Chromatographic Analysis. Retrieved from [Link]

  • Commandeur, J. N., et al. (1990). Identification of N-acetyl(2,2-dichlorovinyl)- and N-acetyl(1,2-dichlorovinyl)-L-cysteine as two regioisomeric mercapturic acids of trichloroethylene in the rat. Chemical Research in Toxicology, 3(3), 212–218.
  • Birner, G., Rutkowska, A., & Dekant, W. (1996). N-acetyl-S-(1,2,2-trichlorovinyl)-L-cysteine and 2,2,2-trichloroethanol: two novel metabolites of tetrachloroethene in humans after occupational exposure. Drug Metabolism and Disposition, 24(1), 41–48.
  • Fantappiè, E., et al. (2020). Trichloroethylene metabolite S-(1,2-dichlorovinyl)-L-cysteine induces lipid peroxidation-associated apoptosis via the intrinsic and extrinsic apoptosis pathways in a first-trimester placental cell line. Toxicology and Applied Pharmacology, 392, 114930.
  • LGC Group. (n.d.). Guide to achieving reliable quantitative LC-MS measurements. Retrieved from [Link]

  • Restek Corporation. (n.d.). GC Derivatization. Retrieved from [Link]

  • Dekant, W., Metzler, M., & Henschler, D. (1986). Identification of S-1,2-dichlorovinyl-N-acetyl-cysteine as a urinary metabolite of trichloroethylene: a possible explanation for its nephrocarcinogenicity in male rats. Biochemical Pharmacology, 35(15), 2455–2458.
  • Jones, D. P., et al. (2012). A rapid LC-FTMS method for analysis of cysteine, cystine and cysteine/cystine steady-stateredox potential in human plasma. Clinica Chimica Acta, 413(1-2), 172–177.
  • National Institutes of Health. (n.d.). Detection of Homocysteine and Cysteine. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Visual Detection of Cysteine and Homocysteine. Retrieved from [Link]

Sources

Technical Support Center: Column Selection for Optimal Separation of TCV-NAC and its Isomers

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support guide for scientists, researchers, and drug development professionals. This resource provides expert guidance on selecting the optimal HPLC column for the challenging separation of TCV-NAC (Telaprevir N-acetylcysteine conjugate) and its isomers. We will delve into troubleshooting common issues and provide FAQs to streamline your method development process.

The Separation Challenge

Telaprevir, a potent inhibitor of the HCV NS3/4A protease, can form conjugates with N-acetylcysteine (NAC) during metabolism.[1][2][3] These conjugates, known as TCV-NAC, can exist as various isomers, which may have differing pharmacological or toxicological profiles.[4][5] The structural similarity of these isomers makes their chromatographic separation a significant analytical hurdle. Effective separation is crucial for accurate quantification and characterization in drug metabolism and safety studies.

Frequently Asked Questions (FAQs)

Q1: What makes the separation of TCV-NAC isomers so difficult?

The primary challenge lies in the subtle structural differences between the isomers. These may be stereoisomers (enantiomers or diastereomers) which have identical chemical formulas and connectivity but differ in the spatial arrangement of their atoms.[6] This results in very similar physicochemical properties, such as polarity and hydrophobicity, leading to co-elution on standard achiral HPLC columns.

Q2: Which types of HPLC columns are most suitable for separating TCV-NAC and its isomers?

Given the potential for stereoisomers, a multi-faceted approach to column selection is recommended. Here are the most promising options:

  • Chiral Stationary Phases (CSPs): These are the most powerful tools for separating enantiomers and diastereomers. Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are widely used and offer a broad range of selectivities.[7][8] Macrocyclic glycopeptide-based columns (e.g., teicoplanin-based) are also highly effective for chiral separations of drug metabolites in reversed-phase mode.[9]

  • Phenyl and Pentafluorophenyl (PFP) Columns: These columns offer alternative selectivity to traditional C18 phases.[10] Phenyl phases can engage in π-π interactions with aromatic rings in the TCV-NAC molecule, while PFP phases provide a combination of hydrophobic, π-π, dipole-dipole, and hydrogen bonding interactions.[10] These interactions can sometimes resolve positional isomers or diastereomers that are not separable on C18 columns.[6][10]

  • Cholesterol-based Columns: These columns provide shape-based selectivity, which can be effective for separating geometric isomers like cis/trans isomers.[6]

Q3: What are good starting points for method development?

A systematic screening of different column and mobile phase combinations is the most efficient approach.

Table 1: Recommended Starting Conditions for TCV-NAC Isomer Separation

ParameterChiral Stationary Phases (CSPs)Phenyl / PFP Phases
Mobile Phase A 0.1% Formic Acid in Water0.1% Formic Acid in Water
Mobile Phase B Acetonitrile or MethanolAcetonitrile
Gradient 20-80% B over 30 min30-70% B over 20 min
Flow Rate 0.5 - 1.0 mL/min1.0 mL/min
Column Temperature 25 - 40 °C30 °C
Detection UV-Vis or Mass Spectrometry (MS)UV-Vis or Mass Spectrometry (MS)

Troubleshooting Guides

Issue: Poor or No Resolution of Isomeric Peaks

This is the most common challenge. If you are observing broad, overlapping, or completely co-eluting peaks, follow this systematic troubleshooting protocol.

Step-by-Step Protocol for Improving Resolution:

  • Mobile Phase Optimization: The mobile phase composition can significantly impact selectivity.[7][11]

    • Change the Organic Modifier: If using a chiral column, switching between acetonitrile and methanol can dramatically alter the separation.[12] These solvents interact differently with the chiral stationary phase and the analyte, leading to changes in retention and selectivity.

    • Adjust the Additive: The type and concentration of the mobile phase additive can influence peak shape and resolution.[7] For MS compatibility, formic acid is a good choice.[13] Varying its concentration can sometimes improve separation.

    • Temperature Effects: Temperature can have a significant, and sometimes non-intuitive, effect on chiral separations.[7] It is recommended to screen a range of temperatures (e.g., 25°C, 35°C, 45°C) as resolution can improve, decrease, or even show a reversal in elution order at different temperatures.[14]

  • Column Selection Workflow: If mobile phase optimization is insufficient, a different column chemistry is likely needed.

Column Selection Workflow for TCV-NAC Isomers

G start Start: TCV-NAC Isomer Mixture screen_csp Screen Chiral Stationary Phases (e.g., Polysaccharide, Macrocyclic Glycopeptide) start->screen_csp screen_phenyl_pfp Screen Phenyl and PFP Phases start->screen_phenyl_pfp resolution_check Adequate Resolution? screen_csp->resolution_check screen_phenyl_pfp->resolution_check optimize Optimize Mobile Phase & Temperature resolution_check->optimize No final_method Final Method resolution_check->final_method Yes optimize->resolution_check

Caption: A systematic workflow for selecting the optimal column for TCV-NAC isomer separation.

Issue: Peak Tailing

Peak tailing can compromise resolution and lead to inaccurate integration. This is often an issue with basic or acidic compounds.

Protocol for Addressing Peak Tailing:

  • Check for Secondary Interactions: Tailing can be caused by unwanted interactions between the analyte and the silica support of the column.[15][16]

    • Mobile Phase pH: Ensure the mobile phase pH is appropriate for the TCV-NAC molecule. Since it contains a carboxylic acid group from the NAC moiety, a mobile phase pH below the pKa of this group will keep it in its neutral form and can reduce tailing.

    • Additive Concentration: Increasing the concentration of the acidic additive (e.g., formic acid) can help to mask active sites on the stationary phase that cause tailing.

  • Column Health: A contaminated or degraded column can lead to poor peak shape.

    • Column Wash: Flush the column with a strong solvent to remove any strongly retained contaminants.

    • Column Replacement: If the peak shape does not improve after washing, the column may be irreversibly damaged and require replacement.

Logical Relationship of Chromatographic Parameters

G Analyte TCV-NAC Isomers Stereochemistry Polarity Charge State Outcome Chromatographic Outcome Resolution Peak Shape Retention Time Analyte->Outcome interacts with StationaryPhase Stationary Phase Chiral Selector Phenyl/PFP Rings C18 StationaryPhase->Outcome provides selectivity MobilePhase Mobile Phase Organic Modifier pH/Additive Temperature MobilePhase->Outcome modulates interaction

Caption: The interplay of analyte properties, stationary phase, and mobile phase dictates the separation outcome.

References

  • Playing with Selectivity for Optimal Chiral Separation. LCGC International. [Link]

  • Types of Chemical Isomers and Recommended HPLC Columns for Effective Separation. MicroSolv. [Link]

  • [Reader Insight] A Guide to Selective Columns for Isomer Separation. Welch Materials. [Link]

  • A Comprehensive Guide to Selecting HPLC Columns. Labtech. [Link]

  • Reverse-Phase Chromatography: Columns & Mobile Phases Guide. Daicel Chiral Technologies. [Link]

  • The effect of mobile phase composition on the chiral separation of compounds. ResearchGate. [Link]

  • On the Enantioselective HPLC Separation Ability of Sub-2 µm Columns: Chiralpak® IG-U and ID-U. National Institutes of Health. [Link]

  • Methods for Changing Peak Resolution in HPLC: Advantages and Limitations. American Laboratory. [Link]

  • Troubleshooting Poor Peak Shape and Resolution in HPLC. YouTube. [Link]

  • Comprehensive Guide to Chiral HPLC Column in Pharmaceuticals Analysis. Metrolab. [Link]

  • Separation of N-Acetyl-L-cysteine on Newcrom R1 HPLC column. SIELC Technologies. [Link]

  • Chiral HPLC separation: strategy and approaches. Chiralpedia. [Link]

  • Separation and quantification of N-acetyl-l-cysteine and N-acetyl-cysteine-amide by HPLC with fluorescence detection. PubMed. [Link]

  • Enantiomeric HPLC Separation of Selected Chiral Drugs Using Native and Derivatized β-Cyclodextrins as Chiral Mobile Phase Additives. Taylor & Francis Online. [Link]

  • Chiral Drug Separation. IntechOpen. [Link]

  • HPLC Column for Structual Isomers. NACALAI TESQUE, INC. [Link]

  • Development of an HPLC-MS/MS Method for Chiral Separation and Quantitation of (R)- and (S)-Salbutamol and Their Sulfoconjugated Metabolites in Urine to Investigate Stereoselective Sulfonation. National Institutes of Health. [Link]

  • Chiral Separation of Pharmaceuticals by High Performance Liquid Chromatography. ResearchGate. [Link]

  • Separation and quantification of N-acetyl-l-cysteine and N-acetyl-cysteine-amide by HPLC with fluorescence detection. Semantic Scholar. [Link]

  • Quantitative determination of N-Acetyl cysteine by RP-HPLC method in bulk and parenteral injection. Asian Journal of Pharmacy and Pharmacology. [Link]

  • Troubleshooting Problems With Poor HPLC Results Before Examining the Column. MicroSolv. [Link]

  • Separation and Quantification of N-acetylcysteine-amide (NACA) by HPLC with Fluorescence Detection. Scholars' Mine. [Link]

  • Troubleshooting Peak Shape Problems in HPLC. Waters Corporation. [Link]

  • Telaprevir mechanism of action. ResearchGate. [Link]

  • Telaprevir. LiverTox - NCBI Bookshelf. [Link]

  • [Safety and efficacy of telaprevir in patients with HIV and hepatitis C virus coinfection]. PubMed. [Link]

  • N-ACETYLCYSTEINE SYNERGIZES WITH OSELTAMIVIR IN PROTECTING MICE FROM LETHAL INFLUENZA INFECTION. ResearchGate. [Link]

  • Antioxidant effects of stereoisomers of N-acetylcysteine (NAC), L-NAC and D-NAC, on angiotensin II-stimulated MAP kinase activation and vascular smooth muscle cell proliferation. PubMed. [Link]

  • Where are we with the use of N-acetylcysteine as a preventive and adjuvant treatment for COVID-19? PubMed. [Link]

  • Antioxidant role of N-acetyl cysteine isomers following high dose irradiation. PubMed. [Link]

  • Chemical representation of N-acetylcysteine molecule. ResearchGate. [Link]

  • Acetylcysteine. Wikipedia. [Link]

  • The chemistry and biological activities of N-acetylcysteine. Minerva Access. [Link]

Sources

Validation & Comparative

Validation of S-Trichlorovinyl-N-acetylcysteine as a Biomarker for Kidney Damage: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical comparison of S-Trichlorovinyl-N-acetylcysteine (TCV-NAC) as a specific biomarker for trichloroethylene (TCE)-induced nephrotoxicity against established and emerging general biomarkers of kidney injury. We will delve into the mechanistic basis for TCV-NAC's utility, present supporting data for its validation, and offer a detailed protocol for its quantification. This document is intended for researchers, scientists, and drug development professionals engaged in toxicology, biomarker discovery, and occupational health.

Introduction: The Imperative for Specific Kidney Injury Biomarkers

The early and accurate detection of kidney damage is paramount in both clinical and preclinical settings. Traditional markers such as serum creatinine (SCr) and blood urea nitrogen (BUN) are notoriously insensitive and non-specific, often only becoming elevated after significant renal function has been lost.[1][2] This has spurred the development and validation of more sensitive and specific urinary biomarkers like Kidney Injury Molecule-1 (KIM-1), N-acetyl-β-D-glucosaminidase (NAG), and Clusterin, which can indicate tubular injury at a much earlier stage.[1][3][4]

However, in the context of xenobiotic-induced nephrotoxicity, there is a critical need for biomarkers that not only signal kidney damage but also provide etiological clues. S-Trichlorovinyl-N-acetylcysteine (TCV-NAC), a mercapturic acid metabolite of the industrial solvent trichloroethylene (TCE), represents such a specific biomarker. Its presence in urine is a direct indicator of exposure to TCE and the bioactivation pathway responsible for its nephrotoxic effects.[5]

Mechanistic Underpinnings: The Path from Trichloroethylene to a Nephrotoxic Biomarker

The rationale for using TCV-NAC as a biomarker is firmly rooted in the metabolic pathway of TCE. While TCE is primarily metabolized in the liver via cytochrome P450 oxidation, a secondary, but highly toxic, pathway involves conjugation with glutathione (GSH). This pathway leads to the formation of S-(1,2-dichlorovinyl)-L-cysteine (DCVC), a potent nephrotoxin.[6] Subsequent N-acetylation in the kidney results in the formation of TCV-NAC, which is then excreted in the urine. The detection of TCV-NAC in urine thus signifies the activation of this specific nephrotoxic pathway.

TCE_Metabolism TCE Trichloroethylene (TCE) GSH_Conj Glutathione Conjugation (Liver) TCE->GSH_Conj DCVG S-(1,2-dichlorovinyl)glutathione (DCVG) GSH_Conj->DCVG Processing Enzymatic Processing DCVG->Processing DCVC S-(1,2-dichlorovinyl)-L-cysteine (DCVC) (Nephrotoxin) Processing->DCVC Acetylation N-acetylation (Kidney) DCVC->Acetylation TCV_NAC S-Trichlorovinyl-N-acetylcysteine (TCV-NAC) (Urinary Biomarker) Acetylation->TCV_NAC Urine Urine Excretion TCV_NAC->Urine

Figure 1: Metabolic pathway of Trichloroethylene to TCV-NAC.

Comparative Analysis: TCV-NAC vs. General Kidney Injury Biomarkers

While direct, head-to-head comparative studies validating TCV-NAC against other biomarkers are limited, a robust comparison can be made based on their mechanisms of action and reported performance characteristics in various contexts of kidney injury.

BiomarkerPrimary Site of Origin/ReleaseMechanism of ElevationSpecificity for TCE NephrotoxicityReported Performance (AUC for AKI)
S-Trichlorovinyl-N-acetylcysteine (TCV-NAC) Metabolite of TCEFormation via nephrotoxic pathwayHighNot extensively reported
Kidney Injury Molecule-1 (KIM-1) Proximal tubuleUpregulation and shedding upon injuryLow0.78 - 0.91[1][2][4]
N-acetyl-β-D-glucosaminidase (NAG) Proximal tubule lysosomesLeakage from damaged cellsLow~0.61 - 0.82[1][4]
Clusterin Pan-tubularUpregulation in response to stress/injuryLowN/A
Serum Creatinine (SCr) Muscle metabolismReduced glomerular filtrationLow~0.73[2]
Blood Urea Nitrogen (BUN) Protein metabolismReduced glomerular filtrationLow~0.79[2]

Key Insights from the Comparison:

  • Specificity: The most significant advantage of TCV-NAC is its high specificity. Its presence directly implicates TCE as the causative agent of kidney injury. In contrast, KIM-1, NAG, and Clusterin are general markers of tubular damage and can be elevated in response to a wide range of insults, including ischemia, sepsis, and other nephrotoxicants.[1][3][7]

  • Sensitivity and Early Detection: While quantitative data on the sensitivity of TCV-NAC is not as abundant as for other biomarkers, its formation is an early event in the toxic cascade. KIM-1 has demonstrated excellent sensitivity, with urinary levels increasing within 24 hours of injury, often before changes in SCr or BUN are detectable.[1][2] Urinary NAG is also an early marker, though some studies suggest it may be less sensitive than KIM-1.[1]

  • Clinical and Preclinical Utility: TCV-NAC is an invaluable tool in occupational health and environmental toxicology for monitoring exposure and early signs of TCE-induced nephrotoxicity.[5] KIM-1 has been qualified by the FDA and EMEA for use in preclinical drug safety studies to monitor for acute drug-induced kidney toxicity.[2][7] NAG and Clusterin are also utilized in both research and clinical settings to assess tubular injury.[3][8]

Biomarker_Comparison cluster_specific Specific Biomarker cluster_general General Biomarkers TCV_NAC TCV-NAC Kidney_Injury Kidney Injury TCV_NAC->Kidney_Injury TCE_Exposure Trichloroethylene Exposure TCE_Exposure->TCV_NAC Metabolic Activation KIM1 KIM-1 KIM1->Kidney_Injury NAG NAG NAG->Kidney_Injury Clusterin Clusterin Clusterin->Kidney_Injury Other_Nephrotoxicants Other Nephrotoxicants Other_Nephrotoxicants->KIM1 Other_Nephrotoxicants->NAG Other_Nephrotoxicants->Clusterin Ischemia Ischemia Ischemia->KIM1 Ischemia->NAG Ischemia->Clusterin Sepsis Sepsis Sepsis->KIM1 Sepsis->NAG Sepsis->Clusterin

Figure 2: Specificity of TCV-NAC vs. General Kidney Injury Biomarkers.

Experimental Protocol: Quantification of TCV-NAC in Urine by LC-MS/MS

This protocol outlines a robust and sensitive method for the quantification of TCV-NAC in human urine using liquid chromatography-tandem mass spectrometry (LC-MS/MS), adapted from methodologies for similar mercapturic acids.[9][10][11]

4.1. Materials and Reagents

  • TCV-NAC analytical standard

  • Isotopically labeled internal standard (e.g., D3-TCV-NAC)

  • HPLC-grade water, acetonitrile, and methanol

  • Formic acid

  • Solid-phase extraction (SPE) cartridges (e.g., mixed-mode anion exchange)

  • Human urine samples

  • Standard laboratory glassware and equipment

4.2. Sample Preparation

  • Thaw and Centrifuge: Thaw frozen urine samples at room temperature. Centrifuge at 4000 x g for 10 minutes to pellet any precipitate.

  • Spike with Internal Standard: To 1 mL of urine supernatant, add the isotopically labeled internal standard to a final concentration of 50 ng/mL.

  • Acidification: Acidify the sample by adding 10 µL of formic acid.

  • Solid-Phase Extraction (SPE):

    • Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of HPLC-grade water.

    • Load the acidified urine sample onto the cartridge.

    • Wash the cartridge with 1 mL of 5% methanol in water.

    • Elute the analyte with 1 mL of 5% formic acid in methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in 100 µL of the initial mobile phase.

4.3. LC-MS/MS Analysis

  • Liquid Chromatography (LC):

    • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)

    • Mobile Phase A: 0.1% formic acid in water

    • Mobile Phase B: 0.1% formic acid in acetonitrile

    • Gradient: A suitable gradient to separate TCV-NAC from matrix components (e.g., 5-95% B over 5 minutes).

    • Flow Rate: 0.4 mL/min

    • Injection Volume: 5 µL

  • Tandem Mass Spectrometry (MS/MS):

    • Ionization Mode: Electrospray Ionization (ESI), negative mode.

    • Multiple Reaction Monitoring (MRM) Transitions:

      • TCV-NAC: Precursor ion (m/z) -> Product ion (m/z) (specific values to be determined by infusion of the standard)

      • Internal Standard: Precursor ion (m/z) -> Product ion (m/z) (specific values to be determined by infusion of the standard)

    • Optimization: Optimize cone voltage and collision energy for each transition to maximize signal intensity.

4.4. Data Analysis and Quantification

  • Construct a calibration curve using known concentrations of the TCV-NAC standard.

  • Quantify TCV-NAC in the urine samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

  • Normalize the results to urinary creatinine concentration to account for variations in urine dilution.

LCMS_Workflow start Urine Sample Collection prep Sample Preparation (Spiking, Acidification) start->prep spe Solid-Phase Extraction (SPE) prep->spe elute Elution and Reconstitution spe->elute lcms LC-MS/MS Analysis elute->lcms data Data Acquisition (MRM) lcms->data quant Quantification and Normalization data->quant end Result: TCV-NAC Concentration quant->end

Figure 3: Experimental workflow for TCV-NAC quantification.

Conclusion and Future Directions

S-Trichlorovinyl-N-acetylcysteine stands out as a highly specific biomarker for kidney damage induced by trichloroethylene. Its presence in urine provides a direct link between exposure and a key nephrotoxic mechanism, offering a significant advantage over general markers of kidney injury in relevant toxicological and occupational health settings. While established biomarkers like KIM-1 offer superior sensitivity for detecting a broad range of acute kidney injuries, TCV-NAC provides invaluable etiological information.

Future research should focus on conducting direct comparative validation studies of TCV-NAC against a panel of established kidney injury biomarkers in populations with known TCE exposure. Such studies, employing robust methodologies like receiver operating characteristic (ROC) curve analysis, will be crucial for establishing the sensitivity and specificity of TCV-NAC and solidifying its role in the early and precise diagnosis of TCE-induced nephrotoxicity.

References

  • Dekant, W., Vamvakas, S., & Anders, M. W. (1993). Nephrotoxic and genotoxic N-acetyl-S-dichlorovinyl-L-cysteine is a urinary metabolite after occupational 1,1,2-trichloroethene exposure in humans: implications for the risk of trichloroethene exposure. Environmental health perspectives, 99, 281–284.
  • Vaidya, V. S., Ramirez, V., Ichimura, T., Bobadilla, N. A., & Bonventre, J. V. (2006). Urinary kidney injury molecule-1: a sensitive quantitative biomarker for early detection of kidney tubular injury. American journal of physiology. Renal physiology, 290(2), F517–F529.
  • Han, W. K., Bailly, V., Abichandani, R., Thadhani, R., & Bonventre, J. V. (2002). Kidney injury Molecule-1 (KIM-1): a novel biomarker for human renal proximal tubule injury.
  • Vaidya, V. S., Ozer, J. S., Dieterle, F., Collings, F. B., Ramirez, V., Troth, S., ... & Bonventre, J. V. (2010). Kidney injury molecule-1 outperforms traditional biomarkers of kidney injury in preclinical biomarker qualification studies.
  • Liangos, O., Perianayagam, M. C., Vaidya, V. S., Han, W. K., Wald, R., Tighiouart, H., ... & Bonventre, J. V. (2007). Urinary N-acetyl-β-D-glucosaminidase activity and kidney injury molecule-1 level are associated with adverse outcomes in acute renal failure. Journal of the American Society of Nephrology, 18(5), 1543–1552.
  • Parikh, C. R., Jani, A., Mishra, J., Ma, Q., Kelly, C., Barasch, J., ... & Devarajan, P. (2004). Urine NGAL and IL-18 are predictive biomarkers for delayed graft function following kidney transplantation.
  • Dieterle, F., Sistare, F., Goodsaid, F., Papaluca, C., Ozer, J. S., Webb, C. P., ... & Gerhold, D. (2010). Renal biomarker qualification submission: a dialog between the FDA-EMEA and Predictive Safety Testing Consortium.
  • Alwis, K. U., Blount, B. C., Britt, A. S., Patel, D., & Ashley, D. L. (2012). A rapid, sensitive method for the quantitation of N-acetyl-S-(2-hydroxyethyl)-L-cysteine in human urine using isotope-dilution HPLC-MS-MS. Journal of chromatography. B, Analytical technologies in the biomedical and life sciences, 901, 103–109.
  • Riss, T. L., Moravec, R. A., Niles, A. L., Duellman, S., Benink, H. A., Worzella, T. J., & Minor, L. (2006). Cell viability assays. In Assay guidance manual.
  • Lash, L. H., Parker, J. C., & Anders, M. W. (1986). In vitro metabolism of S-(1,2-dichlorovinyl)-L-cysteine and S-(1,2-dichlorovinyl)-L-homocysteine by rat kidney. Journal of Biological Chemistry, 261(30), 14138-14143.
  • Dekant, W., Metzler, M., & Henschler, D. (1986). Identification of S-1,2-dichlorovinyl-N-acetyl-cysteine as a urinary metabolite of trichloroethylene: a possible explanation for its nephrocarcinogenicity in male rats. Biochemical pharmacology, 35(15), 2455–2458.
  • Aulitzky, W. K., Schlegel, P. N., Wu, H. F., Cheng, C. Y., Chen, C. L., Li, P. S., ... & Goldstein, M. (1992). Measurement of urinary clusterin as an index of nephrotoxicity. Proceedings of the Society for Experimental Biology and Medicine, 200(1), 159-163.
  • Göen, T., Gries, W., Leng, G., & Angerer, J. (2018). LC-MS/MS procedure for the simultaneous determination of N-acetyl-S-(1-naphthyl)cysteine and N-acetyl-S-(2-napthyl)cysteine in human urine. Journal of chromatography. B, Analytical technologies in the biomedical and life sciences, 1072, 258–265.
  • Jain, R., & Singh, R. (2016). High-Throughput UPLC–MS Method for the Determination of N-Acetyl-l-Cysteine.

Sources

A Comparative Analysis of S-Trichlorovinyl-N-acetylcysteine and Other Tetrachloroethylene Metabolites: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth, objective comparison of S-Trichlorovinyl-N-acetylcysteine (TCVC-NAc) with other key metabolites of tetrachloroethylene (PCE). Designed for researchers, scientists, and drug development professionals, this document synthesizes technical data and field-proven insights to elucidate the distinct toxicological profiles and metabolic fates of these compounds. We will explore the causal mechanisms behind their biological effects, supported by experimental data and detailed protocols, to offer a comprehensive resource for investigating PCE-induced toxicity.

Introduction: The Dual Metabolic Fates of Tetrachloroethylene

Tetrachloroethylene (PCE), a ubiquitous environmental contaminant primarily used in dry cleaning and as a metal degreasing agent, poses significant health risks.[1][2] Its toxicity is not solely attributable to the parent compound but is intricately linked to its bioactivation into reactive metabolites.[3][4] Upon entering the body, primarily through inhalation, PCE undergoes metabolism via two principal and competing pathways: oxidation by cytochrome P450 (CYP) enzymes and conjugation with glutathione (GSH).[3][5]

The oxidative pathway, predominantly occurring in the liver, leads to the formation of trichloroacetic acid (TCA) and dichloroacetic acid (DCA), which are associated with hepatotoxicity.[1][3][4] In contrast, the glutathione conjugation pathway, while a minor route quantitatively, is of significant toxicological concern due to the production of highly reactive and nephrotoxic species.[6][7] This pathway is initiated by glutathione S-transferases (GSTs) and ultimately yields a series of sulfur-containing metabolites, including S-Trichlorovinyl-N-acetylcysteine (TCVC-NAc). This guide will focus on a detailed comparison of the metabolites generated from this critical glutathione pathway.

The Glutathione Conjugation Pathway: A Cascade to Toxicity

The conjugation of PCE with glutathione is a multi-step process that primarily occurs in the liver and kidneys, leading to the formation of several key metabolites.[3][8] Understanding the progression along this pathway is crucial to appreciating the distinct toxicological roles of each intermediate and the final mercapturic acid product, TCVC-NAc.

Metabolic Progression
  • Formation of S-(1,2,2-trichlorovinyl)glutathione (TCVG): The initial step involves the enzymatic conjugation of PCE with GSH, catalyzed by GSTs, to form TCVG.[5][8]

  • Conversion to S-(1,2,2-trichlorovinyl)-L-cysteine (TCVC): TCVG is then sequentially metabolized by γ-glutamyltransferase and dipeptidases to yield the cysteine conjugate, TCVC.[3]

  • Bioactivation by Cysteine Conjugate β-lyase: TCVC is a critical juncture in this pathway. It can be bioactivated by the renal enzyme cysteine conjugate β-lyase to form a reactive thiol, which is highly nephrotoxic and mutagenic.[5][7]

  • Formation of N-acetyl-S-(1,2,2-trichlorovinyl)-L-cysteine (TCVC-NAc): Alternatively, TCVC can be N-acetylated by N-acetyltransferases to form TCVC-NAc, a mercapturic acid that is typically excreted in the urine.[8] While often considered a detoxification product, recent evidence suggests TCVC-NAc and its sulfoxide metabolite may also contribute to renal toxicity.[9][10]

PCE_Metabolism PCE Tetrachloroethylene (PCE) TCVG S-(1,2,2-trichlorovinyl)glutathione (TCVG) PCE->TCVG GST GSH Glutathione (GSH) GSH->TCVG TCVC S-(1,2,2-trichlorovinyl)-L-cysteine (TCVC) TCVG->TCVC γ-glutamyltransferase, dipeptidases ReactiveThiol Reactive Thiol TCVC->ReactiveThiol Cysteine Conjugate β-lyase TCVC_NAc N-acetyl-S-(1,2,2-trichlorovinyl)-L-cysteine (TCVC-NAc) TCVC->TCVC_NAc N-acetyltransferase Urine Urinary Excretion TCVC_NAc->Urine

Caption: Metabolic pathway of tetrachloroethylene via glutathione conjugation.

Head-to-Head Comparison: TCVC-NAc vs. Other PCE Metabolites

While all metabolites in the glutathione pathway are linked, their toxicological significance and biochemical properties differ. This section provides a direct comparison of TCVC-NAc with its precursors, TCVG and TCVC, as well as the primary oxidative metabolite, TCA.

MetabolitePrimary Site of ActionKey Toxicological EffectMechanism of ToxicitySupporting Experimental Evidence
TCVC-NAc KidneyNephrotoxicity (potential)Formation of reactive sulfoxide metabolites; potential for deacetylation back to TCVC.[9][10]Detected in the urine of exposed workers.[11] In vivo studies show it can induce kidney lesions.[12]
TCVC KidneyHigh Nephrotoxicity, Genotoxicity Bioactivation by cysteine conjugate β-lyase to a highly reactive thiol that binds to cellular macromolecules.[5][7]In vitro and in vivo studies demonstrate potent cytotoxicity and mutagenicity.[7] More toxic than its dichlorovinyl counterpart from TCE.[7]
TCVG Liver, KidneyPrecursor to toxic metabolitesServes as the initial conjugate that is transported and further metabolized to TCVC.[8]Formation demonstrated in microsomal incubations.[5]
TCA LiverHepatotoxicity, CarcinogenicityPeroxisome proliferation, oxidative stress.[4][13]Major urinary metabolite after PCE exposure.[4] Induces liver tumors in mice.[14]

Key Insight: The experimental data strongly indicate that S-(1,2,2-trichlorovinyl)-L-cysteine (TCVC) is the more acutely toxic metabolite compared to its N-acetylated form, TCVC-NAc, due to its direct bioactivation by β-lyase in the kidney.[7] However, the urinary excretion of TCVC-NAc makes it a critical biomarker of exposure to the glutathione conjugation pathway.[11][15] The flux through this pathway is notably higher for PCE compared to the related solvent trichloroethylene (TCE), suggesting a greater potential for PCE to induce nephrotoxicity through this mechanism.[6][16]

Experimental Protocols for Metabolite Analysis

Accurate quantification of PCE metabolites is essential for toxicological studies and risk assessment. The following protocols outline established methods for the analysis of these compounds in biological matrices.

Protocol: Quantification of TCVC and TCVC-NAc in Urine using LC-MS/MS

This method is based on the principle of ultra-high performance liquid chromatography coupled with tandem mass spectrometry (UHPLC-MS/MS) for sensitive and selective detection.[17]

1. Sample Preparation: a. Thaw frozen urine samples to room temperature. b. Centrifuge at 10,000 x g for 10 minutes to pellet any precipitate. c. Take 50 µL of the supernatant and mix with 100 µL of chilled acetonitrile containing internal standards (e.g., isotopically labeled TCVC and TCVC-NAc).[8] d. Vortex for 30 seconds and then centrifuge at 15,000 x g for 15 minutes at 4°C to precipitate proteins. e. Transfer the supernatant to an autosampler vial for analysis.

2. LC-MS/MS Analysis: a. Chromatographic Separation: i. Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm). ii. Mobile Phase A: 0.1% formic acid in water. iii. Mobile Phase B: 0.1% formic acid in acetonitrile. iv. Gradient: A linear gradient from 5% to 95% Mobile Phase B over 5 minutes. v. Flow Rate: 0.4 mL/min. vi. Injection Volume: 5 µL. b. Mass Spectrometry Detection: i. Ionization Mode: Electrospray Ionization (ESI), positive mode. ii. Scan Type: Multiple Reaction Monitoring (MRM). iii. MRM Transitions: Optimize specific precursor-to-product ion transitions for TCVC, TCVC-NAc, and their internal standards.[17] iv. Data Analysis: Quantify analytes by comparing the peak area ratios of the analyte to the internal standard against a calibration curve.

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Urine Urine Sample Centrifuge1 Centrifuge (10,000 x g) Urine->Centrifuge1 Supernatant Collect Supernatant Centrifuge1->Supernatant Acetonitrile Add Acetonitrile + Internal Standards Supernatant->Acetonitrile Centrifuge2 Centrifuge (15,000 x g) Acetonitrile->Centrifuge2 FinalSupernatant Transfer Supernatant to Vial Centrifuge2->FinalSupernatant LC UHPLC Separation (C18 Column) FinalSupernatant->LC MS Tandem Mass Spectrometry (ESI+, MRM) LC->MS Data Data Acquisition & Quantification MS->Data

Caption: Workflow for the analysis of PCE metabolites by LC-MS/MS.

Protocol: Analysis of TCA in Blood/Urine by GC-ECD

Gas chromatography with electron capture detection (GC-ECD) is a well-established and highly sensitive method for analyzing halogenated compounds like TCA.[18][19]

1. Sample Preparation (Derivatization): a. To 1 mL of blood or urine, add an internal standard (e.g., bromochloroacetic acid). b. Acidify the sample with sulfuric acid. c. Extract TCA into an organic solvent (e.g., diethyl ether). d. Evaporate the solvent to dryness under a gentle stream of nitrogen. e. Derivatize the TCA to a volatile ester (e.g., methyl ester) by adding diazomethane or acidic methanol. f. Reconstitute the sample in a suitable solvent (e.g., hexane) for GC analysis.

2. GC-ECD Analysis: a. Gas Chromatograph: Equipped with an Electron Capture Detector (ECD). b. Column: A capillary column suitable for acidic compound analysis (e.g., DB-5ms). c. Injector Temperature: 250°C. d. Oven Temperature Program: Start at 60°C, hold for 1 minute, then ramp to 180°C at 10°C/min. e. Detector Temperature: 300°C. f. Carrier Gas: Nitrogen or Argon/Methane. g. Injection Volume: 1 µL. h. Data Analysis: Quantify TCA based on the peak area relative to the internal standard against a calibration curve.

Conclusion and Future Directions

The metabolism of tetrachloroethylene is a complex process that generates a spectrum of metabolites with varying toxicological profiles. While the oxidative metabolite TCA is a known hepatotoxin, the glutathione conjugation pathway gives rise to potent nephrotoxic and genotoxic species.[3][7] The key takeaways from this comparative analysis are:

  • TCVC is a highly reactive and toxic metabolite , directly implicated in renal damage through its bioactivation by β-lyase.[7]

  • TCVC-NAc serves as a crucial urinary biomarker for assessing exposure to the glutathione conjugation pathway, though it may also possess intrinsic toxic potential.[10][11]

  • The flux through the glutathione pathway is greater for PCE than for TCE , suggesting a higher risk of specific nephrotoxic outcomes from PCE exposure.[6]

Future research should focus on further elucidating the toxicokinetics of TCVC-NAc and its sulfoxide metabolites to fully understand their contribution to PCE-induced nephrotoxicity. Additionally, developing more refined analytical methods to simultaneously measure a broader range of PCE metabolites in various biological tissues will provide a more holistic view of its metabolic fate and associated health risks.

References

  • Agency for Toxic Substances and Disease Registry (ATSDR). (n.d.). Biological Fate of Tetrachloroethylene. CDC Archive.
  • Dekant, W., Vamvakas, S., Koob, M., Köchling, A., Kanhai, W., Müller, D., & Henschler, D. (1990). Bioactivation of tetrachloroethylene. Role of glutathione S-transferase-catalyzed conjugation versus cytochrome P-450-dependent phospholipid alkylation. PubMed.
  • National Center for Biotechnology Information. (n.d.). Toxicological Profile for Tetrachloroethylene. NIH.
  • (2024, June 25). Understanding the Pathway and Risks of Tetrachloroethylene (PCE) in the Human Body.
  • National Center for Biotechnology Information. (n.d.). Toxicological Profile for Tetrachloroethylene - ANALYTICAL METHODS. NIH.
  • Agency for Toxic Substances and Disease Registry (ATSDR). (n.d.). Background Information for 1,1,1-Trichloroethane.
  • Wikipedia. (n.d.). Tetrachloroethylene.
  • Luo, Y. S., Cichocki, J. A., & Rusyn, I. (2018). Comparative Analysis of Metabolism of Trichloroethylene and Tetrachloroethylene among Mouse Tissues and Strains. Toxicological Sciences, 164(2), 513–524.
  • World Health Organization. (2010). WHO Guidelines for Indoor Air Quality: Selected Pollutants. NCBI Bookshelf.
  • Cichocki, J. A., Luo, Y. S., Kim, S., & Rusyn, I. (2018). Metabolism and Toxicity of Trichloroethylene and Tetrachloroethylene in Cytochrome P450 2E1 Knockout and Humanized Transgenic Mice. Toxicological Sciences, 166(2), 347–359.
  • Alesio, G. L., Cichocki, J. A., & Rusyn, I. (2022). Reanalysis of Trichloroethylene and Tetrachloroethylene Metabolism to Glutathione Conjugates Using Human, Rat, and Mouse Liver in Vitro Models to Improve Precision in Risk Characterization. Environmental Health Perspectives, 130(11), 117006.
  • Delinsky, A. D., Bruckner, J. V., & Bartlett, M. G. (2005). A review of analytical methods for the determination of trichloroethylene and its major metabolites chloral hydrate, trichloroacetic acid and dichloroacetic acid. Biomedical Chromatography, 19(8), 617-639.
  • Luo, Y. S., Cichocki, J. A., & Rusyn, I. (2017). Simultaneous detection of the tetrachloroethylene metabolites S-(1,2,2-trichlorovinyl) glutathione, S-(1,2,2-trichlorovinyl)-L-cysteine, and N-acetyl-S-(1,2,2-trichlorovinyl)-L-cysteine in multiple mouse tissues via ultra-high performance liquid chromatography electrospray ionization tandem mass spectrometry. Journal of Chromatography B, 1061-1062, 28-35.
  • Birner, G., Rutkowska, A., & Dekant, W. (1993). Nephrotoxic and genotoxic N-acetyl-S-dichlorovinyl-L-cysteine is a urinary metabolite after occupational 1,1,2-trichloroethene exposure in humans: implications for the risk of trichloroethene exposure. Environmental Health Perspectives, 99, 281–284.
  • Elkin, E. R., Bakulski, K. M., & Armant, D. R. (2022). Toxicity Assessments of Selected Trichloroethylene and Perchloroethylene Metabolites in Three In Vitro Human Placental Models. Toxicological Sciences, 186(2), 214–225.
  • Valdivia, A., Martinez, S., & Guiñebre, C. (2015). Three common pathways of nephrotoxicity induced by halogenated alkenes. Journal of Applied Toxicology, 35(2), 117-128.
  • National Research Council (US) Committee on Human Health Risks of Trichloroethylene. (2006). Overview of the Toxicokinetics of Tetrachloroethylene. NCBI Bookshelf.
  • Agency for Toxic Substances and Disease Registry (ATSDR). (n.d.). Tetrachloroethylene Toxicity: Section 2.2. Clinical Effects.
  • Agency for Toxic Substances and Disease Registry (ATSDR). (n.d.). Toxicological Profile for Tetrachloroethylene.
  • Birner, G., Rutkowska, A., & Dekant, W. (1993). Nephrotoxic and genotoxic N-acetyl-S-dichlorovinyl-L-cysteine is a urinary metabolite after occupational 1,1,2-trichloroethene exposure in humans. Environmental Health Perspectives, 99, 281-284.
  • Amalia, D. T., & Ilyas, M. (2021). Literature Review: Biological Monitoring of Occupational Tetrachloroethylene Exposure in Workers. ResearchGate.
  • Dinh, U., & Srour, O. (2025). Determination of Tetrachloroethene, Trichloroethylene, and Their Metabolites at Trace Levels in Ground Waters by On-Line Solid Phase Extraction/HPLC. ResearchGate.
  • Isreb, M. (n.d.). Trichloroethylene Exposure and Kidney Disease. InKidney.
  • Zhou, Y., Cichocki, J. A., & Rusyn, I. (2017). Editor's Highlight: Comparative Dose-Response Analysis of Liver and Kidney Transcriptomic Effects of Trichloroethylene and Tetrachloroethylene in B6C3F1 Mouse. Toxicological Sciences, 160(1), 121–132.
  • Luo, Y. S., Cichocki, J. A., & Rusyn, I. (2018). Comparative analysis of metabolism of trichloroethylene and tetrachloroethylene among mouse tissues and strains. Sigma-Aldrich.
  • U.S. Environmental Protection Agency (EPA). (n.d.). Tetrachloroethylene (Perchloroethylene).
  • Krause, R. J., & Elfarra, A. A. (2013). Characterization of the chemical reactivity and nephrotoxicity of N-acetyl-S-(1,2-dichlorovinyl)-L-cysteine sulfoxide, a potential reactive metabolite of trichloroethylene. Toxicology and Applied Pharmacology, 267(1), 39–47.
  • Elkin, E. R., Catlin, N. R., & Loch-Caruso, R. (2023). N-Acetyl-L-cysteine and aminooxyacetic acid differentially modulate toxicity of the trichloroethylene metabolite S-(1,2-dichlorovinyl)-L-cysteine in human placental trophoblasts. Toxicology and Applied Pharmacology, 469, 116532.
  • Lash, L. H., Parker, J. C., & Scott, C. S. (2000). Metabolism of trichloroethylene. Environmental Health Perspectives, 108(Suppl 2), 177–200.
  • Lash, L. H., Parker, J. C., & Scott, C. S. (2000). Metabolism of trichloroethylene. Environmental Health Perspectives, 108(Suppl 2), 177–200.
  • Krause, R. J., & Elfarra, A. A. (2013). Characterization of the chemical reactivity and nephrotoxicity of N-acetyl-S-(1,2-dichlorovinyl)-L-cysteine sulfoxide, a potential reactive metabolite of trichloroethylene. PubMed.
  • Dufour, J. P., Delbecque, B., & La-Guerche, S. (2020). Microbial β C-S Lyases: Enzymes with Multifaceted Roles in Flavor Generation. Metabolites, 10(6), 243.
  • Gaskell, M., Kharasch, E. D., & Hoffman, G. M. (1998). Role of the renal cysteine conjugate beta-lyase pathway in inhaled compound A nephrotoxicity in rats. Anesthesiology, 89(4), 934-941.
  • Cichocki, J. A., Luo, Y. S., & Rusyn, I. (n.d.). Tissue specificity of TCE and PCE metabolites. ResearchGate.
  • Ezeriņa, D., Takano, Y., & Dick, T. P. (2021). The mechanism of action of N-acetylcysteine (NAC): The emerging role of H2S and sulfane sulfur species. Pharmacology & Therapeutics, 226, 107916.
  • Wong, C. K., Ooi, V. E. C., & Wong, C. K. (2003). Protective effects of N-acetylcysteine against carbon tetrachloride- and trichloroethylene-induced poisoning in rats. Environmental Toxicology and Pharmacology, 14(3), 109-116.
  • CHEMM. (n.d.). N-Acetylcysteine. Medical Countermeasures Database.

Sources

A Senior Application Scientist's Guide: LC-MS/MS versus GC-MS for the Analysis of S-Trichlorovinyl-N-acetylcysteine

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern analytical chemistry, the precise and accurate quantification of biomarkers is paramount for toxicological studies and human health risk assessment. S-Trichlorovinyl-N-acetylcysteine (TCV-NAC), a key urinary metabolite of the prevalent environmental contaminants trichloroethylene (TCE) and tetrachloroethylene (PERC), serves as a critical biomarker of exposure to these carcinogens. The choice of analytical methodology for TCV-NAC is a crucial decision for researchers, with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS) being the two primary techniques employed. This guide provides an in-depth, objective comparison of these two powerful analytical platforms for the analysis of TCV-NAC, grounded in established scientific principles and supported by experimental data from the analysis of related compounds.

The Fundamental Divide: Volatility and Polarity

The core difference between LC-MS/MS and GC-MS lies in their separation principles, which are dictated by the physicochemical properties of the analyte.[1] GC-MS is tailored for the analysis of volatile and thermally stable compounds that can be readily vaporized without degradation.[1] In contrast, LC-MS is adept at analyzing a wider range of compounds, including those that are non-volatile, thermally labile, and polar.[2]

S-Trichlorovinyl-N-acetylcysteine, with its polar N-acetylcysteine moiety, is a non-volatile and thermally sensitive molecule.[3] This intrinsic characteristic positions LC-MS/MS as a more direct and arguably more suitable technique for its analysis. Direct analysis of TCV-NAC by GC-MS is not feasible due to its inability to volatilize under typical GC operating conditions. To overcome this limitation, a chemical modification step known as derivatization is mandatory for GC-MS analysis.[1]

A Tale of Two Workflows: A Comparative Overview

The analytical workflows for LC-MS/MS and GC-MS for TCV-NAC analysis diverge significantly, primarily in the sample preparation stage. The following sections will delve into the intricacies of each approach, highlighting the key considerations for researchers.

The LC-MS/MS Approach: A More Direct Path

The analysis of TCV-NAC by LC-MS/MS generally involves a more straightforward sample preparation process. Given that TCV-NAC is typically measured in biological matrices such as urine, the primary goal of sample preparation is to remove interfering substances like proteins and salts.

Typical LC-MS/MS Workflow:

cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis urine Urine Sample centrifuge Centrifugation urine->centrifuge Remove Particulates spe Solid Phase Extraction (SPE) centrifuge->spe Clean-up & Concentration evaporate Evaporation & Reconstitution spe->evaporate lc LC Separation (Reversed-Phase) evaporate->lc msms Tandem MS Detection (MRM Mode) lc->msms Ionization (ESI)

Caption: LC-MS/MS workflow for TCV-NAC analysis.

Experimental Protocol: LC-MS/MS Analysis of TCV-NAC in Urine

  • Sample Preparation:

    • Thaw frozen urine samples to room temperature and vortex to ensure homogeneity.

    • Centrifuge the urine sample at 4000 rpm for 10 minutes to pellet any particulate matter.

    • Condition a solid-phase extraction (SPE) cartridge (e.g., C18) with methanol followed by deionized water.

    • Load the supernatant of the urine sample onto the conditioned SPE cartridge.

    • Wash the cartridge with water to remove salts and other polar interferences.

    • Elute the TCV-NAC from the cartridge with an appropriate organic solvent (e.g., methanol or acetonitrile).

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a small volume of the initial mobile phase.

  • LC-MS/MS Analysis:

    • Liquid Chromatography:

      • Inject the reconstituted sample onto a reversed-phase C18 column.

      • Employ a gradient elution with a mobile phase consisting of water with a small percentage of formic acid (for improved ionization) and an organic modifier like acetonitrile or methanol. This allows for the separation of TCV-NAC from other urinary components.

    • Mass Spectrometry:

      • Utilize an electrospray ionization (ESI) source in negative ion mode, as TCV-NAC readily forms a deprotonated molecule [M-H]-.

      • Operate the tandem mass spectrometer in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity. This involves monitoring a specific precursor ion (the deprotonated TCV-NAC) and its characteristic product ion formed upon collision-induced dissociation.

The GC-MS Approach: The Derivatization Imperative

The GC-MS analysis of TCV-NAC necessitates a derivatization step to increase its volatility and thermal stability.[1] The most common derivatization technique for compounds containing active hydrogens (such as the carboxylic acid and amide groups in TCV-NAC) is silylation.[4] This process replaces the active hydrogens with a nonpolar trimethylsilyl (TMS) group.[4]

Typical GC-MS Workflow with Derivatization:

cluster_prep Sample Preparation & Derivatization cluster_analysis GC-MS Analysis urine Urine Sample extraction Liquid-Liquid or Solid Phase Extraction urine->extraction drying Complete Drying extraction->drying derivatization Silylation (e.g., with MSTFA) drying->derivatization gc GC Separation (Capillary Column) derivatization->gc ms MS Detection (Scan or SIM Mode) gc->ms Ionization (EI)

Caption: GC-MS workflow for TCV-NAC analysis including derivatization.

Experimental Protocol: GC-MS Analysis of TCV-NAC in Urine (with Silylation)

  • Sample Preparation and Derivatization:

    • Extract TCV-NAC from the urine sample using either liquid-liquid extraction (LLE) with an organic solvent like ethyl acetate or solid-phase extraction (SPE) as described for the LC-MS/MS method.

    • Crucially, the extract must be completely dried, as silylation reagents are highly sensitive to moisture. This can be achieved by evaporation under nitrogen followed by azeotropic drying with a solvent like toluene.

    • Add a silylation reagent, such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), often with a catalyst like trimethylchlorosilane (TMCS), to the dried extract.[5]

    • Heat the reaction mixture (e.g., at 60-80°C) for a specific duration to ensure complete derivatization of all active hydrogens on the TCV-NAC molecule.

  • GC-MS Analysis:

    • Gas Chromatography:

      • Inject the derivatized sample into the GC, which is equipped with a capillary column (e.g., a nonpolar or mid-polar phase like a 5% phenyl-methylpolysiloxane).

      • Employ a temperature program that starts at a lower temperature and ramps up to a higher temperature to separate the derivatized TCV-NAC from other derivatized components in the sample.

    • Mass Spectrometry:

      • Utilize an electron ionization (EI) source, which fragments the derivatized TCV-NAC molecule in a reproducible manner, creating a characteristic mass spectrum.

      • The mass spectrometer can be operated in full scan mode to acquire the entire mass spectrum for identification or in selected ion monitoring (SIM) mode, where only specific, characteristic ions are monitored to enhance sensitivity and selectivity for quantification.

Performance Comparison: A Data-Driven Perspective

Performance MetricLC-MS/MSGC-MSRationale & Supporting Evidence
Sensitivity (LOD/LOQ) Generally higherCan be very high, but matrix-dependentLC-MS/MS often achieves lower limits of detection for polar, non-volatile compounds due to efficient ionization and reduced background noise.[6] However, with appropriate derivatization and clean-up, GC-MS can also be highly sensitive.
Specificity ExcellentVery GoodThe use of tandem mass spectrometry (MRM) in LC-MS/MS provides exceptional specificity by monitoring a specific precursor-to-product ion transition.[7] GC-MS with high-resolution mass spectrometry or SIM mode also offers good specificity.
Throughput HigherLowerThe more complex and time-consuming sample preparation, particularly the derivatization step, for GC-MS leads to lower sample throughput compared to the more direct LC-MS/MS workflow.[8]
Robustness Generally good, but susceptible to matrix effectsCan be robust, but derivatization can introduce variabilityBoth techniques can be affected by matrix components that suppress or enhance ionization. The derivatization step in GC-MS can be a source of variability if not carefully controlled.[4]
Cost (Instrument) Generally higherGenerally lowerThe initial capital investment for an LC-MS/MS system is typically higher than for a GC-MS system.
Cost (Operational) Can be higher (solvents, columns)Can be lower (gases are cheaper than solvents)The cost of high-purity solvents for LC can be a significant operational expense.

Expert Insights and Recommendations

As a Senior Application Scientist, my recommendation for the routine, high-throughput analysis of S-Trichlorovinyl-N-acetylcysteine in biological matrices would be LC-MS/MS . The primary justifications for this preference are:

  • Direct Analysis: LC-MS/MS allows for the direct analysis of TCV-NAC without the need for chemical derivatization. This simplifies the workflow, reduces potential sources of error and variability, and increases sample throughput.

  • Suitability for the Analyte: The inherent polarity and non-volatility of TCV-NAC make it an ideal candidate for LC-MS analysis.

  • High Specificity: The use of MRM in tandem mass spectrometry provides a high degree of confidence in the identification and quantification of the analyte, even in complex biological matrices.

While GC-MS is a powerful and reliable technique, the mandatory derivatization step for TCV-NAC introduces complexity and potential for incomplete reactions or side-product formation, which can compromise the accuracy and precision of the results. However, GC-MS can be a viable alternative, particularly in laboratories where LC-MS/MS is not available, provided that the derivatization protocol is meticulously optimized and validated.

Conclusion

The choice between LC-MS/MS and GC-MS for the analysis of S-Trichlorovinyl-N-acetylcysteine is a critical one that impacts the efficiency, and potentially the quality, of the analytical data. LC-MS/MS offers a more direct, specific, and higher-throughput approach that is well-suited to the physicochemical properties of TCV-NAC. While GC-MS can be employed, it necessitates a carefully optimized and validated derivatization step to overcome the non-volatile nature of the analyte. For researchers and professionals in drug development and toxicology, a thorough understanding of the principles, workflows, and performance characteristics of both techniques is essential for making an informed decision that best aligns with their analytical needs and resources.

References

  • Alwis, K. U., Blount, B. C., Britt, A. S., Patel, D., & Ashley, D. L. (2012). Simultaneous analysis of 28 urinary mercapturic acids and chlorinated phenol metabolites using isotope-dilution high-performance liquid chromatography/tandem mass spectrometry. Analytical and bioanalytical chemistry, 404(10), 3219–3231. [Link]

  • De Rooij, B. M., Boogaard, P. J., & van Sittert, N. J. (1996). Application of a new method for the determination of S-phenylmercapturic acid in urine to the biological monitoring of workers exposed to benzene. Occupational and environmental medicine, 53(8), 558–565. [Link]

  • PubChem. (n.d.). S-Trichlorovinyl-N-acetylcysteine. National Center for Biotechnology Information. Retrieved from [Link]

  • Shimadzu. (n.d.). Comparison of LC/MS and GC/MS Techniques. Retrieved from [Link]

  • PubChem. (n.d.). N-Acetylcysteine. National Center for Biotechnology Information. Retrieved from [Link]

  • Luo, Y. S., Furuya, S., Chiu, W. A., & Rusyn, I. (2017). Characterization of inter-tissue and inter-strain variability of TCE glutathione conjugation metabolites DCVG, DCVC, and NAcDCVC in the mouse. Journal of toxicology and environmental health. Part A, 80(23-24), 1269–1280. [Link]

  • Bernauer, U., Birner, G., Dekant, W., & Henschler, D. (1996). Biotransformation of trichloroethene: dose-dependent formation of mercapturic acids and intermediates in a B6C3F1 mouse. Archives of toxicology, 70(6), 338–346. [Link]

  • Knapp, D. R. (1979).
  • Patsnap. (2023). LC-MS vs. GC-MS: Which Is More Suitable for Biomolecules?. Retrieved from [Link]

  • Siddiqui, M. R., Al-Othman, Z. A., & Rahman, N. (2017). High-Throughput UPLC-MS Method for the Determination of N-Acetyl-l-Cysteine: Application in Tissue Distribution Study in Wistar Rats. Journal of chromatographic science, 55(2), 196–203. [Link]

  • Celma, C., Allué, J. A., Pruñonosa, J., Peraire, C., & Obach, R. (2000). Determination of N-acetylcysteine in human plasma by liquid chromatography coupled to tandem mass spectrometry. Journal of chromatography. A, 870(1-2), 13–22. [Link]

  • Spectroscopy Online. (2016). Comparison of LC–MS and GC–MS for the Analysis of Pharmaceuticals and Personal Care Products in Surface Water and Treated Wastewaters. Retrieved from [Link]

  • ResolveMass Laboratories Inc. (2023). GC-MS vs. LC-MS: When to Choose Gas Chromatography Mass Spectrometry. Retrieved from [Link]

  • Agilent Technologies. (n.d.). TMS Derivatization for GC-MS. Retrieved from [Link]

  • Johnson, C. H., & Moeller, B. C. (2016). Mercapturic acids: recent advances in their determination by liquid chromatography/mass spectrometry and their use in toxicant metabolism and biomarker of exposure studies. Journal of chromatography. B, Analytical technologies in the biomedical and life sciences, 1021, 141–157. [Link]

Sources

A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for TCV-NAC Measurement

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of TCV-NAC Monitoring in Biopharmaceutical Integrity

In the development and manufacturing of biopharmaceutical products, ensuring the stability and efficacy of the drug substance is paramount. One key aspect of this is the monitoring of Total Cysteine-Related Variants and N-Acetyl Cysteine (TCV-NAC). Cysteine residues are highly susceptible to modification, leading to variants that can impact the drug's structure, function, and immunogenicity. N-Acetyl Cysteine (NAC) is an important antioxidant and is also used as a mucolytic agent.[1][2] Its accurate quantification is crucial for formulation and stability studies.[3] The integrity of TCV-NAC is a critical quality attribute (CQA) that requires precise and reliable analytical monitoring throughout the product lifecycle.

This guide provides an in-depth, experience-driven comparison of analytical methods for TCV-NAC measurement, focusing on the essential process of cross-validation. As drug development often involves multiple laboratories, either within the same organization or with contract research organizations (CROs), ensuring the consistency and reliability of analytical data across sites is non-negotiable.[4] Cross-validation of analytical methods is the formal process of verifying that two or more distinct methods produce comparable results, thereby ensuring data integrity and supporting regulatory compliance.[4]

Foundational Pillars: Understanding the "Why" Behind Cross-Validation

Before delving into the practicalities of a cross-validation study, it is crucial to grasp the underlying principles that govern this process. The International Council for Harmonisation (ICH) provides a comprehensive framework for analytical method validation, which serves as the foundation for any cross-validation endeavor.[5][6] The objective of validation is to demonstrate that an analytical procedure is fit for its intended purpose.[5][6]

Cross-validation extends this principle to a multi-method or multi-laboratory scenario. It is not merely a repetition of the initial validation but a direct comparison of method performance. The core rationale for cross-validation is to ensure that data generated at different sites or by different methods can be reliably compared and pooled for critical decision-making in drug development.[4]

Pre-requisites to Cross-Validation: A Self-Validating System

A successful cross-validation study hinges on the thorough initial validation of each analytical method involved. Each method must be independently validated to be considered "fit for purpose" before a comparison is made. This initial validation establishes the performance characteristics of each method under defined conditions.

Key Validation Parameters (as per ICH Q2(R2))
  • Accuracy: The closeness of test results to the true value.[6]

  • Precision: The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. This includes:

    • Repeatability: Precision under the same operating conditions over a short interval of time.

    • Intermediate Precision: Precision within the same laboratory, but with different analysts, on different days, and with different equipment.

  • Specificity: The ability to assess unequivocally the analyte in the presence of components that may be expected to be present.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte in the sample.

  • Range: The interval between the upper and lower concentration of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.[5]

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[1]

  • Robustness: A measure of a method's capacity to remain unaffected by small, but deliberate variations in method parameters.

Designing the Cross-Validation Study: A Comparative Framework

This guide will focus on a common scenario: the cross-validation of two different analytical methods for TCV-NAC measurement. Let's consider:

  • Method A: A well-established Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method with UV detection, utilized by the transferring laboratory. This method is known for its high specificity and is considered the "reference method."[7][8]

  • Method B: A newly developed Spectrophotometric method, intended for use in a receiving laboratory for high-throughput screening.[1][9] This is the "test method."

The objective of our cross-validation is to demonstrate that Method B produces results that are comparable to Method A for the quantification of TCV-NAC.

Experimental Workflow for Cross-Validation

The following diagram illustrates the logical flow of the cross-validation process:

CrossValidationWorkflow cluster_setup Phase 1: Planning & Preparation cluster_execution Phase 2: Execution cluster_analysis Phase 3: Data Analysis & Reporting P1 Define Acceptance Criteria P2 Prepare Homogeneous Samples (Spiked & Real Matrix) P1->P2 E1 Analyze Samples by Method A (Transferring Lab) P2->E1 E2 Analyze Samples by Method B (Receiving Lab) P2->E2 P3 Validate Method A (Reference) P3->E1 P4 Validate Method B (Test) P4->E2 A1 Compare Accuracy & Precision Data E1->A1 A3 Assess Linearity & Range Equivalence E1->A3 E2->A1 E2->A3 A2 Statistical Analysis (e.g., t-test, F-test) A1->A2 A4 Generate Cross-Validation Report A2->A4 A3->A2

Cross-Validation Experimental Workflow.

Step-by-Step Cross-Validation Protocol

Preparation of the Cross-Validation Samples

The foundation of a robust cross-validation study is the quality and homogeneity of the samples.

  • Spiked Samples: Prepare a set of quality control (QC) samples by spiking a known concentration of NAC and related cysteine variants into the sample matrix (e.g., placebo formulation, cell culture media). These samples should cover the entire analytical range (low, medium, and high concentrations).

  • Incurred Samples: Use real-world samples from different batches of the drug product that have been previously analyzed by the reference method. These samples provide a more realistic assessment of method performance.

Execution of the Analysis
  • Blinding: To minimize bias, the analyst at the receiving laboratory (Method B) should be blinded to the expected concentrations of the samples.

  • Replicates: Each sample should be analyzed in replicate (e.g., n=3 or 5) by both methods to allow for a statistically meaningful comparison of precision.

  • Standardized Conditions: Ensure that both laboratories follow their respective validated SOPs meticulously.

Data Analysis and Comparison

The core of the cross-validation lies in the statistical comparison of the data generated by both methods.

The accuracy of the two methods is compared by calculating the percent recovery for the spiked QC samples.

  • Acceptance Criteria: The mean percent recovery for each concentration level should be within a predefined range, typically 90-110%. The difference in mean recovery between the two methods should not exceed a specified limit (e.g., ±10%).

The precision of the two methods is evaluated by comparing the relative standard deviation (RSD) of the replicate measurements.

  • Acceptance Criteria: The RSD for each concentration level should not exceed a predefined limit (e.g., ≤5%). An F-test can be used to determine if there is a statistically significant difference in the variances of the two methods.

The linearity of the two methods should be assessed over the same analytical range.

  • Acceptance Criteria: The correlation coefficient (r) for the calibration curve of both methods should be ≥ 0.99. The slopes and intercepts of the two calibration curves can be compared using statistical tests to ensure they are not significantly different.

Data Presentation: A Clear and Concise Summary

All quantitative data from the cross-validation study should be summarized in a clear and well-structured table for easy comparison.

ParameterConcentration LevelMethod A (RP-HPLC)Method B (Spectrophotometric)Acceptance CriteriaPass/Fail
Accuracy (% Recovery) Low QC98.5%101.2%Mean Recovery: 90-110%Pass
Mid QC100.2%99.5%Difference in Mean: ≤10%Pass
High QC99.1%100.8%Pass
Precision (%RSD) Low QC2.1%3.5%RSD ≤ 5%Pass
Mid QC1.5%2.8%F-test (p > 0.05)Pass
High QC1.2%2.5%Pass
Linearity (r) N/A0.99950.9989r ≥ 0.99Pass

Interrelationship of Validation Parameters

The various validation parameters are not independent but are interconnected. A change in one parameter can affect others. Understanding these relationships is key to effective troubleshooting.

ValidationParameters Accuracy Accuracy Precision Precision Accuracy->Precision LOD_LOQ LOD/LOQ Precision->LOD_LOQ Linearity Linearity Range Range Linearity->Range Specificity Specificity Specificity->Accuracy Specificity->Linearity Range->Accuracy Range->Precision Robustness Robustness Robustness->Accuracy Robustness->Precision

Sources

A Guide to Inter-Laboratory Comparison of S-Trichlorovinyl-N-acetylcysteine (TCV-NAC) Quantification

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide provides a comprehensive framework for establishing and conducting an inter-laboratory comparison of S-Trichlorovinyl-N-acetylcysteine (TCV-NAC) quantification in biological matrices. TCV-NAC, a mercapturic acid conjugate, is a critical biomarker for assessing exposure to the industrial solvent trichloroethylene (TCE). Accurate and reproducible measurement of TCV-NAC is paramount for toxicological studies, regulatory submissions, and clinical research. In the absence of a formal, large-scale inter-laboratory comparison study for TCV-NAC, this document synthesizes established principles of biomarker assay validation and analytical method comparison to propose a robust study design. We will delve into the rationale behind key experimental choices, present a harmonized analytical protocol based on liquid chromatography-tandem mass spectrometry (LC-MS/MS), and outline the statistical approach for data analysis. This guide is intended for researchers, scientists, and drug development professionals seeking to establish reliable and comparable TCV-NAC quantification methods across different laboratories.

Introduction: The Critical Need for Standardized TCV-NAC Quantification

Trichloroethylene (TCE) is a widespread environmental contaminant and a known human carcinogen. Monitoring human exposure to TCE is crucial for public health and occupational safety. TCV-NAC is a urinary metabolite of TCE, formed through the glutathione S-transferase (GST) detoxification pathway. Its detection and quantification provide a direct measure of TCE exposure and metabolic activation.

However, the accurate measurement of TCV-NAC across different laboratories can be challenging due to its reactive nature and the complexity of biological matrices.[1][2] Discrepancies in analytical methodologies, sample handling, and data interpretation can lead to significant variability in reported TCV-NAC concentrations, hindering direct comparison of data from different studies. An inter-laboratory comparison is essential to:

  • Assess the reproducibility and robustness of analytical methods.

  • Identify and mitigate sources of analytical variability.

  • Establish consensus reference values for quality control materials.

  • Enhance confidence in TCV-NAC as a reliable biomarker.

This guide will outline the necessary steps to design and execute a successful inter-laboratory comparison for TCV-NAC quantification.

Proposed Inter-Laboratory Comparison Study Design

A successful inter-laboratory study hinges on a well-defined protocol and a clear understanding of the study's objectives.[3][4][5] The following sections detail a proposed workflow for a TCV-NAC inter-laboratory comparison.

2.1. Study Coordination and Participating Laboratories

A coordinating laboratory should be designated to prepare and distribute test samples, collect and analyze the data, and prepare the final report. A minimum of five participating laboratories with experience in bioanalytical mass spectrometry is recommended to ensure statistical power.

2.2. Test Materials

The coordinating laboratory will prepare a panel of human urine samples (or other relevant biological matrix) with varying concentrations of TCV-NAC. This panel should include:

  • Blank Matrix: Human urine screened and confirmed to be free of TCV-NAC.

  • Spiked Samples: Blank urine spiked with certified TCV-NAC reference standard at low, medium, and high concentrations within the expected physiological range.

  • Incurred Samples (if available): Urine samples from individuals with known TCE exposure.

2.3. Harmonized Analytical Protocol

To minimize inter-laboratory variability, a detailed and harmonized analytical protocol should be provided to all participating laboratories. The recommended methodology is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) due to its high sensitivity and selectivity, which is crucial for analyzing halogenated compounds in complex matrices.[6][7][8][9]

Experimental Protocol: Quantification of TCV-NAC in Human Urine by LC-MS/MS

This protocol is a generalized template and should be fully validated by each participating laboratory before the inter-laboratory comparison.

1. Materials and Reagents:

  • S-Trichlorovinyl-N-acetylcysteine (TCV-NAC) certified reference standard

  • Isotopically labeled internal standard (e.g., TCV-NAC-d3)

  • LC-MS grade water, acetonitrile, methanol, and formic acid

  • Human urine (blank)

  • Solid-phase extraction (SPE) cartridges (e.g., C18)

2. Sample Preparation (Solid-Phase Extraction):

  • Pre-treatment: Acidify 1 mL of urine to a pH of ~3.0 with 1% formic acid.[10]

  • Internal Standard Spiking: Add a known amount of the isotopically labeled internal standard to each sample.

  • SPE Cartridge Conditioning: Condition a C18 SPE cartridge with 3 mL of methanol followed by 3 mL of LC-MS grade water.

  • Sample Loading: Load the pre-treated urine sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 3 mL of 5% methanol in water to remove polar interferences.

  • Drying: Dry the cartridge thoroughly under a stream of nitrogen for 10 minutes.

  • Elution: Elute the TCV-NAC and internal standard from the cartridge with 2 mL of methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase.

3. LC-MS/MS Analysis:

  • Liquid Chromatography:

    • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)

    • Mobile Phase A: 0.1% Formic acid in water

    • Mobile Phase B: 0.1% Formic acid in acetonitrile

    • Gradient: A suitable gradient to achieve separation from matrix components.

    • Flow Rate: 0.3 mL/min

    • Injection Volume: 5 µL

  • Tandem Mass Spectrometry:

    • Ionization Mode: Electrospray Ionization (ESI) in negative ion mode.

    • Multiple Reaction Monitoring (MRM) Transitions:

      • TCV-NAC: Precursor ion (m/z) -> Product ion (m/z)

      • Internal Standard: Precursor ion (m/z) -> Product ion (m/z)

    • Optimization: Ion source parameters (e.g., capillary voltage, source temperature) and collision energies should be optimized for maximum sensitivity.

4. Data Analysis:

  • Quantify TCV-NAC concentrations using a calibration curve prepared in the blank matrix.

  • Normalize the response of TCV-NAC to the response of the internal standard.

Data Submission and Statistical Analysis

Each laboratory will be required to submit their raw data, calibration curves, and calculated concentrations for each sample to the coordinating laboratory. The statistical analysis will focus on assessing the following parameters:

  • Intra-laboratory precision (repeatability): The variability of results within a single laboratory.

  • Inter-laboratory precision (reproducibility): The variability of results between different laboratories.[5]

  • Accuracy: The agreement between the measured concentrations and the known (spiked) concentrations.

Statistical methods such as analysis of variance (ANOVA) and the calculation of z-scores will be employed to evaluate the performance of each laboratory and the overall method.[5]

Visualization of Workflows and Relationships

To enhance clarity, the following diagrams illustrate the key workflows and relationships in this proposed inter-laboratory comparison.

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing urine Urine Sample acidify Acidification & IS Spiking urine->acidify spe Solid-Phase Extraction acidify->spe elute Elution spe->elute evap Evaporation & Reconstitution elute->evap lc LC Separation evap->lc ms MS/MS Detection lc->ms quant Quantification ms->quant report Reporting quant->report

Caption: Experimental workflow for TCV-NAC quantification.

interlab_study_flow coord_lab Coordinating Laboratory part_lab Participating Laboratories (n>=5) coord_lab->part_lab Distributes Samples & Protocol data_analysis Statistical Analysis coord_lab->data_analysis part_lab->coord_lab Submits Results final_report Final Report & Recommendations data_analysis->final_report

Caption: Inter-laboratory study logical flow.

Expected Outcomes and Interpretation of Results

The primary outcome of this inter-laboratory comparison will be a comprehensive assessment of the state-of-the-art for TCV-NAC quantification. The results will highlight the robustness of the harmonized LC-MS/MS method and identify any critical steps that contribute to inter-laboratory variability.

  • High reproducibility across laboratories will provide strong evidence for the reliability of the method and support its use in regulatory and clinical settings.

  • Significant inter-laboratory variability will necessitate further investigation into specific aspects of the protocol, such as sample preparation, instrument calibration, or data processing.

Ultimately, the findings will provide a foundation for establishing standardized operating procedures and performance criteria for TCV-NAC analysis, leading to more consistent and comparable data across different research and clinical sites.

Conclusion

While a formal inter-laboratory comparison for TCV-NAC has yet to be published, this guide provides a detailed framework for such a study. By adopting a harmonized LC-MS/MS protocol and a rigorous statistical approach, the scientific community can work towards establishing a validated and reproducible method for quantifying this critical biomarker of TCE exposure. This will not only enhance the quality and comparability of research data but also contribute to more accurate risk assessment and improved public health outcomes.

References
  • Mathews, J., et al. (2022). Best practices for the development and fit-for-purpose validation of biomarker methods: a conference report. AAPS Open, 8(1), 2. [Link]

  • Zhou, S. N., et al. (2010). Development of liquid chromatography atmospheric pressure chemical ionization tandem mass spectrometry for analysis of halogenated flame retardants in wastewater. Analytical and Bioanalytical Chemistry, 396(3), 1311-1320. [Link]

  • Mandrekar, S. J., & Sargent, D. J. (2009). Biomarker Discovery and Validation: Statistical Considerations. Cancer epidemiology, biomarkers & prevention : a publication of the American Association for Cancer Research, cosponsored by the American Society of Preventive Oncology, 18(12), 3167–3174. [Link]

  • Sonrai Analytics. (2022, October 29). A Guide to Biomarker Validation. [Link]

  • Immunologix. (2021, October 5). Biomarker Assay Validation | Scientific Considerations. [Link]

  • Bioanalysis Zone. (2018, March 12). Exploratory biomarker testing: to qualify or validate the assay? [Link]

  • Gaudêncio, S. P., & Pereira, F. (2016). Automated Detection of Natural Halogenated Compounds from LC-MS Profiles-Application to the Isolation of Bioactive Chlorinated Compounds from Marine-Derived Fungi. Analytical chemistry, 88(17), 8431–8439. [Link]

  • Gaudêncio, S. P., & Pereira, F. (2016). Automated Detection of Natural Halogenated Compounds from LC–MS Profiles–Application to the Isolation of Bioactive Chlorinated Compounds from Marine-Derived Fungi. Analytical Chemistry, 88(17), 8431-8439. [Link]

  • Carey, J. M., & Caruso, J. A. (1992). Determination of halogenated compounds with supercritical fluid chromatography–microwave-induced plasma mass spectrometry. Journal of Analytical Atomic Spectrometry, 7(8), 1217-1222. [Link]

  • ResearchGate. (2021). LCMS-guided detection of halogenated natural compounds. [Link]

  • European co-operation for Accreditation of Laboratories. (2018). Guidelines for Proficiency Testing and Inter-Laboratory Comparison for Calibration Laboratories. [Link]

  • CompaLab. What is an inter laboratory comparison? [Link]

  • European Accreditation. (2018). EA-4/21 INF: 2018 Guidelines for the assessment of the appropriateness of small interlaboratory comparison within the process of laboratory accreditation. [Link]

  • The Joint Research Centre - EU Science Hub. Interlaboratory comparisons. [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. (2023). A Review On Mastering Bioanalytical Sample Preparation Techniques: Achieving Accurate Analysis. [Link]

  • Ashri, N. Y., & Abdel-Rehim, M. (2011). Sample treatment based on extraction techniques in biological matrices. Bioanalysis, 3(17), 2003–2018. [Link]

  • Agilent. (n.d.). Sample Preparation Techniques for Biological Matrices. [Link]

  • Current developments of bioanalytical sample preparation techniques in pharmaceuticals. (2022). Future Journal of Pharmaceutical Sciences, 8(1), 1-20. [Link]

  • Park, B. K., et al. (2011). Managing the challenge of chemically reactive metabolites in drug development. Nature reviews. Drug discovery, 10(4), 292–306. [Link]

  • Obach, R. S., et al. (2011). Handling reactive metabolite positives in drug discovery: What has retrospective structure-toxicity analyses taught us?. Chemical research in toxicology, 24(6), 793–806. [Link]

  • American Chemical Society. (2016, September 28). Dealing with Reactive Metabolites in Drug Discovery. [Link]

  • Tenório, M., et al. (2021). The Multifaceted Therapeutic Role of N-Acetylcysteine (NAC) in Disorders Characterized by Oxidative Stress. Antioxidants, 10(8), 1228. [Link]

Sources

Comparative Toxicity Analysis: S-Trichlorovinyl-N-acetylcysteine vs. S-dichlorovinyl-N-acetylcysteine

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers in Drug Development and Toxicology

Introduction

In the landscape of industrial toxicology and drug development, understanding the metabolic fate and resultant toxicity of halogenated hydrocarbons is of paramount importance. Trichloroethylene (TCE) and dichloroacetylene (DCA) are two such compounds of significant concern due to their widespread use and potential for human exposure. Metabolism of these parent compounds can lead to the formation of various metabolites, including the N-acetylcysteine conjugates, S-Trichlorovinyl-N-acetylcysteine (TV-NAC) and S-dichlorovinyl-N-acetylcysteine (DCV-NAC). While often considered detoxification products destined for urinary excretion, the potential for these mercapturates to contribute to target organ toxicity, particularly nephrotoxicity, warrants a detailed comparative analysis.

This guide provides an in-depth comparison of the available toxicological data for TV-NAC and DCV-NAC. It is designed for researchers, scientists, and drug development professionals to facilitate a comprehensive understanding of the mechanisms of toxicity, target organ effects, and to provide a framework for the experimental evaluation of these and similar compounds.

Metabolic Activation and Formation

The toxicity of TV-NAC and DCV-NAC is intrinsically linked to the metabolic pathways of their parent compounds, TCE and DCA. Both compounds can undergo bioactivation through a glutathione (GSH) conjugation pathway, which is a critical initiating step in the formation of these potentially toxic mercapturates.

Trichloroethylene is primarily metabolized via cytochrome P450 (CYP)-dependent oxidation, a pathway predominantly associated with hepatotoxicity.[1][2] However, a smaller fraction of TCE is conjugated with GSH, a reaction catalyzed by glutathione S-transferases (GSTs).[1][3] This conjugation can result in the formation of S-(1,2-dichlorovinyl)glutathione and, through the loss of a chloride ion, S-(trichlorovinyl)glutathione. These glutathione conjugates are then sequentially cleaved by γ-glutamyltranspeptidase and dipeptidases to yield the corresponding cysteine S-conjugates, S-(1,2-dichlorovinyl)-L-cysteine (DCVC) and S-(trichlorovinyl)-L-cysteine (TVC).[4] Subsequent N-acetylation by N-acetyltransferases leads to the formation of DCV-NAC and TV-NAC.[4]

Dichloroacetylene, a highly reactive and nephrotoxic compound, is also metabolized via glutathione conjugation to form S-(1,2-dichlorovinyl)glutathione.[5][6] This is considered the major metabolic pathway for DCA.[5][6] The subsequent processing to DCVC and then DCV-NAC follows the same enzymatic steps as for the TCE-derived metabolite.

Diagram: Metabolic Pathways to TV-NAC and DCV-NAC

cluster_0 Trichloroethylene (TCE) Metabolism cluster_1 Dichloroacetylene (DCA) Metabolism TCE Trichloroethylene GSH_TCE GSH Conjugation (GSTs) TCE->GSH_TCE TVG S-(Trichlorovinyl)glutathione GSH_TCE->TVG TVC S-(Trichlorovinyl)-L-cysteine TVG->TVC γ-Glutamyltranspeptidase, Dipeptidases TV_NAC S-Trichlorovinyl-N-acetylcysteine (TV-NAC) TVC->TV_NAC N-Acetyltransferase DCA Dichloroacetylene GSH_DCA GSH Conjugation (GSTs) DCA->GSH_DCA DCVG S-(1,2-Dichlorovinyl)glutathione GSH_DCA->DCVG DCVC S-(1,2-Dichlorovinyl)-L-cysteine DCVG->DCVC γ-Glutamyltranspeptidase, Dipeptidases DCV_NAC S-Dichlorovinyl-N-acetylcysteine (DCV-NAC) DCVC->DCV_NAC N-Acetyltransferase TCE_to_DCVG->DCVG Minor Pathway

Caption: Metabolic formation of TV-NAC and DCV-NAC.

Comparative Toxicological Profiles

While both TV-NAC and DCV-NAC are N-acetylated mercapturates, their toxicological profiles are not identical. The available evidence, primarily focused on DCV-NAC and its precursors, suggests that the degree of halogenation and the subsequent metabolic activation play crucial roles in determining their ultimate toxicity.

Mechanism of Toxicity

The primary mechanism of toxicity for these compounds is centered around their bioactivation in the kidney. The cysteine S-conjugates, particularly DCVC, are transported into renal proximal tubule cells where they are substrates for the enzyme cysteine conjugate β-lyase.[3] This enzymatic cleavage generates a reactive thiol that can covalently bind to cellular macromolecules, including proteins and DNA, leading to cellular dysfunction and death.

For DCV-NAC, while N-acetylation is generally a detoxification step, it is not an irreversible one. Deacetylation of DCV-NAC can occur, regenerating the more toxic DCVC.[2][4] Furthermore, a significant bioactivation pathway for DCV-NAC involves its sulfoxidation by cytochrome P450 enzymes, particularly CYP3A, to form N-acetyl-S-(1,2-dichlorovinyl)-L-cysteine sulfoxide (NA-DCVCS).[4][7] This sulfoxide is a more potent nephrotoxin than DCV-NAC itself.[7]

Direct comparative studies on the toxicity of TV-NAC are scarce. However, based on the known toxicity of halogenated vinyl cysteine compounds, it is plausible that TV-NAC undergoes similar metabolic activation pathways, including deacetylation to TVC and subsequent β-lyase-mediated bioactivation. The presence of an additional chlorine atom in TV-NAC compared to DCV-NAC could influence its reactivity and metabolic fate, potentially leading to a different toxicological potency.

Target Organ Toxicity: The Kidney

The kidney is the primary target organ for the toxicity of both DCV-NAC and, presumably, TV-NAC. The selective accumulation of these compounds in the renal proximal tubules, coupled with the high concentration of β-lyase in these cells, creates a scenario ripe for localized bioactivation and toxicity.

S-dichlorovinyl-N-acetylcysteine (DCV-NAC):

  • Studies have shown that DCV-NAC can induce nephrotoxicity, characterized by proximal tubular necrosis.[2]

  • The toxicity of DCV-NAC is often considered to be less potent than its precursor, DCVC.[4]

  • However, the bioactivation of DCV-NAC to the more reactive NA-DCVCS underscores its potential to contribute significantly to renal injury.[7]

S-Trichlorovinyl-N-acetylcysteine (TV-NAC):

  • Direct experimental data on the nephrotoxicity of TV-NAC is limited.

  • Based on structure-activity relationships of other halogenated vinyl cysteine conjugates, TV-NAC is expected to be nephrotoxic.

  • The trichlorovinyl moiety may lead to the formation of a more reactive electrophile upon β-lyase cleavage compared to the dichlorovinyl group, potentially resulting in greater toxicity. However, this remains to be experimentally verified.

Table 1: Summary of Toxicological Properties

FeatureS-Trichlorovinyl-N-acetylcysteine (TV-NAC)S-dichlorovinyl-N-acetylcysteine (DCV-NAC)
Parent Compound(s) Trichloroethylene (TCE)Trichloroethylene (TCE), Dichloroacetylene (DCA)
Primary Target Organ Kidney (presumed)Kidney
Mechanism of Toxicity Deacetylation to TVC and bioactivation by renal β-lyase (hypothesized).Deacetylation to DCVC and bioactivation by renal β-lyase; Sulfoxidation to the more toxic NA-DCVCS.[2][4][7]
Key Toxic Metabolite(s) Reactive thiol from TVC (hypothesized)Reactive thiol from DCVC, NA-DCVCS[7]
Reported Effects Data not availableProximal tubular necrosis[2]

Experimental Protocols for Toxicity Assessment

Evaluating the comparative toxicity of TV-NAC and DCV-NAC requires a multi-pronged experimental approach, encompassing both in vitro and in vivo models.

In Vitro Cytotoxicity Assay

This protocol outlines a general method for assessing the cytotoxicity of TV-NAC and DCV-NAC in a relevant renal cell line.

Objective: To determine the concentration-dependent cytotoxicity of TV-NAC and DCV-NAC.

Cell Line: Human kidney proximal tubule epithelial cells (e.g., HK-2).

Methodology:

  • Cell Culture: Culture HK-2 cells in appropriate media and conditions until they reach 80-90% confluency.

  • Seeding: Seed the cells into 96-well plates at a density of 1 x 104 cells per well and allow them to attach overnight.

  • Treatment: Prepare a serial dilution of TV-NAC and DCV-NAC in cell culture media. Remove the old media from the wells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (media with the same solvent concentration used to dissolve the compounds) and a positive control (a known nephrotoxin).

  • Incubation: Incubate the plates for 24, 48, and 72 hours at 37°C in a humidified 5% CO2 atmosphere.

  • Viability Assessment: Assess cell viability using a standard method such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or LDH (lactate dehydrogenase) release assay.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the EC50 (half-maximal effective concentration) for each compound at each time point.

Diagram: In Vitro Cytotoxicity Workflow

A Culture HK-2 Cells B Seed into 96-well Plates A->B C Treat with TV-NAC/DCV-NAC (Serial Dilutions) B->C D Incubate (24, 48, 72h) C->D E Assess Cell Viability (MTT or LDH Assay) D->E F Data Analysis (Calculate EC50) E->F

Caption: Workflow for in vitro cytotoxicity assessment.

In Vivo Acute Nephrotoxicity Study

This protocol provides a framework for an in vivo study to compare the acute nephrotoxic effects of TV-NAC and DCV-NAC in a rodent model.

Objective: To evaluate and compare the acute nephrotoxicity of TV-NAC and DCV-NAC in rats.

Animal Model: Male Sprague-Dawley rats (8-10 weeks old).

Methodology:

  • Acclimation: Acclimate animals for at least one week before the experiment.

  • Grouping: Randomly assign animals to treatment groups (e.g., vehicle control, low-dose TV-NAC, high-dose TV-NAC, low-dose DCV-NAC, high-dose DCV-NAC).

  • Dosing: Administer the compounds via intraperitoneal (i.p.) injection.

  • Monitoring: Monitor the animals for clinical signs of toxicity daily.

  • Sample Collection: Collect urine at baseline and at 24 and 48 hours post-dosing for urinalysis (e.g., proteinuria, glucosuria, enzymatic markers of kidney injury like KIM-1 and N-acetyl-β-D-glucosaminidase). Collect blood at sacrifice for measurement of serum creatinine and blood urea nitrogen (BUN).

  • Necropsy: At 48 hours post-dosing, euthanize the animals and perform a gross necropsy. Collect the kidneys, weigh them, and fix one kidney in 10% neutral buffered formalin for histopathological examination.

  • Histopathology: Process the fixed kidneys, embed in paraffin, section, and stain with Hematoxylin and Eosin (H&E). A board-certified veterinary pathologist should evaluate the slides for evidence of tubular necrosis, degeneration, and other renal lesions.

  • Data Analysis: Statistically compare the data from the treatment groups to the vehicle control group.

Potential Mitigation Strategies and the Role of N-acetylcysteine (NAC)

Interestingly, N-acetylcysteine (NAC), the very molecule that forms these toxic conjugates, is also widely used as an antidote and a protective agent against various forms of toxicity, including drug-induced nephrotoxicity.[8][9][10][11]

The protective effects of NAC are attributed to several mechanisms:

  • Precursor to Glutathione: NAC is a precursor for the synthesis of glutathione, a major intracellular antioxidant that plays a key role in detoxifying reactive oxygen species and electrophilic compounds.[8]

  • Direct Antioxidant Activity: NAC can directly scavenge reactive oxygen species.[8]

  • Vasodilatory Effects: NAC may improve renal blood flow through its vasodilatory properties.[8]

While the administration of exogenous NAC could theoretically increase the formation of TV-NAC and DCV-NAC through the GSH conjugation pathway, its protective effects against oxidative stress and cellular damage may counteract this. The timing and dosage of NAC administration are critical factors in determining its overall effect.[8] Further research is needed to elucidate the complex interplay between NAC as a precursor to toxic metabolites and its role as a cytoprotective agent in the context of TCE and DCA exposure.

Conclusion

The comparative toxicity of S-Trichlorovinyl-N-acetylcysteine and S-dichlorovinyl-N-acetylcysteine presents a complex toxicological challenge. While DCV-NAC is better characterized and known to be a nephrotoxin, particularly after bioactivation to its sulfoxide, the toxicological profile of TV-NAC remains largely uninvestigated. Based on mechanistic considerations, TV-NAC is also presumed to be nephrotoxic, and its higher degree of halogenation may influence its potency.

For researchers in drug development and toxicology, a thorough understanding of the metabolic activation pathways and the potential for deacetylation and subsequent bioactivation of these N-acetylcysteine conjugates is crucial for accurate risk assessment. The experimental protocols outlined in this guide provide a starting point for the direct comparative evaluation of these compounds, which is essential for filling the current knowledge gaps and ensuring the safety of novel chemical entities that may be metabolized through similar pathways.

References

  • Kanhai, W., Dekant, W., & Henschler, D. (1989). Metabolism of dichloroacetylene in rats. Xenobiotica, 19(12), 1373-1383. [Link]

  • Elfarra, A. A., et al. (2015). Characterization of the chemical reactivity and nephrotoxicity of N-acetyl-S-(1,2-dichlorovinyl)-L-cysteine sulfoxide, a potential reactive metabolite of trichloroethylene. Toxicology and applied pharmacology, 286(2), 99-106. [Link]

  • Lash, L. H., et al. (1994). Metabolism and toxicity of trichloroethylene and S-(1,2-dichlorovinyl)-L-cysteine in freshly isolated human and rat kidney proximal tubular cells. Toxicology and applied pharmacology, 125(1), 11-22.
  • Lash, L. H., Parker, J. C., & Scott, C. S. (2000). Metabolism of trichloroethylene. Environmental health perspectives, 108 Suppl 2(Suppl 2), 177–200. [Link]

  • U.S. Department of Health and Human Services, Public Health Service, Agency for Toxic Substances and Disease Registry. (1997). Toxicological Profile for Trichloroethylene. [Link]

  • Lash, L. H., Fisher, J. W., Lipscomb, J. C., & Parker, J. C. (2000). Metabolism of trichloroethylene. Environmental Health Perspectives, 108(suppl 2), 177-200. [Link]

  • Wikipedia contributors. (2023). Dichloroacetylene. Wikipedia, The Free Encyclopedia. [Link]

  • IARC Working Group on the Evaluation of Carcinogenic Risks to Humans. (1999). Dichloroacetylene. IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, No. 71. [Link]

  • Bernauer, U., Birner, G., Dekant, W., & Henschler, D. (1996). Biotransformation of trichloroethylene: N-acetyl-S-(1,2-dichlorovinyl)-L-cysteine as a urinary metabolite in humans. Archives of toxicology, 70(6), 350-356. [Link]

  • Mokhtari, V., Afsharian, P., Shahhoseini, M., Kalantar, S. M., & Moini, A. (2017). A Review on Various Uses of N-Acetylcysteine. Cell journal, 19(1), 11–17.
  • Filì, D., et al. (2022). Acyclovir-induced Nephrotoxicity: Protective Potential of N-acetylcysteine. Journal of Experimental and Clinical Medicine, 14(4), 169-175. [Link]

  • Glanzer, K., & D'Sa, V. (2005). The Mechanism of Drug Nephrotoxicity and the Methods for Preventing Kidney Damage. Nephrology, dialysis, transplantation : official publication of the European Dialysis and Transplant Association - European Renal Association, 20(9), 1771-1776. [Link]

  • Naughton, C. A. (2008). Drug-induced nephrotoxicity. American family physician, 78(6), 743–750.

Sources

A Comparative Guide to Trichloroethylene Exposure Biomarkers: The Advantages of S-Trichlorovinyl-N-acetylcysteine (TCV-NAC)

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, toxicologists, and drug development professionals, the accurate assessment of exposure to industrial chemicals is paramount for both occupational safety and environmental health risk assessment. Trichloroethylene (TCE), a ubiquitous environmental contaminant and known human carcinogen, presents a significant challenge in this regard.[1][2] Exposure to TCE has been linked to a range of adverse health outcomes, including kidney cancer, liver damage, and autoimmune diseases.[2][3][4][5] Consequently, the selection of an appropriate biomarker is critical for understanding exposure levels, predicting potential health risks, and elucidating mechanisms of toxicity.

While traditional biomarkers such as trichloroacetic acid (TCA) have been widely used, they represent only one aspect of TCE's complex metabolic fate. This guide provides an in-depth comparison of TCE exposure biomarkers, focusing on the distinct advantages of S-Trichlorovinyl-N-acetylcysteine (TCV-NAC) as a more specific and mechanistically informative marker, particularly concerning nephrotoxicity.

The Divergent Metabolic Pathways of Trichloroethylene

Upon entering the body, TCE is metabolized via two primary, competing pathways, each producing a unique set of biomarkers and associated toxicities.[4][6]

  • Cytochrome P450 (P450)-Dependent Oxidation: This is the dominant metabolic route, occurring primarily in the liver.[4] This pathway oxidizes TCE to intermediates like chloral hydrate, which are further metabolized to trichloroacetic acid (TCA) and dichloroacetic acid (DCA).[4][6] These metabolites are largely associated with liver and lung toxicity.[4]

  • Glutathione (GSH) Conjugation: While a minor pathway in terms of total flux, the GSH conjugation pathway is critically important due to its direct link with kidney toxicity.[1][4] In this pathway, TCE is conjugated with glutathione to form S-(1,2-dichlorovinyl)glutathione (DCVG). Subsequent metabolism of DCVG leads to the formation of a reactive cysteine conjugate, which is a potent nephrotoxin.[4][7] TCV-NAC is the final, stable mercapturic acid derivative excreted in the urine, representing the end-product of this nephrotoxic pathway.[7][8]

The choice of biomarker dictates which of these toxicological pathways is being monitored.

TCE_Metabolism cluster_oxidation P450 Oxidation Pathway (Major) cluster_conjugation Glutathione Conjugation Pathway (Minor) TCE Trichloroethylene (TCE) P450 Cytochrome P450 Enzymes TCE->P450 Oxidation GST Glutathione S-transferase (GST) TCE->GST Conjugation with GSH ChloralHydrate Chloral Hydrate P450->ChloralHydrate TCA Trichloroacetic Acid (TCA) (Biomarker) ChloralHydrate->TCA DCA Dichloroacetic Acid (DCA) (Biomarker) ChloralHydrate->DCA LiverToxicity Associated with Liver & Lung Toxicity TCA->LiverToxicity DCA->LiverToxicity DCVG S-(1,2-dichlorovinyl)glutathione (DCVG) GST->DCVG DCVC S-(1,2-dichlorovinyl)-L-cysteine (DCVC) (Reactive Nephrotoxin) DCVG->DCVC TCVNAC S-Trichlorovinyl-N-acetylcysteine (TCV-NAC) (Biomarker) DCVC->TCVNAC Acetylation KidneyToxicity Associated with Kidney Toxicity TCVNAC->KidneyToxicity

Caption: Metabolic pathways of Trichloroethylene (TCE).

Comparative Analysis of Key TCE Biomarkers

The ideal biomarker should be sensitive, specific, and directly relevant to the toxicological endpoint of concern. As the following table illustrates, TCV-NAC demonstrates significant advantages over the more traditional oxidative metabolites.

FeatureS-Trichlorovinyl-N-acetylcysteine (TCV-NAC)Trichloroacetic Acid (TCA)Dichloroacetic Acid (DCA)
Metabolic Pathway Glutathione (GSH) Conjugation[4][7]Cytochrome P450 Oxidation[4][6]Cytochrome P450 Oxidation[4]
Primary Associated Toxicity Kidney Toxicity / Nephrocarcinogenicity [4][7][8]Liver Toxicity[4][6]Liver Toxicity[4][9]
Specificity to TCE High. Directly formed from TCE conjugation.Moderate. Also a metabolite of other chlorinated solvents like tetrachloroethylene.[1]Moderate. Can be formed from TCE and other sources.[1]
Biological Matrix Urine[7][10]Urine, Blood[1][6]Urine, Blood[1]
Value as a Biomarker Biomarker of exposure and effect. Its presence indicates flux through the specific pathway linked to kidney damage.Biomarker of exposure. Levels reflect the major oxidative pathway.Biomarker of exposure.
Detection Window Reflects recent exposure due to mercapturic acid excretion pathway.Longer half-life, can be detected for at least a week post-exposure.[6]Shorter half-life than TCA.[9]
Sensitivity Detectable in urine even at low occupational exposure levels.[7]Well-established methods, but may lack sensitivity for very low environmental exposures.Can be challenging to measure accurately due to potential for ex vivo formation.[1]

The Core Advantages of TCV-NAC

A Direct Indicator of the Nephrotoxic Pathway

The most significant advantage of TCV-NAC is that it is not merely a marker of exposure, but a biomarker of effect . Its presence and concentration in urine directly reflect the metabolic activation of TCE through the GSH conjugation pathway, which is causally linked to kidney toxicity and carcinogenesis.[4][7][8] Metabolism of the cysteine conjugate of TCE generates a reactive metabolite that is specifically nephrotoxic.[4] In contrast, TCA and DCA levels indicate exposure processed through the oxidative pathway, which is primarily associated with hepatotoxicity.[4][6] For researchers investigating TCE-induced kidney damage, TCV-NAC is the most mechanistically relevant biomarker.

Enhanced Specificity for Trichloroethylene Exposure

TCA is a major oxidative metabolite of both TCE and tetrachloroethylene (PCE), another common solvent.[1] This metabolic overlap can confound exposure assessment in environments where both chemicals are present. TCV-NAC, as a direct conjugate, offers higher specificity to TCE, providing a clearer and more unambiguous signal of exposure.

Superior Value in Risk Assessment for Kidney Disease

Because TCV-NAC is the end-product of the pathway that generates the ultimate kidney toxicant, its measurement provides a more direct assessment of risk for TCE-induced nephropathy. Studies have successfully identified and quantified TCV-NAC in the urine of workers occupationally exposed to TCE, validating its use in human exposure scenarios and mandating a revision of risk assessment based on this nephrotoxic pathway.[7] Furthermore, alterations in kidney function markers have been observed even in workers exposed to low TCE levels (<10 ppm), highlighting the sensitivity of the kidney as a target organ.[11]

Experimental Protocol: Quantification of TCV-NAC in Urine

The analysis of TCV-NAC is typically performed using highly sensitive mass spectrometry-based methods. The following is a generalized workflow for its quantification.

Step-by-Step Methodology
  • Sample Collection: Collect mid-stream urine samples in sterile containers. To ensure stability, samples should be immediately frozen and stored at -20°C or lower until analysis.[12][13]

  • Internal Standard Spiking: Thaw urine samples and spike with a known concentration of an isotope-labeled TCV-NAC internal standard to correct for analytical variability and matrix effects.

  • Solid-Phase Extraction (SPE): Clean up the urine sample and concentrate the analyte. This involves passing the sample through an SPE cartridge, washing away interferences, and eluting TCV-NAC with an appropriate solvent.

  • Derivatization (for GC-MS): For analysis by Gas Chromatography-Mass Spectrometry (GC-MS), the carboxylic acid and amine functionalities of TCV-NAC must be derivatized (e.g., via esterification and acylation) to increase volatility and thermal stability. This step is not typically required for Liquid Chromatography (LC-MS) methods.

  • Instrumental Analysis:

    • GC-MS/MS: The derivatized extract is injected into the GC-MS system. The compound is separated on a capillary column and detected by the mass spectrometer, often using selected ion monitoring (SIM) for high specificity and sensitivity.[7]

    • LC-MS/MS: The cleaned extract is injected into a Liquid Chromatography-Tandem Mass Spectrometry system. Separation is achieved on a reverse-phase column, followed by detection using multiple reaction monitoring (MRM) for highly specific and quantitative analysis.

  • Quantification: A calibration curve is generated using standards of known TCV-NAC concentrations. The concentration in the unknown samples is calculated based on the ratio of the analyte peak area to the internal standard peak area.

TCVNAC_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis Sample 1. Urine Sample Collection (& Storage at -20°C) Spike 2. Spike with Internal Standard Sample->Spike SPE 3. Solid-Phase Extraction (SPE) Spike->SPE Deriv 4. Derivatization (for GC-MS) SPE->Deriv Eluate Analysis 5. GC-MS/MS or LC-MS/MS Analysis Deriv->Analysis Quant 6. Quantification vs. Calibration Curve Analysis->Quant Result Final TCV-NAC Concentration Quant->Result

Caption: Analytical workflow for urinary TCV-NAC.

Conclusion: A Mechanistically Superior Biomarker

For researchers and drug development professionals investigating the health effects of trichloroethylene, the choice of biomarker is a critical decision that influences the interpretation of exposure data and the assessment of health risks. While TCA and DCA are established markers of TCE's primary oxidative metabolism, S-Trichlorovinyl-N-acetylcysteine (TCV-NAC) offers clear and compelling advantages.

TCV-NAC serves as a highly specific biomarker that directly quantifies the flux through the glutathione conjugation pathway—the very pathway responsible for TCE's characteristic nephrotoxicity. Its use allows for a more nuanced and mechanistically informed risk assessment, moving beyond simple exposure monitoring to provide insights into the metabolic activation that precedes target organ damage. For studies focused on kidney health, autoimmune effects, and the carcinogenic risk associated with TCE, TCV-NAC is the superior and most scientifically rigorous biomarker available.

References

  • Tabrez, S., & Ahmad, M. (2009). Toxicity, biomarkers, genotoxicity, and carcinogenicity of trichloroethylene and its metabolites: a review. J Environ Sci Health C Environ Carcinog Ecotoxicol Rev, 27(3), 178-96. [Link]

  • Walker, D. I., et al. (2016). High-resolution metabolomics of occupational exposure to trichloroethylene. International Journal of Epidemiology, 45(5), 1517-1527. [Link]

  • Yoo, H. S., et al. (2019). Comparative Analysis of Metabolism of Trichloroethylene and Tetrachloroethylene among Mouse Tissues and Strains. Toxicological Sciences, 169(1), 204-216. [Link]

  • Lash, L. H., et al. (2000). Metabolism of trichloroethylene. Environmental Health Perspectives, 108(Suppl 2), 177-200. [Link]

  • Lan, Q., et al. (2016). Alterations in immune and renal biomarkers among workers occupationally exposed to low levels of trichloroethylene below current regulatory standards. Toxicology and Applied Pharmacology, 303, 36-42. [Link]

  • Bernauer, U., et al. (1993). Nephrotoxic and genotoxic N-acetyl-S-dichlorovinyl-L-cysteine is a urinary metabolite after occupational 1,1,2-trichloroethene exposure in humans. Environmental Health Perspectives, 99, 281-4. [Link]

  • Agency for Toxic Substances and Disease Registry (ATSDR). (2022). Biological fate of trichloroethylene. Environmental Medicine. [Link]

  • Lash, L. H., et al. (2014). Target Organ Metabolism, Toxicity, and Mechanisms of Trichloroethylene and Perchloroethylene: Key Similarities, Differences, and Data Gaps. Journal of Pharmacology and Experimental Therapeutics, 350(2), 211-222. [Link]

  • Völkel, W., et al. (1998). N-acetyl-S-(1,2,2-trichlorovinyl)-L-cysteine and 2,2,2-trichloroethanol: two novel metabolites of tetrachloroethene in humans after occupational exposure. Archives of Toxicology, 72(4), 205-11. [Link]

  • Hosgood, H. D., et al. (2019). Epigenetic aging biomarkers and occupational exposure to benzene, trichloroethylene and formaldehyde. Utrecht University Repository. [Link]

  • Bassig, B. A., et al. (2019). Epigenetic aging biomarkers and occupational exposure to benzene, trichloroethylene and formaldehyde. eScholarship, University of California. [Link]

  • Dekant, W., Metzler, M., & Henschler, D. (1986). Identification of S-1,2-dichlorovinyl-N-acetyl-cysteine as a urinary metabolite of trichloroethylene: a possible explanation for its nephrocarcinogenicity in male rats. Biochemical Pharmacology, 35(15), 2455-8. [Link]

  • Agency for Toxic Substances and Disease Registry (ATSDR). (2024). Health effects linked with trichloroethylene (TCE), tetrachloroethylene (PCE), benzene, and vinyl chloride exposure | Camp Lejeune. [Link]

  • Hassoun, E. A., & Dey, S. (2012). Dichloroacetate- and Trichloroacetate-Induced Oxidative Stress in The Hepatic Tissues of Mice after Long Term Exposure. Journal of Applied Toxicology, 32(5), 332-340. [Link]

Sources

A Comparative Guide to the Metabolism of Tetrachloroethylene Across Species

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, toxicologists, and professionals in drug development, a thorough understanding of the species-specific metabolism of xenobiotics is fundamental to preclinical safety assessment and human health risk evaluation. Tetrachloroethylene (PCE), a widespread environmental contaminant, presents a compelling case study in comparative metabolism. Its biotransformation routes, while qualitatively similar across species, exhibit significant quantitative differences that profoundly impact its toxicological profile. This guide provides an in-depth, objective comparison of PCE metabolism in key species, supported by experimental data and methodological insights.

Introduction: The Significance of Species-Specific PCE Metabolism

Tetrachloroethylene, also known as perchloroethylene, is a volatile organic compound with a legacy of industrial use, primarily in dry cleaning and metal degreasing. Its persistence in the environment leads to human exposure, making it a subject of extensive toxicological research. The toxicity of PCE is not solely attributable to the parent compound but is intricately linked to its metabolic products.[1] Therefore, elucidating the metabolic pathways and their relative contributions in different species is paramount for extrapolating animal data to predict human health risks.

This guide will dissect the two primary metabolic pathways of PCE, explore the species-dependent enzymatic machinery, and compare the resulting metabolite profiles in rodents and humans. We will also delve into the experimental methodologies that form the bedrock of our current understanding.

The Two Major Metabolic Fates of Tetrachloroethylene

The biotransformation of tetrachloroethylene is a tale of two competing pathways: oxidation via the cytochrome P450 (CYP) mixed-function oxidase system and conjugation with glutathione (GSH).[2][3] The balance between these pathways varies significantly across species, influencing the nature and extent of organ-specific toxicity.

The Predominant Route: Cytochrome P450-Mediated Oxidation

The CYP pathway is the primary route for PCE metabolism in both rats and humans.[1] This pathway, predominantly occurring in the liver, involves the oxidation of the double bond in the PCE molecule.[2][4]

Key Steps & Metabolites:

  • Epoxidation: CYP enzymes, notably CYP2E1, catalyze the initial oxidation of PCE to form a reactive epoxide intermediate.[4][5]

  • Rearrangement: This unstable epoxide rearranges to form trichloroacetyl chloride.

  • Hydrolysis: Trichloroacetyl chloride is then hydrolyzed to produce trichloroacetic acid (TCA), a major and stable metabolite.[1][6]

  • Further Metabolism: TCA can be further metabolized to a lesser extent. Dichloroacetic acid (DCA) has also been identified as a metabolite.[2]

The formation of TCA is a critical event, as this metabolite has been implicated in liver toxicity, particularly in mice.[1][7]

The Minor but Toxicologically Significant Route: Glutathione Conjugation

While quantitatively smaller, the glutathione (GSH) conjugation pathway is of great interest due to its association with nephrotoxicity (kidney damage).[2][3] This pathway is initiated by the direct conjugation of PCE with GSH, a reaction catalyzed by glutathione S-transferases (GSTs).

Key Steps & Metabolites:

  • Conjugation: PCE reacts with GSH to form S-(1,2,2-trichlorovinyl)glutathione (TCVG).[8] This can occur in the liver and kidneys.[9]

  • Mercapturic Acid Pathway: TCVG is then processed in the kidneys by enzymes like γ-glutamyltransferase and dipeptidases to form S-(1,2,2-trichlorovinyl)-L-cysteine (TCVC).[2]

  • Bioactivation: TCVC can be a substrate for renal cysteine conjugate β-lyase, which cleaves the molecule to produce a reactive thiol. This reactive intermediate is thought to be responsible for the observed nephrotoxicity.[9]

  • Detoxification: Alternatively, TCVC can be N-acetylated to form N-acetyl-S-(1,2,2-trichlorovinyl)-L-cysteine (N-acetyl-TCVC), a mercapturic acid that is excreted in the urine.[1]

The formation of mutagenic intermediates through this pathway is a key consideration in the carcinogenicity of PCE.[8][10]

Species-Specific Differences in PCE Metabolism: A Comparative Analysis

The most striking aspect of PCE metabolism is the significant variation observed between species, particularly between rodents and humans. These differences are not just academic; they have profound implications for risk assessment.

Rodents vs. Humans: A Quantitative Divide

A consistent finding across numerous studies is that rodents, especially mice, metabolize tetrachloroethylene to a much greater extent than humans.[3][11] This higher metabolic rate in rodents leads to a greater internal dose of reactive metabolites, which may explain the higher susceptibility of mice to PCE-induced liver tumors.[3][11]

Key Quantitative Differences:

  • Overall Metabolism: The rate of PCE metabolism is significantly higher in rodents compared to humans.[3]

  • CYP Pathway Dominance: While the CYP pathway is predominant in both, the flux through this pathway is considerably greater in mice.[11] This results in higher concentrations of TCA in mice compared to rats and humans.[11][12]

  • GSH Conjugation: The metabolic flux through the glutathione conjugation pathway, although a minor route, is notably higher for PCE when compared to the structurally similar trichloroethylene (TCE).[13][14] This pathway is also more active in rodents than in humans.[15]

The following table summarizes key metabolic parameters across species.

ParameterHumanMouseRat
Total PCE Metabolism (Vmax/body weight; nmol/min/kg) 5.0–61210–186027.2–400
In vitro Liver Cytosolic Metabolism (pmol/min/mg protein) 2.08 ± 2.5719.26 ± 1.333.87 ± 2.12
In vitro Liver Cytosolic GSH Conjugation (pmol/min/mg protein) Not detected3.418.2
Urinary TCA Excretion LowerHigherIntermediate
Urinary N-acetyl-TCVC Excretion Higher ratio relative to TCALower ratio relative to TCALower ratio relative to TCA

Data compiled from multiple sources.[1][16]

Visualizing the Metabolic Divergence

The following diagrams, generated using Graphviz, illustrate the primary metabolic pathways of tetrachloroethylene and highlight the species-specific differences in metabolic flux.

PCE_Metabolism cluster_species Species-Dependent Metabolic Flux cluster_oxidation Oxidative Pathway (CYP450) cluster_conjugation Glutathione Conjugation cluster_flux PCE Tetrachloroethylene (PCE) TCA Trichloroacetic Acid (TCA) PCE->TCA CYP2E1 TCVC S-trichlorovinyl- L-cysteine (TCVC) PCE->TCVC GSTs Flux_Rodent Rodent (Mouse > Rat) TCA->Flux_Rodent High Flux Flux_Human Human TCA->Flux_Human Low Flux TCVC->Flux_Rodent Moderate Flux TCVC->Flux_Human Low Flux Metabolic_Pathways cluster_CYP CYP450 Pathway (Liver) cluster_GSH Glutathione Pathway (Liver/Kidney) PCE Tetrachloroethylene Epoxide Epoxide Intermediate PCE->Epoxide CYP2E1 TCVG S-(1,2,2-trichlorovinyl)glutathione (TCVG) PCE->TCVG GSTs TCA_Chloride Trichloroacetyl Chloride Epoxide->TCA_Chloride TCA Trichloroacetic Acid (TCA) TCA_Chloride->TCA Hydrolysis DCA Dichloroacetic Acid (DCA) TCA->DCA TCVC S-(1,2,2-trichlorovinyl)-L-cysteine (TCVC) TCVG->TCVC γ-GT, DP Reactive_Thiol Reactive Thiol TCVC->Reactive_Thiol β-lyase NAcTCVC N-acetyl-TCVC (Urinary Excretion) TCVC->NAcTCVC N-acetyltransferase

Caption: Detailed metabolic pathways of Tetrachloroethylene.

Experimental Methodologies for Studying PCE Metabolism

The comparative data presented in this guide are the product of rigorous experimental work. Understanding these methodologies is crucial for interpreting the data and designing future studies.

In Vivo Studies: Whole-Animal Models
  • Objective: To understand the absorption, distribution, metabolism, and excretion (ADME) of PCE in a living organism.

  • Methodology:

    • Dosing: Laboratory animals (typically rats or mice) are exposed to PCE via inhalation or oral gavage. Radiolabeled PCE (e.g., ¹⁴C-PCE) is often used to trace the fate of the compound. [1] 2. Sample Collection: Urine, feces, and expired air are collected over a period of time (e.g., 24-72 hours). [1][12]Blood and tissue samples may also be collected at various time points.

    • Metabolite Analysis: Samples are analyzed to identify and quantify PCE and its metabolites. High-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC/MS) are standard analytical techniques. [17]* Causality: In vivo studies provide a holistic view of PCE metabolism, accounting for all physiological processes. The use of different doses can reveal saturation of metabolic pathways.

In Vitro Studies: Isolating Metabolic Processes
  • Objective: To investigate specific metabolic reactions and enzyme kinetics in a controlled environment.

  • Methodology:

    • Tissue Preparation: Liver and kidney tissues are harvested from different species. Subcellular fractions, such as microsomes (containing CYPs) and cytosol (containing GSTs), are isolated through differential centrifugation. [6][8] 2. Incubation: The subcellular fractions are incubated with PCE in the presence of necessary cofactors (e.g., NADPH for CYP reactions, GSH for GST reactions). [8] 3. Metabolite Quantification: The formation of specific metabolites (e.g., TCA, TCVG) is measured over time to determine reaction rates and enzyme kinetic parameters (Km and Vmax). [6][18] 4. Hepatocyte Cultures: Primary hepatocytes from different species can also be used to study both oxidative and conjugative metabolism in intact cells. [18][19]* Causality: In vitro systems allow for the precise study of individual enzyme contributions and can be used to directly compare metabolic capacities between species without the complexities of whole-animal physiology.

Conclusion: Implications for Research and Drug Development

The comparative metabolism of tetrachloroethylene underscores a critical principle in toxicology and drug development: species-specific differences in biotransformation can lead to divergent toxicological outcomes. For researchers, these differences highlight the importance of selecting appropriate animal models for preclinical studies and exercising caution when extrapolating data to humans. For drug development professionals, the case of PCE serves as a reminder that a deep understanding of comparative metabolism is essential for predicting potential liabilities and ensuring the safety of new chemical entities. The methodologies outlined in this guide provide a robust framework for conducting such essential investigations.

References

  • National Research Council (US) Committee on Human Health Risks of Trichloroethylene. (2006). Overview of the Toxicokinetics of Tetrachloroethylene. National Academies Press (US). [Link]

  • Agency for Toxic Substances and Disease Registry (ATSDR). (2019). Biological Fate of Tetrachloroethylene. Centers for Disease Control and Prevention. [Link]

  • Dekant, W., Vamvakas, S., Koob, M., Köchling, A., Kanhai, W., Müller, D., & Henschler, D. (1990). Bioactivation of tetrachloroethylene. Role of glutathione S-transferase-catalyzed conjugation versus cytochrome P-450-dependent phospholipid alkylation. Drug Metabolism and Disposition, 18(5), 566-572. [Link]

  • Costa, A. K., & Ivanetich, K. M. (1982). Tetrachloroethylene metabolism by the hepatic microsomal cytochrome P-450 system. Biochemical Pharmacology, 31(12), 2083-2092. [Link]

  • Luo, Y. S., Furuya, S., Soldatov, V. Y., Kosyk, O., Yoo, H. S., Fukushima, H., ... & Rusyn, I. (2018). Metabolism and Toxicity of Trichloroethylene and Tetrachloroethylene in Cytochrome P450 2E1 Knockout and Humanized Transgenic Mice. Toxicological Sciences, 164(2), 489-500. [Link]

  • Zhou, Y., Cichocki, J. A., Soldatow, V. Y., Scholl, E. H., Gallins, P. J., Jima, D. D., ... & Rusyn, I. (2018). Comparative Analysis of Metabolism of Trichloroethylene and Tetrachloroethylene among Mouse Tissues and Strains. Toxicology, 408, 31-42. [Link]

  • Public Health England. (2019). Tetrachloroethylene: toxicological overview. GOV.UK. [Link]

  • Luo, Y. S., Furuya, S., Soldatov, V. Y., Kosyk, O., Yoo, H. S., Fukushima, H., ... & Rusyn, I. (2018). Metabolism and Toxicity of Trichloroethylene and Tetrachloroethylene in Cytochrome P450 2E1 Knockout and Humanized Transgenic Mice. Toxicological Sciences, 164(2), 489-500. [Link]

  • Larson, J. L., & Bull, R. J. (1992). Species differences in the metabolism of trichloroethylene to the carcinogenic metabolites trichloroacetate and dichloroacetate. Toxicology and Applied Pharmacology, 115(2), 278-285. [Link]

  • Vamvakas, S., Dekant, W., & Henschler, D. (1989). Mutagenicity of tetrachloroethene in the Ames test--metabolic activation by conjugation with glutathione. Journal of Biochemical Toxicology, 4(1), 21-27. [Link]

  • Lash, L. H., Qian, W., Putt, D. A., Hueni, S. E., Elfarra, A. A., Sicuri, A. R., & Parker, J. C. (1998). Glutathione conjugation of trichloroethylene in human liver and kidney: kinetics and individual variation. Drug Metabolism and Disposition, 26(11), 1123-1130. [Link]

  • Cichocki, J. A., Lomonaco, T., & Rusyn, I. (2016). Target Organ Metabolism, Toxicity, and Mechanisms of Trichloroethylene and Perchloroethylene: Key Similarities, Differences, and Data Gaps. Journal of Pharmacology and Experimental Therapeutics, 359(1), 110-123. [Link]

  • Zhou, Y., Cichocki, J. A., Soldatow, V. Y., Scholl, E. H., Gallins, P. J., Jima, D. D., ... & Rusyn, I. (2018). Comparative analysis of metabolism of trichloroethylene and tetrachloroethylene among mouse tissues and strains. Toxicology, 408, 31-42. [Link]

  • National Research Council (US) Committee on Human Health Risks of Trichloroethylene. (2006). Appendix C: Trichloroethylene Metabolism. National Academies Press (US). [Link]

  • Agency for Toxic Substances and Disease Registry (ATSDR). (2019). Toxicological Profile for Tetrachloroethylene. Centers for Disease Control and Prevention. [Link]

  • Kang, E. Y., Park, J. D., Hong, Y. P., & Chang, I. W. (1998). Species Differences in Effect of Ethanol to Urinary Metabolites Excretion of Trichloroethylene in Mice and Rats. Journal of Preventive Medicine and Public Health, 31(4), 680-691. [Link]

  • Health and Welfare Canada. (1993). Tetrachloroethylene. Canada.ca. [Link]

  • National Research Council (US) Committee on Tetrachloroethylene. (2010). Table 3-9, Metabolism of Tetrachloroethylene in Mice, Rats, and Humans. National Academies Press (US). [Link]

  • Dekant, W., Martens, G., Vamvakas, S., Henschler, D., & Anders, M. W. (1987). Identification of S-1,2,2-trichlorovinyl-N-acetylcysteine as a urinary metabolite of tetrachloroethylene: Bioactivation through glutathione conjugation as a possible explanation of its nephrocarcinogenicity. Journal of Biochemical Toxicology, 2(2), 191-200. [Link]

  • Valdiviezo, A., Smith, L. E., Iqbal, M. S., Szafran, D. C., Gunder, L. C., Deisenroth, C., ... & Rusyn, I. (2022). Reanalysis of Trichloroethylene and Tetrachloroethylene Metabolism to Glutathione Conjugates Using Human, Rat, and Mouse Liver in Vitro Models to Improve Precision in Risk Characterization. Environmental Health Perspectives, 130(11), 117006. [Link]

  • Herren-Freund, S. L., Pereira, M. A., Khoury, M. D., & Olson, G. (1987). The carcinogenicity of trichloroethylene and its metabolites, trichloroacetic acid and dichloroacetic acid, in mouse liver. Toxicology and Applied Pharmacology, 90(2), 183-189. [Link]

  • International Agency for Research on Cancer. (2014). Trichloroacetic Acid. In Trichloroethylene, Tetrachloroethylene, and Some Other Chlorinated Agents. IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, No. 106. [Link]

  • Lipscomb, J. C., Garrett, C. M., & Snawder, J. E. (1997). Cytochrome P450-dependent metabolism of trichloroethylene: interindividual differences in humans. Toxicology and Applied Pharmacology, 142(2), 311-318. [Link]

  • Kim, S., Kim, D., & Ghanayem, B. I. (2009). Pharmacokinetic analysis of trichloroethylene metabolism in male B6C3F1 mice: Formation and disposition of trichloroacetic acid, dichloroacetic acid, S-(1,2-dichlorovinyl)glutathione and S-(1,2-dichlorovinyl)-L-cysteine. Toxicology and Applied Pharmacology, 238(2), 103-111. [Link]

  • Wang, Y., Zhang, Y., Zhang, Y., Shen, M., & Xiang, P. (2023). Metabolic patterns of new psychoactive substances: Methyl-ketamine and 2-oxo-PCE in rats using UHPLC-QTOF analysis. Forensic Science International, 347, 111680. [Link]

  • Zhou, Y., Cichocki, J. A., Soldatow, V. Y., Scholl, E. H., Gallins, P. J., Jima, D. D., ... & Rusyn, I. (2018). Comparative Analysis of Metabolism of Trichloroethylene and Tetrachloroethylene among Mouse Tissues and Strains. Toxicology, 408, 31-42. [Link]

  • Lash, L. H., Putt, D. A., & Parker, J. C. (2000). Cytochrome P450-Dependent Metabolism of Trichloroethylene in Rat Kidney. Toxicological Sciences, 58(1), 10-19. [Link]

  • Yllner, S. (1961). Urinary metabolites of 14C-tetrachloroethylene in mice. Nature, 191, 820. [Link]

  • Valdiviezo, A., Smith, L. E., Iqbal, M. S., Szafran, D. C., Gunder, L. C., Deisenroth, C., ... & Rusyn, I. (2022). Reanalysis of Trichloroethylene and Tetrachloroethylene Metabolism to Glutathione Conjugates Using Human, Rat, and Mouse Liver in Vitro Models to Improve Precision in Risk Characterization. Environmental Health Perspectives, 130(11), 117006. [Link]

  • Valdiviezo, A., Smith, L. E., Iqbal, M. S., Szafran, D. C., Gunder, L. C., Deisenroth, C., ... & Rusyn, I. (2022). Reanalysis of Trichloroethylene and Tetrachloroethylene Metabolism to Glutathione Conjugates Using Human, Rat, and Mouse Liver in Vitro Models to Improve Precision in Risk Characterization. Environmental Health Perspectives, 130(11), 117006. [Link]

  • Wikipedia. (n.d.). CYP2E1. [Link]

Sources

A Senior Application Scientist's Guide to Evaluating Antibody Specificity for S-Trichlorovinyl-N-acetylcysteine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the fields of toxicology and occupational health, precise measurement of biomarkers is paramount. S-Trichlorovinyl-N-acetylcysteine (TCV-NAC), a metabolite of the common environmental contaminant tetrachloroethylene, serves as a critical indicator of exposure and potential nephrotoxicity.[1] The development of specific antibodies for TCV-NAC is a significant step forward for monitoring and research; however, the utility of these antibodies is entirely dependent on their specificity. This guide provides a comprehensive framework for evaluating and comparing the specificity of antibodies targeting this small molecule, ensuring the generation of reliable and reproducible data.

The Imperative for Specificity: Understanding the Target and its Analogs

S-Trichlorovinyl-N-acetylcysteine is a small molecule with a distinct chemical structure.[2][3] An effective antibody must be able to recognize the unique epitope presented by the trichlorovinyl group in conjunction with the N-acetylcysteine backbone. The primary challenge in developing and validating such an antibody lies in the potential for cross-reactivity with structurally similar molecules.

A thorough evaluation of antibody specificity must therefore include a panel of potential cross-reactants. Key molecules to consider include:

  • Other Tetrachloroethylene Metabolites: The most significant potential for cross-reactivity comes from other metabolites of tetrachloroethylene. These include trichloroacetic acid (TCA) and trichloroethanol.[4][5][6][7]

  • Structural Analogs: Molecules with similar chemical structures, such as S-(1,2-dichlorovinyl)-L-cysteine (DCVC) and its N-acetylated form, N-acetyl-S-(1,2-dichlorovinyl)-L-cysteine (NA-DCVC), are critical for assessing specificity.[8][9][10][11]

  • Endogenous Molecules: The antibody should also be tested against N-acetylcysteine (NAC) itself and other endogenous cysteine-containing molecules to rule out off-target binding in biological samples.[12][13][14][15][16]

A Multi-Faceted Approach to Specificity Evaluation

No single assay can definitively determine antibody specificity. A robust evaluation relies on a combination of techniques that probe the antibody's binding characteristics under different conditions. This guide focuses on three key experimental workflows: Competitive ELISA, Western Blotting, and Surface Plasmon Resonance (SPR).

Experimental Workflow for Antibody Specificity Evaluation

Antibody Specificity Workflow cluster_screening Initial Screening & Characterization cluster_kinetics Binding Kinetics & Affinity cluster_validation Final Validation Competitive_ELISA Competitive ELISA Data_Analysis Comparative Data Analysis Competitive_ELISA->Data_Analysis IC50 & Cross-Reactivity Western_Blot Western Blot Western_Blot->Data_Analysis Specificity under Denaturing Conditions SPR Surface Plasmon Resonance (SPR) SPR->Data_Analysis Kon, Koff, KD Competitive ELISA Workflow Start Start: Coat plate with TCV-NAC-protein conjugate Block Block non-specific binding sites Start->Block Incubate Incubate with antibody pre-mixed with TCV-NAC or potential cross-reactant Block->Incubate Wash1 Wash to remove unbound antibody Incubate->Wash1 Add_Secondary Add enzyme-conjugated secondary antibody Wash1->Add_Secondary Wash2 Wash to remove unbound secondary antibody Add_Secondary->Wash2 Add_Substrate Add substrate and measure signal Wash2->Add_Substrate Analyze Analyze data: Calculate IC50 and % cross-reactivity Add_Substrate->Analyze

Caption: Step-by-step workflow for a competitive ELISA to determine antibody specificity.

Interpreting the Data: IC50 and Cross-Reactivity

The key metrics from a competitive ELISA are the IC50 (the concentration of analyte that inhibits 50% of the antibody binding) and the percent cross-reactivity.

% Cross-Reactivity = (IC50 of TCV-NAC / IC50 of Potential Cross-Reactant) x 100

A highly specific antibody will have a very low IC50 for TCV-NAC and a very high IC50 for potential cross-reactants, resulting in a low percent cross-reactivity.

Hypothetical Comparison of Anti-TCV-NAC Antibodies by Competitive ELISA
AntibodyTarget AnalyteIC50 (nM)% Cross-Reactivity with TCA% Cross-Reactivity with DCVC
Antibody A TCV-NAC15< 0.1%< 0.5%
Antibody B TCV-NAC501.2%3.5%
Antibody C TCV-NAC25< 0.5%1.0%

This table presents hypothetical data for illustrative purposes.

Western Blotting: Assessing Specificity in Complex Mixtures

While ELISA provides quantitative data on binding in solution, Western blotting is crucial for evaluating an antibody's specificity in a complex mixture of proteins and under denaturing conditions. [11]For a small molecule like TCV-NAC, this typically involves probing a membrane spotted with TCV-NAC conjugated to a carrier protein, alongside potential cross-reactants also conjugated to carrier proteins.

Western Blot Protocol for Specificity
  • Antigen Preparation: Conjugate TCV-NAC, TCA, DCVC, and NAC individually to a carrier protein (e.g., BSA or KLH).

  • SDS-PAGE and Transfer: Run the conjugated proteins on an SDS-PAGE gel and transfer them to a nitrocellulose or PVDF membrane.

  • Blocking: Block the membrane with a suitable blocking buffer to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the anti-TCV-NAC antibody.

  • Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.

  • Detection: Add a chemiluminescent substrate and image the blot.

A highly specific antibody will produce a strong signal only for the TCV-NAC conjugate and no or minimal signal for the other conjugates.

Surface Plasmon Resonance (SPR): A Deep Dive into Binding Kinetics

Surface Plasmon Resonance (SPR) provides real-time, label-free analysis of biomolecular interactions. [3][4][17]This technique is invaluable for characterizing the binding kinetics (association and dissociation rates) and affinity of an antibody for its target. By immobilizing the antibody and flowing different concentrations of TCV-NAC and potential cross-reactants over the sensor surface, one can obtain precise measurements of the binding interaction.

SPR Workflow for Kinetic Analysis

SPR Workflow Start Start: Immobilize antibody on sensor chip Inject_Analyte Inject varying concentrations of TCV-NAC or potential cross-reactant Start->Inject_Analyte Association Monitor association phase (binding) Inject_Analyte->Association Dissociation Monitor dissociation phase (unbinding) Association->Dissociation Regeneration Regenerate sensor surface Dissociation->Regeneration Analyze Analyze sensorgram data to determine Kon, Koff, and KD Dissociation->Analyze Regeneration->Inject_Analyte Next concentration

Caption: A typical workflow for Surface Plasmon Resonance (SPR) analysis of antibody-antigen binding kinetics.

Key Kinetic Parameters
  • Association Rate Constant (k_on): The rate at which the antibody binds to the antigen.

  • Dissociation Rate Constant (k_off): The rate at which the antibody-antigen complex dissociates.

  • Equilibrium Dissociation Constant (K_D): A measure of the antibody's affinity for the antigen (K_D = k_off / k_on). A lower K_D indicates a higher affinity.

Hypothetical Kinetic Data for Anti-TCV-NAC Antibody A
Analytek_on (1/Ms)k_off (1/s)K_D (M)
TCV-NAC 1.5 x 10^52.0 x 10^-41.3 x 10^-9
TCA No Binding DetectedNo Binding DetectedNo Binding Detected
DCVC 2.1 x 10^31.8 x 10^-28.6 x 10^-6

This table presents hypothetical data for illustrative purposes.

Conclusion: An Integrated Approach to Confident Results

The evaluation of antibody specificity for a small molecule like S-Trichlorovinyl-N-acetylcysteine requires a rigorous and multi-pronged approach. By combining the quantitative cross-reactivity data from competitive ELISA, the qualitative specificity assessment from Western blotting, and the detailed kinetic and affinity measurements from SPR, researchers can gain a comprehensive understanding of an antibody's performance. This integrated approach is essential for ensuring the accuracy and reliability of data in toxicological studies and the development of robust diagnostic and monitoring tools.

References

  • PubChem. S-Trichlorovinyl-N-acetylcysteine. National Center for Biotechnology Information. Available from: [Link]

  • Government of Canada. Tetrachloroethylene. Canada.ca. Available from: [Link]

  • National Academies of Sciences, Engineering, and Medicine. Case Study 41: Tetrachloroethylene Toxicity. In: Environmental Medicine: Integrating a Missing Element into Medical Education. Washington (DC)
  • National Center for Biotechnology Information. Overview of the Toxicokinetics of Tetrachloroethylene. In: Trichloroethylene, Tetrachloroethylene, and Some Other Chlorinated Agents. Lyon (FR): International Agency for Research on Cancer; 2015. (IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, No. 106.) Available from: [Link]

  • Agency for Toxic Substances and Disease Registry. Section 2.1. Biological Fate of Tetrachloroethylene. In: Toxicological Profile for Tetrachloroethylene. Centers for Disease Control and Prevention. Available from: [Link]

  • Global Substance Registration System. N-ACETYL-S-(1,2,2-TRICHLOROVINYL)-L-CYSTEINE. Available from: [Link]

  • Reanalysis of Trichloroethylene and Tetrachloroethylene Metabolism to Glutathione Conjugates Using Human, Rat, and Mouse Liver in Vitro Models to Improve Precision in Risk Characterization. Environ Health Perspect. 2022 Nov;130(11):117006.
  • Semantic Scholar. Separation and quantification of N-acetyl-l-cysteine and N-acetyl-cysteine-amide by HPLC with fluorescence detection. Available from: [Link]

  • ResearchGate. N-Acetylcysteine amide: A Derivative to Fulfill the Promises of N-Acetylcysteine. Available from: [Link]

  • Identification of novel N-acetylcysteine derivatives for the treatment of hepatocellular injury. RSC Adv. 2017; 7(85): 54087–54096.
  • MDPI. Novel Synthesis of N-Acetylcysteine Medicine Using an Effective Method. Molecules. 2022 Aug; 27(16): 5283.
  • ResearchGate. The chemistry and biological activities of N-acetylcysteine. Available from: [Link]

  • PubMed. Identification of N-acetyl(2,2-dichlorovinyl)- and N-acetyl(1,2-dichlorovinyl)-L-cysteine as two regioisomeric mercapturic acids of trichloroethylene in the rat. Chem Res Toxicol. 1990 May-Jun;3(3):212-8.
  • Human Metabolome Database. Showing metabocard for S-Trichlorovinyl-N-acetylcysteine (HMDB0244383). Available from: [Link]

  • National Institutes of Health. Characterization of the chemical reactivity and nephrotoxicity of N-acetyl-S-(1,2-dichlorovinyl)-L-cysteine sulfoxide, a potential reactive metabolite of trichloroethylene. Toxicol Appl Pharmacol. 2013 Feb 15; 267(1): 45–54.
  • PubMed. Characterization of the chemical reactivity and nephrotoxicity of N-acetyl-S-(1,2-dichlorovinyl)-L-cysteine sulfoxide, a potential reactive metabolite of trichloroethylene. Toxicol Appl Pharmacol. 2013 Feb 15;267(1):45-54.
  • PubMed. N-acetyl-S-(1,2,2-trichlorovinyl)-L-cysteine and 2,2,2-trichloroethanol: two novel metabolites of tetrachloroethene in humans after occupational exposure. Drug Metab Dispos. 1996 Jan;24(1):41-8.
  • PubMed. Identification of S-1,2-dichlorovinyl-N-acetyl-cysteine as a urinary metabolite of trichloroethylene: a possible explanation for its nephrocarcinogenicity in male rats. Biochem Pharmacol. 1986 Aug 1;35(15):2455-8.
  • Synthesis of Acetylcystiene. Available from: [Link]

Sources

A Senior Application Scientist's Guide to the Analytical Quantification of N-Acetylcysteine (NAC): Benchmarking New Techniques Against Established Methods

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Analytical Challenge of N-Acetylcysteine (NAC)

N-acetylcysteine (NAC) is far more than a simple mucolytic agent. As the N-acetyl derivative of the amino acid L-cysteine, it is a powerful antioxidant, a precursor to the master cellular antioxidant glutathione (GSH), and an FDA-approved antidote for acetaminophen poisoning.[1][2] Its therapeutic potential is actively being investigated for a range of disorders characterized by oxidative stress and inflammation.[3][4]

However, the very chemical feature that makes NAC biologically active—its nucleophilic free thiol (sulfhydryl) group—also makes it an exceptionally challenging analyte to quantify accurately.[5] In biological and even aqueous matrices, NAC is prone to rapid oxidation, forming disulfide-linked dimers (N,N-diacetylcystine) or mixed disulfides with other thiols like cysteine.[6] This inherent instability necessitates robust and carefully designed analytical methods to distinguish between the reduced (active) form and the total NAC content.

This guide provides an in-depth comparison of established High-Performance Liquid Chromatography (HPLC) based methods with the new benchmark of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). We will explore the causality behind experimental choices, provide detailed protocols, and present objective performance data to guide researchers, scientists, and drug development professionals in selecting the optimal technique for their application.

Chapter 1: The Established Standard – HPLC-Based Quantification of NAC

For decades, High-Performance Liquid Chromatography (HPLC) has been the workhorse for NAC analysis. Its principle lies in separating NAC from other matrix components on a stationary phase column before detection. The choice of detector, however, fundamentally dictates the sensitivity and specificity of the assay.

Methodology 1: HPLC with UV Detection

This is the most straightforward chromatographic approach. It relies on the weak absorbance of NAC's peptide bond in the low UV range (typically ~214 nm).

  • Scientific Rationale: The primary advantage is simplicity; it avoids a chemical derivatization step, making for a faster and less complex sample preparation workflow.[7] However, this comes at a significant cost. The low UV wavelength is notoriously non-specific, and many endogenous compounds in biological samples can interfere, leading to overestimated results. Its sensitivity is often insufficient for pharmacokinetic studies where plasma concentrations are low.

  • Typical Application: Best suited for quality control of pharmaceutical formulations (e.g., granules, effervescent tablets) where NAC concentrations are high and the matrix is relatively clean.[7]

Methodology 2: HPLC with Fluorescence Detection (Pre-column Derivatization)

To overcome the limitations of UV detection, a pre-column derivatization strategy is employed. This involves reacting the thiol group of NAC with a fluorogenic reagent, creating a new molecule that is highly fluorescent and thus detectable at much lower concentrations.

  • Scientific Rationale & Causality: The core principle is to enhance both sensitivity and specificity. Reagents like N-(1-pyrenyl)maleimide (NPM) or monobromobimane react specifically with the sulfhydryl group of reduced NAC.[8][9] This targeted reaction ensures that only thiol-containing compounds produce a signal, drastically improving specificity. The resulting adduct is intensely fluorescent, allowing for quantification at nanomolar levels, a necessity for biological sample analysis.[9]

The major challenge in any NAC assay is the thiol's instability. To measure total NAC (both reduced NAC and its oxidized disulfide forms), a critical reduction step must be included in the sample preparation.

  • The Role of Reducing Agents: Reagents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are used to break the disulfide bonds of N,N-diacetylcystine and mixed disulfides, converting them back to the reduced NAC form, which can then be derivatized and measured.[6][10] The choice between DTT and TCEP is critical; TCEP is often preferred as it is a more stable and effective reducing agent across a wider pH range.[6]

HPLC_Fluorescence_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis Sample Biological Sample (e.g., Plasma) Reduction Add Reducing Agent (e.g., TCEP for Total NAC) Sample->Reduction Step 1 Derivatization Add Derivatizing Agent (e.g., NPM) & Incubate Reduction->Derivatization Step 2 Quench Quench Reaction & Precipitate Proteins Derivatization->Quench Step 3 Extract Centrifuge & Collect Supernatant Quench->Extract Step 4 HPLC Inject into HPLC System (Reversed-Phase Column) Extract->HPLC Step 5 Detection Fluorescence Detector (Ex/Em Wavelengths for Adduct) HPLC->Detection Step 6 Data Data Acquisition & Quantification Detection->Data Step 7 LCMS_Workflow cluster_prep Simplified Sample Preparation cluster_analysis LC-MS/MS Analysis Sample Plasma Sample Spike Add Internal Standard (e.g., d3-NAC) Sample->Spike Step 1 Precipitate Protein Precipitation (e.g., Methanol) Spike->Precipitate Step 2 Extract Centrifuge & Collect Supernatant Precipitate->Extract Step 3 LC UHPLC Separation (Fast Gradient) Extract->LC Step 4 MS Tandem Mass Spectrometer (ESI Source) LC->MS Step 5 SRM Selected Reaction Monitoring (SRM) MS->SRM Step 6 Quant Ratio-Based Quantification SRM->Quant Step 7 Method_Selection Start Start: Define Analytical Need Matrix Sample Matrix? Start->Matrix Concentration Expected Concentration? Matrix->Concentration Complex (e.g., Plasma) HPLC_UV Method: HPLC-UV Matrix->HPLC_UV Simple (e.g., Formulation) Throughput High Throughput Needed? Concentration->Throughput High (µg/mL range) HPLC_FL Method: HPLC-Fluorescence Concentration->HPLC_FL Low (nM range) Throughput->HPLC_FL No LCMS Method: LC-MS/MS Throughput->LCMS Yes

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of S-Trichlorovinyl-N-acetylcysteine (TCVC)

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and scientists dedicated to advancing drug development, our commitment to safety and environmental stewardship is paramount. The handling and disposal of chemical reagents, particularly metabolites of known hazardous compounds, demand a rigorous and informed approach. This guide provides essential, step-by-step procedures for the proper disposal of S-Trichlorovinyl-N-acetylcysteine (TCVC), ensuring the safety of laboratory personnel and compliance with regulatory standards.

The Scientific Rationale for Caution: Hazard Profile of TCVC

Understanding the "why" behind stringent disposal protocols is the foundation of a robust safety culture. S-Trichlorovinyl-N-acetylcysteine (TCVC) is not a benign laboratory chemical; it is a metabolite of the industrial solvent trichloroethylene (TCE).[1][2][3] TCE and its parent compound, vinyl chloride, are well-documented hazardous substances, with vinyl chloride being a recognized carcinogen.[4][5]

Crucially, studies have identified TCVC itself as a nephrotoxic (toxic to the kidneys) and genotoxic metabolite in humans.[6][7] The formation of such toxic metabolites is a key consideration in the risk assessment of TCE exposure.[6] Therefore, all waste containing TCVC must be presumed hazardous and handled accordingly to mitigate risks to human health and the environment.

Regulatory Imperatives: Compliance with EPA Standards

In the United States, the disposal of hazardous laboratory waste is governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[4] Laboratories are classified as waste generators, and as such, are legally required to manage chemical waste from its point of generation to its final disposal.[8] Key tenets of RCRA that directly apply to TCVC waste include:

  • Waste Characterization: All chemical waste must be correctly identified and its hazards assessed.

  • Proper Labeling and Storage: Waste containers must be clearly labeled with the words "Hazardous Waste," list all chemical constituents, and be stored in a designated, safe location.[8][9]

  • Prohibition of Drain Disposal: Hazardous chemicals, even in small quantities, are generally forbidden from being disposed of down the sink.[9]

  • Cradle-to-Grave Responsibility: The generating laboratory is responsible for the waste until it is ultimately destroyed or rendered non-hazardous by a licensed facility.[8]

Adherence to these regulations is not merely a matter of compliance; it is a fundamental aspect of responsible scientific practice.

The Disposal Workflow: A Step-by-Step Protocol

The following protocol outlines the systematic procedure for managing TCVC waste in a laboratory setting.

Step 1: Waste Identification and Segregation

Immediately upon generation, any material containing or contaminated with TCVC must be classified as hazardous waste. This includes:

  • Pure or neat TCVC.

  • Aqueous solutions containing TCVC.

  • Contaminated labware (e.g., pipette tips, vials, tubes).

  • Contaminated Personal Protective Equipment (PPE) such as gloves or bench paper.

Causality: Proper identification is the critical first step. Segregate TCVC waste from all other waste streams, especially incompatible chemicals like strong oxidizers or bases, to prevent dangerous reactions within the waste container.[10]

Step 2: Containment
  • For Liquids (Solutions containing TCVC): Use a dedicated, leak-proof, and chemically compatible container (e.g., a high-density polyethylene (HDPE) carboy). The container must have a secure, screw-on cap.

  • For Solids (Contaminated Labware/PPE): Use a sturdy, puncture-resistant container lined with a heavy-duty plastic bag.

Causality: Robust primary containment prevents spills and exposure. The container must remain closed at all times except when waste is being added.[9]

Step 3: Labeling

Each waste container must be affixed with a properly completed hazardous waste label as soon as the first drop of waste is added.[8] The label must include:

  • The words "Hazardous Waste" .[8][9]

  • Full Chemical Names: List "S-Trichlorovinyl-N-acetylcysteine" and any solvents or other chemicals present. Avoid abbreviations or chemical formulas.

  • Generator Information: Your name, laboratory, building, and room number.

  • Hazard Identification: Indicate the relevant hazards (e.g., Toxic).

Causality: Accurate labeling ensures that anyone handling the container, from lab colleagues to EH&S personnel and final disposal technicians, is fully aware of its contents and the associated dangers.[10]

Step 4: Accumulation in a Satellite Accumulation Area (SAA)

Store the labeled waste container in a designated Satellite Accumulation Area (SAA).[8][9]

  • The SAA must be at or near the point of waste generation and under the control of the laboratory personnel.[8]

  • It should be a secondary containment unit (e.g., a chemical-resistant tray or tub) to contain any potential leaks from the primary container.

  • Do not mix incompatible waste streams within the same secondary containment.

Causality: The SAA provides a controlled, safe location for the short-term storage of hazardous waste, preventing accidental spills from spreading and ensuring the waste is managed by trained personnel.

Step 5: Arranging for Disposal

Once the waste container is full, or if you will no longer be generating that specific waste stream, arrange for its removal.

  • Contact your institution’s Environmental Health & Safety (EH&S) department.

  • Provide them with the information from the hazardous waste label.

  • Follow their specific procedures for scheduling a waste pickup. EH&S will work with a licensed hazardous waste broker for transport and final disposal, which typically involves high-temperature incineration for chlorinated wastes.[11]

Causality: Final disposal of hazardous waste is a highly regulated process that must be performed by certified professionals to ensure environmental protection and legal compliance.

Visualizing the Disposal Pathway

The following decision tree provides a clear visual guide for managing different forms of TCVC waste generated in the laboratory.

TCVC_Disposal_Workflow cluster_form Step 1: Identify Waste Form cluster_liquid Liquid Waste Stream cluster_solid Solid Waste Stream cluster_disposal Final Disposal start TCVC Waste Generated waste_form What is the form of the waste? start->waste_form liquid_container Use dedicated, sealed, liquid waste container (HDPE). waste_form->liquid_container Liquid (solutions) solid_container Use puncture-resistant container with heavy-duty liner. waste_form->solid_container Solid (contaminated PPE, labware) liquid_label Label container with 'Hazardous Waste', all constituents, and hazards. liquid_container->liquid_label liquid_saa Store in SAA with secondary containment. liquid_label->liquid_saa full Is container full? liquid_saa->full solid_label Label container with 'Hazardous Waste', contaminant (TCVC), and hazards. solid_container->solid_label solid_saa Store in designated SAA. solid_label->solid_saa solid_saa->full contact_ehs Contact Institutional EH&S for waste pickup. full->contact_ehs Yes

Caption: Decision workflow for proper segregation and handling of S-Trichlorovinyl-N-acetylcysteine waste.

At-a-Glance Best Practices

For quick reference, this table summarizes the critical do's and don'ts for TCVC disposal.

Do'sDon'ts
DO treat all TCVC-contaminated materials as hazardous waste.DON'T pour any amount of TCVC waste down the drain.[9]
DO use dedicated, clearly labeled, and sealed containers.[8]DON'T mix TCVC waste with incompatible chemicals.[10]
DO store waste in a designated Satellite Accumulation Area (SAA).[9]DON'T overfill waste containers. Leave headspace for expansion.
DO keep waste containers closed except when adding waste.[9]DON'T use chemical formulas or abbreviations on waste labels.
DO contact your institution's EH&S for disposal.DON'T dispose of TCVC waste in regular trash or biohazard bags.

By adhering to these scientifically-grounded and procedurally-sound guidelines, you contribute to a culture of safety, protect our environment, and ensure that your vital research is conducted with the utmost integrity and responsibility.

References

  • Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines. Retrieved from [Link]

  • Environmental Marketing Services. (2025, July 21). Safe Chemical Waste Disposal in Labs. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 119577, S-Trichlorovinyl-N-acetylcysteine. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Laboratory Environmental Sample Disposal Information Document. Retrieved from [Link]

  • American Laboratory. (n.d.). Managing Hazardous Chemical Waste in the Lab. Retrieved from [Link]

  • American Chemical Society. (n.d.). Regulation of Laboratory Waste. Retrieved from [Link]

  • Milošević, M., et al. (2017). Incineration as the way of hazardous waste destruction in vinyl chloride production. Fresenius Environmental Bulletin, 26(2a), 1566-1568. Retrieved from [Link]

  • Toxic-Free Future. (n.d.). Vinyl chloride and toxic waste. Retrieved from [Link]

  • Grozdanic, S. D., et al. (2010). Transport of N-acetyl-S-(1,2-dichlorovinyl)-L-cysteine, a metabolite of trichloroethylene, by mouse multidrug resistance associated protein 2 (Mrp2). Toxicology and Applied Pharmacology, 245(2), 161–168. Retrieved from [Link]

  • Agency for Toxic Substances and Disease Registry. (2006). Toxicological Profile for Vinyl Chloride. Retrieved from [Link]

  • Lang, L. B., & De Seta, F. (2018). Exposure to sub-parts per million levels of vinyl chloride can increase the risk of developing liver injury. Hepatology Communications, 2(3), 251–253. Retrieved from [Link]

  • Grozdanic, S. D., et al. (2010). Transport of N-acetyl-S-(1,2-dichlorovinyl)-L-cysteine, a metabolite of trichloroethylene, by mouse multidrug resistance associated protein 2 (Mrp2). PubMed. Retrieved from [Link]

  • Vamvakas, S., et al. (1993). Nephrotoxic and genotoxic N-acetyl-S-dichlorovinyl-L-cysteine is a urinary metabolite after occupational 1,1,2-trichloroethene exposure in humans. Environmental Health Perspectives, 99, 281–284. Retrieved from [Link]

  • Vamvakas, S., et al. (1993). Nephrotoxic and genotoxic N-acetyl-S-dichlorovinyl-L-cysteine is a urinary metabolite after occupational 1,1,2-trichloroethene exposure in humans: implications for the risk of trichloroethene exposure. Environmental Health Perspectives. Retrieved from [Link]

  • Healy, E. F., et al. (2021). N-Acetyl-l-cysteine and aminooxyacetic acid differentially modulate trichloroethylene reproductive toxicity via metabolism in Wistar rats. Toxicological Sciences, 180(1), 118–129. Retrieved from [Link]

Sources

A Comprehensive Guide to the Safe Handling of S-Trichlorovinyl-N-acetylcysteine (TCV-NAC)

Author: BenchChem Technical Support Team. Date: January 2026

This document provides essential safety and logistical information for researchers, scientists, and drug development professionals working with S-Trichlorovinyl-N-acetylcysteine (TCV-NAC). Given the absence of a specific Safety Data Sheet (SDS) for TCV-NAC, this guide synthesizes data from structurally analogous compounds to establish best practices for handling, personal protective equipment (PPE) selection, and disposal. The trichlorovinyl group, an organochlorine moiety, and the N-acetylcysteine component suggest potential for significant toxicity, necessitating a cautious and well-documented approach to laboratory work.

Understanding the Inherent Risks of TCV-NAC

S-Trichlorovinyl-N-acetylcysteine belongs to a class of compounds known as cysteine S-conjugates. The metabolism of certain halogenated hydrocarbons can lead to the formation of such conjugates, which are then processed in the body. A critical step in this metabolic pathway is the cleavage of the C-S bond by enzymes called cysteine S-conjugate β-lyases, which can lead to the formation of reactive and toxic sulfur-containing fragments.[1][2]

Furthermore, the trichlorovinyl group is structurally related to trichloroethylene (TCE) and vinyl chloride, both of which are well-characterized toxins and carcinogens.[5][6][7][8][9] TCE is classified as a known human carcinogen, with evidence linking it to kidney cancer, and it also exhibits toxicity to the central nervous system, liver, and immune system.[5][7][8][9] Vinyl chloride is also a known human carcinogen.[6] Given this lineage, TCV-NAC must be handled as a potential carcinogen and a substance with a high degree of systemic toxicity.

Inferred Hazards of S-Trichlorovinyl-N-acetylcysteine:

  • High Acute and Chronic Toxicity: Particularly targeting the kidneys (nephrotoxicity).

  • Potential Carcinogenicity: Based on structural similarity to known carcinogens.

  • Irritant: Potential for skin, eye, and respiratory tract irritation.

Personal Protective Equipment (PPE): A Multi-Layered Defense

A comprehensive PPE program is the cornerstone of safe handling.[10] The selection of PPE must be based on a thorough risk assessment of the procedures to be performed. The following table outlines the minimum recommended PPE for handling TCV-NAC in a laboratory setting.

Task Body Protection Hand Protection Eye/Face Protection Respiratory Protection
Handling solid TCV-NAC (weighing, preparing solutions) Disposable lab coat over long-sleeved clothingDouble-gloving: inner nitrile gloves, outer chemical-resistant gloves (e.g., neoprene or PVC)Chemical splash goggles and a face shieldNIOSH-approved respirator with organic vapor cartridges and particulate filters (N95 or higher)
Working with dilute solutions of TCV-NAC Disposable lab coat over long-sleeved clothingChemical-resistant nitrile glovesChemical splash gogglesRequired if there is a risk of aerosol generation; otherwise, work in a certified chemical fume hood
Cleaning spills Chemical-resistant suit or apron over a disposable lab coatHeavy-duty chemical-resistant gloves (e.g., butyl rubber)Chemical splash goggles and a face shieldNIOSH-approved respirator with organic vapor cartridges and particulate filters

Operational Plans: From Receipt to Disposal

A clear and detailed operational plan is crucial to minimize exposure and ensure safety.

Receipt and Storage
  • Upon receipt, visually inspect the container for any damage or leaks in a well-ventilated area, preferably within a chemical fume hood.

  • Store TCV-NAC in a designated, clearly labeled, and well-ventilated "Toxic Chemicals" cabinet, away from incompatible materials such as strong oxidizing agents.

  • The storage area should be cool, dry, and secure, with access limited to authorized personnel.

Handling Procedures

All work with TCV-NAC, both in solid form and in solution, must be conducted within a certified chemical fume hood to minimize inhalation exposure.

Experimental Workflow for Handling TCV-NAC:

TCV-NAC Handling Workflow cluster_Prep Preparation cluster_Exp Experimentation cluster_Clean Cleanup Prep_Start Don appropriate PPE Prep_Area Prepare work area in chemical fume hood Prep_Start->Prep_Area Prep_Weigh Weigh solid TCV-NAC on a tared, contained weigh boat Prep_Area->Prep_Weigh Prep_Dissolve Dissolve TCV-NAC in a suitable solvent Prep_Weigh->Prep_Dissolve Exp_Run Perform experimental procedure Prep_Dissolve->Exp_Run Exp_Collect Collect waste in designated, labeled containers Exp_Run->Exp_Collect Clean_Decon Decontaminate all surfaces and equipment Exp_Collect->Clean_Decon Clean_Dispose Properly dispose of waste Clean_Decon->Clean_Dispose Clean_Remove Doff PPE in the correct sequence Clean_Dispose->Clean_Remove Clean_Wash Wash hands thoroughly Clean_Remove->Clean_Wash

Caption: Step-by-step workflow for handling TCV-NAC.

Decontamination Procedures

Effective decontamination is critical to prevent secondary exposure.

  • Work Surfaces: At the end of each procedure, thoroughly wipe down all surfaces within the chemical fume hood with a suitable solvent (e.g., ethanol or isopropanol), followed by a soap and water solution.

  • Equipment: Glassware and other equipment should be decontaminated by rinsing with a suitable solvent, followed by washing with a laboratory detergent and thorough rinsing with water.

  • Spills: In the event of a spill, evacuate the immediate area and alert laboratory personnel. Don appropriate PPE, including respiratory protection. Contain the spill with an absorbent material (e.g., vermiculite or a commercial spill kit). Collect the contaminated material into a sealed, labeled hazardous waste container. Decontaminate the spill area as described above.

Disposal Plan: Managing TCV-NAC Waste

TCV-NAC and all materials contaminated with it must be treated as hazardous waste. As an organochlorine compound, specific disposal regulations apply.

Waste Segregation and Disposal Pathway:

TCV-NAC Waste Disposal cluster_Waste Waste Generation cluster_Containment Containment cluster_Disposal Final Disposal Solid_Waste Solid Waste (contaminated gloves, weigh boats, etc.) Solid_Container Labeled Hazardous Waste Bag Solid_Waste->Solid_Container Liquid_Waste Liquid Waste (unused solutions, rinsates) Liquid_Container Labeled, sealed Hazardous Waste Bottle Liquid_Waste->Liquid_Container Sharps_Waste Sharps Waste (contaminated needles, etc.) Sharps_Container Labeled Sharps Container Sharps_Waste->Sharps_Container Waste_Collection Collection by Environmental Health & Safety (EHS) Solid_Container->Waste_Collection Liquid_Container->Waste_Collection Sharps_Container->Waste_Collection Incineration High-Temperature Incineration Waste_Collection->Incineration

Caption: Segregation and disposal pathway for TCV-NAC waste.

  • Waste Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "S-Trichlorovinyl-N-acetylcysteine," and the associated hazards (e.g., "Toxic," "Potential Carcinogen").

  • Disposal Method: The primary recommended disposal method for organochlorine waste is high-temperature incineration at a licensed hazardous waste disposal facility. Landfilling is not an acceptable disposal method for this class of compound.

  • Regulatory Compliance: All waste disposal must be conducted in strict accordance with local, state, and federal regulations. Consult your institution's Environmental Health and Safety (EHS) department for specific guidance and to arrange for waste pickup.

By adhering to these stringent safety protocols, researchers can mitigate the risks associated with handling S-Trichlorovinyl-N-acetylcysteine and ensure a safe laboratory environment.

References

  • Nephrotoxicity of halogenated vinyl cysteine compounds. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • Problem of disposal of organochlorine waste of vinyl chloride production. (n.d.). Semantic Scholar. Retrieved from [Link]

  • Utilization of organochlorine wastes. (n.d.). UtilVtorProm. Retrieved from [Link]

  • Safe Handling of Organochlorine Pesticides on Farms. (n.d.). Department of Climate Change, Energy, the Environment and Water. Retrieved from [Link]

  • Guidelines for the Disposal of Small Quantities of Unused Pesticides. (n.d.). United States Environmental Protection Agency. Retrieved from [Link]

  • Chronic toxicity of S-(trans-1,2-dichlorovinyl)-L-cysteine in mice. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • Trichloroethylene: An Update on an Environmental Contaminant with Multiple Health Effects. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • Toxicological Profile for Vinyl Chloride. (n.d.). Agency for Toxic Substances and Disease Registry. Retrieved from [Link]

  • Trichloroethylene: toxicological overview. (2024, December 11). GOV.UK. Retrieved from [Link]

  • Acute hepatoxicity of vinyl chloride and ethylene: modification by trichloropropene oxide, diethylmaleate, and cysteine. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • Oranochlorine Pesticides Waste Management Plan. (n.d.). National Environment Protection Council. Retrieved from [Link]

  • Trichloroethylene (TCE) | Public Health Statement. (n.d.). Agency for Toxic Substances and Disease Registry. Retrieved from [Link]

  • Trichloroethylene. (n.d.). United States Environmental Protection Agency. Retrieved from [Link]

  • Human Health Effects of Trichloroethylene: Key Findings and Scientific Issues. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • Vinyl Chloride and Health FAQ Document. (2023, May 31). United States Environmental Protection Agency. Retrieved from [Link]

  • Personal Protective Equipment. (2025, September 12). United States Environmental Protection Agency. Retrieved from [Link]

  • Chemical Safety: Personal Protective Equipment. (n.d.). University of California, Riverside. Retrieved from [Link]

  • Personal Protective Equipment (PPE). (n.d.). CHEMM. Retrieved from [Link]

  • Personal Protective Equipment - Overview. (n.d.). Occupational Safety and Health Administration. Retrieved from [Link]

  • 5 Types of PPE for Hazardous Chemicals. (2022, December 7). Hazmat School. Retrieved from [Link]

  • Safety Data Sheet. (2020, July 14). MP Biomedicals. Retrieved from [Link]

  • Cysteine S-conjugate β-lyases. (2011, June 7). National Center for Biotechnology Information. Retrieved from [Link]

  • Cysteine S-conjugate β-lyases: Important roles in the metabolism of naturally occurring sulfur and selenium-containing compounds, xenobiotics and anticancer agents. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • Safe Handling of Laboratory Equipment. (n.d.). University of Alberta. Retrieved from [Link]

  • Cysteine Conjugation: An Approach to Obtain Polymers with Enhanced Muco- and Tissue Adhesion. (2024, November 13). National Center for Biotechnology Information. Retrieved from [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
S-Trichlorovinyl-N-acetylcysteine
Reactant of Route 2
Reactant of Route 2
S-Trichlorovinyl-N-acetylcysteine

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.